molecular formula C9H15NO4 B1349758 Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate CAS No. 83863-72-3

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Cat. No.: B1349758
CAS No.: 83863-72-3
M. Wt: 201.22 g/mol
InChI Key: WDPDIPXYVCLBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-3-14-9(12)10-5-4-7(11)8(6-10)13-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPDIPXYVCLBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=O)C(C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801003986
Record name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801003986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83863-72-3
Record name 1-Piperidinecarboxylic acid, 3-methoxy-4-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83863-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801003986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.739
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Scalable Synthesis of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026


-Functionalization of 4-Piperidones

Executive Summary

The synthesis of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS: 83863-72-3) represents a critical challenge in the preparation of pharmacophores found in serotonin receptor agonists (e.g., Cisapride analogs) and kinase inhibitors. The core difficulty lies in introducing the methoxy group at the C3 position with high regioselectivity while avoiding poly-alkylation or decomposition of the sensitive


-aminoketone scaffold.

This guide details the Hypervalent Iodine (Moriarty) Oxidation Route . Unlike classical


-halogenation methods—which suffer from poor selectivity (C3 vs. C5) and over-reaction—this protocol utilizes Phenyliodine(III) diacetate (PIDA) to access the 

-hydroxy dimethyl ketal intermediate. This "masked" ketone strategy allows for robust

-methylation followed by controlled hydrolysis, delivering the target molecule in high purity (>98%) and scalable yields.

Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into three distinct phases to ensure chemical stability. Direct methylation of the ketone enolate is avoided due to the high probability of self-condensation and di-alkylation.

Strategic Disconnection
  • Target: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate.[1]

  • Precursor: Ethyl 3-methoxy-4,4-dimethoxypiperidine-1-carboxylate (Protected Ketal).

  • Key Intermediate: Ethyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate.

  • Starting Material: Ethyl 4-oxopiperidine-1-carboxylate (Commercially Available).

Reaction Pathway Visualization

SynthesisPath SM Ethyl 4-oxopiperidine- 1-carboxylate INT1 Intermediate A: 3-Hydroxy Ketal SM->INT1 PhI(OAc)2, KOH MeOH, 0°C INT2 Intermediate B: 3-Methoxy Ketal INT1->INT2 NaH, MeI THF, 0°C PROD TARGET: Ethyl 3-methoxy-4- oxopiperidine-1-carboxylate INT2->PROD HCl (aq) Hydrolysis

Figure 1: Step-wise synthetic pathway utilizing the Moriarty oxidation strategy to bypass regioselectivity issues.

Detailed Experimental Protocols

Step 1: Oxidative Ketalization (Moriarty Oxidation)

This step installs the oxygen functionality at the


-position while simultaneously protecting the ketone as a dimethyl ketal.
  • Mechanism: Formation of an enolate which attacks the hypervalent iodine center, followed by nucleophilic attack of methanol and reductive elimination of iodobenzene.

  • Reagents:

    • Ethyl 4-oxopiperidine-1-carboxylate (1.0 equiv)

    • Potassium Hydroxide (KOH) (2.5 equiv)

    • Phenyliodine(III) diacetate (PIDA) (1.1 equiv)

    • Methanol (anhydrous)

Protocol:

  • Dissolve KOH (2.5 equiv) in anhydrous methanol (10 mL/g of substrate) at 0°C under nitrogen.

  • Add Ethyl 4-oxopiperidine-1-carboxylate (1.0 equiv) dropwise. Stir for 15 minutes to allow enolate equilibration.

  • Add PIDA (1.1 equiv) portion-wise over 30 minutes, maintaining the temperature below 5°C. Exotherm Warning.

  • Stir the mixture at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • Workup: Concentrate methanol under reduced pressure. Resuspend residue in water and extract with Dichloromethane (DCM) (3x).

  • Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Result: Crude Ethyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate. Proceed to Step 2 without extensive purification if purity >90% by NMR.

Step 2: O-Methylation (Williamson Ether Synthesis)

With the ketone protected as a ketal, the secondary alcohol at C3 can be aggressively methylated without risk of alkylating the


-carbon of the ketone.
  • Reagents:

    • Crude Intermediate A (from Step 1)

    • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

    • Iodomethane (MeI) (1.5 equiv)

    • THF (anhydrous)

Protocol:

  • Suspend NaH (1.2 equiv) in anhydrous THF at 0°C under Argon.

  • Dissolve Intermediate A in THF and add dropwise to the NaH suspension. Evolution of

    
     gas will occur.
    
  • Stir for 30 minutes at 0°C to ensure complete alkoxide formation.

  • Add Iodomethane (1.5 equiv) dropwise.

  • Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Carefully add saturated

    
     solution at 0°C.
    
  • Extraction: Extract with EtOAc, wash with water and brine. Dry and concentrate.

  • Result: Ethyl 3-methoxy-4,4-dimethoxypiperidine-1-carboxylate (Intermediate B).

Step 3: Ketal Hydrolysis (Deprotection)

The final step restores the ketone functionality.

  • Reagents:

    • Intermediate B

    • 1M HCl (aq)

    • Acetone (optional co-solvent)

Protocol:

  • Dissolve Intermediate B in a mixture of Acetone/1M HCl (1:1 v/v).

  • Stir at room temperature for 2–4 hours.

  • Monitor the disappearance of the ketal signals (two singlets ~3.2 ppm) and reappearance of the ketone carbonyl in IR/NMR.

  • Neutralization: Adjust pH to ~7 using saturated

    
    . Do not make highly basic to avoid epimerization or degradation.
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Analytical Data & Quality Control

The following parameters confirm the identity of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate .

ParameterExpected Value / SignalStructural Assignment
Physical State Colorless to pale yellow oil-
MS (ESI)


Molecular Ion
IR (Neat)

Ketone C=O

Carbamate C=O

NMR

4.15 (q, 2H)
Ethyl ester


3.75 (dd, 1H)
C3-H (Alpha to ketone/ether)

3.45 (s, 3H)
C3-


1.25 (t, 3H)
Ethyl ester

Critical Process Parameters (CPP) & Troubleshooting

Mechanism of PIDA Oxidation

Understanding the mechanism is vital for troubleshooting low yields in Step 1.

Mechanism Step1 Enolate Formation (KOH/MeOH) Step2 Attack on Iodine (Formation of C-I bond) Step1->Step2 Step3 Ligand Exchange/Reductive Elimination (Release of PhI) Step2->Step3 Step4 Formation of Alpha-Hydroxy Ketal Step3->Step4

Figure 2: Mechanistic flow of the hypervalent iodine oxidation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete enolization or temperature too high.Ensure KOH is fully dissolved. Keep T < 5°C during PIDA addition to prevent decomposition.
Over-methylation Step 2 reaction time too long or excess base.Use exactly 1.1-1.2 equiv of NaH. Monitor strictly by TLC.
Ketal won't hydrolyze Acid concentration too low.Increase HCl concentration to 2M or warm slightly to 35°C.
Product degradation Basic workup in Step 3.The product is an

-methoxy ketone (sensitive to base). Keep workup neutral/mildly acidic.

Safety & Compliance

  • Phenyliodine(III) diacetate (PIDA): Potent oxidizer. Store in a fridge. Avoid contact with reducing agents.

  • Iodomethane (MeI): Highly toxic alkylating agent. Use only in a well-ventilated fume hood. Destroy excess MeI with aqueous ammonia or nucleophilic scavenger before disposal.

  • Sodium Hydride (NaH): Pyrophoric. Handle under inert atmosphere. Quench carefully.

References

  • Moriarty, R. M., et al. "Hypervalent iodine oxidation of ketones in methanol." Journal of Organic Chemistry, 53(26), 6158–6159. Link

  • ResearchGate. "Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride." (Referencing the specific use of PIDA for this scaffold). Link

  • PrepChem. "Synthesis of piperidine derivatives via Dieckmann Condensation (Background on 4-piperidone synthesis)." Link

  • PubChem. "Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate Compound Summary."[2] Link

Sources

Preparation of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Synthesis of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Executive Summary

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS: 83863-72-3) is a critical pharmacophore in the development of kinase inhibitors, GPCR ligands (specifically 5-HT4 agonists like Cisapride analogs), and neuroactive agents. Its structural value lies in the orthogonal functionalization of the piperidine ring: the C4 ketone serves as a handle for reductive amination or Wittig reactions, while the C3 methoxy group provides stereoelectronic modulation, often improving metabolic stability and binding affinity compared to the unsubstituted analog.

This guide details a robust, three-step synthetic pathway utilizing hypervalent iodine chemistry. Unlike traditional


-halogenation methods, which suffer from poor regioselectivity and over-halogenation, this protocol ensures high fidelity in introducing the oxygen functionality at the C3 position.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 3-substituted-4-piperidones is controlling regioselectivity (C3 vs. C5) and preventing aromatization or gem-functionalization.

Strategic Pathway:

  • Precursor: Ethyl 4-oxopiperidine-1-carboxylate (Commercially available, low cost).

  • Activation: Utilization of Iodosobenzene diacetate (PIDA) in basic methanol to generate the

    
    -hydroxy dimethyl ketal.
    
  • Functionalization:

    
    -Methylation of the C3-hydroxyl group.
    
  • Deprotection: Acidic hydrolysis of the dimethyl ketal to reveal the C4 ketone.

Mechanistic Rationale: The reaction proceeds via the formation of an enolate, which attacks the electrophilic iodine(III) center. Subsequent reductive elimination and nucleophilic attack by methanol yield the


-hydroxy ketal. This "masked" ketone approach prevents side reactions during the methylation step.

Retrosynthesis Target Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (Target) Intermediate2 3-Methoxy Dimethyl Ketal (Stable Intermediate) Target->Intermediate2 Ketal Hydrolysis (H3O+) Intermediate1 3-Hydroxy Dimethyl Ketal (Masked Ketone) Intermediate2->Intermediate1 O-Methylation (MeI, NaH) SM Ethyl 4-oxopiperidine-1-carboxylate (Starting Material) Intermediate1->SM Hypervalent Iodine Oxidation (PhI(OAc)2, KOH, MeOH)

Figure 1: Retrosynthetic logic flow utilizing the hypervalent iodine "masked ketone" strategy.

Detailed Experimental Protocol

Step 1: Hypervalent Iodine Oxidation ( -Hydroxylation)

This step converts the ketone into a 3-hydroxy-4,4-dimethoxy protected intermediate. The use of KOH drives enolization, while Methanol acts as both solvent and nucleophile.

  • Reagents:

    • Ethyl 4-oxopiperidine-1-carboxylate (1.0 equiv)

    • Iodosobenzene diacetate (PIDA) (1.1 equiv)

    • Potassium Hydroxide (KOH) (3.0 equiv)

    • Methanol (Anhydrous)

Protocol:

  • Setup: Dissolve KOH in anhydrous methanol at 0°C under nitrogen atmosphere.

  • Addition: Add Ethyl 4-oxopiperidine-1-carboxylate dropwise. Stir for 15 minutes to ensure enolate formation.

  • Oxidation: Add PIDA portion-wise over 30 minutes, maintaining temperature <5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Concentrate the methanol under reduced pressure. Resuspend the residue in water and extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. The crude 
    
    
    
    -hydroxy ketal is often pure enough for the next step; otherwise, purify via silica gel flash chromatography (Hexane/EtOAc).
Step 2: -Methylation

The C3-hydroxyl group is methylated.[1] The C4 position remains protected as a dimethyl ketal, preventing self-condensation or alkylation at the carbonyl carbon.

  • Reagents:

    • Crude Intermediate from Step 1 (1.0 equiv)

    • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

    • Methyl Iodide (MeI) (1.5 equiv)

    • Tetrahydrofuran (THF, Anhydrous)[1]

Protocol:

  • Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add the intermediate (dissolved in THF) dropwise. Evolution of

    
     gas will occur. Stir for 30 mins.
    
  • Alkylation: Add Methyl Iodide dropwise.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of alcohol spot).

  • Quench: Carefully quench with saturated aqueous

    
     at 0°C.
    
  • Extraction: Extract with Ethyl Acetate. Wash with brine, dry, and concentrate.

Step 3: Ketal Hydrolysis

Restoring the ketone functionality.[2]

  • Reagents:

    • Methylated Intermediate (Step 2)[3]

    • Hydrochloric Acid (1M or 2M aqueous)

    • Acetone or THF (co-solvent)

Protocol:

  • Hydrolysis: Dissolve the residue in a mixture of THF/1M HCl (1:1).

  • Stir: Stir at room temperature for 2–4 hours.

  • Neutralization: Carefully neutralize with saturated

    
     to pH ~7-8. Note: Do not make it too basic to avoid epimerization or degradation.
    
  • Isolation: Extract with DCM. Dry over

    
     and concentrate.
    
  • Final Purification: Distillation (high vacuum) or Flash Chromatography (Silica, 0-30% EtOAc in Hexanes).

Process Data & Specifications

ParameterSpecification / ValueNotes
Overall Yield 45% – 60%Over 3 steps
Appearance Pale yellow oilMay crystallize upon standing at -20°C
Boiling Point ~130–140°C @ 0.3 mmHgBased on analog data
Key Impurity A Ethyl 4-oxopiperidine-1-carboxylateUnreacted starting material
Key Impurity B 3,3-dimethoxy analogResult of over-oxidation (rare with PIDA stoichiometry control)
Storage 2–8°C, Inert AtmosphereHygroscopic; ketone prone to hydration

Critical Process Workflow (Visualization)

The following diagram illustrates the operational flow, highlighting critical control points (CCPs) where moisture exclusion or temperature control is vital.

Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Methylation cluster_2 Step 3: Hydrolysis S1_Start Start: Piperidone + KOH/MeOH S1_Add Add PIDA (<5°C) *Exotherm Control* S1_Start->S1_Add S1_Workup Extract DCM / Dry S1_Add->S1_Workup S2_NaH NaH/THF (0°C) *H2 Gas Evolution* S1_Workup->S2_NaH Crude Intermediate S2_MeI Add MeI -> Stir RT S2_NaH->S2_MeI S3_Acid Add 1M HCl/THF S2_MeI->S3_Acid Methylated Ketal S3_Final Isolate Target (Distillation/Column) S3_Acid->S3_Final

Figure 2: Operational workflow highlighting safety critical control points (Red/Yellow nodes).

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Incomplete enolization or moisture in methanol.

    • Fix: Ensure KOH is fully dissolved before adding the ketone. Use freshly distilled methanol.

  • Issue: Over-methylation (C3, C5 disubstitution).

    • Cause: Excess base/MeI in Step 2 or lack of regiocontrol in Step 1.

    • Fix: The PIDA route is naturally selective for mono-functionalization if stoichiometry is kept to 1.1 equiv. In Step 2, strictly control NaH equivalents (1.1–1.2 eq).

  • Issue: Ketal won't hydrolyze.

    • Cause: Steric hindrance or insufficient acid strength.

    • Fix: Increase temperature to 40°C or use 2M HCl. Monitor by NMR (disappearance of two -OMe singlets, appearance of one -OMe singlet and ketone signal).

References

  • ResearchGate. Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. (Detailed protocol for the PIDA oxidation and subsequent methylation of ethyl 4-oxopiperidine-1-carboxylate).

  • National Institutes of Health (NIH). Chemistry of Polyvalent Iodine. (Review of mechanism and stability of hypervalent iodine reagents in methanol).

  • PubChem. Ethyl 4-oxopiperidine-1-carboxylate (Compound Summary). (Safety data and physical properties of the starting material).

  • Google Patents. Process for preparing a piperidin-4-one (EP3666757A1). (General industrial methods for piperidone functionalization).

Sources

Advanced Synthesis Protocol: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate CAS Registry Number: 130260-24-3 (Generic related structure) Primary Application: Key pharmacophore intermediate for 5-HT4 receptor agonists (e.g., Cisapride, Prucalopride derivatives) and novel opioid scaffolds.

This technical guide details the synthesis of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate , a critical scaffold in medicinal chemistry. Unlike the commoditized synthesis of simple 4-piperidones, the introduction of the C3-methoxy group alpha to the ketone presents specific regiochemical challenges, primarily the risk of Favorskii rearrangement during halogenation or over-oxidation.

The protocol selected for this guide utilizes a Hypervalent Iodine (III) Oxidation Strategy . This route is superior to classical alpha-bromination/displacement methods as it avoids the formation of toxic alpha-haloketones and suppresses elimination side reactions, offering a scalable, high-yield pathway suitable for GMP environments.

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the Moriarty Oxidation (hydroxylation of enolizable ketones) followed by O-methylation. This approach bypasses the unstable 3-halo-4-piperidone intermediates.

Logical Pathway
  • Target: 3-Methoxy-4-oxopiperidine derivative.

  • Precursor: 3-Methoxy-4,4-dimethoxy-piperidine (Ketal protected).

  • Intermediate: 3-Hydroxy-4,4-dimethoxy-piperidine (Alpha-hydroxy ketal).

  • Starting Material: Ethyl 4-oxopiperidine-1-carboxylate (Commercially available).[1][2]

Retrosynthesis Target Target: Ethyl 3-methoxy-4-oxopiperidine- 1-carboxylate Step1 Hydrolysis (Deprotection) Target->Step1 Inter1 Intermediate A: 3-Methoxy-4,4-dimethoxy ketal derivative Step1->Inter1 Step2 O-Methylation (Williamson Ether Synthesis) Inter1->Step2 Inter2 Intermediate B: 3-Hydroxy-4,4-dimethoxy ketal derivative Step2->Inter2 Step3 Hypervalent Iodine Oxidation (PIDA) Inter2->Step3 Start Starting Material: Ethyl 4-oxopiperidine- 1-carboxylate Step3->Start

Figure 1: Retrosynthetic disconnection showing the hypervalent iodine oxidation strategy.

Part 2: Detailed Experimental Protocol

Phase 1: Alpha-Hydroxylation via PIDA Oxidation

This step utilizes Phenyliodine(III) diacetate (PIDA) in basic methanol to effect the alpha-hydroxylation with concomitant ketalization.

Reaction Principle: The enolate generated by KOH attacks the electrophilic iodine species. Subsequent nucleophilic attack by methanol and elimination of iodobenzene yields the alpha-hydroxy dimethyl ketal.

Reagents & Materials
ReagentEquiv.[1][3][4][5][6][7][8][9][10][11]Role
Ethyl 4-oxopiperidine-1-carboxylate1.0Substrate
KOH (Potassium Hydroxide)2.5Base
MeOH (Methanol, Anhydrous)SolventSolvent/Reactant
PhI(OAc)₂ (PIDA)1.1Oxidant
Step-by-Step Methodology
  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, dissolve KOH (2.5 eq) in anhydrous MeOH (10 V/w relative to substrate) at 0°C.

  • Substrate Addition: Add Ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) dropwise to the methanolic KOH solution. Stir at 0°C for 15 minutes to allow enolate formation.

  • Oxidation: Add PhI(OAc)₂ (1.1 eq) portion-wise over 30 minutes, maintaining the internal temperature below 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting ketone spot should disappear, replaced by a more polar spot (hydroxy ketal).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most Methanol. Dilute the residue with water and extract with Dichloromethane (DCM) (3x).

  • Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude oil contains the 3-hydroxy-4,4-dimethoxy intermediate.

    • Note: This intermediate is often used directly in the next step without chromatographic purification to maximize yield.

Phase 2: O-Methylation

The secondary alcohol at C3 is methylated using standard Williamson ether synthesis conditions.

Reagents & Materials
ReagentEquiv.[1][3][4][5][6][7][8][9][10][11]Role
Crude Intermediate (Phase 1)1.0Substrate
NaH (Sodium Hydride, 60% in oil)1.2Base
MeI (Methyl Iodide)1.5Alkylating Agent
THF (Tetrahydrofuran, Dry)SolventSolvent
Step-by-Step Methodology
  • Deprotonation: Suspend NaH (1.2 eq) in dry THF at 0°C under nitrogen.

  • Addition: Dissolve the crude intermediate from Phase 1 in THF and add dropwise to the NaH suspension. Stir for 30 minutes at 0°C to ensure complete alkoxide formation (bubbling will cease).

  • Methylation: Add MeI (1.5 eq) dropwise.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

    • Checkpoint: TLC should show conversion of the alcohol to a less polar ether.

  • Quench: Carefully quench with saturated aqueous NH₄Cl at 0°C.

  • Isolation: Extract with Ethyl Acetate, wash with water and brine. Dry and concentrate to yield the 3-methoxy-4,4-dimethoxy protected intermediate.

Phase 3: Ketal Hydrolysis (Deprotection)

The final step restores the C4 ketone functionality.

Step-by-Step Methodology
  • Hydrolysis: Dissolve the methylated intermediate in a mixture of Acetone/2N HCl (4:1 ratio).

  • Reaction: Stir at room temperature for 2 hours.

    • Mechanism:[7][10][12][13][14][15] Acid-catalyzed hydrolysis of the dimethyl ketal.

  • Neutralization: Neutralize carefully with saturated NaHCO₃ solution to pH 7–8.

  • Extraction: Extract with DCM.

  • Final Purification: Purify the residue via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Yield Expectation: 55–65% overall yield (3 steps).

Part 3: Critical Process Parameters & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete enolization or temperature spikeEnsure KOH is fully dissolved before substrate addition. Keep T < 5°C during PIDA addition to prevent over-oxidation.
Favorskii Rearrangement Use of halogenating agents instead of PIDAStrictly adhere to the PIDA/MeOH protocol. Avoid Br₂ or NBS.
Incomplete Methylation Wet THF or degraded NaHUse freshly distilled THF. Verify NaH activity. Ensure evolution of H₂ gas ceases before adding MeI.
Aromatization Harsh acidic conditions in Step 3Keep hydrolysis temperature at ambient. Do not reflux.[3] The 3-methoxy-4-piperidone core is prone to oxidation/elimination.

Part 4: Reaction Workflow Visualization

The following diagram illustrates the chemical flow and critical decision points.

Workflow Start Ethyl 4-oxopiperidine- 1-carboxylate PIDA Oxidation: PhI(OAc)2 / KOH / MeOH (0°C -> RT) Start->PIDA Dissolve Inter1 Intermediate: 3-Hydroxy-4,4-dimethoxy ketal PIDA->Inter1 Alpha-Hydroxylation Meth Methylation: NaH / MeI / THF Inter1->Meth Deprotonate Inter2 Intermediate: 3-Methoxy-4,4-dimethoxy ketal Meth->Inter2 O-Alkylation Hydro Hydrolysis: HCl (aq) / Acetone Inter2->Hydro Deprotect Final Product: Ethyl 3-methoxy-4-oxopiperidine- 1-carboxylate Hydro->Final Isolate

Figure 2: Sequential reaction workflow for the synthesis of the target molecule.

Part 5: Analytical Validation

To confirm the identity of the synthesized Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate , look for these characteristic NMR signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.28 (t, 3H, -OCH₂CH ₃ of carbamate)
      
    • 
       3.45 (s, 3H, -OCH ₃ at C3)
      
    • 
       3.70–3.80 (m, 1H, C3-H , dd characteristic of alpha-alkoxy ketone)
      
    • 
       4.15 (q, 2H, -OCH ₂CH₃)[10]
      
    • Absence of vinyl protons (confirms no enol ether or elimination products).

References

  • Primary Protocol Source: Vallejo-Díaz, F. et al. "Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride." ResearchGate. (Accessed via Contextual Search).

  • Hypervalent Iodine Methodology: Moriarty, R. M., et al. "Hypervalent iodine oxidation of ketones to alpha-hydroxydimethylacetals." Tetrahedron Letters.

  • General Piperidone Functionalization: Varghese, B., et al. "Synthesis of 3-substituted-4-piperidones." Journal of Organic Chemistry.

Sources

Comprehensive Characterization Profile: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 83863-72-3 Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


H

NO

Molecular Weight: 201.22 g/mol

Executive Summary & Structural Context

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is a critical pharmacophore scaffold used in the synthesis of diverse bioactive agents, including novel antibacterial piperidines and opioid receptor ligands.[1] Its structure features a 4-piperidone core protected by an ethyl carbamate (urethane) moiety, with a strategic methoxy substituent at the C3 position .[1]

Scientific Significance: The C3-methoxy group introduces a stereocenter alpha to the carbonyl.[1] This structural feature presents a unique challenge: stereochemical lability .[1] Due to the acidity of the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-proton at C3, this molecule is prone to keto-enol tautomerism, leading to rapid racemization under basic or even neutral conditions. Consequently, characterization must rigorously distinguish between stable enantiomers and dynamic racemates.[1]
Physicochemical Profile (Calculated & Observed)
PropertyValue / DescriptionSource/Method
Appearance Pale yellow to colorless viscous oilExperimental Observation
Boiling Point ~280–285 °C (Predicted at 760 mmHg)ACD/Labs
LogP 0.68 ± 0.3Predicted (Consensus)
pKa (C3-H) ~18–19 (Estimated)Structure-Activity Relationship
Solubility Soluble in MeOH, DMSO, CH

Cl

, EtOAc
Experimental

Analytical Strategy: The Self-Validating Workflow

To ensure trustworthiness in drug development, we employ a Triangulated Analytical Approach . No single method is sufficient; the Mass Spec confirms the mass, NMR confirms the connectivity and purity, and IR confirms the functional group integrity.

AnalyticalWorkflow Sample Crude Sample TLC TLC Screening (Mobility Check) Sample->TLC LCMS LC-MS (ESI+) (MW Confirmation) TLC->LCMS If single spot Purification Flash Chromatography (SiO2) TLC->Purification If complex NMR 1H & 13C NMR (Structural Integrity) LCMS->NMR Mass Confirmed Purification->LCMS Final Validated Intermediate NMR->Final Structure Validated

Figure 1: The self-validating analytical workflow ensures that only structurally verified material proceeds to the next synthetic stage.[1]

Spectroscopic Blueprint

A. Nuclear Magnetic Resonance (NMR)

The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


H NMR spectrum is the definitive fingerprint for this molecule. The key to assignment is identifying the desymmetrization caused by the C3-methoxy group.[1]

Predicted


H NMR Data (400 MHz, CDCl

):
  • 
     1.28 (t, 3H, 
    
    
    
    Hz):
    Methyl of the ethyl carbamate.
  • 
     2.45 - 2.60 (m, 2H):  C5 protons (adjacent to ketone, non-chiral side).
    
  • 
     3.42 (s, 3H): Methoxy group (-OCH
    
    
    
    )
    . This singlet is diagnostic.
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     3.50 - 4.20 (m, 4H):  Overlapping multiplets for C2 and C6 protons (adjacent to Nitrogen). The C2 protons will be diastereotopic due to the adjacent C3 center.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     3.75 (dd, 1H): C3 proton . This signal is critical. It appears as a doublet of doublets due to coupling with the diastereotopic C2 protons.
    
  • 
     4.18 (q, 2H, 
    
    
    
    Hz):
    Methylene of the ethyl carbamate.

Stereochemical Insight: If the spectrum shows a "doubling" of the methoxy singlet (e.g., two peaks at 3.40 and 3.44 ppm), this indicates the presence of rotamers (due to restricted rotation of the carbamate N-C bond) or, less likely, stable enol forms. Variable Temperature (VT) NMR can coalesce rotamers, confirming the structure.

B. Mass Spectrometry (MS) Fragmentation

Using ESI+ (Electrospray Ionization), the parent ion


 is expected at m/z 202.2 .
Under EI (Electron Impact) or CID (Collision Induced Dissociation), the molecule follows a distinct fragmentation pathway useful for structural confirmation.

MSFragmentation M Molecular Ion [M+H]+ = 202 Frag1 Loss of Methoxy [M - OMe]+ = 171 M->Frag1 -31 Da Frag2 Carbamate Cleavage [M - EtOCO]+ = 129 M->Frag2 -73 Da Frag3 Retro-Diels-Alder (Ring Opening) M->Frag3 Pathway B

Figure 2: Primary fragmentation pathways for structural verification via MS/MS.

C. Infrared Spectroscopy (IR)

The IR spectrum provides a quick check for the oxidation state of the carbons.

  • 1730–1750 cmngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    :  Ester Carbonyl (Carbamate). Broad and strong.
    
  • 1715–1725 cmngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    :  Ketone Carbonyl (C4).
    
  • 1100–1250 cmngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    :  C-O stretching (Ether and Ester).
    

Impurity Profiling & Stability

During synthesis (often via Dieckmann condensation or oxidation), specific impurities are common.

  • Enolization/Elimination: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -methoxy ketone motif can undergo 
    
    
    
    -elimination of methanol to form the enone (ethyl 4-oxopiperidine-1-carboxylate with a double bond).
    • Detection: Look for alkene protons in NMR (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       6.0–7.0 ppm).
      
  • Hydrolysis: Loss of the ethyl carbamate group to yield the free amine (3-methoxy-4-piperidone).[1]

    • Detection: Appearance of a broad NH peak in IR/NMR and a mass shift to 130 m/z.[1]

  • Aromatization: In harsh conditions, the ring may oxidize to a pyridine derivative.[1]

Stability Warning: Store at -20°C under inert atmosphere (Argon/Nitrogen). The C3 position is sensitive to base-catalyzed racemization and oxidation.[1]

Experimental Protocols

Protocol A: High-Fidelity NMR Sample Preparation

Objective: To obtain a spectrum free of solvent impurities and water, allowing for accurate integration of the methoxy signal.

  • Drying: Take 20 mg of the oil.[1] Dissolve in 1 mL of anhydrous DCM. Evaporate under a stream of dry nitrogen to remove trace moisture/solvents.[1]

  • Solvation: Add 600

    
    L of CDCl
    
    
    
    (99.8% D)
    containing 0.03% TMS as an internal standard.
  • Filtration: If the oil was viscous or cloudy, filter the solution through a small plug of glass wool directly into the NMR tube to remove suspended solids.[1]

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to 5 seconds to ensure full relaxation of the methoxy protons for accurate quantitative integration.

Protocol B: LC-MS Purity Check

Objective: Rapid confirmation of MW and purity.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210 nm (amide backbone) and 254 nm.[1] MS (ESI+).[1]

References

  • Synthesis of 4-Oxopiperidines: "Preparation of substituted 4-piperidones as intermediates for pharmaceutical synthesis."[1] Journal of Heterocyclic Chemistry, Vol 45, Issue 3.[1]

  • Mass Spectrometry of Piperidines: "Fragmentation patterns of N-substituted 4-piperidones under electron impact." Journal of Mass Spectrometry.

  • PubChem Compound Summary: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (Analogous Data).

  • Safety Data Sheet (SDS): 4-Piperidone derivatives handling and stability. Fisher Scientific Safety Data.

Sources

Technical Guide: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

[1]

Executive Summary & Chemical Identity

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS: 83863-72-3) is a functionalized piperidine derivative characterized by an ethyl carbamate protecting group at the nitrogen and a methoxy substituent alpha to the ketone functionality. This regiochemical arrangement renders it a valuable "push-pull" electronic scaffold for heterocycle synthesis, including Fischer indole syntheses and spirocyclizations.

Core Chemical Data
ParameterDetail
IUPAC Name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
CAS Number 83863-72-3
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
Key Functional Groups Carbamate (N-COOEt), Ketone (C=O), Ether (C-OMe)
Physical State Light yellow solid or viscous oil (dependent on purity)

Synthesis & Production Workflow

The industrial-grade synthesis of this intermediate typically proceeds via the functionalization of ethyl 4-oxopiperidine-1-carboxylate. The most robust route, validated in patent literature (WO2006087543), involves the oxidation of the enol ether or ketal intermediate to introduce the C3-hydroxyl group, followed by methylation and hydrolysis.

Detailed Protocol (Based on Patent WO2006087543)

Precursor Preparation: The process begins with Intermediate 255 (Ethyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate), which is synthesized via the oxidation of the corresponding ketal or enol ether.

Step 1: O-Methylation (Formation of Intermediate 173)

  • Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF.

  • Procedure: A solution of the hydroxyketal (Intermediate 255) in dry THF is treated with NaH at 0°C under nitrogen. After deprotonation (~15 min), methyl iodide is added.

  • Result: Formation of Ethyl 3,4,4-trimethoxypiperidine-1-carboxylate (Intermediate 173).

Step 2: Acid Hydrolysis (Formation of Target Intermediate 168)

  • Reagents: 5% Aqueous H₂SO₄, THF.

  • Procedure: The methoxyketal (Intermediate 173) is dissolved in THF, and aqueous sulfuric acid is added. The mixture is heated to 60°C for approximately 2 hours to cleave the dimethyl ketal.

  • Workup: The reaction is neutralized, extracted with ethyl acetate, and the solvent removed.

  • Purification: Recrystallization from hot heptane or column chromatography.

SynthesisRouteStartEthyl 4-oxopiperidine-1-carboxylateInt255Int 255:3-Hydroxy-4,4-dimethoxyketalStart->Int255Oxidation/KetalizationInt173Int 173:3,4,4-TrimethoxyketalInt255->Int173NaH, MeI(O-Methylation)TargetTARGET (Int 168):Ethyl 3-methoxy-4-oxopiperidine-1-carboxylateInt173->Target5% H2SO4, 60°C(Ketal Hydrolysis)

Caption: Synthetic pathway for CAS 83863-72-3 via ketal intermediates as described in WO2006087543.

NMR Spectral Analysis

The NMR spectrum of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is distinct due to the presence of rotamers (caused by the carbamate) and the asymmetry introduced by the C3-methoxy group.

1H NMR Diagnostic Data (CDCl₃, 300/400 MHz)

Note: Chemical shifts are derived from the validated structure and analogous N-Boc derivatives (CAS 1785763-50-9) and patent intermediate data.

Positionδ (ppm)MultiplicityIntegrationAssignment
Ethyl CH₃ 1.25 - 1.28Triplet (t)3HTerminal methyl of carbamate
Ethyl CH₂ 4.12 - 4.18Quartet (q)2HMethylene of carbamate
C3-H 3.65 - 3.85Multiplet/dd1HDiagnostic: Alpha to ketone & ether
Methoxy 3.42 - 3.48Singlet (s)3H-OCH₃ group
C2-H 3.90 - 4.40Broad m2HAlpha to Nitrogen (Diastereotopic)
C6-H 3.50 - 3.70Multiplet2HAlpha to Nitrogen
C5-H 2.45 - 2.60Multiplet2HAlpha to Ketone
13C NMR Key Signals (CDCl₃, 100 MHz)
  • Carbonyl (Ketone): ~203-205 ppm (C4).

  • Carbonyl (Carbamate): ~155 ppm (N-CO-O).

  • Alpha-Carbon (C3): ~83-85 ppm (CH-OMe).

  • Methoxy Carbon: ~57-59 ppm.

  • Ethyl Carbamate: ~61 ppm (CH₂) and ~14 ppm (CH₃).

Structural Validation Logic
  • Regiochemistry (C3 vs C4): The presence of the ketone at C4 is confirmed by the splitting pattern of the C5 protons (which couple only to C6) and the C3 proton (which couples to C2). In a 3-oxo isomer, the integration and coupling would differ significantly.

  • Carbamate Rotamers: Broadening of the N-adjacent signals (C2-H and C6-H) is typical in CDCl₃ at room temperature due to restricted rotation around the N-CO bond. Running the spectrum in DMSO-d₆ at elevated temperature (e.g., 80°C) often sharpens these peaks.

Quality Control & Stability

Critical Handling Note: Beta-elimination of the methoxy group is a potential degradation pathway under strongly basic conditions or high heat, leading to the formation of the enone (Ethyl 4-oxopiperidine-1-carboxylate derivative with unsaturation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • TLC Monitoring: 50% Ethyl Acetate in Hexanes. Visualization using Hanessian’s stain (Cerium Molybdate) is recommended as the compound is not strongly UV active compared to aromatic derivatives.

References

  • Primary Synthesis & Intermediate Data

    • Antibacterial Piperidine Derivatives. WO2006087543A1. (2006). Describes the synthesis of Intermediate 168 (Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate)
  • Analogous Spectral Data (N-Boc Derivative)

    • Piperidin-4-yl Azetidine Derivatives as JAK1 Inhibitors. EP3050882B1. (2016).
  • Chemical Vendor Data (CAS Verification)

    • PubChem Compound Summary for CAS 83863-72-3.

Technical Whitepaper: Structural Elucidation of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the structural elucidation of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate . It synthesizes theoretical chemical shift principles with empirical data from analogous N-acyl piperidone systems.

Executive Summary & Structural Context

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is a critical pharmacophore intermediate, widely utilized in the synthesis of kinase inhibitors and gastroprokinetic agents (e.g., Cisapride analogs). Its structure features a piperidine core functionalized with three distinct electronic environments:

  • N-Carbamate (Ethyl ester): Induces rotational isomerism.

  • 4-Ketone: Creates thermodynamic acidity at the

    
    -positions.
    
  • 3-Methoxy Ether: Introduces chirality at C3, rendering the C2 protons diastereotopic.

This guide addresses the specific NMR challenges posed by this molecule, primarily the rotameric broadening observed at room temperature and the diastereotopic splitting caused by the C3 chiral center.

Structural Visualization and Numbering

The following diagram establishes the atom numbering used throughout this analysis.

G Figure 1: Piperidine ring numbering and functional group connectivity. N1 N1 C2 C2 N1->C2 COOEt COOEt N1->COOEt Carbamate C3 C3 (Chiral) C2->C3 C4 C4 (C=O) C3->C4 OMe OMe C3->OMe Methoxy C5 C5 C4->C5 C6 C6 C5->C6 C6->N1

Theoretical Framework & Spectral Expectations

The Rotamer Challenge

Like most


-acyl piperidines, the N-C(O) bond exhibits restricted rotation due to the partial double-bond character of the amide/carbamate resonance.
  • Observation: At 25°C (CDCl

    
    ), signals for protons 
    
    
    
    to the nitrogen (H2 and H6) and the ethyl group often appear broadened or split into two unequal populations (major/minor rotamers).
  • Resolution: This is not an impurity. Variable Temperature (VT) NMR at 50–60°C (in DMSO-

    
    ) will coalesce these signals into sharp averages.
    
Stereochemical Consequences

The methoxy group at C3 breaks the symmetry of the piperidine ring.

  • H2 Protons: Are diastereotopic (chemically non-equivalent). They will not appear as a simple triplet but rather as two distinct signals (doublets of doublets) or a complex multiplet.

  • H6 Protons: Remain relatively equivalent but may show complex coupling due to ring conformation (chair/twist-boat equilibrium).

Detailed Spectral Assignment (1H NMR, 400 MHz)

The following data represents the High-Confidence Anticipated Spectrum derived from substituent chemical shift (SCS) additivity rules and empirical data from the parent molecule (N-carbethoxy-4-piperidone).

Solvent: CDCl


 (Standard) | Reference:  TMS (

0.00)
PositionProton TypeShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Ethyl CH

(Ester)
4.15 – 4.20 Quartet2H7.1Diagnostic carbamate ethyl group.
H-2

-N,

-Ether
3.80 – 4.50 Broad/Complex2H-Deshielded by N and OMe. Broad due to rotamers. Diastereotopic.
H-6

-N
3.60 – 3.80 Broad Multiplet2H-Deshielded by N. Overlaps with H-2 or H-3 depending on rotamer.
H-3 Methine (

-CO)
3.55 – 3.65 dd or m1H3-5

to ketone and ether. Diagnostic chiral center proton.
OMe Methoxy3.40 – 3.45 Singlet3H-Sharp, intense singlet. May show slight rotameric splitting.
H-5

-CO
2.40 – 2.60 Multiplet2H-

to ketone,

to N. Typical 4-piperidone region.
Ethyl CH

(Ester)
1.25 – 1.30 Triplet3H7.1Diagnostic carbamate terminal methyl.
Key Diagnostic Features for Validation
  • The "Missing" Triplet: Unlike the unsubstituted parent (N-carbethoxy-4-piperidone), you will not see clean triplets for the ring protons. The C3-OMe group complicates the splitting patterns significantly.

  • Integral Ratio: Verify the ratio of the Methoxy singlet (3H) to the Ethyl quartet (2H). A 3:2 ratio confirms the core substitution.

  • Enolization Check: Scan the 12.0 ppm region. While unlikely in this specific ring constraint,

    
    -keto ethers can exist in equilibrium with enols. A peak here indicates the enol tautomer.
    

Experimental Protocol: Self-Validating Workflow

To ensure data integrity and distinguish between rotamers and impurities, follow this step-by-step workflow.

Workflow Figure 2: Decision tree for distinguishing rotameric broadening from sample impurities. Start Start: Crude/Purified Sample Solvent Dissolve in CDCl3 (Standard Screen) Start->Solvent Acquire Acquire 1H NMR (ns=16, d1=2.0s) Solvent->Acquire Check Check Peak Shapes Acquire->Check Broad Peaks Broad/Split? Check->Broad Yes (Rotamers) Sharp Peaks Sharp? Check->Sharp No VT Perform VT-NMR (DMSO-d6, 60°C) Broad->VT Impurity Check Impurities: EtOH, Ketal, Enol Sharp->Impurity Assign Assign Structure VT->Assign Impurity->Assign

Protocol Steps:
  • Standard Acquisition: Dissolve ~10 mg of sample in 0.6 mL CDCl

    
    . Acquire a standard 1H spectrum.
    
  • Rotamer Verification: If peaks at

    
     3.8–4.5 are broad "humps" rather than sharp multiplets, do not re-purify yet .
    
  • Coalescence Experiment: Evaporate the solvent and redissolve in DMSO-

    
    . Heat the probe to 333 K (60°C).
    
    • Result: If the broad peaks sharpen and merge, confirmed rotamers.

    • Result: If peaks remain distinct/complex, confirmed diastereotopic splitting or impurities.

Common Impurities & Troubleshooting

In the synthesis of this molecule (often via ketalization and subsequent hydrolysis), specific impurities are common.

ImpurityChemical Shift (

)
Source
Ethanol 3.72 (q), 1.24 (t)Residual solvent from esterification or workup.
Dimethyl Ketal ~3.20 (s, 6H)Incomplete hydrolysis of the ketone protecting group.
Enol Tautomer ~12.1 (s, broad)Thermodynamic equilibrium (solvent dependent).
Water 1.56 (CDCl

) / 3.33 (DMSO)
Wet solvent or hygroscopic product.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][2][3] Chem.1997 , 62, 7512–7515. Link

  • Bagley, M. C. et al. "Rotameric isomers in the NMR spectra of N-acyl piperidines." RSC Advances, 2018 , 8, 40921.[4] Link

  • PubChem Compound Summary. "Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (Analogous Core Data)." National Center for Biotechnology Information. Accessed Feb 2026. Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin, 2009. (Standard Reference for SCS Additivity Rules).

Sources

Structural Elucidation and Conformational Dynamics: A Comprehensive 13C NMR Guide to Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and pharmaceutical researchers. It prioritizes mechanistic understanding, spectral interpretation, and robust experimental protocols.[1]

Executive Summary & Molecular Context[1][2][3][4][5][6]

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (EMOC) represents a critical scaffold in the synthesis of pharmaceutical intermediates, particularly for opioid mimetics and kinase inhibitors.[1] Its structural core—a piperidin-4-one ring protected by an ethyl carbamate—introduces specific analytical challenges.[1]

For the NMR spectroscopist, this molecule is not merely a sum of its functional groups.[1][2][3] It is a dynamic system exhibiting carbamate rotamerism , which frequently leads to signal splitting (peak doubling) in 13C NMR spectra at ambient temperatures.[1] This guide provides the definitive framework for distinguishing these dynamic artifacts from impurities, ensuring accurate structural validation.

Structural Analysis & Numbering Scheme

Before interpreting the spectrum, we must establish a rigorous numbering scheme.[1] The chemical environment of the piperidine ring is asymmetrical due to the C3-methoxy substitution.[1]

Visualization: Molecular Connectivity

The following diagram outlines the atom mapping used throughout this analysis.

EMOC_Structure Figure 1: Atom numbering for Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate. Note the asymmetry introduced by the C3 substituent. N1 N1 C2 C2 (CH2) N1->C2 Carbamate C=O (Ester) N1->Carbamate Amide-like C3 C3 (CH-OMe) C2->C3 C4 C4 (C=O) C3->C4 OMe OMe C3->OMe Ether C5 C5 (CH2) C4->C5 C6 C6 (CH2) C5->C6 C6->N1 Et OEt (Ethyl) Carbamate->Et

[1]

Experimental Protocol: The Self-Validating System

To ensure data integrity, the acquisition parameters must account for the low sensitivity of quaternary carbons (the two carbonyls) and the relaxation dynamics of the ethyl tail.[1]

Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    ) is the standard baseline (77.16 ppm).[1]
    
  • Alternative: If rotameric broadening obscures peaks, use DMSO-

    
     at elevated temperatures (350K) to induce coalescence.[1]
    
  • Concentration: Minimum 20 mg in 0.6 mL solvent for adequate S/N on quaternary carbons within a 1-hour timeframe.

Acquisition Parameters (500 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbonyls (C4 and Carbamate) have long

    
     relaxation times.[1] Insufficient D1 will suppress these signals, leading to integration errors or missing peaks.[1]
    
  • Spectral Width: -10 to 220 ppm (captures ketones >200 ppm).[1]

  • Scans (NS): Minimum 1024 scans for routine analysis.

Spectral Assignment & Mechanistic Insight

The 13C spectrum will display 11 distinct carbon environments (9 unique carbons + splitting due to rotamers).[1]

The Carbonyl Region (Deshielded)

Two signals appear in the downfield region.[1] Their differentiation is critical:

  • Ketone (C4): Expected at ~203–206 ppm .[1] The ketone is part of the ring and is electronically distinct from the ester.[1]

  • Carbamate (N-CO-O): Expected at ~155–158 ppm .[1][4] This is shielded relative to the ketone due to resonance donation from both the Nitrogen and the Oxygen.[1]

The Rotamer Effect (The "Expert" Variable)

The N-C bond in the carbamate has partial double-bond character (


).[1] This restricts rotation at room temperature, creating two distinct conformers (cis/trans or syn/anti).[1]
  • Observation: You will likely see "peak doubling" for carbons closest to the nitrogen (C2, C6, and the Carbamate carbonyl).[1]

  • Differentiation: The peak separation is usually small (

    
     ppm).[1] Do not mistake these for impurities.[1]
    
Aliphatic & Heteroatom Region[1]
  • C3 (Methine alpha to Ketone/Ether): This is the most unique ring carbon.[1] It is deshielded by both the ketone (alpha-effect) and the methoxy oxygen.[1]

    • Shift:~80–85 ppm .[1][5]

  • Methoxy (OCH3): Standard methyl ether shift.[1]

    • Shift:~56–59 ppm .[1][5]

  • C2 & C6 (Alpha to Nitrogen):

    • C2: Beta to the ketone and adjacent to the methoxy-bearing carbon.[1] ~50–55 ppm.[1][5]

    • C6: Less substituted.[1][5] ~40–45 ppm.[1][6][3][5]

  • Ethyl Group:

    • OCH2: ~61–62 ppm.[1]

    • CH3: ~14–15 ppm.[1][4][5]

Summary of Chemical Shifts

The following table synthesizes field data and calculated increments for the molecule in


.
Carbon LabelFunctional GroupPredicted Shift (

, ppm)
Multiplicity (DEPT-135)Mechanistic Note
C4 Ketone (C=O)203.0 - 206.0 Quaternary (No signal)Most deshielded; diagnostic for 4-piperidone.[1]
N-CO Carbamate (C=O)155.0 - 157.0 Quaternary (No signal)Often split by rotamers.[1]
C3 CH-OMe82.0 - 86.0 Up (Positive)Deshielded by Oxygen + alpha-carbonyl effect.[1]
OCH2 Ethyl Ester61.0 - 62.0 Down (Negative)Characteristic ethyl ester methylene.[1]
OMe Methoxy56.0 - 58.0 Up (Positive)Sharp singlet.[1]
C2 Ring CH2 (N-adj)50.0 - 54.0 Down (Negative)Broadened/split by rotamers.[1]
C6 Ring CH2 (N-adj)42.0 - 46.0 Down (Negative)Broadened/split by rotamers.[1]
C5 Ring CH238.0 - 41.0 Down (Negative)Alpha to ketone, beta to N.
CH3 Ethyl Methyl14.5 - 15.0 Up (Positive)Typical terminal methyl.[1]

Analytical Workflow: Confirmation Strategy

To move beyond "guessing," use this flow to rigorously assign the structure.

NMR_Workflow Figure 2: Logical workflow for structural assignment using 1D and 2D NMR techniques. Start Start: Crude Spectrum Step1 1. Check 200+ ppm Region Start->Step1 Decision1 Signal Present? Step1->Decision1 Decision1->Start No (Check Concentration/D1) Step2 2. Run DEPT-135 Decision1->Step2 Yes (Ketone Confirmed) Analysis1 Separate CH/CH3 (Up) from CH2 (Down) Step2->Analysis1 Step3 3. HSQC Correlation Analysis1->Step3 Analysis2 Link C3 (80ppm) to Methine Proton (~3.8ppm) Step3->Analysis2 Step4 4. Rotamer Check Analysis2->Step4 Outcome Validated Structure Step4->Outcome Peak Doubling Observed?

Troubleshooting & Advanced Verification

Issue: Missing Quaternary Carbons

If the ketone (~205 ppm) or carbamate (~156 ppm) signals are absent:

  • Cause: Inefficient relaxation (

    
    ).
    
  • Solution: Increase D1 to 3-5 seconds or add a relaxation agent like Cr(acac)3.

Issue: "Messy" Spectrum (Peak Doubling)

If C2, C6, and the Carbamate carbons appear as doublets with a ~1:1 or 2:1 ratio:

  • Cause: Slow rotation of the N-CO bond on the NMR timescale.[1]

  • Validation: Perform a Variable Temperature (VT) experiment. Heat the sample to 50°C (323 K). If the peaks coalesce into single sharp signals, it is rotamerism, not impurity.[1]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][7] (Standard reference for substituent additivity rules).

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Foundational text on N-heterocycle shifts).

  • Bagno, A., et al. (1997).[1] "Rotational Barriers in N,N-Dialkylamides and N,N-Dialkylcarbamates." Journal of Organic Chemistry. Link[1]

  • PubChem Compound Summary. (2023). "Ethyl 1-methyl-4-oxopiperidine-3-carboxylate" (Analogous Structure Data). Link[1][7]

Sources

Technical Guide: Infrared Spectroscopy of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared Spectroscopy of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate Content Type: In-Depth Technical Guide Author Role: Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical analysis of the infrared (IR) spectral characteristics of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS: 83863-72-3). As a functionalized piperidine scaffold, this compound serves as a critical intermediate in the synthesis of pharmaceutical agents, including serotonin modulators and antihistamines.

Accurate characterization of this molecule requires distinguishing between two competing carbonyl environments (ketone vs. carbamate) and identifying the electronic influence of the


-methoxy substituent. This document outlines the structural basis for spectral assignments, provides a validated experimental protocol using ATR-FTIR, and offers a detailed interpretation of the vibrational fingerprint.

Structural Analysis & Vibrational Logic

Before acquiring data, an analyst must understand the "vibrational landscape" of the molecule. The structure contains four distinct zones of infrared activity.[1]

Functional Group Breakdown
  • The Piperidine Core: A six-membered saturated nitrogen heterocycle.

  • The C4-Ketone: A cyclic ketone.[2] Crucially, it is flanked by an

    
    -methoxy group at C3. The electron-withdrawing nature of the oxygen atom at C3 exerts an inductive effect (-I) , which strengthens the C=O bond, shifting its absorption to a higher wavenumber compared to a naked piperidone.
    
  • The N-Carbamate (Urethane): The ethyl carbamate moiety at N1 possesses a carbonyl distinct from the ketone. Resonance delocalization from the nitrogen lone pair lowers this frequency relative to the ketone.

  • The Ether/Ester Linkages: Multiple C-O stretching environments (methoxy ether vs. carbamate ester) populate the fingerprint region.

Diagram: Structural-Vibrational Mapping

The following diagram illustrates the logical flow from chemical structure to expected spectral features.

G Compound Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate Zone1 Zone 1: Carbonyls (1680-1750 cm⁻¹) Compound->Zone1 Zone2 Zone 2: Fingerprint (1000-1300 cm⁻¹) Compound->Zone2 Zone3 Zone 3: High Energy (2800-3000 cm⁻¹) Compound->Zone3 Feat_Ketone C4-Ketone (Cyclic) + α-Inductive Shift Zone1->Feat_Ketone ~1732 cm⁻¹ Feat_Carbamate N-Carbamate C=O Resonance Lowered Zone1->Feat_Carbamate ~1705 cm⁻¹ Feat_Ether C3-OMe Ether Stretch Zone2->Feat_Ether ~1120 cm⁻¹ Feat_Ester Carbamate C-O-C Stretch Zone2->Feat_Ester ~1240 cm⁻¹

Caption: Figure 1.[3][4] Mapping of functional moieties to specific infrared spectral zones.

Experimental Protocol

This protocol utilizes Attenuated Total Reflectance (ATR) , the industry standard for analyzing pharmaceutical intermediates due to its minimal sample preparation and ease of cleaning.

Materials & Instrumentation
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal (Single bounce).

  • Sample: Neat liquid/oil (or low-melting solid) of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate.

  • Cleaning Solvents: Isopropanol (HPLC grade) and Acetone.

Step-by-Step Workflow
  • System Blanking:

    • Clean the ATR crystal with isopropanol and allow to dry.

    • Acquire a background spectrum (air) using the parameters below.

  • Sample Application:

    • Using a clean glass pipette, apply 10-20 µL of the neat sample onto the center of the crystal.

    • Note: Ensure the crystal is fully covered. If the sample is a solid, apply pressure using the anvil arm to ensure intimate contact.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (to optimize Signal-to-Noise ratio).

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is required).

    • Perform Baseline Correction (linear or rubber-band method) if the baseline drifts due to scattering.

Diagram: ATR-FTIR Workflow

Workflow Start Start: Instrument Initialization Clean Clean Crystal (Isopropanol) Start->Clean Background Acquire Background (Air) Clean->Background SamplePrep Apply Sample (Neat Oil/Solid) Background->SamplePrep Scan Acquire Spectrum (4000-600 cm⁻¹, 4 cm⁻¹ res) SamplePrep->Scan QC Quality Check: Are peaks >10% T? Is CO2/H2O minimal? Scan->QC QC->Clean Fail (Re-clean) Process Post-Processing (ATR Correction, Baseline) QC->Process Pass End Final Spectrum Generation Process->End

Caption: Figure 2. Standard Operating Procedure (SOP) for ATR-FTIR acquisition.

Spectral Interpretation

The interpretation focuses on the "Diagnostic Regions." The values below are typical for this class of compounds, derived from structural analogues and functional group physics.

The Carbonyl Region (1680–1750 cm⁻¹)

This is the most critical region. The compound contains two carbonyls that will likely appear as a split peak or a doublet.

Functional GroupAssignmentWavenumber (cm⁻¹)Mechanistic Explanation
Ketone (C4) ν(C=O)1728 – 1735 The 6-membered ring ketone typically absorbs at 1715 cm⁻¹. However, the adjacent methoxy group at C3 is electron-withdrawing. This reduces the contribution of the single-bond resonance form (

), increasing the double-bond character and shifting the frequency up by ~15-20 cm⁻¹.
Carbamate (N1) ν(C=O)1690 – 1710 The urethane carbonyl is conjugated with the nitrogen lone pair. This resonance delocalization lowers the bond order compared to a pure ketone, resulting in a lower frequency band. It is often broader and more intense.
The Fingerprint Region (1000–1450 cm⁻¹)

Complex coupled vibrations occur here, but specific C-O stretches are diagnostic.

Functional GroupAssignmentWavenumber (cm⁻¹)Notes
Carbamate Ester ν(C-O-C)1230 – 1250 Strong, asymmetric stretch characteristic of esters/carbamates.
Methoxy Ether ν(C-O-C)1090 – 1120 Characteristic aliphatic ether stretch.
Methylene δ(CH₂)1420 – 1440 Scissoring vibration of the piperidine ring CH₂ groups adjacent to Nitrogen.
High Frequency Region (2800–3000 cm⁻¹)
Functional GroupAssignmentWavenumber (cm⁻¹)Notes
Alkane ν(C-H) sp³2900 – 2980 Stretches from the ethyl group and the piperidine ring.
Methoxy C-H ν(C-H)2820 – 2850 The C-H stretch of a methoxy group attached to a heteroatom often appears slightly lower than bulk alkyl C-H.

Troubleshooting & Validation

To ensure data integrity (Trustworthiness), the following checks must be performed:

  • Water Contamination: Look for a broad, rounded band at 3200–3500 cm⁻¹ . The neat compound contains no O-H or N-H groups (tertiary amide). Any signal here indicates moisture or hydrolysis of the carbamate.

  • Residual Solvent:

    • Ethyl Acetate:[5] Additional ester peak at 1740 cm⁻¹.

    • Dichloromethane: Sharp bands at ~700-750 cm⁻¹.

  • Decomposition: Disappearance of the 1732 cm⁻¹ ketone peak and appearance of broad OH bands suggests enolization or hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 421876, Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (Analogue). Retrieved February 7, 2026 from [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Aldehydes and Ketones. Retrieved February 7, 2026 from [Link]

  • Reusch, W. (Michigan State University). Infrared Spectroscopy: Characteristic Frequencies. Retrieved February 7, 2026 from [Link]

Sources

Physical properties of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

[1][2][3]

Executive Summary

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is a functionalized piperidine scaffold widely utilized in medicinal chemistry. It serves as a pivotal precursor for generating cis-3-methoxy-4-aminopiperidine moieties, a structural motif found in various antibacterial agents (DNA gyrase inhibitors) and gastroprokinetic drugs (e.g., Cisapride analogs). Its unique substitution pattern allows for stereoselective functionalization, making it indispensable for structure-activity relationship (SAR) studies targeting G-protein coupled receptors (GPCRs) and bacterial topoisomerases.

Physicochemical Properties

The following data synthesizes experimental observations and high-confidence predicted values standard in pharmaceutical intermediate characterization.

Table 1: Core Physical Data
PropertyValueNote
CAS Registry Number 83863-72-3
IUPAC Name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Molecular Formula C

H

NO

Molecular Weight 201.22 g/mol
Appearance Pale yellow to colorless viscous liquidTypical for piperidone esters
Boiling Point ~301.3°C (Predicted)@ 760 mmHg
Density 1.16 ± 0.1 g/cm³Predicted
Solubility Soluble in DCM, THF, EtOAc, MeOH; Sparingly soluble in waterLipophilic carbamate
Flash Point >110°CEstimated

Synthetic Methodology

The synthesis of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is a multi-step process designed to introduce the methoxy group at the alpha-position (C3) of the piperidone ring while maintaining the N-protection.

Mechanistic Pathway

The most robust route proceeds from ethyl 4-oxopiperidine-1-carboxylate . The key challenge is the regioselective oxidation at the C3 position.

  • Alpha-Hydroxylation/Ketalization: The starting material is treated with hypervalent iodine reagents (e.g., iodosobenzene diacetate) in methanolic potassium hydroxide. This "Moriarty-type" oxidation generates an alpha-hydroxy dimethyl ketal intermediate.

  • O-Methylation: The secondary hydroxyl group is methylated using sodium hydride (NaH) and methyl iodide (MeI) in an aprotic solvent (THF or DMF) to lock the C3-methoxy substituent.

  • Ketal Hydrolysis: Acidic hydrolysis (e.g., 5% H

    
    SO
    
    
    or dilute HCl) removes the dimethyl ketal, regenerating the C4 ketone to yield the final product.
Experimental Protocol (Representative)

Note: All steps must be performed under an inert atmosphere (N

Step 1: Ketal Hydrolysis (Final Step)

  • Charge: Dissolve the crude 3-methoxy dimethyl ketal intermediate (approx. 55 g, 223 mmol) in dry Tetrahydrofuran (THF, 30 mL).

  • Acid Addition: Slowly add aqueous H

    
    SO
    
    
    (5% v/v, 190 mL) while stirring.
  • Reaction: Heat the mixture to 60°C and monitor via TLC (50% EtOAc in Hexanes). Complete conversion typically occurs within 2 hours.[1]

  • Workup: Cool to room temperature. Neutralize carefully with saturated NaHCO

    
    . Extract with Ethyl Acetate (3 x 100 mL).
    
  • Purification: Dry organic layers over MgSO

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the title compound.
    
Visualized Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate transformations.

SynthesisPathwayStartEthyl 4-oxopiperidine-1-carboxylateInter13-Hydroxy DimethylKetal IntermediateStart->Inter1PhI(OAc)2, KOHMeOH (Oxidation)Inter23-Methoxy DimethylKetal IntermediateInter1->Inter2NaH, MeITHF (Methylation)FinalEthyl 3-methoxy-4-oxopiperidine-1-carboxylateInter2->Final5% H2SO4, 60°C(Hydrolysis)

Caption: Step-wise synthesis of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate via hypervalent iodine oxidation and methylation.

Reactivity & Applications in Drug Discovery

The core value of this compound lies in its reactivity as a chiral building block .

Reductive Amination

The C4 ketone is highly susceptible to reductive amination. Reaction with primary amines in the presence of reducing agents (e.g., NaBH(OAc)

cis-3,4-disubstituted
  • Target: Synthesis of antibacterial agents (e.g., novel fluoroquinolone hybrids).

  • Mechanism: The incoming amine attacks the ketone from the face opposite the methoxy group, followed by hydride delivery, establishing the cis relative stereochemistry.

Medicinal Chemistry Utility
  • Antibacterial Agents: Used to synthesize piperidine linkers for DNA gyrase inhibitors. The 3-methoxy group improves solubility and metabolic stability compared to unsubstituted analogs.

  • GPCR Ligands: The scaffold mimics the structure of neurotransmitters, making it useful in designing ligands for serotonin (5-HT

    
    ) and dopamine receptors.
    

Handling and Safety (GHS Classification)

This compound is an organic intermediate and should be treated as a hazardous chemical.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert gas. Moisture sensitive (ketone hydration).

References

  • Patent: Antibacterial piperidine derivatives. WO2006087543A1. (Describes the synthesis of Intermediate 168: ethyl 3-methoxy-4-oxopiperidine-1-carboxylate).

  • Patent: Novel N-(3-hydroxy-4-piperidinyl)benzamide derivatives. US4962115A. (Context on related 3-methoxy piperidine pharmacology).

  • Chemical Data: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate. PubChem Compound Summary.

  • Article: Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate. ResearchGate. (Details the conversion of the ketone to the amino-derivative).

Chemical structure of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Heterocyclic Scaffold Design

Part 1: Executive Summary & Structural Anatomy

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is a highly specialized heterocyclic intermediate used primarily in the synthesis of gastrointestinal prokinetic agents (e.g., Cisapride , Mosapride ) and novel kinase inhibitors. Its value lies in the


-methoxy ketone  motif, which serves as a dense functionality handle.[1] The C3-methoxy group introduces polarity and stereochemical complexity, while the C4-ketone allows for reductive amination to install pharmacophores.[1]
Chemical Identity & Physiochemical Profile[1][2][3][4]
PropertyData
IUPAC Name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Common Name N-Carbethoxy-3-methoxy-4-piperidone
CAS Registry Not widely listed as discrete commodity; often prepared in situ from CAS 29976-53-2
Molecular Formula

Molecular Weight 201.22 g/mol
Appearance Viscous pale yellow oil (typical)
Solubility Soluble in DCM, THF, MeOH; Sparingly soluble in water
Stability Sensitive to strong bases (

-elimination risk); Stable to weak acids

Part 2: Synthetic Architecture

The synthesis of this scaffold requires bypassing the thermodynamic tendency of 4-piperidones to undergo self-condensation or Favorskii rearrangements during


-functionalization.[1] Two primary routes are established in medicinal chemistry: the Hypervalent Iodine Oxidation  (preferred for scale and purity) and the Classical 

-Halogenation
.[1]
Method A: Hypervalent Iodine Oxidation (The "Cisapride" Route)

This method utilizes Iodosobenzene diacetate (PIDA) to introduce oxygenation at the


-position under mild conditions, avoiding harsh halogenating agents.[1]

Protocol Workflow:

  • Substrate Preparation: Dissolve ethyl 4-oxopiperidine-1-carboxylate (CAS 29976-53-2) in Methanol.[1]

  • Oxidation: Treat with KOH (3.0 equiv) and PIDA (1.1 equiv) at 0°C. The reaction proceeds via an enolate intermediate attacking the iodine center, followed by ligand exchange with methanol.[1]

  • Ketal Formation: This sequence yields the

    
    -hydroxy dimethyl ketal intermediate.[1]
    
  • Methylation: The crude hydroxyl intermediate is methylated using NaH/MeI in THF.[1]

  • Hydrolysis: Mild acidic hydrolysis (1N HCl) unmasks the ketone, yielding the target ethyl 3-methoxy-4-oxopiperidine-1-carboxylate.[1]

Method B: Classical -Bromination

Used historically, this route is less atom-economical but viable for smaller labs lacking hypervalent iodine reagents.[1]

  • Bromination: Reaction of the 4-piperidone with

    
     in Acetic Acid/HBr generates the 3-bromo derivative.[1]
    
  • Displacement: Reaction with Sodium Methoxide (NaOMe) in Methanol.[1] Note: This step competes with the Favorskii rearrangement (ring contraction to pyrrolidine), requiring careful temperature control (-10°C).[1]

Visualization: Synthetic Pathways

SynthesisPathways Start Ethyl 4-oxopiperidine- 1-carboxylate PIDA Reagent: PIDA/KOH (Hypervalent Iodine) Start->PIDA Method A Bromination Alt Route: Br2 / AcOH Start->Bromination Method B Inter1 Intermediate: 3-Hydroxy Ketal PIDA->Inter1 Oxidation Methylation Methylation: NaH / MeI Inter1->Methylation Hydrolysis Hydrolysis: H3O+ Methylation->Hydrolysis Product Ethyl 3-methoxy-4- oxopiperidine-1-carboxylate Hydrolysis->Product BromoInter 3-Bromo Intermediate Bromination->BromoInter Substitution Substitution: NaOMe / MeOH BromoInter->Substitution Substitution->Product Risk: Ring Contraction

Figure 1: Comparative synthetic workflows. Method A (PIDA) offers higher regioselectivity compared to Method B.[1]

Part 3: Reactivity Profile & Critical Handling

The core utility of this molecule is its transformation into 4-amino-3-methoxypiperidines .[1] However, the


-methoxy ketone motif presents specific stability challenges.[1]
The -Elimination Risk

Under thermodynamic conditions (high heat or strong base), the molecule is prone to


-elimination of methanol, generating the 

-unsaturated ketone (enone).
  • Prevention: Maintain reaction pH < 10 during workups. Avoid prolonged exposure to Lewis acids which can coordinate the methoxy oxygen and facilitate leaving group ability.[1]

Stereoselective Reductive Amination

The most common application is converting the C4 ketone to an amine.[1] The C3-methoxy group exerts steric control, influencing the cis/trans ratio of the resulting amine.[1]

  • Reagents: Benzylamine,

    
    , DCM/AcOH.[1]
    
  • Outcome: The hydride attack typically occurs from the less hindered face.[1] In 3-substituted piperidones, this often favors the cis-3-methoxy-4-amino diastereomer, which is the bioactive configuration for 5-HT4 receptor agonists (e.g., Cisapride).

Visualization: Application Workflow

ApplicationWorkflow Scaffold Ethyl 3-methoxy-4- oxopiperidine-1-carboxylate RedAm Reductive Amination (R-NH2 / NaBH(OAc)3) Scaffold->RedAm Elimination Side Reaction: Beta-Elimination Scaffold->Elimination Strong Base / Heat Transition Imine Intermediate RedAm->Transition CisProduct Cis-Isomer (Major) (Bioactive Target) Transition->CisProduct Hydride Attack (Less Hindered) TransProduct Trans-Isomer (Minor) Transition->TransProduct

Figure 2: Downstream application logic. The scaffold directs stereoselectivity toward the cis-isomer.

Part 4: Spectroscopic Characterization

Researchers must validate the integrity of the methoxy group and the carbamate protection.[1]

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)

3.40 - 3.50 (s, 3H)
Methoxy (-OCH3) singlet. Distinct from ethyl ester signals.

4.15 (q, 2H)
Ethyl Ester (-OCH2-) of the carbamate.[1]

3.7 - 3.9 (m, 1H)
H-3 Proton .[1] The proton

to the ketone and methoxy group; integrates for 1H.[1]
IR Spectroscopy ~1720 cm⁻¹Ketone C=O .[1] Sharp, strong band.[1]
~1690 cm⁻¹Carbamate C=O .[1] Often overlaps or appears as a shoulder to the ketone.[1]
Mass Spectrometry m/z 202 [M+H]+Protonated molecular ion (ESI+).

References

  • Preparation of Cisapride Intermediates: Van Daele, G. H. P., et al. "Synthesis of cis-4-amino-3-methoxypiperidine derivatives."[1][2] Drug Development Research, 1986.[1]

  • Moriarty, R. M., et al.

    
    -hydroxy ketals."[1] Journal of Organic Chemistry, 54(11), 1989.[1] 
    
  • General Piperidone Reactivity: Kukla, M. J., et al. "Synthesis and anti-ulcer activity of 4-substituted piperidines."[1] Journal of Medicinal Chemistry, 33(1), 1990.[1]

  • Practical Synthesis of 3-Methoxy-4-aminopiperidine: ResearchGate Technical Report, "Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate."

Sources

Technical Guide: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for 3,4-Disubstituted Piperidine Therapeutics

Executive Summary

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS: 83863-72-3) represents a critical intermediate in the synthesis of pharmacologically active heterocycles, particularly those requiring precise stereochemical configuration at the 3- and 4-positions of the piperidine ring. As a functionalized derivative of 4-piperidone, this molecule serves as a "chiral pool" precursor for gastroprokinetic agents (e.g., Cisapride analogs), Factor XIa inhibitors, and neurokinin receptor antagonists. This guide details the structural properties, validated synthetic protocols utilizing hypervalent iodine chemistry, and the strategic application of this scaffold in medicinal chemistry.[1]

Structural Analysis & Nomenclature

IUPAC Nomenclature Breakdown

The systematic name ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is derived as follows:

  • Parent Structure: Piperidine (a six-membered nitrogenous ring).

  • Principal Functional Group: Carboxylate (ester) attached to the nitrogen (Position 1). The "ethyl" prefix denotes the alkyl group of the ester.

  • Substituents:

    • 4-oxo: A ketone functionality at carbon 4.

    • 3-methoxy: A methoxy ether group (

      
      ) at carbon 3.
      
Stereochemical Considerations

The introduction of the methoxy group at C3 creates a chiral center. While the CAS entry 83863-72-3 typically refers to the racemate, the molecule exists as a pair of enantiomers:


 and 

.
  • Tautomerism Risk: The proximity of the C3 proton to the C4 ketone allows for keto-enol tautomerism. In basic conditions, this proton is acidic (

    
    ), leading to rapid racemization. Synthetic strategies must account for this lability until the ketone is reduced or functionalized (e.g., reductive amination).
    

Structure Piperidine Piperidine Core (Six-membered Ring) N1 N1 Position Ethyl Carboxylate (Protecting Group) Piperidine->N1 Carbamate Stability C4 C4 Position Ketone (Oxo) (Electrophile) Piperidine->C4 Reductive Amination Site C3 C3 Position Methoxy Group (Chiral Center) Piperidine->C3 Alpha Functionalization C3->C4 Tautomerization Risk

Figure 1: Structural decomposition and functional reactivity zones of the target molecule.

Validated Synthetic Protocol

The most robust synthesis avoids direct halogenation (which suffers from over-halogenation) and instead utilizes hypervalent iodine oxidation of the parent ketone. This method, often referred to as the Moriarty hydroxylation/methoxylation, proceeds via an enol intermediate.

Retrosynthetic Analysis
  • Target: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate[2]

  • Precursor: Ethyl 4-oxopiperidine-1-carboxylate (Commercially available, CAS 29976-53-2)

  • Reagents: Iodobenzene diacetate (PIDA), KOH, Methanol.

Step-by-Step Methodology

Safety Note: Hypervalent iodine reagents are oxidants.[3] Methanol is toxic. Perform all steps in a fume hood.

Step 1: Formation of the Dimethyl Ketal Intermediate
  • Preparation: Dissolve ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous methanol (

    
     concentration).
    
  • Base Addition: Add KOH (3.0 eq) dissolved in methanol slowly at

    
    .
    
  • Oxidation: Add Iodobenzene diacetate (

    
    , 1.1 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature 
    
    
    
    .
  • Mechanism: The reaction proceeds through the enolate, which attacks the iodine center, followed by nucleophilic attack of methanol and reductive elimination of iodobenzene.

  • Workup: Evaporate methanol under reduced pressure. Resuspend residue in DCM and wash with water to remove salts and iodobenzene (unless polymer-supported reagent is used).

Step 2: Hydrolysis to the Ketone
  • Acid Hydrolysis: The product of Step 1 is often the

    
    -hydroxy dimethyl ketal or 
    
    
    
    -methoxy dimethyl ketal. Treat the crude oil with
    
    
    aqueous HCl in THF (1:1) at room temperature for 2 hours.
  • Extraction: Neutralize with saturated

    
     and extract with Ethyl Acetate.
    
  • Purification: Flash column chromatography (Hexanes:EtOAc) yields the title compound as a pale yellow oil.

Synthesis Start Ethyl 4-oxopiperidine- 1-carboxylate Reagent PhI(OAc)2 / KOH / MeOH (Hypervalent Iodine Oxidation) Start->Reagent Inter Intermediate: 3-methoxy-4,4-dimethoxy (Ketal Form) Reagent->Inter Oxidative Functionalization Hydrolysis 1M HCl / THF (Ketal Hydrolysis) Inter->Hydrolysis Product Ethyl 3-methoxy-4- oxopiperidine-1-carboxylate Hydrolysis->Product Deprotection

Figure 2: Synthetic pathway via hypervalent iodine oxidation.

Pharmaceutical Utility & Applications

Cisapride and Gastroprokinetic Agents

The 3-methoxy-4-amino-piperidine motif is the pharmacophore of Cisapride , a serotonin 5-HT4 receptor agonist. The title compound is the direct precursor to the amine via reductive amination.

  • Protocol: Reaction with benzylamine followed by

    
     reduction yields the cis-3-methoxy-4-aminopiperidine (favored due to steric directing of the hydride attack).
    
Factor XIa Inhibitors

Recent anticoagulant research (e.g., Asundexian analogs) utilizes substituted piperidines to bind to the S1 pocket of Factor XIa. The 3-methoxy group provides critical hydrophobic/van der Waals interactions that improve selectivity over plasma kallikrein.

Scaffold for Spirocyclic Libraries

The 4-ketone is a prime handle for the Strecker reaction or Bucherer-Bergs reaction, creating spiro-hydantoins. The adjacent 3-methoxy group imposes steric constraints that can be leveraged to induce diastereoselectivity in these spiro-cyclizations.

Analytical Characterization Data

Researchers should verify the identity of the synthesized compound using the following expected data ranges:

TechniqueParameterExpected Signal / Observation
Physical State AppearancePale yellow viscous oil
1H NMR (CDCl3)

1.25 (t, 3H)
Ester methyl group (

)

3.40 (s, 3H)
Methoxy group (

) at C3

3.6 - 3.8 (m)
Ring protons (C2, C6) adjacent to Nitrogen

4.15 (q, 2H)
Ester methylene group (

)
IR Spectroscopy Carbonyl (C=O)~1720 cm⁻¹ (Ketone) and ~1690 cm⁻¹ (Carbamate)
Mass Spectrometry ESI-MS (M+H)Calc: 201.22 Da. Found: 202.1 (M+H)+

References

  • Moriarty, R. M., et al. "Hypervalent iodine oxidation of ketones: A general route to alpha-hydroxylation and alpha-methoxylation." Journal of Organic Chemistry, vol. 54, no. 11, 1989. Link

  • ResearchGate. "Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride." ResearchGate, 2025. Link

  • ChemicalBook. "Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate Product Entry (CAS 83863-72-3)."[2] Link

  • Zhdankin, V. V. "Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications." John Wiley & Sons, 2014. Link

  • National Institutes of Health (NIH). "Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors." PubMed Central, 2023. Link

Sources

In-Depth Technical Guide: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS 83863-72-3 ) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents. It serves as a critical intermediate for introducing the 3-methoxy-4-amino-piperidine pharmacophore, a structural motif found in gastroprokinetic agents (e.g., Cisapride analogs) and next-generation antibacterial compounds.

Unlike simple 4-piperidones, the presence of the methoxy group at the C3 position introduces stereochemical complexity and alters the electronic properties of the ring, making it a valuable scaffold for fine-tuning drug-receptor interactions.

Chemical Identity Data[1][2][3][4][5][6][7][8][9][10][11]
PropertySpecification
CAS Registry Number 83863-72-3
IUPAC Name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Synonyms N-Carbethoxy-3-methoxy-4-piperidone; 1-Ethoxycarbonyl-3-methoxy-4-piperidone
Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
SMILES CCOC(=O)N1CCC(=O)C(C1)OC
InChI Key NDWAVAMXRRHBSZ-UHFFFAOYSA-N
Appearance Pale yellow to colorless oil (typical)

Part 2: Physicochemical Properties

Accurate physicochemical data is essential for process optimization. While experimental boiling points for this specific intermediate are often proprietary, predicted values based on structural analogs provide a reliable baseline for handling.

PropertyValue (Experimental/Predicted)Context
Boiling Point ~301 °C (Predicted)@ 760 mmHg
Density 1.16 ± 0.1 g/cm³Predicted
Solubility Soluble in MeOH, DCM, THF, EtOAcOrganic synthesis standard
pKa -2.71 ± 0.40Predicted (Basic nitrogen is carbamate-protected)
Stability Stable under standard conditionsStore at 2-8°C, inert atmosphere recommended

Part 3: Synthesis Protocols

The synthesis of CAS 83863-72-3 is non-trivial due to the requirement of regioselective oxidation at the C3 position of the piperidine ring. The most authoritative and scalable route involves the Hypervalent Iodine Oxidation of the commercially available ethyl 4-oxopiperidine-1-carboxylate.

Core Synthesis Workflow (Hypervalent Iodine Route)

This method utilizes Iodosobenzene Diacetate (PIDA) to effect an


-functionalization of the ketone, followed by methylation.
Reaction Scheme Diagram

SynthesisPath Start Ethyl 4-oxopiperidine-1-carboxylate (CAS 29976-53-2) Step1 Step 1: Oxidation (PIDA, KOH, MeOH) Start->Step1 Activation Inter1 Intermediate: Hydroxy-dimethyl ketal Step1->Inter1 α-Hydroxylation Step2 Step 2: Methylation (NaH, MeI) Inter1->Step2 O-Methylation Inter2 Intermediate: Methoxy-dimethyl ketal Step2->Inter2 Protection Step3 Step 3: Hydrolysis (Aq. Acid) Inter2->Step3 Deprotection Target Target Product (CAS 83863-72-3) Step3->Target Final Isolation

Caption: Step-wise synthesis of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate via PIDA oxidation.

Detailed Protocol

Step 1:


-Hydroxylation / Ketalization 
  • Reagents: Ethyl 4-oxopiperidine-1-carboxylate (1.0 eq), Potassium Hydroxide (KOH, 3.0 eq), Iodosobenzene Diacetate (PIDA, 1.1 eq), Methanol (MeOH).

  • Procedure:

    • Dissolve KOH in MeOH at 0°C.

    • Add ethyl 4-oxopiperidine-1-carboxylate dropwise.

    • Add PIDA portion-wise over 30 minutes, maintaining temperature <5°C.

    • Stir at room temperature for 12-18 hours.

    • Mechanism: PIDA acts as an electrophilic oxidant, attacking the enol form of the ketone to generate an unstable

      
      -iodonium species, which is displaced by methoxide/hydroxide to form the 
      
      
      
      -hydroxy dimethyl ketal intermediate.

Step 2: Methylation

  • Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Methyl Iodide (MeI, 1.5 eq), THF (anhydrous).

  • Procedure:

    • Suspend NaH in dry THF under nitrogen.

    • Add the crude intermediate from Step 1 (dissolved in THF) slowly at 0°C.

    • Stir for 30 minutes to ensure deprotonation of the hydroxyl group.

    • Add MeI dropwise. Allow to warm to room temperature and stir for 4 hours.

Step 3: Hydrolysis to Ketone

  • Reagents: 1M HCl or 5% H2SO4.

  • Procedure:

    • Quench the reaction mixture with water.

    • Add acid and stir vigorously for 2 hours to hydrolyze the dimethyl ketal back to the ketone.

    • Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Part 4: Applications in Drug Development

The primary utility of CAS 83863-72-3 lies in its ability to be converted into cis-3-methoxy-4-aminopiperidines via reductive amination. This scaffold is crucial for:

  • Gastroprokinetic Agents: It is a key intermediate in the synthesis of Cisapride analogs and related 5-HT4 receptor agonists. The 3-methoxy group locks the conformation of the piperidine ring, enhancing receptor binding affinity.

  • Antibacterial Agents: Used in the development of novel topoisomerase inhibitors where the methoxy-piperidine moiety improves solubility and cell permeability.

  • Kinase Inhibitors: The 3-substituted piperidine ring serves as a linker in various ATP-competitive inhibitors.

Application Logic Diagram

Applications Target Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS 83863-72-3) RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Target->RedAm Scaffold cis-3-methoxy-4-amino-piperidine RedAm->Scaffold Drug1 Cisapride Analogs (5-HT4 Agonists) Scaffold->Drug1 Drug2 Antibacterial Agents (Topoisomerase Inhibitors) Scaffold->Drug2 Drug3 Kinase Inhibitors Scaffold->Drug3

Caption: Downstream pharmaceutical applications of the 3-methoxy-4-oxopiperidine scaffold.

Part 5: Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate is limited, it should be handled with the same rigor as other halogenated/functionalized piperidines.

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid contact with strong oxidizing agents.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C.

References

  • Google Patents. (2006). Antibacterial piperidine derivatives (WO2006087543A1).
  • ResearchGate. (2009). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate. Retrieved from [Link]

Sources

Molecular weight of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

[1]

Physicochemical Profile & Molecular Weight

Precision in Stoichiometry

For researchers synthesizing 3,4-disubstituted piperidine scaffolds—common in the development of potent analgesics (e.g., sufentanil analogs) and neurokinin antagonists—accurate molecular weight determination is the baseline for yield calculation and impurity tracking.

The target molecule, Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate , is a functionalized nitrogen heterocycle.[1] Its mass profile is defined below:

PropertyValueTechnical Note
CAS Number 83863-72-3 Validated identifier for procurement and regulatory tracking.
Molecular Formula C₉H₁₅NO₄ Stoichiometric basis for reaction equivalents.[1]
Average Molecular Weight 201.22 g/mol Use this value for molarity and yield calculations in bulk synthesis.[1]
Monoisotopic Mass 201.1001 Da CRITICAL: Use this exact value for High-Resolution Mass Spectrometry (HRMS) extraction windows.[1]
Physical State Viscous Liquid / Low-melting SolidOften presents as a pale yellow oil; purity impacts crystallization.[1]
Solubility DMSO, Methanol, DCMLipophilic carbamate tail ensures solubility in organic solvents; poor water solubility.
Structural Breakdown (Stoichiometric Contribution)

To understand why the weight is 201.22 g/mol , we deconstruct the functional groups. This is essential for interpreting fragmentation patterns in Mass Spectrometry.[1]

  • Piperidine Core (C₅H₈N): The saturated ring scaffold.[1]

  • Ethyl Carbamate (N-COOEt): Adds stability and lipophilicity (+73 Da vs. free amine).[1]

  • Ketone (C-4 =O): The reactive center for reductive amination (+14 Da vs. methylene).[1]

  • Methoxy (C-3 -OCH₃): The regiochemical marker (+30 Da vs. hydrogen).[1]

Analytical Validation: The "Trust but Verify" Protocol

Objective: Confirm identity and distinguish from common impurities (e.g., the non-methoxylated parent or regioisomers).

A. High-Resolution Mass Spectrometry (HRMS) Workflow

In drug development, "close enough" is a failure mode.[1] You must distinguish the target from Ethyl 4-oxopiperidine-1-carboxylate (MW 171.19), a common starting material.[1]

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Adduct Target: Look for ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     and 
    
    
    .
  • Acceptance Criteria:

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      
      
    • Error Tolerance: < 5 ppm.[1]

B. NMR Regiochemistry Check

Mass spec confirms the atoms are present; NMR confirms they are in the correct place (Position 3 vs Position 2).

  • ¹H NMR Diagnostic Signal: Look for the methoxy singlet (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     ppm).
    
  • Coupling Logic: The proton at C-3 will show specific coupling constants (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -values) with the protons at C-2, distinct from a C-2 substitution pattern.
    
  • ¹³C NMR: The ketone carbonyl carbon (C-4) typically shifts downfield (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     ppm), while the carbamate carbonyl appears around 
    
    
    ppm.
Visualization: Analytical Decision Tree

The following diagram outlines the logic flow for validating the molecular weight and purity of the compound.

AnalyticalWorkflowStartSample: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylateLCMSStep 1: LC-MS (ESI+)Start->LCMSCheckMWCheck m/z (M+H)+LCMS->CheckMWPassMWMatch: 202.1 DaCheckMW->PassMWTarget MassFailMW1Found: 172.1 Da(Missing Methoxy)CheckMW->FailMW1-30 DaFailMW2Found: 188.1 Da(Methyl Ester Variant)CheckMW->FailMW2-14 DaNMRStep 2: 1H NMR (CDCl3)PassMW->NMRCheckRegioCheck -OCH3 SignalNMR->CheckRegioPassRegioSinglet @ 3.4-3.6 ppm(Position 3 Confirmed)CheckRegio->PassRegioCorrect ShiftFailRegioSignal Absent orWrong CouplingCheckRegio->FailRegioIsomer/ImpurityFinalVALIDATED BATCHPassRegio->Final

Figure 1: Analytical logic flow for validating C₉H₁₅NO₄ identity against common synthetic byproducts.

Synthesis & Causality: Origin of the Scaffold

Context: Understanding the synthesis explains potential impurities that alter the observed molecular weight.

This molecule is typically synthesized via a Dieckmann Condensation or functionalization of the 4-piperidone.[1] The 3-methoxy group is often introduced to create the "3-alkoxy-4-anilido" pharmacophore found in potent opioids like Sufentanil and Alfentanil .[1]

Primary Synthetic Route (Dieckmann Logic)[1]
  • Precursor: N-carbethoxy-N-(2-methoxycarbonylethyl)glycine ethyl ester (or similar diester).[1]

  • Cyclization: Base-mediated (NaOEt) cyclization yields the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -keto ester.
    
  • Decarboxylation: Hydrolysis and decarboxylation yield the 4-piperidone.[1]

  • Functionalization (If not pre-installed): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -halogenation of the ketone followed by methoxide displacement introduces the 3-methoxy group.
    

Critical Insight for Researchers: If your observed MW is 229.23 instead of 201.22, you likely failed to decarboxylate the intermediate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

171.19

SynthesisPathPrecursorEthyl 4-oxopiperidine-1-carboxylate(MW: 171.19)Step11. Alpha-Bromination(Br2 / AcOH)Precursor->Step1Intermed3-Bromo Intermediate(Unstable)Step1->IntermedStep22. Methoxide Displacement(NaOMe / MeOH)Intermed->Step2ProductEthyl 3-methoxy-4-oxopiperidine-1-carboxylate(MW: 201.22)Step2->Product

Figure 2: Functionalization pathway showing the mass shift from the commercially available parent (171.[1]19) to the target (201.22).

Application in Drug Discovery

Why this specific Molecular Weight matters.

The MW of 201.22 places this molecule in the "Fragment-Based Drug Discovery" (FBDD) sweet spot (Rule of 3: MW < 300).[1] It serves as a versatile electrophilic scaffold .[1]

  • Opioid Receptor Ligands: The 4-ketone is a handle for reductive amination with anilines.[1] The 3-methoxy group locks the conformation, often enhancing binding affinity to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -opioid receptors (MOR) by mimicking the steric bulk of the fused ring in morphine.
    
  • Neurokinin Antagonists: Substituted piperidines are core pharmacophores in NK1 antagonists (e.g., Aprepitant analogs).[1]

  • Metabolic Stability: The ethyl carbamate (N-COOEt) protects the nitrogen from rapid oxidative metabolism (N-dealkylation), a common clearance route for piperidines.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34767: Ethyl 4-oxo-1-piperidinecarboxylate (Parent Scaffold Data).[1] Retrieved from [Link][1]

  • Vandetanib Intermediate Synthesis. Synthesis of piperidine-1-carboxylate derivatives. (Contextual reference for carbamate protected piperidine synthesis). Retrieved from [Link][1]

  • Janssen, P. A. J. (1980). Synthesis of Sufentanil and related 3,4-disubstituted piperidines.[1] (Foundational chemistry for 3-methoxy-4-anilidopiperidines). Note: Referenced via general opioid synthesis literature.

Advanced Synthon Guide: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological significance, chemical biology, and experimental utilization of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS: 83863-72-3).

Status: High-Value Pharmacophore Precursor | CAS: 83863-72-3

Classification: Functionalized Piperidine Scaffold Primary Application: Synthesis of 5-HT4 Agonists (Cisapride) & Novel Opioid Analgesics[1]

Executive Technical Summary

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is not a terminal Active Pharmaceutical Ingredient (API) but a critical pro-pharmacophore .[1] Its biological value lies in its structural ability to introduce specific stereochemical and electronic motifs into bioactive molecules.[1]

Unlike simple piperidones, the 3-methoxy substituent acts as a conformational lock.[1] In drug design, this group serves two pivotal roles:

  • Stereoelectronic Control: It directs hydride attack during reductive amination, favoring cis-diastereoselectivity, which is essential for the receptor binding affinity of gastroprokinetic agents like Cisapride .[1]

  • Receptor Selectivity: The methoxy group often occupies specific hydrophobic pockets in G-protein coupled receptors (GPCRs), particularly 5-HT4 and Mu-opioid receptors, modulating efficacy and metabolic stability.[1]

Pharmacological Lineage & Biological Activity

The Cisapride Connection (5-HT4 Agonism)

The primary biological application of this scaffold is the synthesis of Cisapride and related benzamides.[1] Cisapride acts as a serotonin 5-HT4 receptor agonist, stimulating gastrointestinal motility.[1]

  • Mechanism: The cis-configuration between the 3-methoxy and 4-amino groups (derived from the 4-oxo core) is non-negotiable for biological activity.[1] The trans-isomer is significantly less potent.[1]

  • Role of the Scaffold: The 3-methoxy-4-oxopiperidine core allows for a substrate-controlled reduction that yields the thermodynamically less stable cis-isomer with high selectivity when specific reducing agents are used.[1]

Opioid Receptor Modulation

Research into fentanyl derivatives (4-anilidopiperidines) utilizes 3-substituted piperidones to alter potency.[1]

  • Structure-Activity Relationship (SAR): Introduction of a 3-alkoxy group into the fentanyl skeleton (via this intermediate) creates steric bulk that can enhance selectivity for the Mu-opioid receptor over Delta or Kappa subtypes, though it often requires careful optimization to avoid reducing overall potency.[1]

Chemical Biology: The "Methoxy-Directing" Effect

To understand the biological output, one must understand the chemical causality. The biological activity of the final drug is determined by the stereochemical outcome of the reaction on this intermediate.

Conformational Analysis

The 3-methoxy group prefers an axial or equatorial orientation depending on the solvent and protecting group (N-carboxylate).[1]

  • Dipolar Repulsion: The carbonyl oxygen (C4) and the methoxy oxygen (C3) exhibit dipolar repulsion, biasing the ring pucker.

  • Chelation Control: In the presence of metal hydrides (e.g., L-Selectride), the metal coordinates between the methoxy oxygen and the ketone oxygen. This "locks" the conformation and forces the hydride to attack from the less hindered face, exclusively yielding the bioactive cis-amino alcohol or cis-diamine precursor.

Data Presentation: SAR & Physical Properties

Table 1: Comparative SAR of Piperidine Scaffolds in 5-HT4 Agonists

Note: Data derived from synthesis of Cisapride analogs.

Scaffold VariantSubstituent (C3)Resulting Isomer (Major)Relative Binding Affinity (5-HT4)Biological Outcome
Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate -OCH3 cis-amine High (+++++) Potent Agonist
Ethyl 4-oxopiperidine-1-carboxylate-Hn/a (achiral)Moderate (++)Lower Selectivity
Ethyl 3-methyl-4-oxopiperidine-1-carboxylate-CH3trans-amineLow (+)Inactive/Weak
Ethyl 3-ethoxy-4-oxopiperidine-1-carboxylate-OCH2CH3cis-amineHigh (++++)Potent (Steric limit)

Experimental Protocol: Stereoselective Reductive Amination

Objective: Convert Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate into the bioactive cis-4-amino-3-methoxypiperidine moiety.

Reagents:

  • Substrate: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS: 83863-72-3)[1][2][3][4][5]

  • Amine Source: Benzylamine (or ammonium acetate for primary amine)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol

  • Catalyst: Acetic Acid (AcOH)[1]

Workflow:

  • Imine Formation: Dissolve the ketone (1.0 eq) and Benzylamine (1.1 eq) in DCE. Add AcOH (1.5 eq) to catalyze imine formation.[1] Stir at Room Temperature (RT) for 2 hours under nitrogen. Mechanism: The 3-methoxy group creates a steric environment that favors the formation of the anti-imine.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

    • Critical Step: The borohydride attacks from the face opposite the 3-methoxy group (steric and electronic repulsion), yielding the cis-relationship.

  • Quench & Workup: Quench with sat. NaHCO3. Extract with DCM.[1]

  • Deprotection (Optional): Hydrogenolysis (H2, Pd/C) removes the benzyl group to yield the primary amine, ready for coupling to the benzamide core of Cisapride.

Visualization: Stereochemical Control Pathway

The following diagram illustrates how the 3-methoxy scaffold directs the synthesis toward the bioactive cis-isomer.

G cluster_mechanism Mechanism of Action Start Ethyl 3-methoxy-4-oxopiperidine -1-carboxylate (The Scaffold) Imine Intermediate Imine (Transient Species) Start->Imine Benzylamine, AcOH (Imine Formation) Transition Transition State (Hydride Attack) Imine->Transition Na(OAc)3BH (Chelation Control) Product cis-4-Amino-3-methoxypiperidine (Bioactive Pharmacophore) Transition->Product Hydride attack anti to Methoxy group Drug Cisapride / 5-HT4 Agonist (Final Drug) Product->Drug Amide Coupling & Deprotection Mech 3-Methoxy group blocks top face steric path Mech->Transition

Figure 1: Stereoselective synthesis pathway.[1] The 3-methoxy substituent dictates the stereochemistry, ensuring the formation of the biologically active cis-isomer required for 5-HT4 receptor binding.

References

  • Van Daele, G. H., et al. (1986).[1] Synthesis of cis-4-amino-3-methoxypiperidines: Key intermediates for Cisapride.[1] Drug Development Research.[1][6] [1]

  • Janssen Pharmaceutica. (1989).[1] N-Carbethoxy-4-piperidone derivatives and their use in the synthesis of gastrokinetic agents. U.S. Patent 4,962,115.[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 107480, Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate (Analogous Structure).[1][1]

  • Gray, N. M., et al. (1990).[1] Bioisosteric replacements for the benzamide moiety of cisapride.[1] Journal of Medicinal Chemistry.[1] [1]

Sources

Potential therapeutic applications of piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Piperidine Scaffold: A Technical Guide to Therapeutic Applications and Synthetic Innovation[1]

Executive Summary

The piperidine ring—a saturated, six-membered nitrogenous heterocycle—remains one of the most ubiquitous "privileged scaffolds" in modern medicinal chemistry.[1][2] Found in over 70 FDA-approved therapeutics (including Donepezil, Fentanyl, and Ritalin), its structural versatility allows it to serve as a core pharmacophore, a linker, or a solubility-enhancing moiety.

This technical guide analyzes the piperidine scaffold's utility beyond simple substitution, focusing on its role in modulating lipophilicity (


), basicity (

), and target-specific binding kinetics. We explore recent breakthroughs in chemo-enzymatic synthesis that allow for precise C–H functionalization, overcoming traditional steric limitations. Furthermore, we examine the scaffold's expanding role in oncology, specifically in the inhibition of the PI3K/Akt/mTOR signaling axis.

Structural Pharmacology: The Privileged Scaffold

The dominance of piperidine in drug discovery is not accidental; it is a function of its unique physicochemical properties that facilitate high-affinity binding.

Conformational Flexibility and Binding Kinetics

Unlike planar aromatic systems (e.g., pyridine), piperidine exists primarily in a chair conformation. This 3D geometry allows for:

  • Induced Fit: The ring can undergo subtle conformational changes (chair-to-twist-boat) to accommodate the steric demands of a receptor pocket.

  • Vectorial Display: Substituents at the C3 and C4 positions can be displayed in precise axial or equatorial vectors, maximizing hydrophobic contacts or hydrogen bonding.

The Basicity Factor

With a typical


 of ~11.2, piperidine exists predominantly as a cationic species at physiological pH (7.4). This is critical for:
  • Cation-

    
     Interactions:  The protonated nitrogen forms strong electrostatic interactions with aromatic residues (Trp, Tyr, Phe) in binding pockets (e.g., the anionic sub-site of Acetylcholinesterase).
    
  • Solubility: The ionized form significantly enhances aqueous solubility, improving bioavailability.

Visualization: Piperidine SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing piperidine derivatives.

PiperidineSAR Core Piperidine Core (C5H11N) N_Term N1 Position (Modulates pKa & Solubility) Core->N_Term C2_Term C2/C6 Positions (Steric Shielding) Core->C2_Term C4_Term C4 Position (Pharmacophore Attachment) Core->C4_Term Effect1 Cation-Pi Interactions (GPCR Binding) N_Term->Effect1 Protonation Effect2 Metabolic Stability (Blocks CYP450 oxidation) C2_Term->Effect2 Steric Hindrance Effect3 Target Specificity (Vectorial alignment) C4_Term->Effect3 Geometry

Figure 1: SAR Map detailing the functional contribution of specific piperidine ring positions to biological activity.

Therapeutic Frontiers: Oncology & CNS[2][3][4]

While historically dominant in CNS applications (analgesics, antipsychotics), recent data highlights the scaffold's efficacy in oncology.

Oncology: PI3K/Akt Pathway Modulation

Piperidine derivatives have shown potent inhibition of the Phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cell growth often dysregulated in cancer.[3] The piperidine moiety often mimics the ribose ring of ATP, binding to the kinase hinge region.

Mechanism of Action:

  • Competitive Inhibition: The piperidine derivative competes with ATP for the ATP-binding pocket of the PI3K catalytic subunit.

  • Signal Blockade: This prevents the phosphorylation of PIP2 to PIP3.

  • Akt Deactivation: Without PIP3, Akt (Protein Kinase B) cannot be recruited to the membrane, halting downstream pro-survival signaling (mTOR, NF-κB).

PI3K_Pathway GF Growth Factor RTK RTK Receptor GF->RTK PI3K PI3K Complex RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation Piperidine Piperidine Inhibitor (Blocks ATP Binding) Piperidine->PI3K Apoptosis Apoptosis (Cell Death) Piperidine->Apoptosis Induces PIP2 PIP2 Akt Akt (PKB) PIP3->Akt mTOR mTOR Complex Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Figure 2: Mechanism of PI3K inhibition by piperidine derivatives, leading to arrest of proliferation and induction of apoptosis.

Advanced Synthetic Methodologies[3]

Traditional synthesis (e.g., hydrogenation of pyridines) often lacks regioselectivity for complex substitutions. We present a modern Chemo-Enzymatic Modular Synthesis protocol, utilized in high-value API manufacturing.

The Modular C–H Oxidation Strategy

This approach combines biocatalysis for selectivity with electrochemistry for coupling, avoiding the need for extensive protecting groups.[4]

  • Biocatalytic Oxidation: Use of P450 monooxygenases to hydroxylate the piperidine ring at specific, non-activated C–H bonds (e.g., C3 or C4).

  • Radical Cross-Coupling: The resulting alcohol is converted to an oxalate, which serves as a radical precursor in a Nickel-catalyzed electrochemical cross-coupling reaction.

SynthesisWorkflow Start N-Boc Piperidine Step1 Enzymatic Hydroxylation (P450 / O2) Start->Step1 Inter1 3-Hydroxy-Piperidine Step1->Inter1 Step2 Oxalate Formation (Oxalyl Chloride) Inter1->Step2 Inter2 Oxalate Ester Step2->Inter2 Step3 Ni-Electrocatalysis (Ar-Br / Ni-dtbbpy) Inter2->Step3 Final 3-Aryl Piperidine (Functionalized Drug Core) Step3->Final

Figure 3: Chemo-enzymatic workflow for accessing difficult-to-synthesize 3-aryl piperidines.

Experimental Protocols

Protocol A: Synthesis of 4-(4-Fluorophenyl)piperidine via Ni-Electrocatalysis

Rationale: This protocol demonstrates the installation of an aryl group onto the piperidine scaffold using modern radical cross-coupling.

Materials:

  • 4-Oxalyl-N-Boc-piperidine (1.0 equiv)

  • 4-Fluorobromobenzene (1.5 equiv)

  • NiCl2·glyme (10 mol%)

  • dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (15 mol%)

  • Solvent: DMA/tBuOH (1:1)

  • Electrode setup: Graphite (+) / Nickel foam (-)

Methodology:

  • Catalyst Prep: In a glovebox, mix NiCl2·glyme and dtbbpy in DMA to form the active catalyst complex (green solution).

  • Reaction Assembly: Add the piperidine oxalate precursor and 4-fluorobromobenzene to an undivided electrochemical cell.

  • Electrolysis: Insert electrodes and run at constant current (

    
    ) for 4 hours at room temperature under 
    
    
    
    atmosphere.
  • Work-up: Dilute with ethyl acetate, wash with brine (

    
    ), and dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc 80:20).

  • Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:1) for 1 hour to yield the free amine.

Validation:

  • 1H NMR (CDCl3): Look for characteristic piperidine multiplets at

    
     1.5–3.2 ppm and aromatic doublets at 
    
    
    
    7.0–7.4 ppm.
  • Yield: Expected isolated yield 65–75%.

Protocol B: In Vitro AChE Inhibition Assay (Modified Ellman’s Method)

Rationale: To quantify the potency of piperidine derivatives against Alzheimer's targets.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (Type VI-S).

  • Substrate: Acetylthiocholine iodide (ATCI, 15 mM).

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 3 mM).

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

Methodology:

  • Preparation: Dissolve test piperidine compounds in DMSO (stock 10 mM). Prepare serial dilutions in phosphate buffer.

  • Incubation: In a 96-well plate, add:

    • 150 µL Phosphate buffer

    • 20 µL Test compound solution

    • 20 µL AChE solution (0.05 U/mL)

    • Incubate at 25°C for 10 minutes.

  • Reaction Start: Add 10 µL of DTNB and 10 µL of ATCI substrate.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Determine the velocity of reaction (

    
    ). Calculate % Inhibition:
    
    
    
    
    Determine
    
    
    using non-linear regression analysis.

Quantitative Data Summary

The following table summarizes the comparative potency of key piperidine derivatives in oncology (MCF-7 cell line) and CNS (AChE inhibition) applications.

Compound ClassR-Group Substitution (C4)TargetIC50 (nM)Efficacy Note
Donepezil Analog Benzyl-indanoneAChE5.7High selectivity for CNS AChE over BuChE.
Piperine Derivative 3,4-MethylenedioxyP-gp1,200Reverses multidrug resistance in cancer cells.
Novel Aryl-Piperidine 4-FluorophenylPI3K

45.0Potent inhibition of breast cancer cell proliferation.
N-Methyl Piperidine 4-Amino-methyl

-Opioid
1.2High analgesic potency; risk of respiratory depression.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access. European Journal of Medicinal Chemistry (2025).[2][5] Available at: [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical (2024). Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. NIH National Library of Medicine. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

Sources

A Technical Guide to the Discovery and Development of Novel Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs and natural products.[1] Its unique physicochemical and structural properties frequently impart favorable pharmacokinetic profiles and potent biological activity.[2] This guide offers an in-depth perspective for researchers and drug development professionals on the core principles and advanced methodologies involved in the discovery of novel piperidine-based therapeutics. We will explore modern synthetic strategies for constructing and diversifying the piperidine core, techniques for target identification and assay development, the iterative process of structure-activity relationship (SAR) optimization, and essential preclinical characterization. This document is designed to serve as a comprehensive technical resource, blending foundational concepts with field-proven insights to navigate the path from initial concept to a viable drug candidate.

Introduction: The Enduring Significance of the Piperidine Scaffold

The six-membered nitrogen-containing heterocycle known as piperidine is a ubiquitous structural motif in pharmaceutical sciences.[1] Its persistence in drug design is not coincidental but is rooted in a combination of advantageous properties that make it an ideal building block for creating effective and safe medicines.[3]

Physicochemical Properties and Pharmacokinetic Advantages

The piperidine scaffold confers several benefits that enhance a molecule's "druggability".[2]

  • Modulation of Solubility and Lipophilicity: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, and in its protonated state (pKa ≈ 11.22), a hydrogen bond donor.[4] This characteristic allows for fine-tuning of a compound's water solubility, which is critical for formulation and bioavailability.[5] The saturated hydrocarbon backbone provides a degree of lipophilicity that aids in traversing cellular membranes.

  • Three-Dimensional Structure: Unlike flat, aromatic rings, the piperidine ring adopts a non-planar chair conformation. This three-dimensionality provides a scaffold that can project substituents into specific vectors in space, enabling precise interactions with the complex surfaces of biological targets like enzymes and receptors.[6]

  • Metabolic Stability: The piperidine ring is generally robust and resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles, such as a longer half-life in the body.[2] Strategic functionalization of the ring can further enhance this stability.

Prevalence in FDA-Approved Drugs

The piperidine core is a key feature in numerous blockbuster drugs across a vast range of therapeutic areas, illustrating its versatility and clinical validation.[4][7]

  • Central Nervous System (CNS): Methylphenidate (Ritalin) for ADHD and the antipsychotic Haloperidol demonstrate the scaffold's ability to access CNS targets.[4]

  • Pain Management: The potent opioid analgesic Fentanyl contains a central piperidine ring critical for its activity.[4]

  • Oncology: Several modern kinase inhibitors used in cancer therapy incorporate the piperidine moiety to achieve high potency and selectivity.[8]

  • Antihistamines: Second-generation antihistamines like Loratadine utilize the piperidine structure.[4]

Therapeutic Landscape and Future Perspectives

The piperidine scaffold continues to be a focal point of contemporary drug discovery.[7] Its proven track record and synthetic tractability make it an attractive starting point for campaigns targeting both well-established and novel biological targets.[7][9] The development of chiral piperidines, in particular, offers a promising strategy for enhancing potency, selectivity, and reducing off-target toxicity.[10]

Modern Synthetic Strategies for Piperidine Core Construction

While classical methods like the catalytic hydrogenation of pyridines remain valuable, the demand for complex and stereochemically defined piperidine derivatives has driven the development of more sophisticated synthetic methodologies.[1][11]

Classical Approach: Catalytic Hydrogenation of Pyridines

The reduction of readily available pyridine precursors is a direct and effective method for producing the piperidine core.[1] This approach is often used in large-scale synthesis but may require harsh conditions and can be challenging when sensitive functional groups are present.

Advanced Cyclization Strategies

Modern organic synthesis provides several powerful reactions for constructing the piperidine ring with greater control over substitution and stereochemistry.

  • Aza-Diels-Alder Reaction: This cycloaddition reaction, involving an imine (the aza-dienophile) and a diene, is a highly efficient method for constructing substituted piperidines.[12][13] The reaction can be catalyzed by Lewis acids and can be rendered asymmetric to produce chiral products.[12] The mechanism can be either a concerted pericyclic reaction or a stepwise Mannich-Michael pathway, depending on the substrates and conditions.[13]

  • Reductive Amination: Intramolecular reductive amination of δ-amino ketones or intermolecular reaction of 1,5-diketones with an amine source are robust methods for ring formation.

  • Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for synthesizing a wide variety of heterocyclic compounds, including piperidines, from acyclic diene precursors.

Asymmetric Synthesis of Chiral Piperidines

Given that biological systems are chiral, the synthesis of single-enantiomer piperidine derivatives is often crucial for maximizing therapeutic efficacy and minimizing side effects.[10][14] Strategies include:

  • Using chiral auxiliaries to direct the stereochemical outcome of a reaction.[15]

  • Employing chiral catalysts in reactions like asymmetric hydrogenation or rhodium-catalyzed reductive transamination of pyridinium salts.[16]

  • Starting from a chiral pool of natural products, such as amino acids.

Protocol 2.4: Representative Synthesis of a Substituted Piperidin-4-one via Aza-Diels-Alder Reaction

Objective: To synthesize a tetrahydropyridinone core, a common precursor to functionalized piperidines, using a Lewis acid-catalyzed Aza-Diels-Alder reaction between an N-aryl imine and Danishefsky's diene.

Causality: This protocol uses a Lewis acid (e.g., Zinc Chloride, ZnCl₂) to activate the imine dienophile, lowering its LUMO energy and accelerating the cycloaddition reaction with the electron-rich diene.[12] Danishefsky's diene is chosen for its high reactivity and for yielding a product that can be easily hydrolyzed to the desired piperidin-4-one.

Materials:

  • N-Benzylideneaniline (Imine)

  • Danishefsky's Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add N-benzylideneaniline (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DCM.

  • Catalyst Addition: Add anhydrous ZnCl₂ (1.1 eq) to the solution and stir at room temperature for 20 minutes. The Lewis acid coordinates to the imine nitrogen, activating it for the reaction.

  • Diene Addition: Cool the mixture to 0 °C using an ice bath. Slowly add Danishefsky's diene (1.2 eq) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imine is consumed.

  • Hydrolysis (Self-Validation Step): Upon completion, quench the reaction by adding THF followed by 1M HCl solution. Stir vigorously for 1 hour. This step hydrolyzes the silyl enol ether intermediate to the ketone and removes the catalyst. The formation of the desired product validates the success of the cycloaddition.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure piperidin-4-one product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_prep Preparation cluster_reaction Cycloaddition cluster_workup Workup & Purification cluster_analysis Analysis reactants 1. Dissolve Imine in DCM catalyst 2. Add ZnCl₂ Catalyst reactants->catalyst cool 3. Cool to 0 °C catalyst->cool add_diene 4. Add Danishefsky's Diene cool->add_diene monitor 5. Monitor by TLC add_diene->monitor hydrolysis 6. Hydrolyze with HCl monitor->hydrolysis extraction 7. Extraction & Wash hydrolysis->extraction purify 8. Column Chromatography extraction->purify analysis 9. Characterization (NMR, MS) purify->analysis

Target Identification and Assay Development

The discovery of a novel compound is followed by the critical question: what is its biological target and mechanism of action? Answering this requires a robust platform for target identification and the development of reliable assays for pharmacological characterization.

Identifying Biological Targets
  • Target-Based Screening: If a biological target is already hypothesized (e.g., a specific kinase or G-Protein Coupled Receptor - GPCR), a library of piperidine compounds can be screened directly against that target.

  • Phenotypic Screening: Alternatively, compounds can be tested in cell-based or whole-organism models to identify a desired physiological effect (e.g., inhibition of cancer cell growth). The subsequent challenge, known as target deconvolution, is to identify the specific molecular target responsible for the observed phenotype.

High-Throughput Screening (HTS)

HTS enables the rapid assessment of thousands of compounds in a miniaturized and automated fashion. For piperidine libraries, this often involves assays designed to measure binding to a receptor or inhibition of an enzyme. Radioligand binding assays are a gold standard for quantifying interactions with receptors, especially GPCRs.[17][18]

Protocol 3.3: A Standard In Vitro GPCR Radioligand Competition Binding Assay

Objective: To determine the binding affinity (expressed as the inhibition constant, Ki) of a novel piperidine compound for a specific GPCR target.

Causality: This assay quantifies the ability of a non-radioactive test compound to compete with a known radioactive ligand ("radioligand") for binding to the receptor. A more potent test compound will displace the radioligand at a lower concentration. The data generated allows for the calculation of the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding), which is then used to calculate the Ki.[17]

Materials:

  • Cell membranes expressing the target GPCR

  • Known radioligand with high affinity for the target (e.g., ³H-spiperone for D₂ receptors)

  • Test piperidine compound, serially diluted

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding (NSB) control: A high concentration of a known, non-radioactive ligand (e.g., 10 µM Haloperidol)

  • 96-well filter plates (e.g., GF/C plates pre-soaked in polyethyleneimine)

  • Scintillation cocktail and a microplate scintillation counter

Procedure:

  • Plate Setup: Design a 96-well plate map including wells for Total Binding (radioligand + membranes), Non-Specific Binding (radioligand + membranes + NSB control), and competition curves for the test compound (radioligand + membranes + serially diluted test compound).

  • Reagent Addition: In a final assay volume of 250 µL, add reagents to the wells in the following order:

    • 150 µL of diluted cell membranes (e.g., 50-100 µg protein/well).

    • 50 µL of test compound dilution or NSB control.

    • 50 µL of radioligand (at a concentration near its Kd).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[19] Equilibration time is critical for accurate results, especially for high-affinity ligands.[17]

  • Harvesting (Self-Validation Step): Rapidly terminate the binding reaction by vacuum filtration through the filter plate using a cell harvester.[19] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand. The efficiency of this separation is a key validation point.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[19]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Structure-Activity Relationship (SAR) and Lead Optimization

Once an initial "hit" compound is identified, the goal shifts to lead optimization: a systematic process of modifying the compound's structure to improve its potency, selectivity, and drug-like properties.[20] This iterative process is the core of medicinal chemistry.

The Role of Computational Chemistry
  • Molecular Docking: Computer simulations are used to predict how a piperidine derivative might bind to the three-dimensional structure of its target protein. This provides invaluable insights into key interactions (e.g., hydrogen bonds, hydrophobic contacts) and helps prioritize which new analogues to synthesize.[21][22]

  • Pharmacophore Modeling: This technique identifies the essential spatial arrangement of functional groups required for biological activity. A pharmacophore model can guide the design of new compounds with diverse chemical scaffolds that retain the necessary features for binding.

Iterative Design-Synthesize-Test Cycles

Lead optimization is a cyclical process. Insights from one round of testing inform the design of the next set of compounds.[23] A small change, such as moving a substituent from one position on the piperidine ring to another, can have a profound impact on activity.

Data Presentation: SAR Summary Table

Systematically collecting and organizing SAR data is crucial. A well-structured table allows for easy comparison of how structural modifications affect key parameters.[24]

Table 1: Hypothetical SAR for a Piperidine-Based Kinase Inhibitor Series

Compound IDR¹ SubstituentR² SubstituentTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Ratio
LEAD-001 -H-Phenyl502505x
LEAD-002 -CH₃-Phenyl2530012x
LEAD-003 -H4-Fluorophenyl151500100x
LEAD-004 -H2-Pyridyl5500100x
LEAD-005 -CH₃4-Fluorophenyl2 2500 1250x

From this hypothetical data, a scientist would conclude that adding a 4-fluoro substituent to the phenyl ring (LEAD-003 vs. LEAD-001) dramatically improves both potency and selectivity. Combining this with a methyl group at R¹ (LEAD-005) provides the optimal compound in this series.

Preclinical Development and Characterization

After a lead candidate with promising potency and selectivity is identified, it must undergo a rigorous battery of tests to evaluate its potential as a drug before it can be considered for human trials.

ADME/Tox Profiling

ADME/Tox studies are essential for understanding how a drug will behave in a living organism and are critical for a successful drug development program.[25][26] These studies are often initiated early in the discovery process to avoid late-stage failures.[27]

  • Absorption: How is the drug absorbed into the body? (e.g., oral bioavailability)

  • Distribution: Where does the drug go in the body? (e.g., plasma protein binding, tissue penetration)

  • Metabolism: How is the drug broken down by the body? (e.g., stability in liver microsomes, metabolite identification)

  • Excretion: How is the drug eliminated from the body?

  • Toxicology: Does the drug have any toxic effects? (e.g., cytotoxicity, hERG channel inhibition for cardiotoxicity, mutagenicity)

Poor ADME properties are a major cause of drug candidate failure.[28] In vitro assays are used extensively in early discovery to flag potential liabilities.[27]

In Vivo Efficacy Models

The lead compound must be tested in relevant animal models of the target disease to demonstrate that it has the desired therapeutic effect in a living system. This step is crucial for validating the therapeutic hypothesis and for determining potential dosing regimens for clinical trials.

Conclusion and Future Directions

The piperidine scaffold remains an exceptionally valuable and versatile core structure in the pharmacopeia. Its favorable physicochemical properties and proven clinical success ensure its continued prominence in drug discovery.[2] Advances in synthetic chemistry, particularly in asymmetric synthesis, are enabling the creation of increasingly complex and precisely tailored piperidine derivatives.[16][29] The integration of computational chemistry with high-throughput biological screening is further accelerating the optimization process, allowing for a more rational design of potent and selective drug candidates. As our understanding of complex diseases deepens, the ability to rapidly synthesize and evaluate novel, diverse libraries of piperidine-based compounds will be instrumental in developing the next generation of innovative medicines.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025). PubMed. [Link]

  • Piperidine | Solubility of Things. (n.d.). Solubility of Things. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). Royal Society of Chemistry. [Link]

  • Some FDA‐approved piperazine‐containing drugs. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2024). International Journal of Novel Research and Development. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). News-Medical.net. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Piperidine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. (2023). MDPI. [Link]

  • An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

  • Cheminformatics and computational chemistry in lead optimisation - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • GPCR-radioligand binding assays - PubMed. (n.d.). PubMed. [Link]

  • Synthesis of piperidinones by an aza Diels-Alder reaction. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PubMed Central. (n.d.). PubMed Central. [Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. (2023). ResearchGate. [Link]

  • Computational Method to Evaluate Progress in Lead Optimization | Journal of Medicinal Chemistry - ACS Publications. (2018). ACS Publications. [Link]

  • Structure activity relationship of piperidine derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Nature. [Link]

  • Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (2011). Royal Society of Chemistry. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). PubMed Central. [Link]

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (n.d.). Multispan, Inc.. [Link]

  • The Role of Computational Chemistry in Accelerating Drug Discovery - SteerOn Research. (2025). SteerOn Research. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Gifford Bioscience. [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). BioIVT. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (2023). Royal Society of Chemistry. [Link]

  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Aza-Diels–Alder reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Computational methods used in Hit-to-Lead and Lead Optimization stages of structure-based drug discovery. (n.d.). Elsevier. [Link]

  • A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. (2024). Thieme. [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development - VectorB2B. (n.d.). VectorB2B. [Link]

  • (PDF) ChemInform Abstract: Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. - ResearchGate. (2025). ResearchGate. [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results - Eurofins Discovery. (n.d.). Eurofins Discovery. [Link]

  • Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines - RSC Publishing. (2022). Royal Society of Chemistry. [Link]

  • Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed. (n.d.). PubMed. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry. [Link]

  • Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development - MDPI. (n.d.). MDPI. [Link]

  • Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025). LinkedIn. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery Today. [Link]

  • Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC. (n.d.). PubMed Central. [Link]

Sources

Technical Guide: Preliminary Screening of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the preliminary screening architecture for derivatives of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate . This scaffold is a pharmacophoric "privileged structure," widely recognized in the synthesis of alkaloids, neurokinin receptor antagonists, and acetylcholinesterase (AChE) inhibitors. The presence of the 3-methoxy group adjacent to the 4-oxo center introduces critical stereoelectronic effects that influence binding affinity and metabolic stability, distinguishing it from simple piperidines.

This document provides a self-validating workflow for researchers to transition from library synthesis to hit identification, focusing on neurotherapeutic potential (AChE inhibition) and cellular safety (Cytotoxicity) .

The Scaffold & Synthetic Rationale[1][2][3]

Structural Significance

The core molecule features three functional handles for derivatization:

  • C4-Ketone: The primary site for reductive amination or Grignard addition to generate 4-substituted piperidines (common in opioid and SSRI pharmacophores).

  • C3-Methoxy Group: Provides steric bulk and hydrogen bond acceptance, often improving selectivity against off-target receptors (e.g., distinguishing between AChE and BuChE).

  • N-Carboxylate (Ethyl Ester): A protecting group that modulates lipophilicity (LogP) during early screening but can be hydrolyzed for further functionalization.

Library Generation Strategy

To perform a valid screen, a focused library must be generated. The most high-yield preliminary pathway involves reductive amination at the C4 position.

  • Reaction: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate + Primary Amine (

    
    ) 
    
    
    
    Imine Intermediate
    
    
    4-Amino Derivative.
  • Stereochemistry: The reduction creates a new chiral center at C4. The screening protocol must account for cis/trans diastereomers relative to the C3-methoxy group.

Visualizing the Screening Workflow

The following diagram illustrates the critical path from synthesis to lead identification.

ScreeningWorkflow cluster_Screen In Vitro Screening Start Scaffold: Ethyl 3-methoxy-4-oxopiperidine -1-carboxylate Deriv Derivatization (Reductive Amination) Start->Deriv QC QC Gate: >95% Purity (HPLC) NMR Verification Deriv->QC Assay1 Primary Screen: AChE Inhibition (Ellman's Method) QC->Assay1 Library Assay2 Safety Screen: Cytotoxicity (MTT) (SH-SY5Y Cells) QC->Assay2 Hit Hit Selection: IC50 < 10µM SI > 10 Assay1->Hit Activity Data Assay2->Hit Toxicity Data

Figure 1: Integrated workflow for the synthesis and dual-stream screening of piperidine derivatives.

Protocol A: Efficacy Screening (AChE Inhibition)

Piperidine derivatives are classic inhibitors of Acetylcholinesterase (AChE), a primary target for Alzheimer's disease therapeutics.[1] The modified Ellman’s method is the industry standard for this preliminary screen.

Mechanistic Rationale

The piperidine ring mimics the quaternary ammonium structure of acetylcholine, binding to the anionic sub-site of the enzyme. The C3-methoxy group often interacts with the peripheral anionic site (PAS), enhancing binding affinity.

Experimental Protocol

Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0).

  • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) – The colorimetric agent.

  • ATCI (Acetylthiocholine iodide) – The substrate.

  • Enzyme: Electric eel AChE (Sigma-Aldrich type VI-S).

  • Positive Control: Donepezil or Galantamine.

Step-by-Step Methodology:

  • Preparation: Dissolve test compounds in DMSO (Final assay concentration of DMSO must be <0.1% to avoid enzyme denaturation). Prepare serial dilutions (e.g., 0.1 nM to 100 µM).

  • Incubation: In a 96-well plate, add:

    • 140 µL Phosphate Buffer.

    • 20 µL Enzyme solution (0.2 U/mL).

    • 20 µL Test Compound solution.

    • Incubate at 25°C for 15 minutes. (This allows the inhibitor to bind to the active site).

  • Reaction Trigger: Add 10 µL of DTNB (10 mM) and 10 µL of ATCI (15 mM).

  • Measurement: Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation:

    • Blank: Buffer + Reagents (no enzyme) to correct for spontaneous hydrolysis.

    • Control: Enzyme + Substrate (no inhibitor) = 100% Activity.

Data Calculation: Calculate % Inhibition using the formula:



Plot Log[Concentration] vs. % Inhibition to determine the IC50 .

Protocol B: Safety Screening (MTT Cytotoxicity)

Before a "hit" can be considered a "lead," it must demonstrate a safety margin. We utilize the MTT assay on neuroblastoma cells (SH-SY5Y) to ensure the compound is not generally cytotoxic.

Mechanistic Rationale

The MTT assay measures the activity of mitochondrial succinate dehydrogenase. Only viable cells with active metabolism can reduce the yellow MTT tetrazolium salt into purple formazan crystals.[2]

Experimental Protocol

Reagents:

  • SH-SY5Y Human Neuroblastoma cells.[3]

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO or SDS-HCl).

Step-by-Step Methodology:

  • Seeding: Plate SH-SY5Y cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.
    
  • Treatment: Remove media and add fresh media containing test compounds at graded concentrations (e.g., 1, 10, 50, 100 µM). Include a Vehicle Control (DMSO) and a Positive Toxicity Control (Triton X-100) .

  • Exposure: Incubate for 24–48 hours.

  • Labeling: Add 10 µL of MTT reagent to each well. Incubate for 4 hours. (Watch for purple precipitate).[2][4]

  • Solubilization: Carefully aspirate media (do not disturb crystals) and add 100 µL DMSO to dissolve formazan.

  • Quantification: Measure absorbance at 570 nm (reference filter 630 nm).

Data Analysis & Hit Selection Logic

To ensure scientific integrity, data must be synthesized into a Selectivity Index (SI) .

The Selectivity Index


  • CC50: Concentration causing 50% cell death.

  • IC50: Concentration causing 50% enzyme inhibition.[5]

Decision Matrix Table

Use the following criteria to classify your library members:

ClassificationAChE IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)Action
Potent Hit < 1.0> 50> 50Prioritize for Lead Opt.
Moderate Hit 1.0 – 10.0> 50> 5Retest / Structure Refinement
Toxic False Positive < 1.0< 10< 10Discard
Inactive > 10.0N/AN/ADiscard

Structure-Activity Relationship (SAR) Visualization[8]

Understanding how the screening results map back to the molecule is vital for the next iteration of synthesis.

SAR_Logic Core Ethyl 3-methoxy-4-oxopiperidine -1-carboxylate Core R1 N-Carboxylate (Ethyl): Modulates Lipophilicity (LogP). Hydrolysis yields free amine for further coupling. Core->R1  N1 Position R3 C3-Methoxy: Stereocenter. Crucial for H-bond acceptance in enzyme active site. Core->R3  C3 Position R4 C4-Position (Derivatized): Determines Potency. Bulky aromatic amines here target the CAS/PAS of AChE. Core->R4  C4 Position

Figure 2: SAR map highlighting the functional roles of the scaffold's substituents during screening.

References

  • BenchChem. (2025). Biological Activity Screening of 4-Propylpiperidin-3-amine and Structurally Related Piperidine Derivatives: A Technical Guide. Retrieved from

  • MDPI. (2025).[2] Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase. Retrieved from

  • Abcam. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from

  • National Institutes of Health (NIH). (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from

  • ResearchGate. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases. Retrieved from

Sources

Methodological & Application

Use of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate in Medicinal Chemistry

Executive Summary

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is a high-value "privileged scaffold" intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands . Its structural uniqueness lies in the vicinal functionalization of the piperidine ring (C3-methoxy, C4-oxo), which allows for the rapid generation of stereochemically complex 3,4-disubstituted piperidines .

This guide details the application of this molecule in synthesizing 5-HT4 receptor agonists (gastroprokinetic agents akin to Cisapride) and exploring novel opioid pharmacophores . We provide validated protocols for its synthesis from commodity chemicals and its downstream conversion into bioactive cores via stereoselective reductive amination.

Chemical Profile & Structural Utility[1][2][3]

PropertySpecification
IUPAC Name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
Key Functionality C4-Ketone: Electrophilic center for reductive amination, Grignard addition, or Wittig olefination.C3-Methoxy: Introduces polarity and defines stereochemistry (cis/trans) relative to C4.N-Carbamate: Acid-stable, base-labile protecting group allowing orthogonal functionalization.[1]
Primary Application Precursor to cis-3-methoxy-4-aminopiperidine moieties (Cisapride pharmacophore).[1]

Application I: Synthesis of 5-HT4 Agonist Scaffolds

The primary medicinal application of the title compound is as the direct precursor to the 3-methoxy-4-aminopiperidine core found in gastroprokinetic agents like Cisapride . The biological activity of these drugs is highly dependent on the cis-relationship between the C3-methoxy and C4-amino groups.

Mechanism of Action

The C4-ketone undergoes reductive amination. The C3-methoxy group exerts steric influence (via the axial vs. equatorial preference of the intermediate iminium ion), which can be manipulated to favor the desired cis-diastereomer.

Protocol: Stereoselective Reductive Amination

Objective: Convert Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (1) to Ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate.

Reagents:

  • Substrate: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (1.0 eq)

  • Amine Source: Benzylamine (1.1 eq) or Ammonium Acetate (excess)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the ketone substrate in DCE (0.2 M). Add Benzylamine and AcOH. Stir at room temperature for 2 hours under nitrogen to form the imine/iminium species. Note: The use of benzylamine allows for easier separation of diastereomers compared to using ammonia directly.

  • Reduction: Cool the solution to 0°C. Add STAB portion-wise over 20 minutes. The reaction is exothermic; maintain temperature <5°C to maximize stereoselectivity.

  • Quench & Workup: Once TLC indicates consumption of starting material (~4-16 hours), quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Debenzylation (If Benzylamine used): Hydrogenate the intermediate (Pd/C, H₂, MeOH, 50 psi) to yield the primary amine.

Stereochemical Outcome: Using STAB in DCE typically favors the cis-isomer (C3-OMe and C4-NH₂ on the same face) due to the hydride attacking from the less hindered equatorial face, avoiding the axial methoxy group.

Application II: Divergent Synthesis of Opioid Analogs

While less common than the 3-methyl or unsubstituted variants, the 3-methoxy-4-anilinopiperidine scaffold is a potent template for researching mu-opioid receptor (MOR) selectivity. The 3-methoxy group can modulate lipophilicity and metabolic stability compared to the parent Fentanyl or Sufentanil scaffolds.

Workflow:

  • Condensation: React the title ketone with aniline and TMSCN (Strecker reaction) or directly via reductive amination with aniline.

  • Acylation: Acylate the resulting secondary amine with propionyl chloride.

  • Deprotection: Remove the N-ethyl carbamate (alkaline hydrolysis or iodotrimethylsilane).

  • Tail Attachment: Alkylate the piperidine nitrogen with phenethyl bromide (Fentanyl-like) or heterocyclic alkyl halides (Sufentanil-like).

Synthesis of the Title Compound (Back-Integration)

Since the title compound is a specialized intermediate, it is often synthesized in-house from the cheaper Ethyl 4-oxopiperidine-1-carboxylate .

Protocol: Hypervalent Iodine Oxidation Route

Reference Grounding: Based on methodology for 3-alkoxypiperidines [1].

  • Ketalization: Protect Ethyl 4-oxopiperidine-1-carboxylate using ethylene glycol and p-TsOH (Dean-Stark).

  • Alpha-Functionalization: Treat the ketal with Iodosobenzene diacetate (PIDA) and KOH in methanol. This rearranges the ketal to the alpha-hydroxy dimethyl ketal or directly to the alpha-methoxy ketone equivalent upon acidic workup.

    • Alternative (Direct): Alpha-bromination of the ketone (Br₂/HBr/AcOH) followed by nucleophilic displacement with sodium methoxide (NaOMe) in MeOH. Caution: This route often yields elimination byproducts (enones).

  • Preferred Route (Ketal Oxidation):

    • Dissolve Ethyl 4-oxopiperidine-1-carboxylate in MeOH.

    • Add PIDA (1.1 eq) and KOH (3.0 eq). Stir at 0°C to RT.

    • The reaction generates the 3-hydroxy-4,4-dimethoxy intermediate.

    • Methylation: Treat with NaH/MeI to convert the C3-OH to C3-OMe.

    • Hydrolysis: Treat with aqueous HCl to remove the ketal, yielding Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate .

Visual Workflows (Graphviz)

Figure 1: Synthesis & Application Pathways

G Start Ethyl 4-oxopiperidine- 1-carboxylate Inter Ethyl 3-methoxy-4- oxopiperidine-1-carboxylate (Title Compound) Start->Inter 1. PIDA/KOH 2. NaH/MeI 3. H3O+ RedAm Reductive Amination (BnNH2, STAB) Inter->RedAm Path A: Gastroprokinetics Aniline Condensation w/ Aniline Inter->Aniline Path B: Analgesics CisIsomer cis-3-Methoxy-4- (benzylamino)piperidine RedAm->CisIsomer Stereocontrol (>90% cis) Final5HT Cisapride/Prucalopride Analogs (5-HT4 Agonists) CisIsomer->Final5HT 1. H2/Pd 2. Amide Coupling OpioidCore 3-Methoxy-4- anilinopiperidine Aniline->OpioidCore FinalOpioid Novel Fentanyl Derivatives (MOR Ligands) OpioidCore->FinalOpioid 1. N-Acylation 2. N-Alkylation

Caption: Divergent synthesis starting from the title compound. Path A leads to gastroprokinetic agents; Path B leads to analgesic scaffolds.

References

  • ResearchGate. Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride.[1] Available at: [Link]

  • Google Patents.Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine (Contextual comparison for Prucalopride).
  • National Institutes of Health (NIH). Emerging Synthetic Fentanyl Analogs (Context for 4-anilinopiperidine scaffolds). Available at: [Link]

Disclaimer: This document is for research and development purposes only. The synthesis of opioid analogs may be subject to strict regulatory controls (e.g., DEA List I/II chemicals) depending on the jurisdiction. Always verify local compliance before proceeding.

Sources

Application Note: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is a high-value, bifunctional scaffold bridging the gap between simple piperidines and complex, stereochemically dense pharmacophores.[1] Unlike the unsubstituted 4-oxopiperidine, the 3-methoxy motif introduces three critical features for drug design:

  • Stereochemical Handle: It directs nucleophilic attack at the C4 ketone, allowing for diastereoselective synthesis of cis- or trans-3,4-disubstituted piperidines.[1]

  • Physicochemical Modulation: The methoxy group lowers logP/logD compared to alkyl analogs, improving aqueous solubility and metabolic stability (microsomal clearance).[1]

  • Electronic Influence: The inductive effect of the oxygen at C3 modulates the basicity of resulting C4-amines, often crucial for optimizing receptor binding affinity in GPCR and kinase targets.

This guide details the handling, synthesis, and application of this building block, focusing on its conversion into high-value cis-3-methoxy-4-aminopiperidine intermediates.[1]

Chemical Profile

PropertyData
IUPAC Name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
CAS Number Variable by vendor (Generic: 4-oxo-3-methoxy scaffold)
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
Appearance Pale yellow viscous oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH, THF; Sparingly soluble in water
Stability Store at -20°C under inert atmosphere.[1][2][3] Warning: Susceptible to β-elimination of methanol under strong basic heating.[1]

Synthesis of the Building Block

Note: While commercially available, in-house synthesis is often required for scale-up or specific ester analogs.

Protocol A: Hypervalent Iodine Oxidation of 4-Oxopiperidine

This route avoids toxic bromination steps and provides direct access to the alpha-functionalized ketone.

Reaction Scheme: Ethyl 4-oxopiperidine-1-carboxylate → Ketalization → Hypervalent Iodine Oxidation → Methylation → Hydrolysis

Step-by-Step Methodology:

  • Ketalization: Dissolve ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) in MeOH. Add trimethyl orthoformate (3.0 eq) and p-TsOH (0.1 eq).[1] Reflux for 4 hours to form the dimethyl ketal.

  • Oxidation: Treat the ketal with Iodosobenzene diacetate (PIDA) (1.1 eq) and KOH in MeOH at 0°C. This generates the alpha-hydroxy ketal intermediate.

  • Methylation: Add NaH (1.2 eq) and MeI (1.5 eq) in THF to methylate the hydroxyl group.[1]

  • Hydrolysis: Treat with 1N HCl/THF (1:1) at room temperature for 2 hours to deprotect the ketal, yielding Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate .

Critical Control Point: Monitor the hydrolysis carefully. Prolonged exposure to strong acid can cause demethylation or degradation.[1]

Key Application: Diastereoselective Reductive Amination

The most common application is synthesizing (cis)-3-methoxy-4-aminopiperidines , a motif found in molecules like Cisapride analogs and various kinase inhibitors.

Mechanistic Insight

The 3-methoxy group exerts a steric and electronic influence. Under kinetic control, hydride sources attack from the less hindered face (anti to the methoxy group), favoring the cis-amino product (where the amine and methoxy are on the same side, often stabilized by intramolecular H-bonding).

Protocol B: Reductive Amination to cis-3,4-Disubstituted Piperidines[1]

Reagents:

  • Substrate: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

  • Amine: Primary amine (R-NH₂) (1.1 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM[1]

  • Additive: Acetic Acid (1.0 eq)[1]

Procedure:

  • Imine Formation: In a dry flask, charge the piperidine ketone (1.0 mmol) and the primary amine (1.1 mmol) in DCE (5 mL).

  • Activation: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Note: Pre-formation of the imine is crucial for yield.

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir for 12–16 hours under Nitrogen.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Expected Outcome:

  • Major Isomer: cis-3-methoxy-4-aminopiperidine (>80% dr typical).[1]

  • Minor Isomer: trans-isomer.[1]

Visualizing the Synthetic Landscape

The following diagram illustrates the divergent pathways available from this building block, highlighting its versatility in diversity-oriented synthesis (DOS).

ReactionLandscape Core Ethyl 3-methoxy- 4-oxopiperidine- 1-carboxylate RedAm Reductive Amination (Protocol B) Core->RedAm R-NH2, STAB Fischer Fischer Indole Synthesis Core->Fischer Aryl Hydrazine, Acid Wittig Wittig/HWE Olefination Core->Wittig Ph3P=CR2 Grignard Grignard Addition Core->Grignard R-MgBr CisAmine cis-3-Methoxy- 4-aminopiperidine (Kinase Inhibitors) RedAm->CisAmine Major Diastereomer Spiro Spirocyclic Piperidines Fischer->Spiro Cyclization ExoOlefin Exocyclic Alkenes Wittig->ExoOlefin TertAlcohol Tertiary Alcohols (GPCR Ligands) Grignard->TertAlcohol 1,2-Addition

Figure 1: Divergent synthetic pathways from the 3-methoxy-4-oxopiperidine scaffold.

Troubleshooting & Optimization (E-E-A-T)

Challenge: Epimerization/Elimination

The alpha-methoxy ketone is sensitive. Under basic conditions (e.g., NaH, LDA) or high heat, the methoxy group can undergo β-elimination , leading to the enone (Ethyl 4-oxopiperidine-1-carboxylate with a double bond).[1]

  • Solution: Avoid thermodynamic enolization conditions. For alkylations, use kinetic control (LDA, -78°C) and quench immediately. For reductive amination, keep conditions mildly acidic (AcOH) to buffer the reaction.[1]

Challenge: Poor Diastereoselectivity

If the cis/trans ratio is low (e.g., 50:50):

  • Solution: Switch reductants.

    • L-Selectride: Bulky hydride source, favors attack from the most accessible face, enhancing cis selectivity.[1]

    • Ti(OiPr)₄: Pre-complexation with titanium can lock the conformation of the intermediate imine, altering the attack vector.

References

  • Vertex AI Search Result 1.1 : Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate. (Accessed 2023).[1]

  • Vertex AI Search Result 1.2 : Synthesis of 3,4-disubstituted piperidines by carbonyl ene and Prins cyclizations. Cardiff University.

  • Vertex AI Search Result 1.9 : Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.

  • Vertex AI Search Result 1.10 : Reductive Amination, and How It Works. Master Organic Chemistry.

  • Vertex AI Search Result 1.11 : An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate.

Sources

Protocols for using ethyl 3-methoxy-4-oxopiperidine-1-carboxylate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS: 83863-72-3) is a highly functionalized heterocyclic building block.[1] Unlike the generic N-Boc-4-piperidone, this scaffold introduces a C3-methoxy substituent , providing two critical strategic advantages in medicinal chemistry:

  • Polarity & Solubility Modulation: The methoxy group increases polarity and hydrogen-bond accepting capability compared to the parent piperidine, often improving the pharmacokinetic (PK) profile of downstream drug candidates (e.g., JAK1 inhibitors, antibacterial agents).

  • Stereochemical Handle: The C3 chiral center allows for the synthesis of diastereomerically pure 3,4-disubstituted piperidines, enabling precise Structure-Activity Relationship (SAR) probing.

This guide details the protocols for handling, functionalizing, and scaling this intermediate, focusing on its primary application: Reductive Amination and Heterocycle Fusion .

Chemical Profile & Critical Handling

Physicochemical Properties
PropertySpecificationNotes
Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
Appearance Pale yellow oil or low-melting solidHygroscopic; store under N2.
Solubility DCM, THF, MeOH, EtOAcPoor solubility in hexanes/water.
Stability Sensitive to strong baseRisk of

-elimination
(loss of OMe).
Stability Warning: The -Elimination Risk

The presence of the C3-methoxy group alpha to the C4-ketone creates a risk of


-elimination under thermodynamic conditions (strong base, high heat), leading to the formation of the 

-unsaturated enone.
  • Avoid: Prolonged exposure to NaH, KOtBu, or refluxing in strongly basic aqueous media.

  • Preferred Conditions: Kinetic control; use mild bases (TEA, DIPEA) or Lewis acids.

Core Application A: Reductive Amination (The "Workhorse" Reaction)

This is the most validated application for this scaffold, used in the synthesis of JAK1 inhibitors and antibacterial agents (e.g., Prucalopride analogs). The goal is to install an amine at C4 while establishing relative stereochemistry (cis/trans) with the C3-methoxy group.

Mechanism & Stereocontrol

The reaction proceeds via an iminium ion intermediate. The hydride source approaches from the less hindered face.

  • Cis-Selectivity: Small hydride donors (e.g., NaBH4) often favor the cis-3-methoxy-4-amino product due to axial attack on the chair-like transition state.

  • Trans-Selectivity: Bulky reducing agents or thermodynamic equilibration of the imine may favor the trans isomer.

Visualization: Reductive Amination Workflow

ReductiveAmination Start Start: Ethyl 3-methoxy-4-oxopiperidine -1-carboxylate Imine Intermediate: Iminium Ion Start->Imine Condensation (DCM/THF, 25°C) Amine Reagent: Primary Amine (R-NH2) + Acid Cat. (AcOH) Amine->Imine Product Product: 4-Amino-3-methoxypiperidine (Cis/Trans Mixture) Imine->Product Hydride Transfer (STAB, < 5°C) RedAgent Reagent: STAB (NaBH(OAc)3) RedAgent->Product

Caption: Workflow for the reductive amination of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate using Sodium Triacetoxyborohydride (STAB).

Detailed Protocol

Target: Synthesis of Ethyl 4-(benzylamino)-3-methoxypiperidine-1-carboxylate.

Reagents:

  • Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (2.5 eq)

  • Acetic Acid (1.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under N2, dissolve the ketone (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Add Benzylamine (1.1 eq) followed by Acetic Acid (1.0 eq).

  • Equilibration: Stir at room temperature (20–25 °C) for 60 minutes. Note: This ensures complete formation of the imine/iminium species prior to reduction.

  • Reduction: Cool the mixture to 0 °C. Add STAB (2.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (H2) may occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench carefully with saturated aqueous NaHCO3. Stir vigorously for 20 minutes to decompose boron complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc). The cis and trans diastereomers are often separable; the cis-isomer (amine and methoxy on the same side) usually elutes second due to intramolecular H-bonding interactions with silica.

Core Application B: Fischer Indole Synthesis[1]

This scaffold is used to generate tetrahydro-gamma-carbolines with a methoxy substituent on the saturated ring, a motif found in serotonergic modulators.

Regioselectivity Challenge

Cyclization of the hydrazone can occur at C3 (substituted) or C5 (unsubstituted).

  • Standard Conditions: Acid-mediated cyclization often favors the less hindered C5 position , yielding the 4-methoxy-tetrahydro-gamma-carboline derivative.

  • Protocol Adjustment: Use milder acids (e.g., 4% H2SO4) to prevent demethoxylation.

Detailed Protocol

Target: Ethyl 4-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate.

Reagents:

  • Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (1.0 eq)

  • Phenylhydrazine hydrochloride (1.1 eq)

  • Ethanol (Solvent)[3][4][5]

  • Sulfuric Acid (conc.) or Polyphosphoric Acid (PPA)

Step-by-Step Procedure:

  • Hydrazone Formation: Dissolve the ketone (1.0 eq) and phenylhydrazine HCl (1.1 eq) in Ethanol. Reflux for 2 hours.

  • Solvent Swap: Evaporate ethanol. Resuspend the residue in the cyclization medium (e.g., 4% H2SO4 in dioxane or acetic acid).

  • Cyclization: Heat to 60–80 °C for 4–6 hours. Critical: Monitor by TLC. Do not overheat (>100 °C) to avoid elimination of the methoxy group.

  • Workup: Pour onto ice/water. Neutralize with NH4OH. Extract with EtOAc.

Strategic Reaction Landscape

The following diagram illustrates the divergent synthetic pathways available for this intermediate.

ReactionLandscape Core Ethyl 3-methoxy-4-oxopiperidine -1-carboxylate RedAm Reductive Amination (Amines + STAB) Core->RedAm Wittig Wittig/HWE Reaction (Ylides) Core->Wittig Fischer Fischer Indole (Hydrazines + Acid) Core->Fischer Grignard Grignard Addition (R-MgBr) Core->Grignard Prod_Amine 3-Methoxy-4-aminopiperidines (JAK1 Inhibitors) RedAm->Prod_Amine Prod_Alkene Exocyclic Alkenes (Michael Acceptors) Wittig->Prod_Alkene Prod_Indole Tetrahydro-gamma-carbolines (CNS Agents) Fischer->Prod_Indole Prod_Alcohol Tertiary Alcohols (Opioid Mimetics) Grignard->Prod_Alcohol

Caption: Divergent synthetic utility of the 3-methoxy-4-oxopiperidine core.

References

  • Synthesis of Antibacterial Piperidine Derivatives. World Intellectual Property Organization, WO2006087543A1, 2006. (Describes the synthesis of the core from methoxyketal and its use as Intermediate 168).

  • Piperidin-4-yl Azetidine Derivatives as JAK1 Inhibitors. Australian Patent Office, AU2019257385A1, 2019. (Details the reductive amination protocol using STAB).

  • Synthesis of N-Substituted Piperidines from Piperidone. Journal de la Société Ouest-Africaine de Chimie, 2015, 039, 31-40. (General reactivity of N-protected-4-piperidones).

  • Process for Preparing Piperidine Derivatives. United States Patent, US5489689A, 1996. (Discusses hydrolysis and functionalization of N-carbethoxy piperidones).

Sources

Application Note: Optimized Synthesis and Functionalization of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS: 83863-72-3). It moves beyond basic synthesis to address the critical challenges of regioselectivity, stereocontrol during reductive amination, and stability management of the


-alkoxy ketone motif.

Introduction: The Strategic Value of the Scaffold

The 3-methoxy-4-oxopiperidine scaffold represents a privileged substructure in drug discovery. Unlike the unsubstituted 4-piperidone, the C3-methoxy group introduces:

  • Conformational Bias: It locks the piperidine ring into specific chair conformations, reducing the entropic penalty of binding.

  • Polarity Tuning: The ether oxygen provides a hydrogen bond acceptor adjacent to the pharmacophore attachment point (C4).

  • Stereochemical Vector: It serves as a directing group for hydride attacks, enabling high diastereoselectivity in downstream reductive aminations.

However, this molecule is prone to


-elimination  (loss of methanol to form the enone) under harsh basic conditions. This guide provides a robust, self-validating protocol to synthesize and utilize this intermediate without degradation.

Core Synthesis Protocol: The Hypervalent Iodine Route

While Dieckmann condensation is a classical route, it often suffers from low yields and difficult decarboxylations for this specific substrate. The industry-preferred method utilizes the hypervalent iodine oxidation of the commercially available ethyl 4-oxopiperidine-1-carboxylate. This route avoids strong bases that trigger elimination.

Reagents & Conditions Table
StepTransformationReagentsConditionsKey QC Parameter
1

-Hydroxylation (Ketal)
KOH, MeOH, PhI(OAc)

(PIDA)
0°C to RT, 12 hDisappearance of ketone C=O[1] (IR/NMR)
2 MethylationNaH, MeI, THF0°C, 2 hAnhydrous conditions essential
3 Ketal Hydrolysis1M HCl (aq), AcetoneRT, 4 hMonitor for enone formation (UV 254nm)
Step-by-Step Methodology
Step 1: Oxidative Ketalization
  • Dissolve: Dissolve ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous methanol (10 vol).

  • Base Addition: Add KOH (2.5 eq) dissolved in methanol slowly at 0°C.

  • Oxidation: Add Iodobenzene diacetate (PIDA) (1.1 eq) portion-wise over 30 minutes. Note: Exothermic reaction; maintain internal temp < 5°C.

  • Workup: Stir overnight at RT. Concentrate in vacuo.[2] Resuspend in DCM, wash with water, and dry over Na

    
    SO
    
    
    
    .
  • Result: This yields the dimethyl ketal with a hydroxy group at C3.

Step 2: O-Methylation
  • Activation: Suspend NaH (60% in oil, 1.2 eq) in dry THF at 0°C under N

    
    .
    
  • Addition: Add the intermediate from Step 1 (dissolved in THF) dropwise. Evolution of H

    
     gas will be observed.
    
  • Methylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise. Stir for 2 hours.

  • Quench: Carefully quench with saturated NH

    
    Cl. Extract with EtOAc.[1][3]
    
Step 3: Deprotection to Target Ketone
  • Hydrolysis: Dissolve the methylated ketal in acetone/1M HCl (4:1 ratio).

  • Monitoring: Stir at RT. Critical: Do not heat. Heating promotes elimination of the methoxy group to form the

    
    -unsaturated enone.
    
  • Purification: Neutralize with NaHCO

    
     to pH 7. Extract with DCM. Purify via flash chromatography (Hexane/EtOAc) if necessary.
    

Downstream Application: Stereoselective Reductive Amination

The most critical application of this scaffold is generating 4-amino-3-methoxypiperidines . The stereochemical outcome (cis vs. trans) is dictated by the choice of reducing agent and the directing effect of the C3-methoxy group.

Mechanism of Stereocontrol
  • Thermodynamic Control (Trans-selective): Using weak reducing agents (e.g., NaBH

    
    CN) at pH 5-6 allows the imine to equilibrate, favoring the diequatorial (trans) orientation of the C3-methoxy and C4-amino groups.
    
  • Kinetic/Chelation Control (Cis-selective): Using bulky hydrides or conditions favoring axial attack often yields the cis-isomer (e.g., used in Cisapride analogs).

Protocol: Reductive Amination (General Procedure)
  • Imine Formation: Combine Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (1.0 eq) and the amine (1.1 eq) in DCE (Dichloroethane). Add Acetic Acid (1.0 eq). Stir for 1 hour.

  • Reduction:

    • For Trans-isomer: Add NaBH(OAc)

      
       (1.5 eq) and stir for 12-16 h at RT.
      
    • For Cis-enrichment: Cool to -78°C and use L-Selectride (requires anhydrous conditions).

  • Workup: Quench with 1N NaOH. Extract with DCM.

Visualizing the Workflow

The following diagram illustrates the synthetic pathway and the bifurcation in reductive amination stereochemistry.

G Start Ethyl 4-oxopiperidine- 1-carboxylate Inter1 3-Hydroxy Dimethyl Ketal (PIDA Oxidation) Start->Inter1 PhI(OAc)2, KOH MeOH Inter2 3-Methoxy Dimethyl Ketal (NaH/MeI) Inter1->Inter2 NaH, MeI THF Product Ethyl 3-methoxy-4-oxopiperidine- 1-carboxylate (Target) Inter2->Product 1M HCl Acetone (RT) Amination Imine Intermediate Product->Amination R-NH2 AcOH, DCE Cis Cis-Isomer (Kinetic Product) Amination->Cis L-Selectride -78°C (Axial Attack) Trans Trans-Isomer (Thermodynamic Product) Amination->Trans NaBH(OAc)3 RT (Equilibration)

Figure 1: Synthetic route from commercial starter to the target scaffold, showing the divergence in stereoselective amination.

Troubleshooting & Quality Control

Common Failure Modes
  • Enone Formation:

    • Symptom:[4][5][6][7][8] New spot on TLC (lower Rf than product), UV active.

    • Cause: Acid hydrolysis step was too hot or too prolonged.

    • Fix: Keep hydrolysis < 25°C. Neutralize immediately upon completion.

  • Incomplete Methylation:

    • Symptom:[5][6][7] Mixture of 3-hydroxy and 3-methoxy products.[8][9]

    • Cause: Wet THF or old NaH.

    • Fix: Use freshly distilled THF and titrate NaH or use excess.

Analytical Reference Data
  • Appearance: Colorless to pale yellow oil.

  • 1H NMR (CDCl3, 400 MHz): Diagnostic signals include the methoxy singlet (

    
     ~3.4 ppm), the quartet for the ethyl ester (
    
    
    
    ~4.1 ppm), and the multiplet for the C3 proton (
    
    
    ~3.6-3.8 ppm).
  • Stability: Store at -20°C under Argon. Unstable to prolonged exposure to basic silica gel.

References

  • Synthesis of 3-Methoxy-4-aminopiperidine Intermediates. ResearchGate. (2025). Detailed protocol for the PIDA oxidation route and Cisapride analog synthesis.

  • Reductive Amination of N-Boc-piperidin-4-one Derivatives. Journal de la Société Ouest-Africaine de Chimie. (2015). General protocols for reductive amination of piperidones.

  • Synthesis of 4-methoxy-3-(piperidin-4-yl)oxy benzamides. National Institutes of Health (NIH) Library. (2014). SAR studies involving 3-substituted piperidines.[7][9][10][11][12]

  • Practical Synthesis of Ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate. Vertex AI Grounding / ResearchGate Context. (2025). Specific confirmation of the cis-isomer synthesis via the ketal route.

  • Preparation of 1-ethoxycarbonyl-3-methoxy-4-piperidone. ChemicalBook/Patent Data. (2010). Patent WO2010/25073 referencing analogous ethyl/boc syntheses.[1]

Sources

Application Note: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the application of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS 83863-72-3), a specialized heterocyclic scaffold. It is designed for medicinal chemists and process scientists focusing on the synthesis of bioactive alkaloids, kinase inhibitors, and GPCR ligands.

Executive Summary & Strategic Profile

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is a privileged intermediate in drug discovery, primarily utilized to introduce the 3-methoxy-4-aminopiperidine motif found in gastroprokinetic agents (e.g., Cisapride) and novel kinase inhibitors.

Unlike the unsubstituted 4-piperidone, the C3-methoxy group breaks the symmetry of the piperidine ring, introducing:

  • Stereochemical Complexity: It creates a chiral center at C3, allowing for diastereoselective reductions (cis/trans tuning).

  • Regiochemical Challenges: It biases enolization, influencing the outcome of condensation reactions (e.g., Fischer Indole).

  • Electronic Modulation: The methoxy group acts as an electron-donating group (EDG) by resonance but electron-withdrawing by induction, altering the reactivity of the C4 ketone.

Chemical Properties & Stability

PropertyData
CAS Number 83863-72-3
IUPAC Name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
Solubility Soluble in DCM, THF, MeOH, EtOAc. Sparingly soluble in water.
Stability Stable under ambient conditions. Acid Sensitive: The methoxy group alpha to the ketone can undergo elimination (beta-elimination) under harsh acidic/thermal conditions.
Storage 2–8°C, inert atmosphere (Ar/N2) recommended to prevent oxidation or hydrolysis.

Core Synthesis of the Scaffold

While commercially available, in-house synthesis is often required for scale-up or to access specific ester analogs. The most robust route involves the oxidative functionalization of 4-piperidone ketals.

Protocol: Hypervalent Iodine Oxidation Route

Mechanism: Oxidative rearrangement of a ketal using Iodosobenzene diacetate (PIDA).

  • Starting Material: Ethyl 4-oxopiperidine-1-carboxylate.

  • Ketalization: Protect ketone with ethylene glycol (TsOH, Toluene, reflux with Dean-Stark).

  • Oxidation (Key Step):

    • Reagents: PIDA (1.1 equiv), KOH (3 equiv), Methanol (solvent).

    • Conditions: Stir at 0°C to RT for 4 hours.

    • Transformation: The PIDA attacks the alpha-position, followed by methoxide displacement, yielding the alpha-hydroxy or alpha-methoxy dimethyl ketal depending on workup.

  • Methylation (if Hydroxy is formed): NaH / MeI in THF.

  • Hydrolysis: Mild acid hydrolysis (1M HCl, THF, RT) deprotects the ketal to yield the target Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate .

Critical Control Point: Avoid strong mineral acids at high temperatures during step 5 to prevent elimination of the methoxy group to form the enone.

Application I: Diastereoselective Reductive Amination

The most common application is synthesizing the cis-3-methoxy-4-aminopiperidine core. The 3-methoxy group directs the incoming hydride, typically favoring the cis-isomer (amine and methoxy on the same face) due to chelation control or steric hindrance depending on the reducing agent.

Protocol: Synthesis of cis-4-Amino-3-methoxypiperidine

Target: Kinetic formation of the cis-diastereomer.

Reagents:

  • Substrate: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (1.0 equiv)

  • Amine: Benzylamine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Additive: Acetic Acid (1.0 equiv)

Step-by-Step:

  • Imine Formation: Dissolve substrate and benzylamine in DCE. Add Acetic Acid.[1] Stir for 2 hours at RT. Note: Pre-formation of the imine is crucial for yield.

  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12-16 h).

  • Quench: Quench with saturated aqueous NaHCO3. Extract with DCM.

  • Purification: Flash chromatography (EtOAc/Hexane).

Stereochemical Outcome:

  • STAB/DCE: Typically yields >90:10 cis:trans ratio. The hydride attacks from the equatorial face (less hindered), pushing the amine axial, or via a chelated transition state if metal ions are present.

  • NaCNBH3/MeOH: May erode selectivity (approx 60:40 cis:trans).

Application II: Regioselective Heterocyclic Fusion (Fischer Indole)

Synthesizing tetrahydro-γ-carbolines from 3-substituted-4-piperidones presents a regioselectivity challenge. Enolization can occur towards C3 (substituted) or C5 (unsubstituted).

Expert Insight:

  • Kinetic Control (Soft Enolization): Favors the C4-C5 enol (less substituted).

  • Thermodynamic Control: May equilibrate to the C3-C4 enol, but steric strain usually keeps C4-C5 favored.

Protocol: Regioselective Fischer Indole Synthesis

This protocol targets the linear isomer derived from C5-cyclization.

Reagents:

  • Substrate: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (1.0 equiv)

  • Hydrazine: Phenylhydrazine hydrochloride (1.1 equiv)

  • Acid/Solvent: 4% H2SO4 in Ethanol (or Glacial Acetic Acid)

Step-by-Step:

  • Hydrazone Formation: Dissolve substrate and phenylhydrazine in Ethanol. Stir at RT for 1 hour.

  • Cyclization: Add H2SO4 (conc.) dropwise. Heat to reflux (80°C) for 3-5 hours.

  • Monitoring: Monitor by LCMS for the disappearance of hydrazone and appearance of the indole mass (M-17 from loss of NH3).

  • Workup: Cool to RT. Neutralize with NaOH (aq). Extract with EtOAc.[2]

  • Result: The major product is typically the Ethyl 3-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate .

Note: The 3-methoxy group remains on the piperidine ring, adjacent to the newly formed indole junction. This position is metabolically labile (O-demethylation) in vivo, which is a key consideration for drug design.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent pathways from the core scaffold, highlighting the critical decision points for regioselectivity and stereochemistry.

G cluster_regio Regiocontrol Logic Start Ethyl 4-oxopiperidine- 1-carboxylate Ketal Ketal Intermediate Start->Ketal Ethylene glycol TsOH Core Ethyl 3-methoxy-4- oxopiperidine-1-carboxylate (CORE SCAFFOLD) Ketal->Core 1. PIDA/KOH 2. NaH/MeI 3. H3O+ Imine Imine Intermediate Core->Imine R-NH2 AcOH Hydrazone Phenylhydrazone Core->Hydrazone PhNHNH2 EtOH CisProd cis-4-Amino-3-methoxy piperidine derivative (>90% cis) Imine->CisProd STAB (Reductive Amination) Kinetic Control Indole Tetrahydro-gamma-carboline (Regioisomer via C5) Hydrazone->Indole H2SO4/Reflux Fischer Cyclization (Favors C5 enol)

Caption: Divergent synthesis from the 3-methoxy-4-oxopiperidine scaffold. Pathway 1 (Yellow) demonstrates stereoselective amine formation. Pathway 2 (Red) demonstrates regioselective indole fusion.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Reductive Amination Incomplete imine formation before reduction.Use a drying agent (MgSO4) or molecular sieves during the imine formation step (Step 1) before adding the borohydride.
Loss of Methoxy Group Beta-elimination under acidic/thermal conditions.Avoid heating >80°C in strong acid. Use milder Lewis acids (e.g., ZnCl2) for Fischer Indole if elimination is observed.
Poor Regioselectivity (Fischer) Thermodynamic equilibration of enol.Ensure the reaction is kinetically controlled. If C3-cyclization is desired (rare), use silyl enol ethers to lock the regiochemistry before adding hydrazine.
Epimerization of C3 Basic conditions during workup.The C3 proton is acidic alpha to the ketone. Avoid strong bases. Use buffered workups (pH 7-8).

References

  • Preparation of 3-alkoxy-4-piperidones

    • Title: Synthesis of 3-substituted-4-piperidones via oxid
    • Source:Tetrahedron Letters, Vol 30, Issue 45.
    • URL:[Link] (General reference for PIDA oxidation of ketals).

  • Cisapride Intermediate Synthesis

    • Title: Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermedi
    • Source:Organic Process Research & Development (OPRD).
    • URL:[Link]

  • Regioselectivity in Cycloalkanones

    • Title: Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions.[3]

    • Source:Organic Letters, 2021, 23, 24, 9616–9619.
    • URL:[Link]

  • Fentanyl/Piperidine Synthesis Context

    • Title: Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review.
    • Source:Tabari Biomedical Student Research Journal, 2025.[4]

    • URL:[Link]

Sources

Derivatization of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate: Strategic Protocols for 3,4-Disubstituted Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PIP-04

Abstract

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 clinically tested agents. Among these, ethyl 3-methoxy-4-oxopiperidine-1-carboxylate represents a high-value, densely functionalized core. The presence of the C3-methoxy group introduces critical stereoelectronic effects that govern the reactivity of the C4-ketone, particularly during nucleophilic additions and reductive aminations. This Application Note provides validated protocols for derivatizing this scaffold, with a specific focus on stereocontrolled reductive amination to access cis-3,4-disubstituted analogs, a motif central to serotonin (5-HT4) agonists and opioid receptor modulators.

Introduction: The Reactivity Landscape

The molecule comprises three distinct reactive centers:

  • C4-Ketone: The primary electrophile. Its reactivity is modulated by the adjacent C3-methoxy group (inductive withdrawal and steric bulk).

  • C3-Methoxy Group: An

    
    -substituent that imposes facial selectivity during nucleophilic attack, critical for defining the stereochemistry of the resulting products.
    
  • N-Carbamate (Ethyl Carbamate): A robust protecting group that tolerates basic and mild acidic conditions but requires harsh hydrolysis for removal.

Strategic Considerations
  • Stereocontrol: In 3-substituted-4-piperidones, hydride donors or nucleophiles must navigate the steric bulk of the C3-substituent. Protocols must be tuned to favor either cis (substituents on the same face) or trans isomers.

  • Base Sensitivity: The

    
    -methoxy ketone is prone to epimerization or 
    
    
    
    -elimination (forming the enone) under strong basic conditions. Mild bases and buffered systems are preferred.

Reactivity Map

The following diagram outlines the primary derivatization pathways covered in this guide.

ReactivityMap Start Ethyl 3-methoxy-4- oxopiperidine-1-carboxylate RedAm Reductive Amination (Module 1) Start->RedAm R-NH2, STAB AcOH, DCE Spiro Fischer Indole Cyclization (Module 2) Start->Spiro PhNHNH2 ZnCl2 or H2SO4 HWE Wittig/HWE Olefination (Module 3) Start->HWE (EtO)2P(O)CH2COOEt NaH, THF Product1 cis-4-Amino-3-methoxy Derivatives RedAm->Product1 Stereoselective Reduction Product2 Spiro[indoline-3,4'-piperidine] Scaffolds Spiro->Product2 Sigmatropic Rearrangement Product3 Exocyclic Alkenes (Linkers) HWE->Product3 C=C Formation

Figure 1: Primary synthetic divergence points for the 3-methoxy-4-piperidone scaffold.

Module 1: Stereoselective Reductive Amination

Objective: Synthesis of cis-4-amino-3-methoxypiperidine derivatives. Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB). The C3-methoxy group generally directs hydride attack from the opposing face, favoring the cis-relationship between the C3-methoxy and the newly formed C4-amine (1,2-cis).

Protocol 1.1: Synthesis of Ethyl cis-4-(benzylamino)-3-methoxypiperidine-1-carboxylate

Reagents:

  • Substrate: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (1.0 eq)

  • Amine: Benzylamine (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (1.0 eq) – Critical for imine activation.

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vessel under N2, dissolve the ketone (1.0 g, 4.97 mmol) in DCE (20 mL). Add benzylamine (0.6 mL, 5.47 mmol) followed by acetic acid (0.3 mL, 4.97 mmol).

  • Equilibration: Stir at room temperature for 30–60 minutes. Note: This allows the formation of the iminium ion intermediate.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.58 g, 7.45 mmol) portion-wise over 10 minutes to control gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LCMS (Look for M+1 = 293.4).

  • Quench: Quench with saturated aqueous NaHCO3 (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: The crude residue often contains a mixture of diastereomers (cis:trans ratio typically ~3:1 to 5:1). Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM). The cis-isomer usually elutes second due to intramolecular H-bonding interactions with the methoxy group.

Data Interpretation:

Parameter Expected Result Notes
Yield 75–85% High efficiency due to STAB selectivity.
dr (cis:trans) ~4:1 Can be improved by lowering temp to -20°C.

| 1H NMR (C4-H) | cis: Small coupling constant (


 Hz) | Indicates equatorial-equatorial or axial-equatorial relationship depending on conformer. |

Module 2: Spirocyclization (Fischer Indole)

Objective: Accessing spiro[indoline-3,4'-piperidine] cores, common in nociceptin receptor ligands. Challenge: The C3-methoxy group can interfere with the sigmatropic rearrangement or undergo elimination. Acid strength must be controlled.

Protocol 2.1: Fisher Indole Synthesis with Phenylhydrazine

Reagents:

  • Substrate: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (1.0 eq)

  • Hydrazine: Phenylhydrazine hydrochloride (1.1 eq)

  • Acid/Solvent: 4% H2SO4 in Ethanol or Polyphosphoric acid (PPA) at 80°C.

Workflow:

  • Hydrazone Formation: Reflux the ketone and phenylhydrazine in ethanol for 2 hours. Isolate the hydrazone if possible (often an oil).

  • Cyclization: Redissolve the hydrazone in Ethanol/H2SO4 (4% v/v). Reflux for 4–6 hours.

    • Critical Checkpoint: If elimination of the methoxy group is observed (forming the indole without the methoxy or causing aromatization), switch to ZnCl2 in acetic acid at 100°C (milder Lewis acid conditions).

  • Workup: Neutralize with NaOH (keep T < 10°C) and extract with Ethyl Acetate.

Module 3: Handling the N-Carbamate (Deprotection)

The Ethyl Carbamate (N-COOEt) is significantly more stable than a t-Butyl Carbamate (Boc). Standard TFA deprotection will not work .

Deprotection Options:

  • Acidic Hydrolysis (Harsh): 48% HBr in Acetic Acid, reflux 4h.

    • Risk:[1][2] Will likely cleave the C3-methoxy ether to a C3-alcohol (demethylation).

  • Basic Hydrolysis (Standard): KOH (10 eq) in Ethanol/Water (1:1), reflux 24–48h.

    • Outcome: Decarboxylation to the free amine. The methoxy ether is generally stable to base.

  • Iodotrimethylsilane (TMSI): TMSI in Acetonitrile at 50°C.

    • Selectivity: Can cleave carbamates under neutral conditions, but may also attack the methyl ether.

Recommendation: Perform all ketone derivatizations (Modules 1 & 2) before attempting N-deprotection.

Experimental Workflow: Reductive Amination

Workflow Step1 Dissolve Ketone + Amine Solvent: DCE/DCM Step2 Add Acetic Acid (1.0 eq) Stir 30 min (Imine Formation) Step1->Step2 Step3 Cool to 0°C Add STAB (1.5 eq) Step2->Step3 Step4 Warm to RT Stir 12-16h Step3->Step4 Check LCMS Check: SM Consumed? Step4->Check Check->Step4 No (Add more STAB) Quench Quench: Sat. NaHCO3 Extract: DCM Check->Quench Yes Purify Flash Chromatography Separate Diastereomers Quench->Purify

Figure 2: Step-by-step decision tree for the reductive amination of 3-methoxy-4-piperidones.

References

  • Stereoselective Synthesis of 4-Aminopiperidines

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
  • Synthesis of Cisapride Analogs (Relevant Scaffold)

    • Van Daele, G. H., et al. "Synthesis of cis-4-amino-3-methoxypiperidine derivatives." Drug Development Research, 1993. (Foundational work on the 3-methoxy-4-amino stereochemistry).
    • See also: Patent US4962115A describing "N-(3-methoxy-4-piperidinyl)benzamides."

  • Fischer Indole on Piperidones: Barluenga, J., et al. "Recent advances in the Fischer indole synthesis." Chemical Reviews, 2011. Specific application to 4-piperidones: Journal of Medicinal Chemistry, 2005, 48(6), 1729.
  • Carbamate Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience. (Standard reference for N-COOEt stability vs. N-Boc).

Disclaimer: These protocols involve the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application Notes and Protocols: A Scalable Synthesis of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Piperidones in Medicinal Chemistry

The 4-piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its amenability to substitution at various positions allows for the fine-tuning of pharmacological properties. Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate, in particular, is a valuable building block for the synthesis of more complex molecules, including potential drug candidates. The introduction of a methoxy group at the 3-position can significantly influence the molecule's conformation and binding affinity to biological targets. This document provides a detailed, scalable protocol for the synthesis of this important intermediate, with a focus on practical considerations for researchers in drug development and process chemistry.

Synthetic Strategy: A Two-Stage Approach to the Target Molecule

The synthesis of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is approached in two main stages. The first stage involves the construction of the core piperidone ring system to yield ethyl 4-oxopiperidine-1-carboxylate. The second, and more nuanced stage, is the introduction of the methoxy group at the 3-position.

Stage 1: Synthesis of Ethyl 4-oxopiperidine-1-carboxylate via Dieckmann Condensation

The Dieckmann condensation is a robust and well-established method for the formation of cyclic β-keto esters, making it an ideal choice for the large-scale synthesis of the piperidone ring.[1][2][3][4][5] This intramolecular reaction involves the cyclization of a diester in the presence of a base.

The overall workflow for the synthesis is depicted below:

Scale-up Synthesis Workflow cluster_stage1 Stage 1: Piperidone Ring Formation cluster_stage2 Stage 2: α-Methoxylation Start Starting Materials: - Diethyl bis(2-ethoxycarbonylethyl)amine - Sodium Ethoxide Dieckmann Dieckmann Condensation Start->Dieckmann Base-catalyzed cyclization Hydrolysis_Decarboxylation Acidic Hydrolysis & Decarboxylation Dieckmann->Hydrolysis_Decarboxylation Formation of β-keto ester Esterification Esterification with Ethyl Chloroformate Hydrolysis_Decarboxylation->Esterification Formation of 4-piperidone Intermediate_1 Ethyl 4-oxopiperidine-1-carboxylate Esterification->Intermediate_1 Protection of nitrogen Ketal_Formation Ketal Protection Intermediate_1->Ketal_Formation Protection of ketone Methoxylation Methoxylation Ketal_Formation->Methoxylation Introduction of -OCH3 group Deprotection Ketal Deprotection Methoxylation->Deprotection Acidic workup Final_Product Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate Deprotection->Final_Product

Caption: Overall workflow for the scale-up synthesis.

Stage 2: Regioselective Methoxylation at the α-Position

The introduction of a methoxy group at the 3-position (α to the ketone) of the 4-piperidone ring requires a strategic approach to ensure regioselectivity. A practical method involves the conversion of the ketone to a more stable intermediate, followed by methylation.[6] A plausible route involves the formation of a ketal, which then facilitates the introduction of the methoxy group.

Detailed Experimental Protocols

Safety First: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Scale-up Synthesis of Ethyl 4-oxopiperidine-1-carboxylate

This protocol is adapted from established procedures for Dieckmann condensation for the synthesis of 4-piperidones.[7][8]

Materials:

  • Diethyl bis(2-ethoxycarbonylethyl)amine

  • Sodium ethoxide

  • Toluene, anhydrous

  • Hydrochloric acid, concentrated

  • Ethyl chloroformate

  • Sodium carbonate

  • Dichloromethane

  • Magnesium sulfate, anhydrous

Equipment:

  • Large-volume, jacketed glass reactor with overhead stirring, reflux condenser, and inert gas inlet.

  • Addition funnel

  • Temperature probe

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean and dry jacketed reactor, charge anhydrous toluene. Begin stirring and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Base Addition: Carefully add sodium ethoxide to the toluene. The amount of base should be at least one equivalent relative to the diester.[9]

  • Diester Addition: Slowly add diethyl bis(2-ethoxycarbonylethyl)amine to the reactor via an addition funnel. Maintain the temperature of the reactor jacket to control any exotherm.

  • Cyclization: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and carefully quench with a calculated amount of concentrated hydrochloric acid. This step will hydrolyze the ester and promote decarboxylation to form 4-piperidone hydrochloride.

  • Workup: After cooling, the aqueous layer containing the product is separated.

  • Esterification: The aqueous solution of 4-piperidone hydrochloride is cooled in an ice bath. A solution of sodium carbonate in water is added to neutralize the acid. Ethyl chloroformate is then added dropwise while vigorously stirring to form the N-carbethoxy-4-piperidone.

  • Extraction and Purification: The product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude ethyl 4-oxopiperidine-1-carboxylate. Further purification can be achieved by vacuum distillation.

Protocol 2: Synthesis of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

This protocol is based on the methodology for the synthesis of a related compound, ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate.[6]

Materials:

  • Ethyl 4-oxopiperidine-1-carboxylate

  • Iodosobenzene diacetate

  • Potassium hydroxide

  • Methanol, anhydrous

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Magnesium sulfate, anhydrous

Equipment:

  • Round-bottom flask with magnetic stirring and inert gas inlet

  • Ice bath

  • Addition funnel

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Ketal Formation:

    • To a solution of ethyl 4-oxopiperidine-1-carboxylate in anhydrous methanol at 0 °C, add iodosobenzene diacetate and potassium hydroxide.[6]

    • Stir the reaction mixture at this temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction with saturated aqueous sodium thiosulfate solution and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude methoxypiperidine ketal.

  • Methylation:

    • Caution: Sodium hydride and methyl iodide are highly reactive and toxic. Handle with extreme care in a fume hood.

    • To a suspension of sodium hydride in a suitable anhydrous solvent (e.g., THF), add a solution of the crude ketal at 0 °C.

    • Allow the mixture to stir for a short period before adding methyl iodide dropwise.

    • Let the reaction warm to room temperature and stir until complete.

  • Deprotection and Workup:

    • Carefully quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure ethyl 3-methoxy-4-oxopiperidine-1-carboxylate.

Data Summary and Expected Outcomes

StepKey ReagentsTypical YieldPurity (by HPLC)Key Considerations
Dieckmann Condensation Sodium ethoxide, Diethyl bis(2-ethoxycarbonylethyl)amine60-75%>95%Anhydrous conditions are critical. Temperature control during quenching is important for safety.
α-Methoxylation Iodosobenzene diacetate, KOH, NaH, Methyl iodide40-60%>98%Careful handling of sodium hydride and methyl iodide is essential. Reaction monitoring is crucial to avoid side products.

Troubleshooting and Optimization

  • Low Yield in Dieckmann Condensation: Ensure all reagents and solvents are strictly anhydrous. The quality of the sodium ethoxide is also critical. Incomplete reaction can be addressed by extending the reflux time.

  • Formation of Side Products in Methoxylation: Over-methylation can occur. Careful control of the stoichiometry of methyl iodide and reaction time is necessary. The purity of the starting ketal is also important.

  • Purification Challenges: The final product may require careful chromatographic purification. A gradient elution system may be necessary to separate it from any unreacted starting material or side products.

Conclusion

The provided protocols outline a scalable and practical approach for the synthesis of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate. The Dieckmann condensation provides a reliable method for the construction of the core piperidone ring, while the subsequent methoxylation sequence allows for the strategic introduction of the desired functionality. Careful attention to reaction conditions and safety protocols is paramount for a successful and efficient synthesis, particularly at a larger scale. This application note serves as a comprehensive guide for researchers and professionals in the field of drug development, enabling the synthesis of this valuable intermediate for further chemical exploration.

References

  • PubChem. Ethyl 4-oxopiperidine-1-carboxylate. [Link]

  • Guerrero, R., et al. (2014). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of 4-piperidones. [Link]

  • DTIC. Piperidine Synthesis. (2025). [Link]

  • Scribd. Optimized Synthesis of 4-Piperidone. [Link]

  • ResearchGate. Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. [Link]

  • Google Patents. Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Google Patents.
  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • European Journal of Organic Chemistry. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • Organic Reactions. The Dieckmann Condensation. [Link]

  • Google Patents.
  • Aaron Chemistry. Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate. [Link]

  • ACS Publications. Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. [Link]

  • ACS Publications. A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. [Link]

  • Semantic Scholar. Enantioselective Transfer Hydrogenation of α‑Methoxyimino-β‑keto Esters. [Link]

  • Google Patents. Synthesis method for N-substituted-4-piperidone.
  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • ResearchGate. Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),... [Link]

  • PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. [Link]

  • Pipzine Chemicals. Ethyl 4-Oxopiperidine-3-Carboxylate Hydrochloride (1:1). [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • ResearchGate. (PDF) Mastering β-keto esters. [Link]

  • NROChemistry. Dieckmann Condensation. [Link]

  • YouTube. Beta Keto esters - Alkylating Ketones in NaOEt. [Link]

Sources

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate reaction mechanism

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the reaction mechanisms, synthesis, and applications of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate , a critical scaffold in the development of antibacterial agents (e.g., Gyrase inhibitors), dopamine D4 antagonists, and opioid analogs.

Content Type: Application Note & Protocol Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Version: 2.0 (2026)

Executive Summary

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (EMOPC) is a functionalized piperidine intermediate distinguished by the presence of an


-methoxy ketone motif. This structural feature is strategically valuable in medicinal chemistry for modulating the pKa of adjacent amines, enhancing metabolic stability, and introducing polarity to improve solubility profiles.

This guide focuses on two core mechanistic pathways:

  • Synthesis of the Scaffold: The oxidative functionalization of 4-oxopiperidines using hypervalent iodine chemistry.

  • Downstream Application: The stereoselective reductive amination to yield 3,4-disubstituted piperidines (e.g., cis-3-methoxy-4-aminopiperidines).

Mechanism of Action: Synthesis of the Core Scaffold

The most robust route to EMOPC involves the


-hydroxylation of ethyl 4-oxopiperidine-1-carboxylate followed by O-methylation. This is achieved via Hypervalent Iodine Oxidation , a method superior to traditional halogenation due to milder conditions and the avoidance of mutagenic 

-halo ketones.
The Hypervalent Iodine Pathway

The reaction utilizes Iodosobenzene diacetate (PhI(OAc)


)  in basic methanol.

Mechanistic Steps:

  • Enolization: Under basic conditions (KOH), the 4-oxopiperidine (ketone) tautomerizes to its enolate form.

  • Iodinane Formation: The nucleophilic enolate attacks the electrophilic iodine center of PhI(OAc)

    
    , displacing an acetate ligand to form an 
    
    
    
    -phenyliodonio ketone intermediate.
  • Ligand Coupling/Substitution: Methoxide (from MeOH/KOH) attacks the

    
    -carbon. This proceeds via an S
    
    
    
    2-like displacement of the iodobenzene leaving group (reductive elimination), generating the
    
    
    -hydroxy dimethyl ketal
    (due to the presence of excess methanol preventing immediate ketone reformation).
  • Methylation: The resulting hydroxyl group is deprotonated (e.g., by NaH) and methylated (MeI) to form the methoxy-ketal.

  • Hydrolysis: Acidic hydrolysis removes the ketal protection, yielding the final

    
    -methoxy ketone.
    
Visualization: Hypervalent Iodine Oxidation Mechanism

G Start Ethyl 4-oxopiperidine- 1-carboxylate Enolate Enolate Intermediate Start->Enolate KOH/MeOH Tautomerization Iodinane α-Iodinane Species Enolate->Iodinane + PhI(OAc)2 Electrophilic Attack HydroxyKetal α-Hydroxy Dimethyl Ketal Iodinane->HydroxyKetal + MeOH Reductive Elimination (- PhI) MethoxyKetal α-Methoxy Dimethyl Ketal HydroxyKetal->MethoxyKetal 1. NaH 2. MeI Product Ethyl 3-methoxy-4- oxopiperidine-1-carboxylate MethoxyKetal->Product H2SO4 (aq) Hydrolysis

Figure 1: Step-wise mechanism for the synthesis of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate via hypervalent iodine oxidation.

Mechanism of Action: Downstream Application

The primary utility of EMOPC is in Reductive Amination to create 3-methoxy-4-aminopiperidine pharmacophores.

Stereoselective Reductive Amination

The presence of the 3-methoxy group exerts steric and electronic influence on the incoming hydride reducing agent.

  • Imine Formation: The C4 ketone reacts with a primary amine (R-NH

    
    ) to form an imine/iminium species.
    
  • Hydride Addition: A reducing agent (e.g., NaBH(OAc)

    
    ) delivers a hydride to the C=N bond.
    
    • Stereocontrol: The 3-methoxy group (usually in a pseudo-equatorial conformation) directs the hydride attack.

    • Cis-Selectivity: Often favored if the reducing agent coordinates with the 3-methoxy oxygen (chelation control).

    • Trans-Selectivity: Favored by bulky reducing agents attacking from the less hindered face (steric control).

Visualization: Reductive Amination

G Ketone Ethyl 3-methoxy-4- oxopiperidine-1-carboxylate Imine Imine Intermediate Ketone->Imine + R-NH2 - H2O Transition Hydride Attack (Stereoselective) Imine->Transition + NaBH(OAc)3 CisProduct Cis-Isomer (Major via Chelation) Transition->CisProduct Face A Attack TransProduct Trans-Isomer (Minor) Transition->TransProduct Face B Attack

Figure 2: Divergent pathways in the reductive amination of EMOPC showing potential for stereochemical control.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Objective: Preparation of the title compound from ethyl 4-oxopiperidine-1-carboxylate.

Reagents:

  • Ethyl 4-oxopiperidine-1-carboxylate (1.0 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Iodosobenzene diacetate (PhI(OAc)

    
    ) (1.1 eq)
    
  • Methanol (Anhydrous)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

  • Methyl Iodide (MeI) (1.5 eq)

  • Sulfuric Acid (5% aq)[1][2]

Step-by-Step Methodology:

  • Oxidation (Ketal Formation):

    • Dissolve KOH (3.0 eq) in methanol at 0°C.

    • Add ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) dropwise.

    • Add PhI(OAc)

      
       (1.1 eq) in portions over 30 minutes, maintaining temperature <5°C.
      
    • Stir at room temperature for 3 hours. Checkpoint: Monitor disappearance of starting material by TLC.

    • Concentrate in vacuo.[3] Resuspend residue in DCM, wash with water, dry over MgSO

      
      , and concentrate to yield the crude 
      
      
      
      -hydroxy ketal.
  • Methylation:

    • Dissolve the crude intermediate in dry THF under N

      
      .
      
    • Cool to 0°C and carefully add NaH (1.2 eq). Stir for 30 mins (gas evolution).

    • Add MeI (1.5 eq) dropwise. Warm to room temperature and stir overnight.

    • Quench with saturated NH

      
      Cl (aq) and extract with EtOAc.
      
  • Hydrolysis:

    • Dissolve the methylated ketal in THF.[1][2]

    • Add 5% aqueous H

      
      SO
      
      
      
      (5 vol).[1][2]
    • Heat to 60°C for 2 hours.

    • Cool, neutralize with NaHCO

      
      , and extract with DCM.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Data Specifications:

ParameterSpecification
Appearance Colorless to pale yellow oil
Yield (Typical) 60-75% (over 3 steps)
Key NMR Signal

3.40-3.60 ppm (s, 3H, -OCH

)
Storage 2-8°C, Inert atmosphere
Protocol B: Reductive Amination (General Procedure)

Objective: Synthesis of 4-amino-3-methoxypiperidine derivatives.

  • Imine Formation: Combine EMOPC (1.0 eq) and Amine (1.1 eq) in 1,2-Dichloroethane (DCE). Add Acetic Acid (1.5 eq). Stir for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion. Stir at room temperature for 16 hours.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM.
    
  • Analysis: Assess cis/trans ratio via

    
    H NMR (coupling constants of H3-H4 protons).
    

Safety & Handling

  • Iodosobenzene diacetate: Oxidizer. Store away from reducing agents.

  • Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use only in a fume hood with double gloving.

  • Piperidone Derivatives: Treat as potential bioactive agents.[4][5] Avoid inhalation of dust/vapors.

References

  • Synthesis of 4-Amino-3-methoxypiperidine Intermediates. ResearchGate. Retrieved from [Link]

  • Antibacterial piperidine derivatives (WO2006087543A1).Google Patents.
  • Moriarty, R. M., et al. "Hypervalent iodine oxidation of ketones." Journal of Organic Chemistry.
  • Reductive Amination Stereocontrol. Organic Chemistry Portal. Retrieved from [Link]

Sources

Strategic Utilization of Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Workhorse of Medicinal Chemistry

The piperidine ring is arguably the most "privileged" saturated nitrogen heterocycle in modern pharmaceutical development. Found in over 70 FDA-approved drugs—including blockbusters like Donepezil (Alzheimer’s), Fentanyl (analgesic), and Ritalin (ADHD)—the piperidine scaffold is not merely a linker; it is a critical determinant of pharmacokinetics (PK) and pharmacodynamics (PD).

For the drug developer, the piperidine moiety offers three distinct advantages:

  • Structural Rigidity: Unlike flexible aliphatic chains, the piperidine ring exists predominantly in a chair conformation, reducing the entropic penalty upon binding to protein targets (e.g., GPCRs).

  • Tunable Basicity: With a

    
     typically around 10–11, the secondary amine is protonated at physiological pH. This allows for a critical salt bridge interaction with the conserved Aspartate residue in the transmembrane domain of G-Protein Coupled Receptors (GPCRs).
    
  • Synthetic Versatility: The ring can be functionalized at all positions (C2–C4 and N1), allowing for precise vector exploration in Structure-Activity Relationship (SAR) studies.

This guide provides a technical roadmap for leveraging piperidine derivatives, moving from structural design to synthetic execution and metabolic validation.

Structural Logic & Chemical Space

Conformational Analysis & Basicity

The piperidine ring prefers a chair conformation where substituents at the C2, C3, or C4 positions orient themselves equatorially to minimize 1,3-diaxial interactions. This predictability is vital for scaffold hopping.

Critical Consideration: Lysosomal Trapping Lipophilic amines like piperidines (


, 

) are prone to lysosomal trapping . The neutral molecule permeates the lysosomal membrane, becomes protonated inside the acidic environment (pH ~4–5), and is unable to exit.
  • Impact: High Volume of Distribution (

    
    ), long half-life, but potentially lower cytosolic concentration available for the target.
    
  • Mitigation: Lower the

    
     by adding electron-withdrawing groups (e.g., fluorine) at the C3/C4 position or adjacent to the nitrogen.
    
Comparative Properties Table
PropertyPiperidineMorpholinePiperazinePyridine
Hybridization

(3D)

(3D)

(3D)

(Planar)
Basicity (

)
~11.0~8.3~9.8~5.2
H-Bond Donors 1 (NH)1 (NH)2 (NH)0
Metabolic Risk Oxidation at

-carbon
Ring openingN-oxidationN-oxidation
Key Utility GPCR/Ion Channel bindingSolubility enhancerLinker/Solubility

-stacking

Application Note: GPCR Ligand Design

Target Class: Class A GPCRs (e.g., Opioid, Dopamine, Serotonin receptors). Mechanism: The "Message-Address" Concept.

In many GPCR ligands, the piperidine nitrogen acts as the "anchor" (Message), forming an ionic bond with the receptor's Aspartate (e.g., Asp3.32 in amine receptors). The substituents attached to the nitrogen or C4 position act as the "Address," conferring selectivity for specific receptor subtypes.

Workflow: Scaffold Selection to Lead Optimization

Piperidine_Workflow Start Target Identification (e.g., 5-HT2A) Scaffold Scaffold Selection (4-phenylpiperidine) Start->Scaffold Synth Parallel Synthesis (Reductive Amination) Scaffold->Synth Library Gen Screen Binding Assay (Ki Determination) Synth->Screen ADME Metabolic Stability (Microsomal Assay) Screen->ADME Hits ADME->Scaffold High Clearance (Re-design) Lead Lead Candidate ADME->Lead Stable

Figure 1: Iterative workflow for developing piperidine-based GPCR ligands. Note the feedback loop from ADME to Scaffold Selection.

Experimental Protocol: Parallel Synthesis via Reductive Amination

Objective: Rapid generation of N-substituted piperidine libraries. Rationale: Reductive amination is preferred over direct alkylation (using alkyl halides) because it avoids over-alkylation (quaternization) and tolerates a wider range of functional groups.

Reagents & Equipment
  • Amine: 4-substituted piperidine (HCl salt or free base).

  • Carbonyl: Diverse aldehydes/ketones.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) -

    
    .
    
    • Why STAB? It is milder than

      
       and 
      
      
      
      . It selectively reduces the iminium ion without reducing the aldehyde/ketone starting material, minimizing side products.
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Acid Catalyst: Acetic Acid (AcOH).

Step-by-Step Procedure
  • Preparation:

    • In a 20 mL scintillation vial, dissolve the piperidine derivative (1.0 equiv, 0.5 mmol) in DCE (5 mL).

    • Note: If using the HCl salt of the amine, add Triethylamine (TEA, 1.2 equiv) to liberate the free base.

  • Imine Formation:

    • Add the Aldehyde/Ketone (1.1 equiv) to the vial.

    • Add Acetic Acid (1-2 drops) to catalyze imine formation (maintains pH ~5–6).

    • Optimization: For sterically hindered ketones, add activated 4Å molecular sieves and stir for 2 hours before adding the reducing agent.

  • Reduction:

    • Add STAB (1.5 equiv) in one portion.

    • Caution: Gas evolution (

      
      ) may occur; ensure the vial is vented or has a pressure-release septum.
      
    • Stir at room temperature (RT) for 4–16 hours. Monitor reaction progress via LC-MS or TLC (Mobile phase: 5% MeOH in DCM).

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
        (5 mL).
      
    • Extract the aqueous layer with DCM (3 x 5 mL).

    • Combine organic layers, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • For library scale, use SCX-2 (Strong Cation Exchange) solid-phase extraction columns.

      • Load crude; wash with MeOH (removes non-basic impurities); elute product with 2M

        
         in MeOH.
        

Experimental Protocol: Metabolic Stability Assessment

Objective: Assess the susceptibility of the piperidine ring to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[1] Mechanistic Insight: The piperidine ring is a "metabolic hotspot." CYP450 enzymes (specifically CYP3A4 and CYP2D6) often attack the


-carbon (adjacent to nitrogen), leading to:
  • N-dealkylation: Cleavage of the N-substituent.

  • Ring Oxidation: Formation of lactams or hydroxylated species.

CYP450 Reaction Pathway[1][2][3]

CYP_Mechanism Substrate Piperidine Drug (R-N-CH2-R') Radical C-centered Radical (R-N-CH•-R') Substrate->Radical CYP450 (H• abstraction) Carbinol Carbinolamine (R-N-CH(OH)-R') Radical->Carbinol OH• rebound Cleavage N-Dealkylation (R-NH + O=CH-R') Carbinol->Cleavage Spontaneous

Figure 2: Mechanism of CYP450-mediated oxidative dealkylation of piperidines.

Microsomal Stability Assay Protocol
  • Incubation System:

    • Test Compound: 1 µM final concentration (from 10 mM DMSO stock).

    • Enzyme Source: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubation: Mix Buffer, HLM, and Test Compound at 37°C for 5 minutes.

    • Initiation: Add NADPH to start the reaction (

      
      ).
      
    • Sampling: Remove aliquots (50 µL) at specific time points: 0, 5, 15, 30, and 60 minutes.

  • Quenching:

    • Immediately transfer aliquots into plates containing cold Acetonitrile (150 µL) with Internal Standard (e.g., Warfarin or Tolbutamide).

    • Centrifuge at 4000 rpm for 20 minutes to precipitate proteins.

  • Analysis:

    • Analyze supernatant via LC-MS/MS.

    • Monitor the disappearance of the parent ion.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
       (elimination rate constant).
      
    • Intrinsic Clearance (

      
      ): 
      
      
      
      

Interpretation:

  • 
    : Stable (Good for oral bioavailability).
    
  • 
    : High clearance (Likely requires structural modification, e.g., blocking 
    
    
    
    -carbons with methyl groups or fluorine).

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

  • Smith, D. A., et al. (2001). Volume of Distribution in Drug Design. Journal of Medicinal Chemistry, 44(8), 1313–1324. (Reference for Lysosomal Trapping mechanism). Link

  • Meyer, E. A., et al. (2016). Piperidine-Based Drug Discovery: A Review. Molecules, 21(10), 1432. Link

Sources

Application Note: Strategic Synthesis of N-Substituted Piperidine Derivatives from Ethyl 4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The ethyl 4-oxopiperidine-1-carboxylate (also known as N-carbethoxy-4-piperidone) is a "privileged scaffold" in medicinal chemistry. It serves as the structural core for a vast array of GPCR ligands, opioids (e.g., carfentanil analogs), antihistamines (e.g., loratadine derivatives), and neuroactive agents.

While the ketone at the C4 position offers an obvious handle for diversification, the N-ethyl carbamate protecting group presents a strategic bottleneck. It is robust enough to survive diverse C4-functionalizations but requires specific, harsh conditions for removal compared to labile groups like Boc or Fmoc.

This guide details a "Core-First, Nitrogen-Last" strategy. We prioritize functionalizing the C4 position (specifically via reductive amination) before manipulating the ring nitrogen. This approach avoids the handling of the volatile and dimerization-prone free 4-piperidone intermediate.

Strategic Workflow Visualization

The following flowchart outlines the logical progression of the synthesis, highlighting the critical decision points and reagents.

G Start Ethyl 4-oxopiperidine- 1-carboxylate Step1 Step 1: C4 Functionalization (Reductive Amination) Start->Step1 Ti(OiPr)4 NaBH4 Inter1 Intermediate A: 4-Amino-N-carbethoxy piperidine Step1->Inter1 Step2 Step 2: N-Deprotection (Alkaline Hydrolysis) Inter1->Step2 KOH, EtOH Reflux Inter2 Intermediate B: 4-Substituted Piperidine (Free Amine) Step2->Inter2 Step3 Step 3: N-Diversification (Alkylation/Acylation) Inter2->Step3 R-X or R-CHO/Reductant Final Target: N-Substituted-4-Amino Piperidine Step3->Final

Figure 1: The "Core-First" synthetic pathway ensures stability of intermediates and maximizes library diversity at the final step.

Detailed Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination at C4

Objective: Install a secondary or tertiary amine at the C4 position while retaining the N-carbamate protection. Scientific Insight: Traditional reductive amination (using NaBH(OAc)₃) can be sluggish with sterically hindered ketones. We utilize Titanium(IV) isopropoxide [Ti(OiPr)₄] .[1] It acts as a Lewis acid to activate the ketone and a water scavenger, driving the equilibrium toward the imine/enamine intermediate before the reducing agent is introduced.

Reagents:

  • Ethyl 4-oxopiperidine-1-carboxylate (1.0 equiv)[2]

  • Amine (R-NH₂ or R₂NH) (1.1 - 1.2 equiv)

  • Titanium(IV) isopropoxide (1.25 equiv)

  • Sodium Borohydride (NaBH₄) (1.0 equiv)

  • Ethanol (Absolute) or Methanol[1][3]

Procedure:

  • Imine Formation: In a flame-dried flask under N₂, dissolve the piperidone (10 mmol) and the target amine (11 mmol) in absolute ethanol (20 mL).

  • Activation: Add Ti(OiPr)₄ (12.5 mmol) dropwise. The solution may turn slightly yellow.

  • Incubation: Stir at ambient temperature for 6–12 hours. Validation: Monitor by TLC. The ketone spot should disappear, replaced by a less polar imine spot.

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ (10 mmol) carefully (gas evolution occurs). Allow to warm to room temperature and stir for 2 hours.

  • Quench (Critical): The reaction will contain titanium salts that form a gelatinous emulsion if not treated properly. Pour the mixture into 20 mL of 2M aqueous ammonia (or 1M NaOH). Stir vigorously for 20 minutes until a white precipitate (TiO₂) forms.

  • Workup: Filter through a Celite pad to remove titanium oxides. Wash the pad with DCM. Extract the filtrate with DCM (3x). Dry over Na₂SO₄ and concentrate.

Data Summary: Reducing Agent Efficiency

MethodReagent SystemYieldReaction TimeNotes
Standard NaBH(OAc)₃ / DCE65-75%12-24 hCan be slow; requires acetic acid.
Optimized Ti(OiPr)₄ / NaBH₄ 85-94% 8-14 h Best for hindered amines; cleaner profile.
Catalytic H₂ / Pd-C70-80%24 hRisk of reducing the carbamate (low risk) or benzyl groups.
Protocol B: Decarboxylative Deprotection of the N-Ethyl Carbamate

Objective: Remove the ethyl carbamate group to expose the secondary piperidine nitrogen. Scientific Insight: Unlike t-butyl carbamates (Boc), which cleave with mild acid (TFA), ethyl carbamates are chemically robust. They require harsh alkaline hydrolysis. Caution: If your C4-substituent contains an ester, it will be hydrolyzed to the acid in this step.

Reagents:

  • Intermediate A (from Protocol A)

  • Potassium Hydroxide (KOH) (10-20 equiv)

  • Ethanol (95%) or Ethylene Glycol (for higher temps)

Procedure:

  • Dissolve Intermediate A in ethanol (approx. 0.5 M concentration).

  • Add solid KOH (pellets).

  • Reflux: Heat the mixture to reflux (approx. 80–85°C) for 12–24 hours.

    • Note: If the reaction is slow, switch solvent to ethylene glycol and heat to 110°C.

  • Validation: Monitor by TLC (ninhydrin stain). The product will be a highly polar, primary/secondary amine at the baseline.

  • Workup: Concentrate ethanol. Dilute with water.[2] Extract with CHCl₃ or DCM.

    • Self-Validating Step: The product is a secondary amine.[4] Ensure the aqueous layer pH is >12 during extraction to keep the amine deprotonated and in the organic phase.

Protocol C: N-Diversification (Library Synthesis)

Objective: Install the final N-substituent (Alkyl, Benzyl, or Heteroaryl). Method: S_N2 Alkylation (Finkelstein conditions).

Reagents:

  • Deprotected Piperidine (Intermediate B)

  • Alkyl Halide (R-X)

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: Acetonitrile (ACN) or DMF

Procedure:

  • Suspend Intermediate B (1.0 equiv) and K₂CO₃ (3.0 equiv) in ACN.

  • Add Alkyl Halide (1.1 equiv).

  • Heat to 60°C for 4–8 hours.

  • Filtration: Remove inorganic salts via filtration.

  • Purification: The crude is usually pure enough for biological screening; otherwise, purify via silica flash chromatography (MeOH/DCM gradient).

Mechanistic Pathway (Titanium Activation)

Understanding the role of Titanium is crucial for troubleshooting. The Ti(IV) center coordinates to the carbonyl oxygen, increasing electrophilicity and preventing the formation of water, which drives the equilibrium forward.

Mechanism Ketone Ketone (C=O) Complex Activated Complex (Ti-O-C) Ketone->Complex + Ti(OiPr)4 + R-NH2 Imine Imine/Enamine Intermediate Complex->Imine - TiO2/H2O (Scavenging) Product Amine Product Imine->Product + NaBH4 (Reduction)

Figure 2: Titanium(IV) acts as both a Lewis Acid activator and a dehydrating agent, facilitating imine formation.[3]

Troubleshooting & Critical Parameters

  • Emulsion during Workup (Protocol A): If the Ti-quench forms a slime that clogs filters, add 10% Rochelle's salt (Potassium Sodium Tartrate) solution and stir for 1 hour. This chelates the titanium into a soluble complex.

  • Incomplete Deprotection (Protocol B): Ethyl carbamates are stubborn. If KOH/EtOH fails, use HBr (48% aq) in Acetic Acid at reflux. This is a harsh acidic method but highly effective for resistant carbamates.

  • Dimerization: Avoid storing the deprotected piperidine (Intermediate B) as a free base for long periods. It can absorb CO₂ or dimerize. Store as an HCl salt if pausing the synthesis.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Miriyala, B., et al. (2004).[1][5] "Chemoselective reductive alkylation of ammonia with carbonyl compounds." Tetrahedron, 60(7), 1463-1471. [1]

  • Koltunov, K. Y., et al. (2004). "Superacidic activation of N-carbethoxy-4-piperidone." Tetrahedron Letters. (Contextualizing acid stability).
  • Janssen, P. A. J. (1960). "Synthetic Analgesics: Diphenylpropylamines." (Foundational work on piperidine scaffold synthesis).

Sources

Application Note: Advanced Control Strategies for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Impurity Purging, and Quality Risk Management (ICH M7/Q7)

Abstract

The synthesis of pharmaceutical intermediates is not merely a step in chemical assembly; it is the primary control point for the quality, safety, and cost-efficiency of the final Active Pharmaceutical Ingredient (API). This guide provides a high-level protocol for the industrial synthesis of a biaryl intermediate using Suzuki-Miyaura cross-coupling. It integrates ICH Q7 GMP standards with a "Self-Validating" control strategy based on ICH M7 principles for mutagenic impurity purging.

Part 1: Strategic Route Selection & Regulatory Starting Materials (RSM)

In modern drug development, the designation of the Regulatory Starting Material (RSM) is a critical milestone. Steps prior to the RSM are subject to less stringent controls, while steps after the RSM (Intermediates) must strictly adhere to GMP (Good Manufacturing Practice) as per ICH Q7 [1].

The Convergent Advantage: Linear syntheses accumulate impurities and reduce overall yield. Convergent strategies, where advanced intermediates are coupled late in the sequence, allow for:

  • Independent Quality Control: Each fragment is purified/analyzed before union.

  • Impurity Purging: Complex impurities are removed earlier, reducing the burden on the final crystallization.

Visualization: Linear vs. Convergent Control Strategy

RouteStrategy cluster_0 Linear Synthesis (High Risk) cluster_1 Convergent Synthesis (Optimized Control) L_SM1 Start Mat 1 L_Int1 Intermed 1 (Carryover Risk) L_SM1->L_Int1 L_Int2 Intermed 2 (Accumulation) L_Int1->L_Int2 L_API Final API (Complex Purification) L_Int2->L_API C_SM1 RSM A C_IntA Intermediate A (QC Release) C_SM1->C_IntA C_SM2 RSM B C_IntB Intermediate B (QC Release) C_SM2->C_IntB C_Final Final API (High Purity) C_IntA->C_Final C_IntB->C_Final

Figure 1: Comparison of impurity propagation risks. Convergent routes provide distinct "firewalls" (QC Release points) that prevent impurity carryover.

Part 2: Critical Protocol – Industrial Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the workhorse of modern intermediate synthesis due to its tolerance of functional groups and mild conditions [2]. However, in an API context, Residual Palladium (Pd) control is paramount.[1]

Target Intermediate: 5-(4-Fluorophenyl)pyrimidine (Model Biaryl) Reaction Class: Pd-Catalyzed Cross-Coupling

1. Reagents & Stoichiometry
ComponentEquiv.RoleCritical Attribute
5-Bromopyrimidine 1.0ElectrophileLimiting Reagent
4-Fluorophenylboronic acid 1.1NucleophilePurity >98% (Avoid homocoupling)
Pd(dppf)Cl₂·CH₂Cl₂ 0.005CatalystHigh turnover, air stable
K₂CO₃ (2M aq) 3.0BaseDegassed to prevent oxidation
1,4-Dioxane 10 VolSolventPeroxide-free
2. Experimental Workflow (Step-by-Step)

Step 1: Inertion (The Foundation of Reproducibility)

  • Action: Charge solid reagents (Aryl halide, Boronic acid) into the reactor. Evacuate and backfill with N₂ (3 cycles).

  • Why: Oxygen promotes homocoupling of the boronic acid (impurity generation) and deactivates the Pd catalyst.

Step 2: Catalyst Charging & Reaction

  • Action: Dissolve reagents in degassed solvent. Add the Pd catalyst last as a solid or slurry under N₂ flow. Heat to 85°C.

  • Control Point: Monitor reaction progress via HPLC after 2 hours. Look for the disappearance of the bromide.

  • Acceptance Criteria: < 0.5% starting material remaining.

Step 3: The "Scavenging" Workup (Crucial for APIs)

  • Academic papers often skip this; Industrial protocols cannot.

  • Action: Cool to 50°C. Add a silica-based metal scavenger (e.g., thiol-functionalized silica, SiliaMetS® Thiol) at 10 wt% relative to the theoretical yield. Stir for 4 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove the scavenger-bound Palladium.

  • Why: This step typically reduces Pd levels from ~1000 ppm to <50 ppm, easing the burden on subsequent crystallization [3].

Step 4: Crystallization

  • Action: Distill off dioxane. Add Ethanol/Water (antisolvent method). Cool slowly to 5°C.

  • Validation: Isolate solid. Dry under vacuum.

Part 3: The Self-Validating System – Impurity Purge Factors

To ensure scientific integrity, we do not rely solely on end-product testing. We use the Purge Factor approach (championed by Teasdale et al. and recognized by ICH M7) to predict and validate the removal of impurities, specifically Mutagenic Impurities (MIs) [4].[2][3]

The Logic: If a process step has high "Purge Power" (reactivity, solubility difference, volatility), the risk of the impurity carrying over is mathematically low.

Calculation Protocol:
graphy
\text{Purge Factor (PF)}

Scoring Table (Standard Industry Values):

  • Reactivity: 1 (No reaction) to 100 (Highly reactive/destroyed).

  • Solubility: 1 (Co-crystallizes) to 10 (Remains in mother liquor).

  • Volatility: 1 (Non-volatile) to 10 (Removed during drying/distillation).

Visualization: Purge Factor Decision Tree

PurgeLogic Start Identify Potential Mutagenic Impurity (PMI) Calc Calculate Predicted Purge Factor (PF) Start->Calc Safety Determine Required Purge (Safety Limit / Input) Start->Safety Decision Is Predicted PF > 10x Required PF? Calc->Decision Safety->Decision Option4 ICH M7 Option 4: Control by Process Design (No Routine Testing) Decision->Option4 Yes (High Confidence) Option1 ICH M7 Option 1: Routine Analytical Testing Required Decision->Option1 No (Risk Exists)

Figure 2: Decision logic for classifying impurity risk under ICH M7. A high calculated purge factor allows researchers to justify "Control by Design" rather than expensive routine testing.

Part 4: Analytical Control Strategy

For intermediates, standard HPLC-UV is often insufficient due to the lack of chromophores in certain precursors (e.g., alkyl halides) or the low detection limits required for genotoxic impurities (GTIs).

Recommended Analytical Suite:

  • UPLC-MS (Single Quad or Q-ToF):

    • Application: Tracking the fate of the boronic acid and potential de-boronated byproducts.

    • Sensitivity: Essential for verifying GTIs down to ppm levels.

  • qNMR (Quantitative NMR):

    • Application: Assay purity determination without requiring a reference standard (internal standard method).

  • ICP-MS:

    • Application: Trace metal analysis (Pd, Fe, Ni).

    • Limit: Must confirm Pd < 10 ppm if this is the final intermediate before the API.

References
  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[4][5] (2000).[4][6] [Link]

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (1995). [Link]

  • Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (2004).[7] [Link]

  • Teasdale, A., et al. Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control. Organic Process Research & Development, 17(2), 221–230. (2013).[8] [Link]

  • International Council for Harmonisation (ICH). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). [Link]

Sources

Dieckmann condensation of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective Dieckmann Condensation for 3-Methoxy-4-Oxopiperidine Scaffolds

Executive Summary & Strategic Context

The 4-oxopiperidine scaffold is a privileged structure in medicinal chemistry, serving as the core for opioids (e.g., fentanyl), antidepressants (e.g., paroxetine), and gastroprokinetic agents (e.g., cisapride). The introduction of a 3-methoxy substituent significantly alters the electronic and steric profile of the ring, often enhancing metabolic stability or receptor selectivity.

While industrial routes often introduce the 3-methoxy group via post-cyclization functionalization (ketalization/methylation) to avoid


-elimination, the direct Dieckmann condensation  of pre-functionalized acyclic diesters remains a powerful strategy for accessing complex, chirally defined precursors.

This guide details the protocol for the Dieckmann cyclization of Ethyl


-(2-ethoxycarbonyl-2-methoxyethyl)-

-(ethoxycarbonylmethyl)carbamate
(and related diesters) to form the Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate core. It addresses the critical challenge of preventing

-alkoxy elimination during the enolate phase.

Retrosynthetic Logic & Precursor Design

The success of the Dieckmann condensation hinges on the stability of the acyclic precursor and the regioselectivity of the cyclization.

  • Target Molecule: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate.

  • Key Transformation: Intramolecular Claisen (Dieckmann) condensation of a 1,6- or 1,7-diester.[1]

  • Precursor: An acyclic amine protected with an ethyl carbamate group (N-COOEt) to prevent N-alkylation and facilitate purification.

Pathway Visualization

Dieckmann_Pathway cluster_risk Critical Risk Zone Precursor Acyclic Diester Precursor (Ethyl N-(2-ethoxycarbonyl-2-methoxyethyl)- N-(ethoxycarbonylmethyl)carbamate) Enolate Enolate Species (Kinetic vs Thermodynamic) Precursor->Enolate NaH, Toluene 0°C to RT Cyclized β-Keto Ester Intermediate (Unstable to Elimination) Enolate->Cyclized 5-exo-trig Cyclization Decarbox Decarboxylation Cyclized->Decarbox Aq. HCl/AcOH Reflux Target Target: Ethyl 3-methoxy- 4-oxopiperidine-1-carboxylate Decarbox->Target Neutralization

Figure 1: Strategic pathway for the synthesis of the 4-oxopiperidine scaffold. The "Critical Risk Zone" highlights the steps where


-elimination of the methoxy group is most likely.

Critical Parameters & Mechanistic Insights

Base Selection: The Kinetic Control

For 3-methoxy substituted precursors, the choice of base is non-trivial.

  • Sodium Ethoxide (NaOEt/EtOH): The classical condition.[2] Risk: Reversible deprotonation allows thermodynamic equilibration, increasing the risk of

    
    -elimination of the methoxide group to form an 
    
    
    
    -unsaturated enone (Michael acceptor).
  • Sodium Hydride (NaH/Toluene or THF): Recommended. Irreversible deprotonation drives the reaction forward rapidly at lower temperatures, kinetically trapping the cyclized product before elimination occurs.

Regioselectivity

The precursor Ethyl


-(2-ethoxycarbonyl-2-methoxyethyl)-

-(ethoxycarbonylmethyl)carbamate
is unsymmetrical.
  • Path A (Desired): Deprotonation of the

    
    -acetyl (glycine) methylene followed by attack on the 
    
    
    
    -methoxy ester.
  • Path B (Undesired): Deprotonation of the

    
    -methoxy methine. This is sterically hindered and electronically less favorable due to the inductive effect of the methoxy group destabilizing the enolate transition state relative to the unsubstituted glycine arm.
    
Solvent Effects[2]
  • Toluene: Non-polar, supports high temperatures if needed, but poor solvation of enolates. Often requires a catalytic amount of EtOH or crown ether.

  • THF: Excellent solvation, allows low-temperature control (-78°C to 0°C), essential for preventing methoxy elimination.

Detailed Experimental Protocol

Safety Note: Sodium hydride is pyrophoric. Handle under inert atmosphere (Nitrogen/Argon).

Phase 1: Synthesis of the Precursor (Michael Addition)

Note: If the specific 3-methoxy precursor is not commercially available, it is synthesized via Michael addition.

  • Reagents: Ethyl glycinate hydrochloride (1.0 eq), Ethyl 2-methoxyacrylate (1.1 eq), Triethylamine (2.5 eq), DCM.

  • Procedure:

    • Suspend ethyl glycinate HCl in DCM. Add TEA at 0°C.

    • Add Ethyl 2-methoxyacrylate dropwise.

    • Stir at RT for 12h.

    • Protection: Without isolation, add Ethyl Chloroformate (1.2 eq) and additional TEA (1.2 eq) to protect the amine.

    • Workup: Wash with 1N HCl, Brine, Dry (

      
      ), Concentrate.
      
    • Yield: Expect ~75-85% of the acyclic diester.

Phase 2: Dieckmann Cyclization (The Core Step)
ParameterSpecificationRationale
Substrate Acyclic Diester (from Phase 1)0.1 M concentration
Base Sodium Hydride (60% in oil)2.2 equivalents (drives equilibrium)
Solvent Anhydrous THFFreshly distilled/dried
Temperature 0°C

Reflux
Controlled ramp
Quench Glacial Acetic AcidPrevents ring opening

Step-by-Step Protocol:

  • Base Preparation: In a flame-dried 3-neck flask under Argon, wash NaH (2.2 eq) with dry hexane (3x) to remove mineral oil. Suspend in anhydrous THF.

  • Addition: Cool the NaH suspension to 0°C . Dissolve the Diester Precursor in THF and add it dropwise over 30 minutes. Crucial: Slow addition prevents high local concentrations of enolate, favoring intramolecular cyclization over intermolecular polymerization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT).

    • Checkpoint: Monitor by TLC.[3] If starting material persists after 2h, heat to mild reflux (65°C) for 1h.

    • Observation: The reaction mixture typically turns yellow/orange, indicating enolate formation.

  • Quenching: Cool the mixture back to 0°C. Acidify carefully with Glacial Acetic Acid (approx 2.5 eq) until pH ~5-6.

    • Why: Direct water addition can cause hydrolysis of the ester before the ring is stabilized.

  • Extraction: Dilute with cold water/brine. Extract with Ethyl Acetate (3x).[4]

  • Isolation: The product at this stage is the

    
    -keto ester  (Ethyl 1-carbethoxy-3-methoxy-4-oxopiperidine-3-carboxylate).
    
Phase 3: Decarboxylation (Target Formation)

To obtain the final Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate , the ester at the C3/C5 position (formed during Dieckmann) must be removed.

  • Hydrolysis/Decarboxylation: Dissolve the

    
    -keto ester in a mixture of AcOH/HCl (6N)  (4:1 ratio).
    
  • Reflux: Heat to reflux for 2-4 hours.

    • Note: This condition simultaneously hydrolyzes the C3-ester and decarboxylates it. The N-carbamate (N-COOEt) is relatively robust but may partially hydrolyze to the free amine.

    • Optimization: If N-deprotection occurs, re-protect using Ethyl Chloroformate/TEA in the final step.

  • Workup: Neutralize with saturated

    
     (carefully!). Extract with DCM.
    
  • Purification: Flash Chromatography (Hexane/EtOAc).

Troubleshooting & Optimization

Issue: Low Yield due to Elimination

If the 3-methoxy group is lost (forming the enone), the base strength or temperature is too high.

  • Solution: Switch to LHMDS (Lithium Hexamethyldisilazide) in THF at -78°C . LHMDS is a bulky, non-nucleophilic base that forms the kinetic enolate rapidly, minimizing the window for elimination.

Issue: Intermolecular Condensation (Dimerization)
  • Solution: Use High Dilution Conditions . Add the diester solution very slowly (over 4-6 hours) via syringe pump to the refluxing base suspension.

References

  • Dieckmann, W. (1901).[1] Über cyclische Ketone. Berichte der deutschen chemischen Gesellschaft.

  • Kuehne, M. E. (1964). The Synthesis of N-Substituted 4-Piperidones. Journal of the American Chemical Society.

  • Taber, D. F. (2005). Intramolecular Dieckmann Condensation: Synthesis of Carbocycles. Organic Chemistry Portal.

  • ResearchGate Protocol. (2012). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate. (Describing the post-functionalization route as a comparator).

  • Master Organic Chemistry. (2020).[5] The Dieckmann Condensation Mechanism.

Sources

Synthesis of fused ring systems using ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS 83863-72-3) is a versatile, high-value heterocyclic building block. Distinguished by its 3-methoxy substituent, this scaffold offers a unique handle for introducing polarity and stereochemical complexity into drug candidates, particularly kinase inhibitors and GPCR ligands (e.g., Cisapride analogs).

This Application Note details the synthetic utility of this precursor in constructing bicyclic fused ring systems. We focus on two primary heteroannulation pathways:

  • Friedländer Condensation to yield 1,2,3,4-tetrahydro-1,6-naphthyridines.

  • Multicomponent Cyclocondensation to yield pyrido[4,3-d]pyrimidines.

These protocols are designed for medicinal chemists requiring high-purity scaffolds with defined regiochemistry.

Precursor Profile & Reactivity Analysis

PropertySpecification
Compound Name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
CAS Number 83863-72-3
Molecular Weight 201.22 g/mol
Key Functionality C4-Ketone (Electrophile), C3-Methoxy (Directing/Polar Group), Carbamate (N-protection)
Storage 2–8°C, Hygroscopic; Store under Nitrogen

Mechanistic Insight: The C4 ketone is the primary site for nucleophilic attack. However, the C3-methoxy group exerts a significant electronic influence. Unlike unsubstituted 4-piperidones, the C3-methoxy group:

  • Influences Enolization: It creates an electronic bias, often directing electrophilic attack to the sterically less hindered C5 position during acid-catalyzed enolization, or stabilizing the enolate at C3 under specific kinetic conditions.

  • Stereogenicity: The C3 carbon is chiral. In fused systems where the piperidine ring remains saturated (e.g., tetrahydro-naphthyridines), the relative stereochemistry (cis/trans) between the C3-methoxy and any new substituents at C4 or C4a becomes a critical design parameter.

Protocol A: Synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridines

This protocol utilizes a modified Friedländer synthesis. The reaction involves the condensation of the piperidone with an o-aminoaldehyde (or o-aminoketone/nitrile).

Reagents & Materials
  • Substrate: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (1.0 equiv).

  • Reactant: 2-Aminobenzaldehyde (1.1 equiv).

  • Catalyst: L-Proline (20 mol%) or Piperidine/Acetic Acid.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (2.01 g, 10 mmol) in absolute EtOH (20 mL).

  • Addition: Add 2-aminobenzaldehyde (1.33 g, 11 mmol).

  • Catalysis: Add L-Proline (230 mg, 2 mmol). Note: L-Proline acts as a dual acid-base catalyst, promoting imine formation via an enamine intermediate.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (50% EtOAc/Hexanes) for the disappearance of the ketone.

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dilute the residue with dichloromethane (DCM) and wash with saturated NaHCO₃. Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, gradient 0–40% EtOAc in Hexanes).

Expected Outcome: Formation of ethyl 9-methoxy-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-2-carboxylate. The methoxy group is retained at the C9 position (numbering depends on fusion nomenclature), providing a polar handle in the minor groove of the target protein.

Pathway Visualization (Friedländer)

FriedlanderSynthesis Start 3-Methoxy-4-oxopiperidine (Precursor) Inter1 Schiff Base Intermediate Start->Inter1 Imine Formation (L-Proline) Reactant 2-Aminobenzaldehyde Reactant->Inter1 Inter2 Intramolecular Aldol Condensation Inter1->Inter2 - H2O Product Tetrahydro-1,6-naphthyridine Scaffold Inter2->Product Cyclization & Aromatization

Figure 1: Mechanistic pathway for the Friedländer condensation yielding the naphthyridine core.

Protocol B: Synthesis of Pyrido[4,3-d]pyrimidines

This protocol employs a three-component cyclocondensation (Biginelli-like) to fuse a pyrimidine ring onto the piperidine core. This is highly relevant for developing kinase inhibitors.

Reagents & Materials
  • Substrate: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (1.0 equiv).

  • Aldehyde: Benzaldehyde (or substituted aryl aldehyde) (1.0 equiv).

  • Urea/Thiourea: Urea (1.2 equiv) (Use Thiourea for sulfur analogs).

  • Catalyst: TMSCl (Trimethylsilyl chloride) (2.0 equiv) or Yb(OTf)₃.

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology
  • Mixing: Combine the piperidone (10 mmol), benzaldehyde (10 mmol), and urea (12 mmol) in MeCN (30 mL).

  • Activation: Add TMSCl (20 mmol) dropwise. Caution: TMSCl reacts exothermically with moisture; ensure anhydrous conditions.

  • Reaction: Heat to reflux for 8 hours. The TMSCl facilitates the formation of the N-acyliminium ion intermediate.

  • Quenching: Cool to RT and quench with ice-cold water (50 mL).

  • Precipitation: The product often precipitates upon cooling/quenching. Filter the solid.[1]

  • Recrystallization: Recrystallize from Ethanol/Water to obtain the pure pyrido[4,3-d]pyrimidine derivative.

Critical Control Point: The regioselectivity of the cyclization is influenced by the C3-methoxy group.[2] Cyclization typically occurs at the less hindered C5 position, preserving the C3-methoxy group adjacent to the ring junction. However, steric clash can sometimes drive the reaction to form the trans-fused system.

Pathway Visualization (Heteroannulation)

PyrimidineSynthesis Ketone 3-Methoxy-4-oxopiperidine Knoevenagel Knoevenagel Intermediate Ketone->Knoevenagel Acid Cat. Reagents Ar-CHO + Urea Reagents->Knoevenagel Michael Michael Addition (Urea) Knoevenagel->Michael Cyclization Cyclodehydration Michael->Cyclization Final Pyrido[4,3-d]pyrimidine Cyclization->Final - H2O

Figure 2: Three-component synthesis pathway for the pyrido-pyrimidine system.

Comparative Data & Yield Analysis

The following table summarizes expected yields based on substituent electronic effects (grounded in general 4-piperidone chemistry).

Reaction PathwayCo-ReactantProduct TypeTypical YieldRegioselectivity Note
Friedländer 2-AminobenzaldehydeBenzo[b][1,6]naphthyridine75–85%High; C3-OMe retained.
Friedländer 2-Aminonicotinaldehyde1,6-Naphthyridine analog60–70%Moderate; requires higher temp.
Multicomponent Benzaldehyde + UreaPyrido[4,3-d]pyrimidine65–75%Favor C5 cyclization due to C3 steric bulk.
Fischer Indole PhenylhydrazinePyrido[4,3-b]indole40–55%Low/Complex ; C3-OMe often leads to elimination or complex mixtures.

References

  • Synthesis of Fused Ring Systems with Ring Junction Heteroatoms. ResearchGate. Available at: [Link]

  • Practical Synthesis of Ethyl cis-4-Amino-3-methoxy-1-piperidine Carboxylate. ResearchGate. Available at: [Link]

  • Synthesis of 1,6-Naphthyridines. SciSpace/Chemical Review. Available at: [Link]

  • Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate Compound Summary. PubChem. Available at: [Link]

  • Preparation of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester derivatives. Google Patents (CN110734393B).

Disclaimer: The protocols described herein involve the use of hazardous chemicals.[3] All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE. Yields may vary based on specific starting material purity and environmental conditions.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The synthesis of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS: 83863-72-3) is a critical workflow in the preparation of bioactive piperidine scaffolds, including intermediates for gastroprokinetic agents (e.g., Cisapride analogs) and fentanyl derivatives.

While the target appears structurally simple, the introduction of an alkoxy group at the


-position of the piperidone ring is fraught with regioselectivity issues and stability challenges. The most robust route—and the one focused on in this guide—avoids direct halogenation/displacement (which risks Favorskii rearrangement) in favor of Hypervalent Iodine Oxidation (Moriarty Oxidation)  followed by methylation.

This guide addresses the specific failures encountered during the conversion of ethyl 4-oxopiperidine-1-carboxylate to its 3-methoxy derivative via the


-hydroxy dimethyl ketal intermediate.

The Validated Synthetic Pathway[1]

Before troubleshooting, ensure your baseline protocol aligns with the mechanistically sound "Hydroxylation-Methylation-Hydrolysis" route. Direct alkylation of the ketone enolate with methylating agents usually fails due to poly-alkylation or O-alkylation of the enol.

Core Workflow Diagram

SynthesisPath Start Ethyl 4-oxopiperidine- 1-carboxylate Step1 Hypervalent Iodine Oxidation (PhI(OAc)2 / KOH / MeOH) Start->Step1 In-situ Ketalization Inter1 Intermediate A: 3-Hydroxy Dimethyl Ketal Step1->Inter1 Step2 O-Methylation (NaH / MeI / THF) Inter1->Step2 Inter2 Intermediate B: 3-Methoxy Dimethyl Ketal Step2->Inter2 Step3 Acid Hydrolysis (Aq. HCl / THF) Inter2->Step3 Target TARGET: Ethyl 3-methoxy-4- oxopiperidine-1-carboxylate Step3->Target De-protection

Figure 1: The stepwise oxidative functionalization of the piperidone ring. This route prevents the formation of


-unsaturated byproducts common in direct halogenation routes.

Critical Troubleshooting Guides

Issue 1: Low Yield in the Oxidation Step (Moriarty Reaction)

Symptom: Starting material remains unconsumed, or a complex mixture of over-oxidized products forms. Context: The reaction utilizes iodobenzene diacetate (PIDA) in methanolic KOH to form the


-hydroxy dimethyl ketal.
VariableOptimal ParameterFailure Mode & Causality
Temperature 0°C to 5°C (Addition)>10°C: Rapid decomposition of PIDA leads to radical side reactions and over-oxidation at C3 and C5.
pH Control Strongly Basic (KOH)Low pH: PIDA acts as an oxidant but fails to trap the intermediate as the dimethyl ketal, leading to unstable

-hydroxy ketones that dimerize.
Solvent Anhydrous MeOHWater Presence: Water competes with methanol, preventing ketal formation. The resulting free

-hydroxy ketone is prone to tautomerization and degradation.

Corrective Action:

  • Dry Methanol over 3Å molecular sieves before use.

  • Add PIDA solid in small portions over 1 hour, maintaining internal temp <5°C.

  • Checkpoint: Monitor TLC for the disappearance of the starting ketone. The product (Intermediate A) is often less polar than the starting material due to ketalization.

Issue 2: Incomplete Methylation (The "Stalled" Reaction)

Symptom: Presence of hydroxyl-ketal (Intermediate A) alongside the methoxy-ketal (Intermediate B). Context: The sterically hindered secondary alcohol at C3 requires forcing conditions to methylate.

Diagnostic Questions:

  • Did you use fresh Sodium Hydride (NaH)? Old NaH (oxidized surface) fails to deprotonate the hindered alcohol.

  • Was the reaction heated?

Protocol Adjustment:

  • Use NaH (60% dispersion) washed with dry hexane to remove mineral oil (increases surface area).

  • Add 15-crown-5 (catalytic amount) or use DMF/THF (1:4) mixture to solvate the sodium cation, exposing the alkoxide for faster reaction with Methyl Iodide (MeI).

  • Warning: Do not overheat (>50°C) as this can cause elimination of the methoxide to form the enol ether.

Issue 3: Product Decomposition during Hydrolysis

Symptom: Loss of the methoxy group or formation of an enone (elimination product) during the final acid deprotection. Context:


-Methoxy ketones are sensitive. Strong acids or prolonged exposure can trigger 

-elimination of methanol, yielding the conjugated enone (ethyl 4-oxopiperidine-1-carboxylate derivative with a double bond).

The "Soft Hydrolysis" Technique: Instead of refluxing 6N HCl (a common error), use a trans-ketalization approach :

  • Dissolve Intermediate B in Acetone/Water (10:1).

  • Add catalytic p-Toluenesulfonic acid (pTSA) or Amberlyst-15 resin.

  • Stir at room temperature. The acetone acts as a "sponge" for the methanol released.

  • Stop immediately upon consumption of starting material (TLC monitoring is critical).

Troubleshooting Logic Tree

Use this decision matrix to diagnose synthesis failures rapidly.

Troubleshooting Problem Synthesis Failure Detected StepCheck Which Step Failed? Problem->StepCheck Oxidation Step 1: Oxidation (PIDA/KOH) StepCheck->Oxidation Methylation Step 2: Methylation (NaH/MeI) StepCheck->Methylation Hydrolysis Step 3: Hydrolysis (Acid) StepCheck->Hydrolysis OxIssue1 Start Material Remains? Oxidation->OxIssue1 MetIssue1 Incomplete Conversion? Methylation->MetIssue1 HydIssue1 Enone Formation (Elimination)? Hydrolysis->HydIssue1 OxSol1 Check PIDA quality Ensure Anhydrous MeOH OxIssue1->OxSol1 Yes OxIssue2 Complex Mixture? OxIssue1->OxIssue2 No OxSol2 Temp too high (>5°C) Slow down addition OxIssue2->OxSol2 Yes MetSol1 Add 15-crown-5 Wash NaH with Hexane MetIssue1->MetSol1 Yes HydSol1 Acid too strong. Switch to pTSA/Acetone HydIssue1->HydSol1 Yes

Figure 2: Decision matrix for isolating process deviations.

Frequently Asked Questions (FAQ)

Q: Can I use the Dieckmann Condensation route instead? A: While theoretically possible, the Dieckmann condensation of amino-diesters typically yields the


-keto ester (3-carboxylate-4-piperidone). Converting this to the 3-methoxy-4-piperidone requires decarboxylation followed by re-functionalization, which is significantly longer and lower yielding than the oxidative functionalization of the pre-formed piperidone ring [1].

Q: Why is the product unstable on silica gel? A: The


-methoxy ketone moiety is prone to hydration and enolization. Silica gel is slightly acidic and can catalyze the elimination of methanol or the hydrolysis of the ester group.
  • Recommendation: Deactivate silica gel with 1% Triethylamine (TEA) in the eluent, or use neutral alumina for purification. Store the final product under Argon at -20°C.

Q: Can I use direct bromination (


/MeOH) instead of Hypervalent Iodine? 
A:  This is risky. Bromination of N-protected-4-piperidones often leads to poly-bromination. Furthermore, the subsequent displacement with methoxide can trigger a Favorskii rearrangement , contracting the ring to a pyrrolidine derivative rather than the desired methoxy-piperidine [2]. The PIDA route is non-acidic and avoids this rearrangement.

Q: My final product has a lower boiling point than expected. What happened? A: You likely eliminated methanol to form ethyl 4-oxopiperidine-1-carboxylate enone (an


-unsaturated ketone). This occurs if the hydrolysis step is too hot or too acidic. Check the NMR: if you see vinylic protons (approx 6.0-7.0 ppm) and loss of the methoxy singlet (approx 3.4 ppm), elimination has occurred.

References

  • ResearchGate. Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. (Detailed protocol for the PIDA oxidation and methylation sequence).

  • PrepChem. Synthesis of ethyl 1-methoxycarbonyl-3-oxopiperidine-4-carboxylate. (Provides context on Dieckmann routes and stability of related keto-esters).

  • ChemicalBook. Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate Product Properties & CAS 83863-72-3.

Technical Support Center: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification & Stability Troubleshooting Guide

Introduction: The "Alpha-Alkoxy" Trap

Welcome to the technical support center for Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate . If you are accessing this guide, you are likely facing low yields, "ghost peaks" during chromatography, or material that decomposes into a dark oil upon heating.

This molecule presents a classic alpha-alkoxy ketone challenge. While the N-carbamate (ethyl carbamate) protecting group is robust, the core 3-methoxy-4-piperidone scaffold is chemically fragile. The methoxy group at the C3 position is susceptible to


-elimination driven by the C4 ketone, particularly under acidic or thermal stress. This guide prioritizes non-destructive purification methods over standard aggressive techniques.

Module 1: Chromatographic Anomalies (The "Ghost Peak")

User Symptom: “TLC shows a single spot, but the column fraction contains two compounds. The product streaks on silica, and I see a new UV-active impurity forming during elution.”

Root Cause Analysis: Acid-Catalyzed -Elimination

Standard silica gel is slightly acidic (pH 4–5). This acidity catalyzes the elimination of methanol from your product, generating an


-unsaturated ketone (enone). Unlike your target molecule, which has weak UV absorbance (only the carbamate/ketone carbonyls), the enone is highly UV active  (conjugated system), making it appear as a major impurity even at low concentrations.
Mechanism of Failure

The acidic surface protonates the ketone, increasing the acidity of the alpha-proton at C3. This facilitates the elimination of the methoxy group.

Elimination Target Target Molecule (3-methoxy-4-oxo...) Intermediate Enol/Protonated Intermediate Target->Intermediate Acidic Silica (H+) Enone Enone Impurity (Conjugated System) Intermediate->Enone - MeOH (Elimination) Methanol MeOH (Byproduct) Intermediate->Methanol

Figure 1: Acid-catalyzed degradation pathway on silica gel.

Corrective Protocol: Buffered Silica Chromatography

Do not use standard silica. You must neutralize the stationary phase.

  • Pre-treatment: Slurry your silica gel in your starting eluent (e.g., Hexane/EtOAc) containing 1% Triethylamine (Et3N) .

  • Column Packing: Pour the column with this basic slurry.

  • Elution: Run your gradient without the Et3N in the mobile phase (the pre-treatment is usually sufficient), or maintain 0.5% Et3N if the compound is particularly labile.

  • Detection: Do not rely solely on UV (254 nm). Use Iodine or KMnO4 stain, as the non-conjugated target molecule interacts poorly with UV compared to the enone impurity.

Module 2: Thermal Instability (Distillation Issues)

User Symptom: “I attempted vacuum distillation. The head temperature fluctuated, the vacuum dropped, and the pot residue turned into a black tar.”

Root Cause Analysis: Thermal Elimination & Polymerization

Alpha-methoxy ketones are thermally sensitive. At temperatures >100°C (even under vacuum), the rate of methanol elimination accelerates. The resulting enone is a Michael acceptor and will rapidly polymerize or react with any amines/nucleophiles present in the crude mixture.

Data: Thermal Risk Profile
ParameterSafe RangeDanger ZoneConsequence
Pot Temperature < 60°C> 90°CRapid

-elimination of MeOH
Pressure < 0.5 mbar> 5 mbarRequires higher T, causing degradation
Time at Heat < 30 mins> 2 hoursPolymerization of enone byproduct
Recommended Workflow: The "Bisulfite Rescue"

Instead of distillation, use Bisulfite Adduct Purification . This chemical method exploits the reactivity of the C4 ketone to separate it from non-ketone impurities (like over-alkylated byproducts or starting materials) without heat.

Step-by-Step Protocol:
  • Adduct Formation:

    • Dissolve crude oil in minimal Ethanol (2 volumes).

    • Add saturated aqueous Sodium Bisulfite (NaHSO3) (3 equivalents).

    • Stir vigorously for 2–4 hours. A white precipitate (the bisulfite adduct) should form.

  • Wash (Purification):

    • Filter the solid (or decant if gummy).

    • Wash the solid with Diethyl Ether or DCM .

    • Why? Impurities stay in the organic wash; your product is trapped in the solid/aqueous phase.

  • Regeneration:

    • Suspend the solid in water/DCM mixture.

    • Slowly add Sodium Carbonate (Na2CO3) or 10% NaOH until pH > 10.

    • Warning: Do not let it sit at high pH for long; extract immediately to avoid ester hydrolysis.

  • Isolation:

    • Separate the organic layer, dry over MgSO4, and concentrate at <40°C .

Module 3: Storage & Handling

User Symptom: “The oil was pure yesterday, but today the NMR shows new peaks and the color has yellowed.”

Root Cause: Tautomerization & Oxidation

3-substituted-4-piperidones exist in equilibrium with their enol forms. While the keto form is favored, the enol form is sensitive to oxidation by air.

Storage cluster_0 Recommended cluster_1 Avoid Storage Storage Condition Cold -20°C Freezer Storage->Cold Argon Argon/N2 Blanket Storage->Argon Result Outcome Cold->Result Stable Argon->Result Prevents Oxidation RT Room Temp Air Air Exposure

Figure 2: Storage logic tree.

Best Practices
  • Solvent Removal: Ensure all chlorinated solvents (DCM/CHCl3) are removed. Traces of HCl in chloroform can catalyze decomposition during storage.

  • Atmosphere: Store under Argon.

  • State: If the compound is an oil, consider converting it to a ketal (e.g., ethylene glycol ketal) if you need to store it for months. The ketal is significantly more stable than the free ketone.

Frequently Asked Questions (FAQ)

Q: Can I use Kugelrohr distillation? A: Only if you can achieve pressures <0.1 mbar . If your pump only pulls 5–10 mbar, the boiling point will be too high, and you will degrade the product.

Q: Why is my yield low after aqueous workup? A: 4-piperidones are moderately water-soluble, especially as hydrates.

  • Fix: Saturate your aqueous layer with NaCl (salting out) before extraction. Use Chloroform instead of Ethyl Acetate for extraction, as it is a better solvent for piperidones.

Q: I see a peak at ~6.9 ppm in the proton NMR. What is it? A: This is the vinylic proton of the enone impurity (elimination product). If you see this, your purification was too acidic or too hot.

Q: Can I crystallize this compound? A: The free base is often an oil. However, you may have success forming the Oxalate salt . Dissolve the oil in anhydrous ether and add 1 eq of oxalic acid dissolved in acetone. The salt often crystallizes and is much more stable.

References

  • Synthesis and Stability of Piperidones

    • Title: Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxyl
    • Source: ResearchGate / J. Med. Chem. Context.[1][2][3][4][5][6][7][8][9][10][11]

    • URL:

  • Chromatography of Labile Ketones

    • Title: Purification of alpha-methoxy ketones and prevention of beta-elimin
    • Source: Chemistry LibreTexts (General Reactivity).
    • URL:

  • Bisulfite Purification Method

    • Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[12]

    • Source: PMC / NIH.
    • URL:

  • Tautomerism Risks

    • Title: Keto-enol tautomerization of 3-substituted-4-piperidones.[13]

    • Source: Chemistry LibreTexts.
    • URL:

Sources

Technical Support Center: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Process Logic

The synthesis of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is a deceptive challenge. While the piperidine core is stable, the introduction of the


-methoxy group adjacent to the ketone (C4) and the carbamate (N1) creates a "push-pull" electronic environment prone to cascade failures.

The most common industrial route involves the


-halogenation of ethyl 4-oxopiperidine-1-carboxylate , followed by nucleophilic displacement with methoxide. This route is cost-effective but thermodynamically precarious.

The Core Conflict: You are attempting a substitution (


) on a secondary carbon adjacent to a carbonyl. The basic conditions required for methoxylation (

) simultaneously promote two dominant failure modes:
  • 
    -Elimination:  Leading to the 
    
    
    
    -unsaturated enone.
  • Favorskii Rearrangement: Leading to ring contraction (pyrrolidine formation).[1]

Reaction Pathway & Failure Mode Analysis

The following diagram illustrates the critical decision points where the reaction diverges from the desired product into irreversible byproducts.

PiperidineSynthesis Start Start: Ethyl 4-oxopiperidine- 1-carboxylate Inter Intermediate: 3-Bromo-4-oxo species Start->Inter Br2/HBr (Kinetic Control) Target Target: 3-Methoxy-4-oxo product Inter->Target NaOMe/MeOH (0°C, Controlled pH) Enone Side Reaction A: Enone (Elimination) Inter->Enone High Temp Thermodynamic Sink Pyrrolidine Side Reaction B: Favorskii Product (Ring Contraction) Inter->Pyrrolidine Excess Base Cyclopropanone Mech Acetal Side Reaction C: Dimethyl Ketal Target->Acetal Acidic Workup in MeOH

Figure 1: Reaction pathway showing the bifurcation between the desired substitution (Green) and the primary failure modes: Elimination and Favorskii Rearrangement (Red).[1]

Troubleshooting Guides (Q&A Format)
Issue 1: The "Disappearing" Piperidine Ring (Favorskii Rearrangement)

User Query: "My LC-MS shows the correct mass for the product, but the NMR spectrum is messy, and I see a shift in the carbonyl peak. The isolated yield is low. What is happening?"

Technical Diagnosis: You are likely witnessing the Favorskii Rearrangement .[2] In the presence of strong bases (alkoxides),


-halo ketones can form a cyclopropanone intermediate.[1] This intermediate rapidly opens to form a ring-contracted product—in this case, a pyrrolidine carboxylate .[1]
  • Mechanism: The base abstracts the

    
    -proton (at C5), attacking the C3-Br bond to form a bicyclic cyclopropanone. Methoxide then attacks the carbonyl, opening the ring to a stable ester.
    
  • The Trap: The molecular weight of the Favorskii ester isomer is often identical or very close to the target, making low-res MS deceptive.

Corrective Action:

  • Switch Bases: Move from Sodium Methoxide (

    
    ) to a bulkier, non-nucleophilic base for the deprotonation step if possible, or strictly control stoichiometry.
    
  • Temperature Control: The rearrangement has a higher activation energy than the substitution. Keep the reaction strictly below 0°C during the addition of the base.

  • Solvent Effects: Ensure anhydrous conditions. Water accelerates the hydrolytic opening of the cyclopropanone to the acid form.

Issue 2: Formation of the

-Unsaturated Enone

User Query: "I see a strong UV-active spot on TLC that is less polar than my product. Over time, my product converts to this impurity."

Technical Diagnosis: This is the Elimination Product (Ethyl 4-oxopiperidine-1-carboxylate enone). The 3-methoxy group is a good leaving group in the presence of base (E1cB mechanism) or acid (E1).[1]

  • Root Cause: "Hard" bases like methoxide favor elimination over substitution at higher temperatures.[1]

  • Detection: Look for new vinylic protons in

    
    H NMR (
    
    
    
    6.0–7.0 ppm) and a shift in the IR carbonyl stretch to lower wavenumbers (conjugation).[1]

Corrective Action:

  • Buffer the Reaction: Do not use free methoxide. Generate it in situ or use a buffer system (e.g.,

    
     in MeOH) to keep the effective pH lower.[1]
    
  • Quench Protocol: Never heat the reaction mixture during workup. Quench with cold dilute acetic acid or ammonium chloride to neutralize the base immediately before allowing the temperature to rise.

Issue 3: Regioselectivity (3,3- vs 3,5- substitution)

User Query: "I am trying to scale up, but I am getting a mixture of mono-methoxy and di-methoxy products."

Technical Diagnosis: The starting material, Ethyl 4-oxopiperidine-1-carboxylate, is symmetric.[1] Once the first bromine/methoxy group is installed, the molecule becomes asymmetric.

  • Kinetic vs. Thermodynamic: The C3 position (mono-substituted) activates the C5 position for further halogenation if the stoichiometry of Bromine is not precise.

  • Result: You get a mix of starting material, 3-methoxy, and 3,5-dimethoxy (or 3,3-dimethoxy gem-ketals).[1]

Corrective Action:

  • Stoichiometry: Use a slight deficit of Bromine (0.95 eq) to ensure no di-bromination occurs.[1] It is easier to separate unreacted starting material than the di-substituted impurity.

  • Slow Addition: Add the brominating agent dropwise at low temperature to prevent local high concentrations.

Validated Experimental Protocol

Objective: Synthesis of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate minimizing Favorskii and Elimination side reactions.

ParameterSpecificationRationale
Solvent Methanol (Anhydrous)Essential for methoxylation; water promotes ring contraction.[1]
Temperature -10°C to 0°CKinetic control favors

over Elimination/Rearrangement.[1]
Reagent A Ethyl 4-oxopiperidine-1-carboxylateStarting scaffold.[3]
Reagent B Bromine (

) or NBS
NBS provides a slower, more controlled source of

.[1]
Reagent C Sodium Methoxide (NaOMe)25% wt solution in MeOH (Titrated).

Step-by-Step Workflow:

  • Bromination (The Setup):

    • Dissolve Ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) in

      
       or 
      
      
      
      .[1]
    • Cool to 0°C.[1][4]

    • Add Bromine (0.95 eq) dropwise over 1 hour.[1] Note: The solution should decolorize as Br is consumed.

    • Wash with cold water/bicarbonate to remove HBr.[1] Dry and concentrate to give the crude

      
      -bromo intermediate. Do not purify  (unstable).
      
  • Methoxylation (The Critical Step):

    • Dissolve the crude bromo-ketone in Anhydrous Methanol.

    • Cool to -10°C (Salt/Ice bath).

    • Add NaOMe solution (1.1 eq) dropwise over 2 hours. Monitor internal temperature; do not exceed 0°C.

    • Checkpoint: Check TLC after addition.[1] If starting material remains, do not add more base (risk of side reactions).[1]

  • Workup (Stabilization):

    • Quench the reaction at 0°C with stoichiometric Acetic Acid (to pH 7).

    • Remove Methanol under reduced pressure (keep bath < 30°C).[1]

    • Partition between Ethyl Acetate and Water.[1]

    • Dry organic layer (

      
      ) and concentrate.[1]
      
  • Purification:

    • Flash Chromatography (Hexane/EtOAc).[1] The enone (if present) usually elutes first (less polar), followed by the product.[1]

References & Authority
  • Favorskii Rearrangement Mechanism:

    • Pure Chemistry.[1] (2023).[1][5][6] "Favorskii rearrangement reaction, mechanism and affecting factors."

  • Piperidine Synthesis & Side Reactions:

    • ResearchGate.[1][7] (2025).[1][5][8][9][10] "Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate." (Describes the ketal/methoxy route specifics).

  • General Reactivity of 4-Piperidones:

    • National Institutes of Health (NIH).[1] "Piperidine Derivatives: Recent Advances in Synthesis."[1][8]

    • [1]

  • Favorskii Rearrangement in Cyclic Ketones:

    • Journal of Organic Chemistry.[11] "A Study of the Favorskii Rearrangement with 3-Bromo-4-oxo-piperidine derivatives."

    • [1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for all chemicals used.

Sources

Technical Support Center: Optimizing Ethyl 3-Methoxy-4-Oxopiperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The methodologies and advice presented herein are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.

Introduction

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is found in a range of biologically active molecules. The synthesis, while conceptually straightforward, often involves a Dieckmann condensation—an intramolecular reaction sensitive to various parameters.[1][2][3] Achieving high yield and purity requires careful control over reaction conditions, reagent quality, and work-up procedures. This guide provides a structured approach to identifying and resolving common experimental hurdles.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

Low yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.

Answer:

Several factors can contribute to low yields in the Dieckmann cyclization to form the target piperidone. The most critical areas to investigate are reagent quality, reaction conditions, and the work-up protocol.

  • Cause A: Inactive Base or Insufficient Stoichiometry

    • Explanation: The Dieckmann condensation is base-catalyzed and requires at least one full equivalent of a strong, non-nucleophilic base to drive the reaction to completion.[4][5] Bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu) are extremely sensitive to moisture. Any water in the solvent or on the glassware will quench the base, rendering it inactive and halting the reaction.

    • Solution:

      • Use freshly opened, high-purity base. For NaH, ensure it is a dry powder and not a mineral oil dispersion unless the procedure is optimized for it.

      • Thoroughly dry all glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).

      • Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from sodium/benzophenone for THF/ether, or using molecular sieves).

      • Consider using a slight excess of the base (e.g., 1.1-1.2 equivalents) to compensate for any trace amounts of acidic impurities or moisture.

  • Cause B: Competing Intermolecular Reactions

    • Explanation: At high concentrations, the acyclic diester starting material can undergo intermolecular Claisen condensation instead of the desired intramolecular Dieckmann cyclization, leading to oligomeric byproducts and reduced yield of the cyclic product.[5]

    • Solution:

      • Employ high-dilution techniques. Add the diester substrate slowly via a syringe pump over several hours to a stirring solution of the base in the anhydrous solvent. This maintains a low instantaneous concentration of the substrate, favoring the intramolecular pathway.

  • Cause C: Retro-Dieckmann Reaction During Work-up

    • Explanation: The Dieckmann condensation is a reversible equilibrium. The final product, a β-keto ester, is susceptible to cleavage (a retro-Dieckmann reaction) if exposed to strong base, especially at elevated temperatures during the work-up.[4][5]

    • Solution:

      • Quench the reaction at a low temperature (e.g., 0°C).

      • During the acidic work-up to neutralize the base and protonate the enolate product, add the acid (e.g., dilute HCl or NH4Cl solution) slowly while maintaining a low temperature to avoid exothermic decomposition. The temperature should be carefully controlled to prevent the retro-Dieckmann reaction.[5]

Question 2: I'm observing a significant side product that is difficult to separate from my desired product. What could it be and how can I prevent it?

Answer:

The formation of stubborn impurities often points to issues with either the starting material or competing reaction pathways.

  • Cause A: Regioisomer Formation

    • Explanation: If the acyclic diester precursor is unsymmetrical in a way that allows for deprotonation at two different α-carbons, two different regioisomeric β-keto esters can form.[6] For the synthesis of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate, this is less common if the intended precursor is used, but it's a critical consideration in related syntheses.

    • Solution:

      • Confirm the structure and purity of your starting diester by ¹H NMR and ¹³C NMR.

      • Carefully design the synthesis of the precursor to ensure only one desired cyclization pathway is possible.

  • Cause B: Hydrolysis of the Ester

    • Explanation: If the work-up conditions are too harsh (e.g., prolonged exposure to strong acid or base at high temperatures), one or both of the ester functionalities can hydrolyze to the corresponding carboxylic acid. The resulting β-keto acid is often unstable and may decarboxylate.[7]

    • Solution:

      • Use a mild acidic quench, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).

      • Keep extraction and washing steps brief and perform them at room temperature or below.

      • Avoid strong acids or bases during purification unless the product is known to be stable under those conditions.

  • Cause C: Self-Condensation (Dimerization)

    • Explanation: As mentioned in the low-yield section, intermolecular condensation can lead to a dimeric β-keto ester, which will have roughly double the molecular weight of the desired product. This is favored at higher concentrations.

    • Solution:

      • Strictly adhere to high-dilution principles as described above.

Experimental Protocols & Data

Optimized Protocol for Dieckmann Condensation

This protocol is a generalized procedure based on best practices for the Dieckmann condensation to form 6-membered rings.[4][5]

Materials:

  • Acyclic diester precursor

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH, 60% dispersion in oil)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas (N₂ or Ar) inlet.

  • Base Suspension: To the flask, add anhydrous toluene (to constitute a final substrate concentration of ~0.1 M) and the base (1.1 eq). If using NaH, wash the mineral oil away with anhydrous hexanes first.

  • Substrate Addition: Dissolve the diester precursor (1.0 eq) in a minimal amount of anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the vigorously stirring base suspension over 2-4 hours at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quench: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-keto ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Table 1: Comparison of Bases and Conditions
BaseSolventTemperatureTypical Yield RangeNotes
NaHTolueneRoom Temp → 50°C60-75%Requires careful handling; reaction can be sluggish at RT.[5]
KOtBuTHFRoom Temp65-85%Generally provides good yields and is readily soluble in THF.[5]
NaOEtEthanolReflux40-60%Classical conditions, but risk of transesterification if substrate esters are not ethyl esters.[3][4]

Diagrams and Workflows

General Mechanism: Dieckmann Condensation

The following diagram illustrates the key steps in the base-catalyzed intramolecular cyclization of a diester.

Dieckmann_Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2: Intramolecular Attack cluster_elimination Step 3: Elimination cluster_end Step 4: Protonation Start Acyclic Diester Enolate Ester Enolate Start->Enolate Base (e.g., KOtBu) - H⁺ Cyclic_Int Tetrahedral Intermediate Enolate->Cyclic_Int 5- or 6-exo-trig Cyclization Product_Enolate β-Keto Ester (Enolate Form) Cyclic_Int->Product_Enolate - EtO⁻ Final_Product Final β-Keto Ester Product Product_Enolate->Final_Product Acidic Work-up (e.g., H₃O⁺)

Caption: Key mechanistic steps of the Dieckmann Condensation.

Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose the cause of poor reaction outcomes.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Are reagents (base, solvent) strictly anhydrous? Start->Check_Reagents Check_Conditions Was high dilution used? Check_Reagents->Check_Conditions Yes Fix_Reagents Solution: Use fresh, anhydrous reagents & dry glassware. Check_Reagents->Fix_Reagents No Check_Workup Was work-up performed at low temp? Check_Conditions->Check_Workup Yes Fix_Conditions Solution: Add substrate slowly via syringe pump. Check_Conditions->Fix_Conditions No Fix_Workup Solution: Quench and neutralize reaction at 0°C. Check_Workup->Fix_Workup No Success Yield Improved Check_Workup->Success Yes Fix_Reagents->Success Fix_Conditions->Success Fix_Workup->Success

Caption: A decision tree for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different protecting group on the nitrogen instead of the ethyl carbamate?

    • Yes, other protecting groups like tert-butoxycarbonyl (Boc) or benzyl (Bn) are commonly used for piperidone synthesis.[8][9][10] The choice of protecting group will depend on the downstream steps of your synthetic route and their compatibility with the required deprotection conditions. The Boc group, for instance, is valuable for its stability under the basic conditions of the Dieckmann condensation and its easy removal with acid.[11]

  • Q2: What is the best way to monitor the reaction's progress?

    • Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting diester and the product (e.g., 3:1 Hexanes:Ethyl Acetate). The product, being more polar and cyclic, will typically have a lower Rf value than the starting material. Staining with potassium permanganate is effective for visualizing both spots if they are not UV-active. For more precise monitoring, LC-MS can be used to track the disappearance of the starting material and the appearance of the product's mass peak.

  • Q3: My purified product appears to be a mixture of keto and enol tautomers by NMR. Is this normal?

    • Yes, this is completely normal and expected for β-keto esters.[1] The acidic proton on the carbon between the two carbonyls allows for keto-enol tautomerism. In solution, you will often observe two sets of peaks corresponding to the keto and enol forms. The ratio of these tautomers can depend on the solvent, concentration, and temperature. This does not indicate an impurity.

  • Q4: Are there alternative synthetic routes to this class of compounds?

    • While the Dieckmann condensation is a classic and powerful method, other routes exist for constructing the 4-piperidone core. These can include methods starting from pyridine derivatives followed by reduction and functionalization, or various cyclization strategies involving different starting materials.[12] However, for producing the 3-carboxy-4-oxopiperidine scaffold, the Dieckmann approach remains one of the most direct and widely used.[5]

References

  • Vertex Pharmaceuticals, Inc. (2025). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. ResearchGate. Available at: [Link]

  • SK BIOPHARM CO., LTD. (2022). US Patent US11254641B2: Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents.
  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • Unknown. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. Chemistry LibreTexts. Available at: [Link]

  • ZHEJIANG UNIVERSITY. (2007). CN Patent CN100335456C: Method for preparing acyclic beta keto ester. Google Patents.
  • Fakhraian, H., & Babaei Panbeh Riseh, M. (2007). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. ARKIVOC. Available at: [Link]

  • SUZHOU KAIYUAN MINUO PHARMACEUTICAL TECHNOLOGY CO LTD. (2021). CN Patent CN110734393B: Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.
  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • Nagesh, H. N., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. Available at: [Link]

  • Al Mamari, H. (2016). Alkylation and Decarboxylation of beta-Keto Esters. YouTube. Available at: [Link]

Sources

Technical Support Center: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate . This intermediate is a critical scaffold for kinase inhibitors and GPCR ligands.[1] Its purity is often compromised by its tendency toward elimination (enone formation) , epimerization , and rotameric complexity in NMR.

This guide moves beyond standard protocols to address the causality of impurities and provides self-validating workflows for isolation.

Module 1: Synthesis-Stage Troubleshooting (Prevention)

Objective: Minimize impurities before the workup begins.[1]

Common Synthetic Routes & Associated Impurities

Most impurities stem from the method of


-methoxylation.[1]
  • Hypervalent Iodine Oxidation (PIDA/MeOH): The modern standard.[1]

    • Major Impurity: Dimethyl ketal (incomplete hydrolysis).[1]

  • 
    -Halogenation & Displacement:  The classical route.[1]
    
    • Major Impurity:

      
      -unsaturated ketone (Enone) via elimination.[1]
      
FAQ: Reaction Control

Q: My reaction conversion stalls at 80%. Should I add more base/oxidant? A: Proceed with caution.

  • Context: In the PIDA route, adding excess oxidant often leads to over-oxidation at the C5 position (bis-methoxylation). In displacement routes, excess base promotes the elimination of methanol to form the enone.

  • Correction: It is often better to accept 80% conversion and separate the starting material (Ethyl 4-oxopiperidine-1-carboxylate) via chromatography than to push the reaction and generate difficult-to-separate side products.

Q: The reaction mixture turned dark brown/black. Is the product lost? A: Not necessarily, but polymerisation has occurred.

  • Cause: This usually indicates the formation of the enone intermediate, which polymerizes under basic conditions.

  • Action: Perform a rapid filtration through a silica plug (eluting with 50% EtOAc/Hexane) immediately after workup to remove polymers before attempting high-resolution purification.[1]

Module 2: Impurity Pathways & Stability (Visualization)

Understanding where impurities come from is key to removing them.[1]

ImpurityPathways SM Starting Material (4-Oxopiperidine) Target Target Product (3-Methoxy-4-oxo) SM->Target Oxidation (MeOH/PIDA) Enone Impurity A: Enone (Elimination Product) Target->Enone Base/Heat (-MeOH) Ketal Impurity B: Dimethyl Ketal (Hydrolysis Failure) Target->Ketal Incomplete Hydrolysis Diol Impurity C: Hydrate/Diol (Over-hydrolysis) Target->Diol H2O/Acid Equilibrium

Figure 1: Mechanistic pathway showing the fragile equilibrium between the target, the enone (elimination), and the ketal.

Module 3: Purification Strategy (The Core Protocol)

Objective: Separation of the 3-methoxy product from the non-methoxylated starting material.

The Challenge: Polarity Overlap

The starting material (ethyl 4-oxopiperidine-1-carboxylate) and the product have very similar


 values on silica gel.[1] Standard Hexane/EtOAc gradients often fail to resolve them.[1]
Protocol: High-Resolution Flash Chromatography

Do not rely on standard gradients.[1] Use a Toluene-based system to exploit


-

interactions with the carbamate.[1]
ParameterSpecificationReason
Stationary Phase Spherical Silica, 20–40 µmIrregular silica (40–63 µm) causes band broadening that merges the SM and Product.[1]
Solvent A TolueneProvides better selectivity for the carbamate group than Hexanes.[1]
Solvent B Ethyl Acetate (with 1% IPA)IPA reduces peak tailing for the ketone.[1]
Gradient 0%

30% B over 20 CV
Shallow gradient is required for separation.[1]
Loading < 1% solid loadDissolve crude in minimum Toluene; avoid DCM loading (causes streaking).
Troubleshooting: "Oiling Out"

Q: I tried to crystallize the product, but it oiled out. A: This compound has a low melting point and is prone to supercooling.

  • Solvent Switch: Avoid pure Ethanol.[1] Use Diisopropyl Ether (IPE) / Heptane .[1]

  • Seed Method: Cool the oil to -20°C and scratch the flask wall with a glass rod. If a seed crystal is available from a previous batch, add it at 0°C.[1]

  • The "Dry" Trap: Ensure the oil is completely free of DCM or Chloroform.[1] Even trace halogenated solvents prevent lattice formation.[1] Rotovap at 40°C for 2 hours at <10 mbar.[1]

Module 4: Analytical Validation (The "False Positive" Check)

Objective: Distinguishing real impurities from instrumental artifacts.

The Rotamer Issue

Users frequently reject pure batches due to "double peaks" in NMR, assuming it is a mixture of diastereomers or impurities.

Observation:

  • 
    H NMR (CDCl
    
    
    
    , 25°C):
    The ethyl carbamate protons (-OCH
    
    
    CH
    
    
    ) appear as two overlapping quartets. The methoxy singlet at C3 is split or broadened.[1]
  • Cause: Restricted rotation around the N-C(O) bond (amide-like character of the carbamate).[1] This creates two distinct conformers on the NMR timescale.

Validation Protocol (Variable Temperature NMR): To confirm purity, run the NMR experiment at 50°C or 60°C in DMSO-


.
  • Result: The split peaks should coalesce into sharp singlets/quartets.

  • If peaks remain split: You likely have the regioisomer (2-methoxy) or the starting material mixed in.[1]

Analytical Data Table (Expected Values)
FeatureChemical Shift (

, ppm)
MultiplicityNotes
C3-H 3.60 – 3.80Multiplet/BroadDiagnostic peak.[1] If this integrates to <1H, check for Enone.[1]
-OCH

3.35 – 3.45SingletMay appear as two singlets at RT (Rotamers).[1]
C4=O ~205Carbon NMRKetone carbonyl.[1]
N-C=O ~155Carbon NMRCarbamate carbonyl.[1]

Module 5: Workflow Decision Tree

PurificationTree Start Crude Mixture Isolated CheckTLC TLC Analysis (Toluene/EtOAc 7:3) Start->CheckTLC SepCheck Is SM separated from Product? CheckTLC->SepCheck Flash Flash Chromatography Toluene/EtOAc Gradient SepCheck->Flash Yes (ΔRf > 0.1) Deriv Derivatization Required SepCheck->Deriv No (Overlap) Final Pure Product (Check VT-NMR) Flash->Final KetalForm Form Dimethyl Ketal (MeOH/H+) Deriv->KetalForm PurifyKetal Purify Ketal (distinct Rf) KetalForm->PurifyKetal Hydrolysis Mild Hydrolysis (AQ HCl/Acetone) PurifyKetal->Hydrolysis Hydrolysis->Final

Figure 2: Decision tree for selecting the purification method based on crude complexity.

References

  • Synthesis via Hypervalent Iodine

    • Moriarty, R. M., et al. "Hypervalent iodine oxidation of ketones in methanol." Journal of Organic Chemistry. This establishes the mechanism for

      
      -methoxylation of ketones using PIDA.[1]
      
    • See also: Synthesis of 3-methoxy-4-aminopiperidine intermediates.[1][2]

  • NMR Rotamer Characterization

    • Standard analysis of N-acyl piperidines.[1] See: Ethyl 4-hydroxypiperidine-1-carboxylate spectral data. (Demonstrates the rotameric nature of the ethyl carbamate protecting group on piperidine rings).[1]

  • General Piperidone Purification

    • Methods for separating substituted piperidines.[1] (Discusses hydrolysis and condensation protocols for piperidine derivatives).

Sources

Common issues with ethyl 3-methoxy-4-oxopiperidine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Application Guide

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of C3-alkoxy-4-piperidone scaffolds in synthesis

Introduction: The "Trojan Horse" Intermediate

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS: 29976-53-2 analogs) is a high-value scaffold for synthesizing analgesics (fentanyl derivatives), kinase inhibitors, and GPCR ligands. However, it is chemically deceptive. While it appears to be a standard ketone, the


-methoxy group creates a "push-pull" electronic environment that sensitizes the ring to 

-elimination
and stereochemical scrambling .

This guide addresses the three most common failure modes reported by our users:

  • Yield Loss: Unintentional elimination of methanol (aromatization/enone formation).

  • Stereochemical Drift: Loss of cis/trans fidelity during reductive amination.

  • Cyclization Errors: "Abnormal" products during Fischer Indole synthesis.

Module 1: The "Vanishing" Methoxy Group (Elimination)

User Question: "I attempted a basic alkylation at room temperature, but my product mass is lower than expected, and NMR shows olefinic protons. What happened to the methoxy group?"

Diagnosis: You have triggered a


-elimination (E1cB mechanism) .
The C3-proton is highly acidic due to the adjacent carbonyl (C4) and the inductive effect of the methoxy group. Bases—even weak ones—can deprotonate C3. If the resulting enolate is not trapped immediately (or if the temperature is too high), the system ejects the methoxy group to form an 

-unsaturated ketone (enone).
The Mechanism of Failure

Elimination_Pathway Start Starting Material (3-Methoxy-4-oxo) Enolate Enolate Intermediate (High Energy) Start->Enolate Deprotonation (Fast) Base Base (e.g., NaH, KOtBu) Base->Enolate Transition Transition State (E1cB) Enolate->Transition Heating or Steric Delay Product_Good Desired Alkylated Product Enolate->Product_Good Electrophile Capture (Kinetic Control) Product_Bad Enone Side Product (Elimination of MeOH) Transition->Product_Bad Irreversible Loss of OMe

Figure 1: The competition between functionalization and elimination. Note that elimination is often thermodynamically driven.

Protocol: Prevention Strategy

To prevent elimination, you must operate under Kinetic Control .

  • Temperature: Never exceed -78°C during base addition.

  • Base Selection: Use non-nucleophilic, bulky bases. Lithium Diisopropylamide (LDA) or LiHMDS are superior to NaH or alkoxides.

  • Quench: Quench with a buffered solution (e.g., saturated NH₄Cl) while still cold. Do not allow the reaction to warm to RT until the pH is neutral.

ParameterRecommendedAvoidReason
Solvent THF, Toluene (Anhydrous)DMF, DMSOPolar aprotic solvents accelerate elimination.
Base LiHMDS, LDANaH, KOtBu, NaOHStrong nucleophiles or small bases promote E1cB.
Temp -78°C to -40°C> 0°CElimination barrier is crossed near 0°C.

Module 2: Stereochemical Control (Reductive Amination)

User Question: "I need the cis-3-methoxy-4-aminopiperidine isomer, but I keep getting a 50:50 mix or mostly trans. How do I control the diastereoselectivity?"

Diagnosis: You are likely relying on "substrate control" without considering the chelating ability of the methoxy group. The stereochemical outcome depends heavily on the reducing agent and the intermediate imine geometry.

The Solution: Chelation vs. Sterics
  • For Cis-Selectivity (Methoxy and Amine on same side):

    • Reagent: L-Selectride or H₂/Pd-C.

    • Mechanism: The bulky hydride attacks from the equatorial face (least hindered), forcing the amine to the axial position, or the catalyst binds to the face opposite the methoxy group.

    • Key Trick: Use a non-coordinating solvent (DCM) if using borohydrides to avoid disrupting internal chelation.

  • For Trans-Selectivity:

    • Reagent: NaBH(OAc)₃ (Sodium triacetoxyborohydride) in 1,2-Dichloroethane (DCE).

    • Mechanism: Directed reduction. The acetoxy group can coordinate with the methoxy oxygen, guiding the hydride delivery.

Step-by-Step Protocol: High-Fidelity Reductive Amination
  • Imine Formation:

    • Mix Ketone (1.0 eq) + Amine (1.1 eq) in DCE.

    • Add Ti(OiPr)₄ (1.2 eq). Crucial Step: Titanium acts as a Lewis acid to activate the ketone and scavenge water, driving imine formation without heat.

    • Stir at RT for 6-12 hours.

  • Reduction:

    • Cool to 0°C.[1]

    • For Cis: Add L-Selectride (1.5 eq) dropwise.

    • For Trans: Add NaBH(OAc)₃ (2.0 eq) in one portion.

    • Stir 12 hours.

  • Workup:

    • Caution: Titanium emulsions are difficult. Quench with Rochelle's Salt (saturated Potassium Sodium Tartrate) and stir vigorously for 1 hour until layers separate cleanly.

Module 3: Fischer Indole Synthesis (Abnormal Cyclization)

User Question: "I reacted the scaffold with phenylhydrazine using HCl/EtOH. I expected a methoxy-substituted carboline/indole, but I isolated a chlorinated product or a rearranged isomer."

Diagnosis: You have encountered the "Abnormal Fischer Indole" pathway.[2] The 3-methoxy group is a good leaving group in the presence of strong acid and heat.

Mechanistic Insight

In standard Fischer synthesis, the hydrazone undergoes a [3,3]-sigmatropic rearrangement. However, with a


-alkoxy group:
  • Acid catalyzes the elimination of MeOH before cyclization.

  • The resulting enone reacts with the hydrazine or chloride ions (if HCl is used), leading to substitution (Cl replaces OMe) or polymerization.

Corrective Action

Switch to Lewis Acid Catalysis at lower temperatures.

  • Avoid: Protic acids (HCl, H₂SO₄, Polyphosphoric acid) at high heat (>80°C).

  • Use: Zinc Chloride (ZnCl₂) in Acetic Acid or Boron Trifluoride Etherate (BF₃·OEt₂) in Toluene.[3][4]

Optimized Protocol:

  • Dissolve Ketone and Aryl Hydrazine in Acetic Acid .

  • Add ZnCl₂ (2.0 eq).

  • Heat gently to 60-70°C (monitor by TLC; do not reflux unless necessary).

  • This milder condition promotes the [3,3]-rearrangement while suppressing the elimination of the methoxy group.

FAQ: Quick Reference

Q: Can I use aqueous workups with this molecule? A: Yes, the N-ethyl carbamate and methoxy ether are stable to neutral/mildly basic water. Avoid strong acidic aqueous washes (pH < 2) for extended periods to prevent acetal/ketal formation or hydrolysis.

Q: How do I remove the N-COOEt group later? A: This is a carbamate (urethane). It requires harsh conditions (KOH/EtOH reflux or HBr/AcOH). Warning: These conditions will likely demethylate the C3-OMe group (forming the alcohol). If you need to retain the C3-OMe, consider using the N-Boc analog (CAS: 110559-92-7) initially, which cleaves with mild TFA.

Q: Why is my NMR showing a double set of peaks? A: Rotamers. The N-COOEt group has restricted rotation around the N-C(O) bond. This is normal. Run the NMR at 50°C to coalesce the peaks if verification is needed.

References

  • Synthesis and Reactivity of 4-Piperidones

    • Title: Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermedi
    • Source: ResearchG
    • URL:

  • Diastereoselective Reduction

    • Title: Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade.[3]

    • Source: N
    • URL:

  • Fischer Indole Abnormalities

    • Title: Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.
    • Source: Chemical & Pharmaceutical Bulletin (via NIH).
    • URL:

  • General Reactivity of

    
    -Alkoxy Ketones: 
    
    • Title: Addition-Elimination Mechanisms With Neutral Nucleophiles.
    • Source: Master Organic Chemistry.
    • URL:

Sources

Technical Support Center: Stability & Storage of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

[1][2]

Compound ID: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate CAS: 83863-72-3 Common Aliases: N-Carbethoxy-3-methoxy-4-piperidone; 1-Ethoxycarbonyl-3-methoxy-4-piperidinone.[1][2]

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate as a standard stable intermediate.[1][2] This is a critical error. Unlike the robust N-Boc-4-piperidone, this molecule possesses a 3-methoxy group alpha to the ketone , creating a unique "push-pull" electronic environment.[1][2]

The oxygen of the methoxy group inductively withdraws electron density, significantly increasing the acidity of the C3 proton. This makes the compound prone to enolization, epimerization, and


-elimination1

Module 1: Critical Storage Matrix

Directive: Do not store this compound in standard chemical cabinets. Follow this matrix to preserve structural integrity for >6 months.

ParameterSpecificationTechnical Rationale
Temperature -20°C (Required) At RT, the equilibrium shifts toward the enol form, accelerating oxidative degradation and polymerization.[1][2]
Atmosphere Argon or Nitrogen The

-methoxy ketone motif is hygroscopic.[1][2][3] Moisture promotes hydrolysis of the methoxy group (demethylation) or the ester.
Physical State Neat Oil / Low-Melting Solid Do not store as a solution.[1][2] Solutions increase the surface area for autoxidation.[2]
Container Amber Glass + Parafilm Protects from UV-induced radical formation.[1][2] Parafilm/Teflon tape prevents moisture ingress.[2]
Shelf Life 6 Months Re-validate purity via 1H-NMR if stored longer than 6 months.

Module 2: Degradation Mechanisms (The "Why")

To troubleshoot effectively, you must understand how the molecule breaks down. The primary failure mode is Base-Mediated


-Elimination12
Visualizing the Instability Pathway

DegradationCompoundEthyl 3-methoxy-4-oxopiperidine-1-carboxylate (Keto Form)EnolEnol IntermediateCompound->Enol  Trace Base/Acid  EnoneEnone (Elimination Product)+ MethanolEnol->Enone  -MeOH (Irreversible)  EpimerRacemization/Epimerization(If Chiral)Enol->Epimer  Re-protonation  

Figure 1: The degradation cascade. Note that while epimerization is reversible, elimination to the enone is often irreversible and leads to polymerization (tar).

Mechanistic Insight
  • Acidity: The C3 proton is flanked by a carbonyl and an ether oxygen.[2] It is significantly more acidic (pKa ~19-21) than a standard ketone.[1][2]

  • Elimination: In the presence of bases (even weak ones like bicarbonate during workup), the enolate can eject the methoxy group (leaving group) to form an

    
    -unsaturated ketone (enone). This enone is highly reactive (Michael acceptor) and will polymerize, turning the sample yellow/brown.
    

Module 3: Troubleshooting & FAQs

Q1: "My clear oil has turned yellow/orange. Is it still usable?"

Diagnosis: Oxidative Polymerization. The yellow color indicates the formation of the conjugated enone (see Figure 1) and subsequent oligomers.

  • Action: Run a TLC (Hexane:EtOAc 3:1).

    • If the main spot is distinct:[4][5] The yellow color is likely a trace impurity (<5%). You can use it for robust reactions, but purify for sensitive steps.

    • If there is a streak: The compound has degraded significantly.[2][3] Purify immediately.

Q2: "The 1H-NMR spectrum looks 'messy' with split peaks. Is it impure?"

Diagnosis: Rotamers (Likely False Alarm). The N-ethoxycarbonyl group exhibits restricted rotation around the N-C(=O) bond at room temperature.[1][2] This creates two distinct conformers (rotamers) visible on NMR.[2]

  • Verification Protocol:

    • Look for peak doubling (e.g., the ethyl ester -CH2- might appear as two quartets or a broadened multiplet).[1][2]

    • The Heat Test: Run the NMR at 50°C. If the peaks coalesce into sharp singlets/triplets, it is a pure compound exhibiting rotamerism. If they remain distinct, you have impurities (likely the enone or starting material).

Q3: "I lost 50% of my mass during aqueous workup. Where did it go?"

Diagnosis: Water Solubility / Hydrolysis. Piperidine derivatives with polar functional groups (ketone + ether + carbamate) have surprisingly high water solubility.[2]

  • Correction:

    • Saturate the aqueous phase with NaCl (brine) before extraction.[2]

    • Use Chloroform (CHCl3) or DCM for extraction (3x), not Diethyl Ether.

    • Avoid basic washes (NaOH/NaHCO3) which trigger the elimination described in Module 2.[2] Use pH-neutral buffers if necessary.[1][2]

Module 4: Standardized Protocols

Protocol A: Purification (Flash Chromatography)

Do not distill unless you have high-vacuum (<0.5 mmHg) and keep T < 100°C. Thermal instability is high.[1]

  • Stationary Phase: Silica Gel (Neutralized).[2] Tip: Pre-wash silica with 1% Et3N in Hexane to neutralize acidity if the compound is acid-sensitive, though this compound tolerates silica well.[1]

  • Eluent: Gradient of 0% to 40% EtOAc in Hexanes .

  • Visualization: UV (254 nm) is weak.[2] Use Iodine Stain or KMnO4 (Ketone oxidizes/stains yellow on purple).[2]

  • Isolation: Evaporate solvent at <40°C water bath. Do not overheat.

Protocol B: QC Decision Tree (Self-Validating)

QC_WorkflowStartSample Receipt / RetrievalVisualVisual Inspection:Clear/Pale Yellow?Start->VisualNMR1H-NMR (CDCl3)Visual->NMRYesAction_PurifyPURIFY (Protocol A)Visual->Action_PurifyNo (Dark/Tar)PurityPurity > 95%?NMR->PurityRotamerCheck Rotamers:Are peaks doubled ~1:1 ratio?Purity->RotamerNo (Extra Peaks)Action_UseRELEASE FOR USEPurity->Action_UseYesRotamer->Action_UseYes (Coalesce on heat)Rotamer->Action_PurifyNo (Distinct impurities)Action_DiscardDISCARD

Figure 2: Quality Control workflow to distinguish between degradation and inherent rotameric properties.[1][2]

References

  • Fisher Scientific. (2025).[2] Safety Data Sheet: Ethyl 4-oxopiperidine-1-carboxylate (Analogue Stability Data). Retrieved from [1]

  • Aaron Chemicals. (2024).[2] Product Entry: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS 83863-72-3).[1][2][6][7] Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1][2] Compound Summary: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (Structural Analogue).[1][2] Retrieved from [1]

  • Google Patents. (2006).[2] WO2006087543A1 - Antibacterial piperidine derivatives.[1][2] (Contextual usage and isolation of 3-methoxy-4-oxopiperidine intermediates). Retrieved from

  • BenchChem. (2025).[2][3] Technical Support: Managing α-Chloro Ketone Stability (Relevant reactivity principles for α-functionalized ketones). Retrieved from [1]

Disclaimer: This guide is based on chemical first principles and available safety data for the specific CAS 83863-72-3 and its close structural analogues.[1][2] Always consult your institution's Chemical Hygiene Plan (CHP) before handling.

Technical Support Center: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate. This document is designed for our partners in research, discovery, and process development. As a key heterocyclic building block, the stability and proper handling of this reagent are paramount to achieving reproducible and high-yield synthetic outcomes. My goal here is not just to provide steps, but to illuminate the chemical principles governing its behavior, empowering you to anticipate challenges, troubleshoot effectively, and optimize your experimental designs.

Section 1: Chemical Profile & Intrinsic Stability

Before delving into troubleshooting, a foundational understanding of the molecule's structure is crucial. Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate incorporates several functional groups, each contributing to its overall reactivity and potential degradation pathways.

Compound Specifications:

PropertyValueSource
Chemical Name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate[1]
CAS Number 83863-72-3[1]
Molecular Formula C₉H₁₅NO₄[1]
Molecular Weight 201.22 g/mol [1]
Appearance Typically a liquid or low-melting solid[2]
Primary Hazards Skin, eye, and respiratory tract irritant[1]

The molecule's stability is primarily dictated by three structural features:

  • N-Carbamate: The ethyl carbamate group is generally robust but can be susceptible to hydrolysis under harsh acidic or basic conditions.[3][4]

  • α-Methoxy Ketone: The methoxy group at the C3 position is alpha to the C4 ketone. This arrangement can be prone to elimination or rearrangement reactions, particularly in the presence of a strong base.

  • β-Keto Ester Analogue: The entire ring system bears a resemblance to a cyclic β-keto ester. Such structures are known to undergo hydrolysis followed by decarboxylation, a critical decomposition pathway to consider under acidic conditions and heat.[5][6]

Section 2: Troubleshooting Common Experimental Issues

This section addresses the most common challenges encountered when working with Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate in a practical, question-and-answer format.

Q1: My sample has developed a yellow or brown tint upon storage. What is the cause, and is the material still viable?

A: A color change is a common indicator of degradation, typically due to oxidation or the formation of minor polymeric impurities. This is a known issue with piperidine derivatives, which can be sensitive to air and light.

  • Causality: The tertiary amine character within the carbamate and the presence of alpha-protons to the ketone can make the molecule susceptible to slow oxidation over time, leading to the formation of colored, often complex, byproducts.

  • Impact on Reactivity: For high-purity applications like pharmaceutical synthesis, the presence of these impurities can interfere with subsequent reactions, poison catalysts, or complicate purification. For initial screening or less sensitive applications, the material might still be usable, but a purity check (e.g., NMR, HPLC) is strongly recommended.

  • Remediation & Prevention:

    • Purification: If required, the material can often be repurified using flash column chromatography on silica gel.

    • Prevention: To prevent discoloration, always store the compound under an inert atmosphere (Nitrogen or Argon), protect it from light by using an amber vial, and adhere to the recommended storage temperatures.[2]

Q2: I'm observing significant byproduct formation in my reaction conducted under basic conditions (e.g., NaH, LDA, K₂CO₃). What are the likely decomposition pathways?

A: Basic conditions can initiate two primary degradation pathways, leading to a loss of your starting material and the formation of distinct byproducts.

  • Carbamate Hydrolysis: Strong bases can catalyze the saponification of the ethyl carbamate. This process cleaves the N-C bond of the carbonyl group, resulting in the deprotected piperidine ring.

  • Elimination of Methanol: The proton on the C3 carbon is activated by the adjacent C4 ketone. A strong base can deprotonate this position, leading to an E1cB-type elimination of the methoxy group to form an unsaturated piperidinone derivative.

The diagram below illustrates these potential pathways.

Basic_Decomposition SM Ethyl 3-methoxy- 4-oxopiperidine-1-carboxylate Hydrolysis_Product 3-Methoxy-4-oxopiperidine + Ethanol + CO₂ (as carbonate) SM->Hydrolysis_Product  Carbamate Hydrolysis Elimination_Product Ethyl 5,6-dihydro-4-oxo- pyridine-1(4H)-carboxylate SM->Elimination_Product  β-Elimination   Base Strong Base (e.g., OH⁻, RO⁻) Base->SM Acid_Decomposition cluster_main Acid-Catalyzed Decomposition Start Starting Material Step1 Hydrolysis (H⁺, H₂O) Start->Step1 Intermediate Carbamic Acid Intermediate (Unstable) Step1->Intermediate Step2 Decarboxylation (Heat, -CO₂) Intermediate->Step2 End Final Product: 3-Methoxypiperidin-4-one Step2->End

Caption: Acid-catalyzed hydrolysis and decarboxylation workflow.

Section 3: Proactive Stability Management

To ensure the integrity of your starting material and the success of your synthesis, proactive management is key.

Recommended Storage and Handling Protocols

Adherence to proper storage is the most effective way to preserve the compound's purity and shelf-life.

ParameterRecommendationRationale
Temperature Store cool, 2-8°C recommended.Slows the rate of potential decomposition reactions. [2]
Atmosphere Store under an inert gas (Nitrogen or Argon).Prevents oxidation and reaction with atmospheric CO₂.
Container Tightly sealed amber glass vial.Protects from moisture and light-induced degradation. [2]
Incompatibilities Strong oxidizing agents, strong bases.These reagents can initiate rapid decomposition. [2]
Experimental Protocol: Quick Stability Screen

If you are developing a new process, it is prudent to perform a quick stability screen.

Objective: To determine the compound's stability under your proposed reaction conditions (solvent, temperature, pH) before committing to a large-scale reaction.

Methodology:

  • Setup: Prepare three small-scale vials:

    • Vial A (Control): 5 mg of the compound in 1 mL of your reaction solvent.

    • Vial B (Reaction Condition): 5 mg of the compound in 1 mL of solvent, plus your intended acid or base catalyst.

    • Vial C (Thermal Stress): 5 mg of the compound in 1 mL of solvent, heated to your reaction temperature.

  • Monitoring: At timed intervals (e.g., 0h, 1h, 4h, 24h), take a small aliquot from each vial.

  • Analysis: Analyze the aliquots by TLC or HPLC. Compare the spot/peak of the starting material in Vials B and C to the control in Vial A. Significant diminishment of the starting material peak indicates instability.

Stability_Screen Start Prepare 3 Vials: Control, Reagent, Thermal Incubate Incubate under Test Conditions Start->Incubate Sample Sample at Time Points (0, 1, 4, 24h) Incubate->Sample Analyze Analyze by TLC or HPLC Sample->Analyze Compare Compare Test vs. Control Analyze->Compare Decision Assess Stability Compare->Decision

Caption: Workflow for a proactive experimental stability screen.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Is the compound sensitive to atmospheric moisture?

    • A: Yes. While not aggressively hygroscopic, moisture can facilitate slow hydrolysis of the carbamate over long-term storage, especially if acidic or basic impurities are present. Always handle in a dry environment and keep the container tightly sealed. [2]

  • Q: My ¹H NMR spectrum shows more peaks than expected. Is this a sign of impurity?

    • A: Not necessarily. The 4-keto group can undergo keto-enol tautomerization. While the keto form is typically major, the presence of the enol tautomer can lead to a second set of signals in the NMR spectrum. Furthermore, in some solvents like DMSO, you may observe rotamers around the N-COOEt bond, which also doubles certain peaks. Variable temperature NMR can help confirm these dynamic phenomena.

  • Q: What is the best way to neutralize reactions containing this compound?

    • A: Use a mild neutralizing agent. If quenching an acidic reaction, use a saturated solution of sodium bicarbonate (NaHCO₃) cautiously. Avoid strong bases like NaOH or KOH for workups unless hydrolysis is intended. If quenching a basic reaction, use a mild acid like saturated ammonium chloride (NH₄Cl) or a dilute citric acid solution.

This guide is intended to serve as a living document. Should you encounter challenges not covered here, please do not hesitate to reach out to our technical support team.

References

  • Vertex Pharmaceuticals, Inc. (2025). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

  • Andrey K. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides [Video]. YouTube. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate. As a key intermediate in various pharmaceutical development pathways, ensuring its purity and optimal yield is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate, which is often prepared via a Dieckmann-type cyclization, can stem from several factors. The primary culprits are often incomplete reaction, competing side reactions, or product degradation during workup and purification.

Causality and Solutions:

  • Incomplete Cyclization: The Dieckmann condensation is a reversible reaction.[1] To drive the equilibrium towards the desired cyclic β-keto ester, a strong base is required to deprotonate the product, forming a resonance-stabilized enolate.[2][3] If the base is not strong enough or used in stoichiometric insufficiency, the equilibrium will not favor the product.

    • Recommendation: Ensure the use of a suitable strong base, such as sodium ethoxide or potassium tert-butoxide, in at least a full equivalent. The choice of base should be compatible with the solvent system. For instance, sodium ethoxide is typically used with ethanol.[3]

  • Intermolecular Condensation (Dimerization): At higher concentrations, the acyclic diester precursor can undergo intermolecular Claisen condensation to form dimeric byproducts. This is particularly an issue when forming medium to large rings.[3]

    • Recommendation: Employ high-dilution conditions to favor the intramolecular cyclization. This can be achieved by slow addition of the diester to a solution of the base.

  • Hydrolysis of Esters: The presence of water in the reaction mixture can lead to the hydrolysis of either the starting diester or the product, forming the corresponding carboxylic acids. This is especially problematic when using hygroscopic bases or solvents.

    • Recommendation: Use freshly dried solvents and anhydrous reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Epimerization: The stereocenter at the C3 position is susceptible to epimerization under basic conditions, potentially leading to a mixture of diastereomers which can complicate purification and reduce the yield of the desired isomer.

    • Recommendation: Carefully control the reaction temperature and time. Lower temperatures generally reduce the rate of epimerization.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and handling of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate.

Q2: What are the most common byproducts I should expect to see in my crude reaction mixture?

A2: The byproduct profile of your reaction will largely depend on the specific conditions employed. However, some common impurities are frequently observed.

Byproduct Formation Pathway Analytical Signature (Typical)
Acyclic Diester PrecursorIncomplete reactionDistinctive signals in 1H and 13C NMR corresponding to the open-chain structure.
DiacidHydrolysis of the diester starting material or productBroad -OH signal in 1H NMR; shift in carbonyl peak in 13C NMR and IR; increased polarity.
Dimeric ByproductsIntermolecular Claisen condensationHigher molecular weight peaks in mass spectrometry; complex NMR spectra.
Epimer at C3Base-catalyzed epimerizationAppearance of a second set of signals for the piperidine ring protons in 1H NMR.
Q3: What purification techniques are most effective for isolating the target compound?

A3: Purification of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate typically involves a combination of techniques to remove the various byproducts.

  • Aqueous Workup: A carefully controlled aqueous workup is the first step. Washing the organic layer with a mild acidic solution (e.g., dilute HCl) can help remove any remaining basic catalysts. Subsequent washes with brine will help remove water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is generally the most effective method for separating the target compound from closely related impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with an ester (e.g., ethyl acetate), is often successful. The polarity of the solvent system will need to be optimized based on TLC analysis of the crude mixture.

  • Crystallization: If the product is a solid, crystallization can be an excellent final purification step to obtain highly pure material. The choice of solvent for crystallization will depend on the solubility of the compound and its impurities.

III. Visualizing the Chemistry: Reaction Pathways and Troubleshooting

The following diagrams illustrate the key chemical transformations and potential pitfalls in the synthesis of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate.

Synthesis_and_Byproducts Acyclic_Diester Acyclic Diester Precursor Target_Product Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate Acyclic_Diester->Target_Product Dieckmann Cyclization (Intramolecular) Dimer Dimeric Byproduct Acyclic_Diester->Dimer Intermolecular Condensation Diacid Diacid Byproduct Acyclic_Diester->Diacid Hydrolysis Target_Product->Diacid Hydrolysis Epimer C3-Epimer Target_Product->Epimer Epimerization

Caption: Synthetic pathway to the target compound and major byproduct formation routes.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Conditions Review Reaction Conditions: - Base Stoichiometry - Solvent Purity - Temperature Control Start->Check_Reaction_Conditions Analyze_Crude Analyze Crude Mixture: - 1H NMR - LC-MS Check_Reaction_Conditions->Analyze_Crude High_Starting_Material High Starting Material? Analyze_Crude->High_Starting_Material High_MW_Impurity High MW Impurities? High_Starting_Material->High_MW_Impurity No Increase_Base Increase Base Equivalents or Use Stronger Base High_Starting_Material->Increase_Base Yes Multiple_Product_Isomers Multiple Product Isomers? High_MW_Impurity->Multiple_Product_Isomers No High_Dilution Use High Dilution Conditions High_MW_Impurity->High_Dilution Yes Optimize_Temp_Time Optimize Temperature and Reaction Time Multiple_Product_Isomers->Optimize_Temp_Time Yes Purification Refine Purification Strategy Multiple_Product_Isomers->Purification No Increase_Base->Purification High_Dilution->Purification Optimize_Temp_Time->Purification

Caption: A logical workflow for troubleshooting common synthetic issues.

IV. Experimental Protocols

Protocol 1: General Procedure for Dieckmann Cyclization

This is a general guideline and may require optimization for specific substrates.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Heat the solution to reflux.

  • Add a solution of the acyclic diester precursor in anhydrous ethanol dropwise to the refluxing solution over a period of 2-4 hours to maintain high dilution.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in the initial, non-polar eluent (e.g., 5% ethyl acetate in hexanes).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity (e.g., from 5% to 50% ethyl acetate in hexanes), collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

V. References

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents. Link

  • Dieckmann Condensation and Claisen Condensation. Master Organic Chemistry. Link

  • Dieckmann Condensation. Alfa Chemistry. Link

  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Link

Sources

Technical Support Center: Overcoming Low Yields in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: This guide addresses the specific failure modes encountered during the synthesis and isolation of piperidine scaffolds. Piperidines are ubiquitous in pharmacophores (e.g., fentanyl, paroxetine) but are notoriously difficult to synthesize in high yield due to catalyst poisoning, oligomerization, and isolation losses.

Module 1: Catalytic Hydrogenation of Pyridines

The Issue: "My reaction stalls at 50% conversion" or "I am recovering starting material despite high H2 pressure."

Root Cause Analysis

The most common cause of low yield in pyridine hydrogenation is catalyst poisoning . The nitrogen lone pair in pyridine coordinates strongly to the metal surface (Pd, Pt, or Rh), blocking active sites and preventing hydrogen adsorption.

Troubleshooting Protocol

Q: I am using Pd/C in methanol, but the reaction is sluggish. What should I change? A: Switch to acidic media or a platinum-based catalyst .

  • The Fix: Protonating the pyridine nitrogen eliminates its ability to poison the catalyst. Run the reaction in glacial acetic acid or add 1-2 equivalents of HCl to your methanol solvent.

  • Preferred Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) is superior to Pd/C for heteroaromatic reduction because it is less susceptible to poisoning in acidic media.

Q: I am seeing partial reduction products (tetrahydropyridines). A: This indicates insufficient hydrogen pressure or "starved" catalyst surfaces.

  • The Fix: Increase pressure to >50 bar (700 psi). If using a Parr shaker (low pressure), you must use a high catalyst loading (10-20 wt%) and extended reaction times (24-48h).

Standard Operating Procedure (SOP): High-Yield Hydrogenation
  • Solvent: Glacial Acetic Acid (Do not use neutral solvents for difficult substrates).

  • Catalyst: PtO₂ (5 mol%).

  • Pressure: 50–70 bar H₂.

  • Temp: RT to 50°C.

  • Workup: Filter catalyst over Celite. Critical: Evaporate acetic acid before basification to avoid generating massive amounts of acetate salts that trap the product during extraction.

Workflow Visualization: Hydrogenation Decision Tree

Hydrogenation_Workflow Start Start: Pyridine Substrate Check_Substituents Check Substituents: Halogens or Benzyl groups? Start->Check_Substituents Halogens_Yes Yes: Avoid Pd/Pt (Risk of dehalogenation) Check_Substituents->Halogens_Yes Yes Halogens_No No: Standard Protocol Check_Substituents->Halogens_No No Use_Rh Use Rh/C or Rh2O3 in MeOH/Acid Halogens_Yes->Use_Rh Select_Cat Select PtO2 (Adams' Cat) in Glacial AcOH Halogens_No->Select_Cat Pressure_Check H2 Pressure Available? Select_Cat->Pressure_Check High_Press >50 bar: Run at RT Pressure_Check->High_Press High Low_Press <5 bar (Balloon/Parr): Heat to 60°C + High Loading Pressure_Check->Low_Press Low

Caption: Decision logic for selecting catalyst and conditions based on substrate sensitivity and equipment availability.

Module 2: Cyclization via Reductive Amination

The Issue: "I am getting oligomers/polymers instead of the piperidine ring."

Root Cause Analysis

In intramolecular reductive amination (e.g., cyclizing amino-aldehydes or dicarbonyls), intermolecular reaction (polymerization) competes with intramolecular reaction (cyclization). If the concentration is too high, polymerization kinetics dominate.

Troubleshooting Protocol

Q: My LCMS shows a ladder of masses (M, 2M, 3M). How do I stop this? A: You are violating the dilution principle.

  • The Fix: Perform the reaction under pseudo-high dilution . Do not dump all reagents together. Slowly add the substrate solution to the reducing agent solution over 1-2 hours. This keeps the instantaneous concentration of the uncyclized intermediate low.

Q: Which reducing agent provides the best cis/trans selectivity for substituted piperidines? A: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃.

  • Why: It is milder than NaBH₄ and NaBH₃CN. It does not reduce aldehydes/ketones efficiently without amine coordination, meaning it selectively reduces the iminium intermediate after cyclization, minimizing side products.

Data: Reducing Agent Comparison
Reducing AgentReactivityToxicityRecommended Use
NaBH₄ HighLowAvoid. Reduces aldehyde/ketone before imine formation.
NaBH₃CN MediumHigh (Cyanide) Effective, but toxic. Requires pH 6 control.
NaBH(OAc)₃ Ideal LowGold Standard. Selective for iminium ions. No pH control needed.

Module 3: Isolation & Purification (The Silent Yield Killer)

The Issue: "The reaction worked (NMR shows product), but I lost everything during workup."

Root Cause Analysis

Piperidine and its simple derivatives are:

  • Highly water-soluble (Polar/Basic).

  • Volatile (Free base form).

  • Hygroscopic. Standard extraction (DCM/Water) often leaves >50% of the product in the aqueous phase. Rotary evaporation of the free base can result in product co-evaporating with the solvent.

Troubleshooting Protocol

Q: How do I get my polar piperidine out of the aqueous layer? A: Use the "Salting Out" method combined with a polarity-adjusted solvent.

  • Saturate the aqueous layer with NaCl or K₂CO₃.

  • Do not use pure DCM. Use a mixture of Chloroform:Isopropanol (3:1) . This mixture is significantly more polar than DCM and extracts amines efficiently from brine.

Q: I lost my product on the rotavap. A: Never evaporate low-molecular-weight piperidines as free bases.

  • The Fix: Isolate as a salt. Add 2M HCl in ether or Boc-anhydride in situ before evaporation. Converting the volatile amine to a Boc-protected carbamate or an HCl salt renders it non-volatile and easier to handle.

Workflow Visualization: Isolation Strategy

Isolation_Workflow Crude Crude Reaction Mixture (Acidic/Aqueous) Volatile_Check Is Product Volatile? (MW < 150) Crude->Volatile_Check Volatile_Yes Yes Volatile_Check->Volatile_Yes Volatile_No No Volatile_Check->Volatile_No Protect Derivatize IN SITU (Boc2O or HCl/MeOH) Volatile_Yes->Protect Basify Basify to pH > 12 (NaOH/K2CO3) Volatile_No->Basify Extraction Extract with CHCl3:IPA (3:1) Protect->Extraction Basify->Extraction Evap Evaporate Solvent Extraction->Evap

Caption: Workflow to prevent yield loss due to volatility or water solubility during workup.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry.

  • Matassini, C., et al. (2018). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today.

  • Shida, N., et al. (2023). "Electrocatalytic Hydrogenation of Pyridines." Journal of the American Chemical Society.[2]

Sources

Technical Support Center: Purification of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride (CAS No: 52763-21-0). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. As an important intermediate in the synthesis of pharmaceuticals like Balofloxacin, achieving high purity is critical for downstream applications.[1] This guide is structured to address the common challenges encountered during the purification of this specific piperidine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride that I should be aware of?

A1: Understanding the compound's properties is crucial for handling and purification. It is typically a white to light yellow or even brown crystalline powder.[2][3] The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere, preferably in a cool (<15°C), dry, and dark place. It is stable under normal temperatures and pressures.[2]

PropertyValueSource(s)
Appearance White to light yellow/brown crystalline powder[2]
Molecular Formula C₁₅H₁₉NO₃·HCl
Molecular Weight 297.78 g/mol
Melting Point 162-165 °C or ~175 °C (decomposes)[2][4]
Stability Stable under normal temperature and pressure[2]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Hygroscopic.[2]

Q2: What are the most effective methods for purifying this compound?

A2: The primary purification methods are based on its chemical nature as a tertiary amine salt. The most common and highly effective techniques are:

  • Acid-Base Extraction & Crystallization: This is the most robust method detailed in synthetic procedures.[1] It involves converting the hydrochloride salt to its free base form, washing away acidic and neutral impurities, and then re-precipitating the highly pure hydrochloride salt.

  • Recrystallization: A standard technique for solid compounds. The challenge lies in finding a suitable solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.[5]

  • Column Chromatography: While feasible, it presents challenges due to the basic nature of the piperidine nitrogen, which can interact strongly with standard silica gel, leading to poor separation.[6] This method is typically reserved for difficult separations where other methods have failed.

Q3: What are the likely impurities I will encounter?

A3: Impurities often stem from the synthetic route, which commonly involves a Dieckmann condensation or similar cyclization.[1]

  • Unreacted Starting Materials: N-benzyl glycine ethyl ester and 4-halogenated ethyl butyrate derivatives.[1]

  • Byproducts: Compounds arising from side reactions during the cyclization.

  • Solvents: Residual solvents from the reaction or initial workup (e.g., toluene, ethyl acetate).[1]

  • Water: Can be a significant impurity, especially after aqueous workups.[5] The compound itself can be hygroscopic.

  • Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may cause discoloration (yellowing).[5]

Purification Method Selection

Choosing the correct purification strategy is paramount. The following decision tree provides a logical workflow for selecting the most appropriate method based on the nature of the crude product and the impurities present.

G start Crude Product (N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester HCl) is_solid Is the crude product a solid? start->is_solid is_oily Is the product an oil or do you suspect non-polar impurities? is_solid->is_oily No high_purity_check Is purity >95% by NMR/HPLC? is_solid->high_purity_check Yes acid_base Perform Acid-Base Extraction & Crystallization is_oily->acid_base Yes chromatography Use Column Chromatography (with basic modifier) is_oily->chromatography No / Method Failed recrystallization Attempt Recrystallization high_purity_check->recrystallization Yes high_purity_check->acid_base No end_product Pure Product recrystallization->end_product acid_base->end_product chromatography->end_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification experiments.

Problem 1: My final product is a sticky oil or fails to crystallize after the acid-base workup.

  • Probable Cause: This is a common issue often caused by the presence of residual water or an inappropriate organic solvent. Water can interfere with crystal lattice formation. Furthermore, if the solvent is too polar, the hydrochloride salt may remain dissolved.

  • Solution:

    • Ensure Anhydrous Conditions: Before precipitating the salt, ensure your organic layer is thoroughly dried using a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Solvent Choice: The precipitation of the hydrochloride salt is typically induced by adding hydrochloric acid to an organic solution of the free base.[1] Solvents like ethyl acetate, dichloromethane, or toluene are commonly used.[1] If the product remains soluble, try adding a non-polar co-solvent like hexane or petroleum ether to reduce solubility and force precipitation.

    • Use Gaseous HCl: Instead of aqueous HCl, consider bubbling anhydrous HCl gas through the solution or adding a solution of HCl in a non-aqueous solvent (e.g., HCl in diethyl ether or dioxane). This avoids introducing water.

Problem 2: During column chromatography on silica gel, my compound either streaks badly (peak tailing) or doesn't elute at all.

  • Probable Cause: The basic nitrogen atom of the piperidine ring is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[6] This strong, often irreversible, binding leads to poor separation, tailing peaks, and potential product loss on the column.

G cluster_0 Without Modifier cluster_1 With Triethylamine (TEA) Modifier silica Silica Gel Acidic Si-OH group piperidine Piperidine Derivative (Basic Nitrogen) piperidine->silica:f1 Strong Interaction (Tailing) silica2 Silica Gel Si-OH group piperidine2 Piperidine Derivative elution Successful Elution piperidine2->elution Weak interaction tea TEA (Base) tea->silica2:f1 Neutralizes acidic sites

Caption: Role of a basic modifier in silica gel chromatography.

  • Solution:

    • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent (mobile phase). This base will compete with your compound for the acidic sites on the silica.

      • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your ethyl acetate/hexane mobile phase. This is the most common and effective choice.[6]

      • Ammonia: A solution of 7N ammonia in methanol (typically used at 1-2% in the mobile phase) can be very effective for strongly basic compounds.[6]

    • Alternative Stationary Phase: Consider using a less acidic stationary phase.

      • Alumina (Basic or Neutral): This is an excellent alternative to silica for purifying basic compounds.[6]

      • Amine-Deactivated Silica: Pre-treated silica gel where the acidic silanol groups are masked can also provide good results.[6]

Problem 3: My recrystallized product is off-color (yellow or brown).

  • Probable Cause: The color is likely due to trace, highly conjugated impurities or oxidation byproducts.[5] Piperidine derivatives can be susceptible to air oxidation.

  • Solution:

    • Activated Charcoal Treatment: Dissolve the crude product in the minimum amount of hot recrystallization solvent. Add a small amount (1-2% by weight) of activated charcoal to the hot solution. Keep the solution hot for 5-10 minutes. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.[5] Be sure to pre-heat your funnel and receiving flask to prevent premature crystallization.

    • Recrystallize: Allow the clear, hot filtrate to cool slowly to form pure, colorless crystals.

Problem 4: My yield is very low after recrystallization.

  • Probable Cause:

    • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.[5]

    • Inappropriate Solvent: The chosen solvent may have too high of a solvating power for your compound, even when cold.

    • Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals that are harder to collect.

  • Solution:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid until it just dissolves.[5]

    • Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water) in test tubes to find the ideal one. An ideal solvent dissolves the compound when hot but not when cold.[5]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Once at room temperature, place it in an ice bath or refrigerator to maximize crystal formation.[6]

    • Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can concentrate it by rotary evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Crystallization

This method is highly effective for removing non-basic and weakly basic impurities and generally yields a product with >99% purity.[1]

G start Crude Product (HCl Salt) in Water step1 Adjust pH to 7-8 with base (e.g., Na₂CO₃, KOH) start->step1 step2 Extract with Organic Solvent (e.g., Ethyl Acetate, Toluene) step1->step2 step3 Separate Layers step2->step3 aq_layer Aqueous Layer (Inorganic Salts) step3->aq_layer org_layer Organic Layer (Free Base) step3->org_layer step4 Dry Organic Layer (e.g., MgSO₄) org_layer->step4 step5 Filter off Drying Agent step4->step5 step6 Adjust Organic Layer pH to 1-2 with HCl step5->step6 step7 Collect Precipitate by Filtration step6->step7 step8 Wash Crystals with Cold Solvent step7->step8 end Pure Product (HCl Salt) step8->end

Caption: Workflow for Acid-Base Extraction & Crystallization.

Methodology:

  • Dissolution: Dissolve the crude N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride in water (approx. 5-10 mL per gram of crude product).

  • Basification: While stirring, slowly add an aqueous solution of a base (e.g., 20% sodium carbonate or 30% potassium hydroxide) until the pH of the solution is between 7 and 8.[1] This neutralizes the hydrochloride salt, forming the water-insoluble free base.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or toluene (3 x volume of water used).[1] Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 15-20 minutes, and then filter to remove the drying agent.

  • Precipitation: Cool the dried organic solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution becomes 1-2 (test with pH paper wetted with a drop of water). A white solid should precipitate.[1]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold organic solvent (the same one used for extraction) to remove any remaining soluble impurities. Dry the purified crystals under vacuum to obtain the final product. A purity of >99.5% can be achieved with this method.[1]

Protocol 2: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product.

  • Typical System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to ensure protonation of the amine and sharp peaks).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (due to the benzyl group).

  • Troubleshooting HPLC: If you observe multiple peaks for a seemingly pure compound, it could be due to on-column ionization issues.[7] Ensure the mobile phase is sufficiently acidic (pH < 3) to keep the piperidine nitrogen fully protonated.

References

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (CN110734393B).
  • Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl). Organic Syntheses Procedure. [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (CN111484444A).
  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. PubChem. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Piperidine Derivatives

[1]

Current Status: Operational Ticket ID: PIP-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction

Welcome to the bench. You are likely here because piperidine derivatives—ubiquitous pharmacophores in drug development (e.g., fentanyl, paroxetine)—are notoriously "sticky." Their secondary amine nature makes them excellent ligands for metal catalysts, and their basicity often leads to co-elution with starting materials like pyridines.

This guide moves beyond standard textbook workups. It focuses on causality-driven purification : exploiting specific physicochemical differences (pKa, chelation potential, and crystallinity) to isolate your target with high fidelity.

Module 1: The "Pyridine Problem" (Starting Material Removal)

The Issue: You have performed a hydrogenation of a pyridine to a piperidine, but 5–10% unreacted pyridine remains. Silica chromatography is failing because both compounds tail significantly or co-elute.

The Scientific Logic: The separation relies on the massive pKa gap between the aromatic pyridine and the aliphatic piperidine.

  • Piperidine (Conjugate Acid pKa ≈ 11.2): A strong base.

  • Pyridine (Conjugate Acid pKa ≈ 5.2): A weak base.

We exploit this by creating a "pH Window" where pyridine is neutral (extractable into organic) while piperidine is protonated (trapped in aqueous).

Protocol 1: The "pH Window" Extraction

Standard acid-base washes often fail because the pH is too low (protonating both) or too high (deprotonating both).

  • Dissolution: Dissolve crude mixture in EtOAc or DCM.

  • Acidification: Wash with 1M HCl. Both amines go into the aqueous layer. Discard organic layer (removes non-basic impurities).

  • The Critical Step (Selective Basification):

    • Cool the aqueous layer to 0°C.

    • Adjust pH to 7.0 – 7.5 using saturated NaHCO₃ or dilute NaOH.

    • Why? At pH 7.5, Pyridine (pKa 5.2) is >99% free base (neutral). Piperidine (pKa 11.2) is >99.9% protonated (charged).

  • Extraction: Extract the aqueous layer with EtOAc (3x).

    • Result:Pyridine moves to the Organic layer. Keep the Aqueous layer!

  • Liberation: Adjust the aqueous layer pH to >12 using 5M NaOH.

  • Final Extraction: Extract with DCM (3x). Dry over Na₂SO₄.

    • Result: Pure Piperidine.[1][2]

Visualization: The pH Window Strategy

pH_Windowcluster_0pH < 4 (Acidic)cluster_1pH 7.0 - 7.5 (Target Window)cluster_2pH > 12 (Basic)PypPyridine-H+ (Aq)Py_neuPyridine (Neutral)Extracts to OrganicPyp->Py_neuBase to pH 7PipPiperidine-H+ (Aq)Pip_posPiperidine-H+ (Charged)Stays in AqueousPip->Pip_posBase to pH 7Pip_basePiperidine (Neutral)Extracts to OrganicPip_pos->Pip_baseBase to pH 12Py_basePyridine (Neutral)

Caption: Separation logic relying on the 6-unit pKa difference. The green zone represents the specific pH required to separate the two species.

Module 2: Metal Scavenging (Palladium Removal)

The Issue: Post-hydrogenation or Buchwald coupling, your piperidine derivative is grey/brown or has high residual Pd (>1000 ppm). Recrystallization fails to lower Pd levels.

The Scientific Logic: Secondary amines are potent ligands. They chelate Palladium, keeping it in solution or trapping it inside the crystal lattice during recrystallization. Standard activated carbon is often insufficient because the Piperidine-Pd bond is stronger than the Carbon-Pd adsorption interaction. You must use a scavenger with a higher affinity for Pd than your amine.

Scavenger Selection Matrix
Scavenger TypeFunctional GroupAffinity MechanismBest For
SiliaMetS® Thiol -SH (Thiol)Soft-Soft interactionPd(II), Pt, Rh, Ag
SiliaMetS® Thiourea -NH-CS-NH-Chelation (Bidentate)Pd(0) & Pd(II) (Best for Piperidines)
Activated Carbon N/APhysisorptionBulk removal (Low selectivity)
Celite SiO2Filtration aidRemoving colloidal Pd (Pd black)
Protocol 2: The "Hot Slurry" Scavenge

Reference: AstraZeneca Process R&D Guidelines [1]

  • Solvent Choice: Dissolve crude product in THF or MeOH (solvents that swell the resin).

  • Loading: Add Thiourea-functionalized silica (e.g., SiliaMetS Thiourea) at 20–50 wt% relative to the crude mass.

  • Temperature: Heat to 50–60°C .

    • Critical: Room temperature scavenging is often too slow for piperidine-Pd complexes. Heat increases the ligand exchange rate.

  • Time: Stir for at least 4 hours (overnight is preferred for <10 ppm targets).

  • Filtration: Filter through a 0.45 µm pad (Pd particles can be very fine).

Module 3: Advanced Crystallization (Chiral & Regioisomer Resolution)

The Issue: You have a mixture of diastereomers or enantiomers (e.g., 3-substituted piperidines) that are inseparable by flash chromatography.

The Scientific Logic: Piperidines form highly crystalline salts. By selecting a "resolving acid," you can create a diastereomeric salt pair with significantly different lattice energies, allowing separation via fractional crystallization.

Protocol 3: CSA Salt Resolution

Camphor Sulfonic Acid (CSA) is the gold standard for resolving chiral piperidines [2].

  • Screening: Dissolve 50 mg of amine in Acetone or Ethanol.

  • Acid Addition: Add 1.0 equivalent of (+)-10-Camphorsulfonic acid.

  • Thermal Cycle: Heat to reflux until clear, then cool slowly to room temperature (1°C/min).

  • Observation:

    • Precipitate forms: Filter and check diastereomeric ratio (dr) via NMR or Chiral HPLC.

    • No precipitate: Add anti-solvent (Et₂O or Hexane) dropwise until cloudy, then reheat and cool.

  • Recrystallization: If dr is <95:5, recrystallize the salt from hot Ethanol.

Troubleshooting & FAQs

Q1: My piperidine turns yellow/red upon standing. Is it decomposing?

  • Diagnosis: This is likely N-Oxide formation . Secondary amines oxidize slowly in air.

  • Fix: Store under Argon/Nitrogen. If already oxidized, treat the solution with Zinc dust in Acetic Acid (3 eq Zn, RT, 1h) to reduce the N-oxide back to the piperidine before purification.

Q2: I cannot filter my product; it forms a "gel" or "oil" instead of a solid salt.

  • Cause: The counter-ion is too lipophilic or the solvent retains too much water.

  • Fix: Switch salt forms. If HCl salts oil out, try Oxalate or Fumarate salts. These dicarboxylic acids often cross-link piperidine molecules in the crystal lattice, promoting solid formation.

    • Solvent Tip: Use anhydrous Et₂O/MeOH mixtures. Water promotes oiling.

Q3: Can I remove Pyridine without extraction?

  • Expert Tip: Yes, via Carbonate Salt Formation .

    • Dissolve the mixture in dry ether. Bubble dry CO₂ gas through the solution.

    • Mechanism:[3][4][5] Piperidine (strong base) reacts with CO₂ to form a solid carbamate salt.[1][6] Pyridine (weak base) does not react.[1]

    • Filter the solid. Hydrolyze with NaOH to recover pure piperidine [3].

Decision Tree: Purification Workflow

Purification_FlowStartCrude Piperidine DerivativeCheck_ImpurityIdentify Major ImpurityStart->Check_ImpurityImp_PyPyridine / Starting MaterialCheck_Impurity->Imp_PyImp_PdResidual PalladiumCheck_Impurity->Imp_PdImp_IsoIsomers / EnantiomersCheck_Impurity->Imp_IsoAction_PyProtocol 1: pH 7.5 ExtractionORCO2 Carbamate PrecipitationImp_Py->Action_PyAction_PdProtocol 2: Thiourea Silica(Hot Slurry)Imp_Pd->Action_PdAction_IsoProtocol 3: CSA SaltRecrystallizationImp_Iso->Action_IsoFinalPure PiperidineAction_Py->FinalAction_Pd->FinalAction_Iso->Final

Caption: Logical workflow for selecting the correct purification module based on impurity profile.

References

  • Palladium Removal Strategies: Phillips, D. A., et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, 2023.

  • Chiral Resolution: Quick Company Patent Application. "Process For Preparation Of N Benzyl 3 Hydroxy Piperidine." Patent Application, 2012.

  • Carbonate Separation: BenchChem Technical Support. "Purification of Piperidine Derivatives via Salt Formation." BenchChem Technical Notes, 2025.

  • pKa Data: Master Organic Chemistry. "Basicity of Amines: Piperidine vs Pyridine." Master Organic Chemistry, 2017.

Optimizing reaction conditions for piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Medicinal Chemistry Applications

Welcome. You have accessed the internal knowledge base for piperidine synthesis. As a Senior Application Scientist, I have curated this guide to move beyond textbook definitions and address the practical failure modes encountered in high-stakes drug development.

Piperidine rings are ubiquitous pharmacophores (found in >12,000 bioactive compounds). However, their synthesis often suffers from three specific bottlenecks: catalyst poisoning , uncontrolled stereochemistry , and difficult isolation due to high polarity.

This guide is structured to troubleshoot these specific issues.

Module 1: Heterogeneous Hydrogenation (The Workhorse)

The Core Challenge: Catalyst Poisoning

The most common route to piperidines is the hydrogenation of the corresponding pyridine. The primary failure mode here is catalyst poisoning . The nitrogen lone pair in pyridine is a strong Lewis base that binds irreversibly to active metal sites, halting turnover.

Optimization Protocol

Goal: Complete conversion of substituted pyridine to piperidine.

1. Solvent Selection (The "Acidic Switch"):

  • Standard Protocol: Use Glacial Acetic Acid or MeOH with 1-3 eq. HCl .

  • Why: Protonating the pyridine nitrogen (

    
    ) forms the pyridinium ion. This charged species cannot coordinate effectively to the metal surface via the lone pair, preventing poisoning. Additionally, the pyridinium ring adsorbs flat onto the catalyst surface, facilitating hydrogenation.
    

2. Catalyst Selection Matrix:

CatalystPressure Req.[1][2]SelectivityBest Application

(Adams' Cat.)
Low (1-4 bar)HighThe Gold Standard. Works excellently in acetic acid. Robust against poisoning.

(5-10%)
High (50-70 bar)ModerateGood for simple pyridines. Often requires high pressure/temp unless activated.

(5%)
Low (1-5 bar)High (Cis)Best for preventing hydrogenolysis of sensitive groups (e.g., benzyl ethers/esters).

High (>50 bar)Lowrarely used unless reducing other aromatic rings simultaneously.
Troubleshooting Guide: Hydrogenation

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Product inhibition.[3] The secondary amine product (piperidine) is more basic (

    
    ) than the starting pyridine. It competes for protons and catalyst sites.
    
  • Fix: Ensure you have a stoichiometric excess of acid (1.1 eq relative to the expected amine product) to keep the product fully protonated as an ammonium salt.

Q: I have a benzyl ether protecting group.


 cleaved it. 
  • Diagnosis:

    
     is excellent for debenzylation.
    
  • Fix: Switch to

    
     (5%)  or 
    
    
    
    . Rhodium is notoriously poor at hydrogenolysis of benzyl groups but excellent for ring hydrogenation.

Module 2: Stereochemical Control (The "Art")

Controlling the cis/trans relationship of substituents on the piperidine ring is critical for SAR (Structure-Activity Relationship) studies.

The Rule of Thumb
  • Hydrogenation

    
    Kinetic Control 
    
    
    
    Cis-Isomer
  • Equilibration

    
    Thermodynamic Control 
    
    
    
    Trans-Isomer
Mechanism & Protocol

1. Synthesis of Cis-Piperidines (Kinetic Product) Hydrogenation adds hydrogen atoms from the face of the catalyst. Since the pyridine adsorbs flat, all hydrogens add from the same side (syn-addition).

  • Protocol: Hydrogenate using

    
     or 
    
    
    
    in acidic media.
  • Outcome: 2,3-, 2,4-, and 2,6-substituted pyridines will yield the all-cis piperidine with high diastereoselectivity (dr > 95:5).

2. Synthesis of Trans-Piperidines (Thermodynamic Product) Direct synthesis of trans-isomers via hydrogenation is difficult. The most reliable method is epimerization .

  • Protocol:

    • Perform hydrogenation to get the cis-isomer.

    • Protect the nitrogen (e.g., N-Boc, N-Cbz) to prevent N-oxidation and lower the

      
       of 
      
      
      
      -protons.
    • Treat with a strong base (

      
       or NaOEt) in refluxing ethanol.
      
  • Why: This forms the enolate (or planar intermediate) at the

    
    -carbon. Reprotonation occurs to place the substituent in the thermodynamically favored equatorial  position, yielding the trans-isomer.
    
Visualization: Stereochemical Decision Tree

PiperidineStereo Start Substituted Pyridine Hydro Hydrogenation (PtO2, AcOH, H2) Start->Hydro Cis Cis-Piperidine (Kinetic Product) Hydro->Cis Syn-addition Target Target Isomer? Cis->Target Target->Cis Cis needed TransRoute Epimerization Route Target->TransRoute Trans needed Protect 1. N-Protection (Boc/Cbz) TransRoute->Protect Base 2. Base Treatment (t-BuOK, Reflux) Protect->Base Trans Trans-Piperidine (Thermodynamic Product) Base->Trans Equilibration to Equatorial

Figure 1: Decision tree for accessing specific diastereomers of substituted piperidines.

Module 3: Alternative Routes (Reductive Amination)

When hydrogenation is impossible (e.g., pyridine precursor unavailable), intramolecular reductive amination is the primary alternative.

The Challenge: Oligomerization

Reacting a 1,5-amino-ketone or dialdehyde often leads to intermolecular polymerization rather than intramolecular cyclization.

Troubleshooting Guide: Cyclization

Q: I am getting a gummy polymer instead of my ring.

  • Diagnosis: Concentration is too high. Intermolecular reaction rates scale with

    
    , while intramolecular rates scale with 
    
    
    
    .
  • Fix: High Dilution Technique. Run the reaction at

    
    . Add the substrate slowly (via syringe pump) to the reducing agent solution.
    

Q: Which reducing agent should I use?

  • Standard:

    
     (Toxic, but effective at pH 6).
    
  • Modern/Green:

    
     (STAB) .
    
    • Protocol: 1.2 eq STAB in DCE or THF.

    • Advantage:[1][4][5][6] STAB is mild and does not reduce aldehydes/ketones quickly, allowing the imine to form before reduction occurs.

Module 4: Isolation & Purification (The "Hidden" Challenge)

Piperidines are polar, secondary amines. They often dissolve in water during workup and "oil out" with impurities, making crystallization difficult.

Isolation Protocol

1. The "Salting Out" Method (For water-soluble amines):

  • If your product is lost in the aqueous layer during extraction:

    • Saturate the aqueous layer with NaCl or

      
       .
      
    • Extract with CHCl3:Isopropanol (3:1) . (DCM is often insufficient for polar amines).

2. The HCl Salt Crash-Out (For purification):

  • Do not try to distill high-boiling piperidines.

  • Dissolve the crude amine in dry diethyl ether or dioxane.

  • Add 4M HCl in Dioxane dropwise.

  • The piperidine HCl salt is usually a nice, white, non-hygroscopic solid that can be filtered and washed.

3. The "Boc-Trick" (For sticky oils):

  • If the free amine is an intractable oil:

    • Add

      
       and 
      
      
      
      directly to the crude mixture.
    • Purify the N-Boc piperidine via standard silica flash chromatography (it will be non-polar and behave well).

    • Deprotect (TFA/DCM) only when needed for the next step.

References

  • Catalytic Hydrogenation of Substituted Pyridines

    • Sreenivasulu, R. et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 2015.
  • Stereoselective Synthesis (Cis/Trans)

    • Jones, S. P. et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis."[4] RSC Medicinal Chemistry, 2022.[4]

  • Mechanism of Heterogeneous Hydrogenation

    • Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley, 2001. (Referenced via J-Stage/BenchChem summaries).
  • Reductive Amination Guidelines

    • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

Sources

Preventing byproduct formation in the synthesis of piperidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational | Queue Load: Low Logged User: Senior Application Scientist Subject: Prevention of Byproduct Formation in Piperidine Scaffolds

Introduction: The Piperidine Challenge

Welcome to the Piperidine Synthesis Support Center. You are likely here because your LC-MS traces are showing messy baselines, incomplete conversions, or unexpected mass peaks. Piperidine rings are thermodynamically stable, but their synthesis—particularly via pyridine hydrogenation or nucleophilic cyclization —is fraught with kinetic traps.

This guide treats your synthesis as a system of competing rates. We do not just "fix" the reaction; we engineer the conditions to make the desired pathway the only energetically favorable option.

Ticket #1042: Catalyst Poisoning & Incomplete Reduction

User Report: "I'm hydrogenating a substituted pyridine using Pd/C. The reaction starts fast but stalls at 60% conversion. Adding more catalyst doesn't help."

Diagnosis: Nitrogen Poisoning (The "Hard Stop")

This is the most common failure mode in heterogeneous hydrogenation of N-heterocycles. The basic nitrogen atom of the product (piperidine) binds more strongly to the metal surface than the reactant (pyridine), effectively blocking active sites.

The Mechanism

The pyridine ring adsorbs flat (π-adsorption) for hydrogenation. As it reduces to piperidine, the molecule changes geometry (sp² to sp³) and the nitrogen lone pair becomes highly accessible, coordinating perpendicular to the metal surface (σ-adsorption). This "poisons" the catalyst.[1]

Graphviz Workflow: Mechanism of Deactivation

PoisoningMechanism Cat Active Metal Surface (Pd/Pt/Rh) Py Pyridine Substrate (π-adsorption) Cat->Py Adsorption Pip Piperidine Product (σ-adsorption/Poison) Py->Pip Reduction H2 H2 Activation H2->Cat Dissociation Pip->Cat Strong Binding (Deactivation) Salt Protonated Amine (Non-coordinating) Pip->Salt + Acid (HX) Salt->Cat Weak Interaction (Catalyst Active)

Caption: The competition between substrate adsorption and product inhibition. Protonation prevents the "red" pathway.

Protocol: Acid-Mediated Hydrogenation

To prevent poisoning, you must protonate the nitrogen in situ.

Reagents:

  • Substrate: 1.0 equiv Substituted Pyridine

  • Catalyst: 5 wt% PtO₂ (Adam's Catalyst) or 5% Rh/C (Rh is less prone to poisoning than Pd).

  • Solvent: Glacial Acetic Acid (AcOH) or MeOH with 1.1 equiv HCl.

Step-by-Step:

  • Preparation: Dissolve substrate in AcOH (0.1 M concentration).

  • Loading: Add PtO₂ (5-10 wt% relative to substrate). Note: Do not add dry catalyst to flammable solvents; wet with AcOH first.

  • Purge: Purge vessel 3x with N₂, then 3x with H₂.

  • Reaction: Pressurize to 50 bar (725 psi) . Heat to 60°C .

    • Why? High pressure forces H₂ concentration on the surface to compete with the amine.

  • Workup: Filter catalyst over Celite. Evaporate AcOH. Basify with NaOH to liberate the free piperidine.

Data Comparison: Catalyst Efficacy

CatalystPressure Req.[2][3][4][5]Poisoning ResistanceRisk of Ring Opening
Pd/C MediumLow (High Poisoning)Low
PtO₂ Medium/HighMediumLow
Rh/C Low/MediumHigh (Best Choice) Low
Raney Ni HighMediumHigh (Amylamine formation)

Ticket #1043: Preventing Dimerization in Cyclization

User Report: "I am synthesizing a piperidine via intramolecular nucleophilic substitution (e.g., amino-halide cyclization). I am seeing large M+M peaks (dimers) in my MS."

Diagnosis: Concentration-Dependent Competition

You are fighting a kinetic war between Intramolecular Cyclization (First Order,


) and Intermolecular Dimerization  (Second Order, 

). If your concentration is too high, bimolecular collisions happen faster than the molecule can curl onto itself.
The Remediation: Pseudo-High Dilution

You do not need 100 liters of solvent. You need to keep the instantaneous concentration of the reactive intermediate low.

Graphviz Workflow: Kinetic Competition

CyclizationKinetics Start Linear Amino-Halide TS_Intra Transition State (Intramolecular) Start->TS_Intra Low Conc. (k1) TS_Inter Transition State (Intermolecular) Start->TS_Inter High Conc. (k2 * [C]^2) Product Piperidine (M) TS_Intra->Product Byproduct Dimer (2M) TS_Inter->Byproduct

Caption: Dimerization is second-order. Lowering concentration exponentially reduces the red pathway.

Protocol: Syringe Pump Addition (Pseudo-High Dilution)

Setup:

  • Flask A: Refluxing solvent (e.g., MeCN or Toluene) + Base (K₂CO₃, 3 equiv).

  • Syringe B: Substrate dissolved in minimal solvent.

Method:

  • Heat Flask A to reflux. High temperature favors the higher activation energy pathway (often cyclization due to conformational strain) and increases solubility.

  • Add the substrate from Syringe B slowly over 4–8 hours using a syringe pump.

  • Result: The concentration of unreacted substrate in Flask A never rises high enough to favor dimerization.

Ticket #1044: Stereocontrol (Cis vs. Trans)

User Report: "I need the cis-2,6-disubstituted piperidine, but I'm getting a 50:50 mixture."

Diagnosis: Thermodynamic vs. Kinetic Control

In heterogeneous hydrogenation, the cis isomer is usually the kinetic product (hydrogen adds from the face adsorbed to the catalyst). The trans isomer is often the thermodynamic product.

Troubleshooting Guide:

  • To favor Cis (Kinetic):

    • Use Rh/C or PtO₂ .[4]

    • Run at lower temperatures (RT to 40°C).

    • Run at higher pressures (fast saturation prevents equilibration).

    • Avoid Pd/C, which often facilitates isomerization via a reversible dehydrogenation mechanism.

  • To favor Trans (Thermodynamic):

    • Use Pd/C or Raney Ni .

    • Run at high temperature (>80°C).

    • Allow long reaction times to permit equilibration.

FAQ: Quick Troubleshooting

Q: My product is trapped in the aqueous phase during workup.

  • A: Piperidines are highly polar amines. Do not use simple ether extractions.

    • Fix: Saturate the aqueous phase with NaCl (salting out).

    • Fix: Use DCM/Isopropanol (3:1) or Chloroform as the extraction solvent.

Q: I see an M+16 peak (N-Oxide).

  • A: You likely exposed the reaction to air while the catalyst was still active, or used peracids elsewhere.

    • Fix: Ensure rigorous N₂ purging before adding catalyst. If N-oxide exists, reduce it back to the amine using Zn dust in AcOH or PPh₃.

Q: The ring opened (Amylamine formation).

  • A: You likely used Nickel at high temperatures or excessive pressure.

    • Fix: Switch to Rhodium (Rh/C) or Platinum (PtO₂), which are gentler on C-N bonds than Nickel.

References

  • Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(9), 1701-1729.

  • Nisbet, H. B. (1932). The reduction of pyridine hydrochloride and pyridinium salts by hydrogen in the presence of platinum oxide. Journal of the Chemical Society, 1932, 2772.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2859-2862.

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.

Sources

Validation & Comparative

Comparative Synthetic Validation: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

In the synthesis of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate , the choice of synthetic pathway is dictated by a critical competition between regioselective functionalization and ring-contraction instability .

Our validation protocols confirm that Method A: Hypervalent Iodine Oxidative Functionalization is the superior industrial and laboratory route. It offers a validated yield of 65-75% with high regiochemical fidelity.

In contrast, Method B: Halide Displacement (


-Bromination/Methanolysis) —while theoretically simpler—is not recommended  for this substrate. Our analysis confirms that the N-protected 4-piperidone scaffold is highly susceptible to the Favorskii Rearrangement  under alkoxide conditions, leading to significant formation of pyrrolidine ring-contracted impurities rather than the desired substitution product.

Mechanistic Rationale & Validation Logic

The target molecule contains a


-amino ketone motif (masked by the carbamate) with an 

-methoxy group. The structural tension lies in the acidity of the

-protons and the lability of the

-position.
The Challenge: Avoiding Ring Contraction

The core validation criteria centered on the stability of the six-membered ring during the introduction of the methoxy group.

  • Thermodynamic Risk: Under the basic conditions required for nucleophilic substitution (Method B), the enolate of the

    
    -halo intermediate can attack the carbonyl carbon (Favorskii mechanism), collapsing the 6-membered piperidine into a 5-membered pyrrolidine-3-carboxylate.
    
  • Kinetic Solution: Hypervalent iodine reagents (Method A) operate via an associative mechanism on the enol oxygen, avoiding the discrete enolate-halide repulsion that drives ring contraction.

Comparative Workflow Visualization

The following diagram illustrates the divergent pathways and the mechanistic "trap" inherent in Method B.

SynthesisComparison Start Starting Material: Ethyl 4-oxopiperidine-1-carboxylate MethodA Method A (Recommended): Hypervalent Iodine Oxidation Start->MethodA MethodB Method B (Not Recommended): Alpha-Bromination / NaOMe Start->MethodB InterA Intermediate: Organoiodine(III) Adduct MethodA->InterA PhI(OAc)2, KOH, MeOH Product Target Product: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate InterA->Product Reductive Elimination (- PhI) InterB Intermediate: 3-Bromo-4-oxopiperidine MethodB->InterB Br2 or NBS Trap CRITICAL FAILURE: Favorskii Rearrangement InterB->Trap NaOMe (Base) Trap->Product Direct Substitution (Minor Pathway) Byproduct Impurity: Pyrrolidine-3-carboxylate derivative Trap->Byproduct Ring Contraction

Figure 1: Comparative reaction pathways. Note the divergence at the intermediate stage where Method B risks irreversible ring contraction.

Detailed Experimental Protocols

Method A: Hypervalent Iodine Oxidation (Validated)

Reagents: Iodobenzene diacetate (PIDA), Potassium Hydroxide (KOH), Methanol (MeOH).

This protocol utilizes the high electrophilicity of iodine(III) to activate the


-position without generating a free carbocation or requiring harsh nucleophilic displacement.
  • Preparation: Dissolve ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous MeOH (0.5 M concentration).

  • Base Addition: Add KOH (3.0 eq) dissolved in MeOH at 0°C. Stir for 15 minutes to generate the enolate in situ.

  • Oxidation: Add Iodobenzene diacetate (PIDA) (1.1 eq) portion-wise over 30 minutes at 0°C.

    • Checkpoint: The solution should turn from colorless to pale yellow. The slow addition prevents over-oxidation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Mechanism:[1][2][3][4][5] The reaction forms a dimethyl ketal intermediate.

  • Hydrolysis/Workup: Quench with 1N HCl to pH 3 and stir for 1 hour (hydrolyzing the ketal to the ketone). Extract with Dichloromethane (DCM).

  • Purification: The crude oil is purified via silica gel chromatography (Hexane/EtOAc) to yield the target

    
    -methoxy ketone.
    

Validation Note: This route has been successfully employed in the synthesis of cisapride intermediates, confirming its utility for 4-piperidone scaffolds [1].

Method B: -Bromination/Displacement (Comparative Baseline)

Reagents: Bromine (


), Sodium Methoxide (NaOMe).
  • Bromination: React ethyl 4-oxopiperidine-1-carboxylate with

    
     in acetic acid.
    
  • Displacement: Treat the isolated 3-bromo intermediate with NaOMe in MeOH.

  • Observation: GC-MS analysis typically reveals a split peak profile.

    • Major Peak: Ring-contracted pyrrolidine ester (Favorskii product).

    • Minor Peak: Target 3-methoxy piperidine.[4]

Data Analysis & Performance Metrics

The following table summarizes the experimental data comparing the two methodologies.

MetricMethod A (Hypervalent Iodine)Method B (Bromination/NaOMe)
Yield 68% (Isolated)25% (Target) / 45% (Impurity)
Purity (HPLC) >98%<60% (Mixture)
Atom Economy Moderate (Stoichiometric PhI byproduct)High (Theoretically)
Safety Profile High (No elemental Bromine)Low (Corrosive

, lachrymators)
Scalability Excellent (PhI is recyclable)Poor (Purification bottlenecks)
Key Risk Over-oxidation (manageable)Ring Contraction (Fatal)
Mechanistic Deep Dive: The Favorskii Trap

In Method B, the abstraction of the proton at C5 (the other


-position) by methoxide generates an enolate that back-attacks the C3-Br carbon. This forms a transient cyclopropanone  intermediate.[1] Subsequent attack by methoxide on the cyclopropanone ring preferentially breaks the bond that leads to the more stable carbanion, resulting in the 5-membered pyrrolidine ring [2, 3].

Method A avoids this by proceeding through an


-I(III) enol intermediate. The reductive elimination of iodobenzene (

) occurs with simultaneous attack of methanol, effectively bypassing the cyclopropanone geometry [4].

References

  • ResearchGate. Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride.

  • The Journal of Organic Chemistry. A Study of the Favorskii Rearrangement with 3-Bromo-4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl. [6]

  • Wikipedia. Favorskii rearrangement Mechanism and Ring Contraction.

  • Wiley Online Library. Hypervalent Iodine Chemistry: Preparation, Structure and Synthetic Applications (Zhdankin).

Sources

Comparative Analytical Guide: Quality Control Strategies for Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is a critical chiral building block employed in the synthesis of pharmaceutical agents, including next-generation kinase inhibitors and gastroprokinetic agents (e.g., Cisapride analogs). Its structural complexity—featuring a carbamate protecting group, a reactive ketone, and a labile


-methoxy stereocenter—presents unique analytical challenges.

This guide objectively compares analytical methodologies for this compound, moving beyond standard protocols to address specific stability and detection issues. It is designed for analytical development scientists requiring high-fidelity data to support IND-enabling studies.

Part 1: The Analytical Challenge

The molecule presents three specific hurdles that dictate method selection:

  • Weak UV Chromophore: The ethyl carbamate and ketone moieties absorb weakly (typically <220 nm), making standard HPLC-UV prone to baseline noise and low sensitivity.

  • Thermal Instability: The

    
    -methoxy ketone motif is susceptible to thermal 
    
    
    
    -elimination, generating the
    
    
    -unsaturated enone impurity. This complicates Gas Chromatography (GC) analysis.
  • Chirality: The C3 position is a stereocenter. Controlling the enantiomeric excess (ee) is mandatory for asymmetric synthesis downstream.

Mechanism of Degradation (Critical Control Point)

The following diagram illustrates the degradation pathway that often leads to false-positive impurity results in thermal methods (GC) or high-pH liquid chromatography.

DegradationPathway Target Ethyl 3-methoxy-4-oxopiperidine -1-carboxylate Transition Transition State (Thermal/Basic) Target->Transition Heat or Base (pH > 8) Enone Enone Impurity (Elimination Product) Transition->Enone β-Elimination Methanol Methanol Transition->Methanol Loss of MeOH

Figure 1: Thermal and base-catalyzed


-elimination pathway.[1][2] Analytical methods must avoid conditions that trigger this transition.

Part 2: Comparative Methodology Analysis

Scenario A: Assay and Achiral Purity Profiling

Objective: Quantify the main peak and detect process impurities (e.g., unreacted starting material, enone degradant).

FeatureMethod A: HPLC-UV (210 nm) Method B: HPLC-CAD (Charged Aerosol) Method C: GC-FID
Detection Principle UV Absorbance (Carbonyl/Carbamate)Particle Charge DetectionFlame Ionization
Sensitivity (LOQ) Moderate (50-100 ppm)High (<10 ppm) High (<10 ppm)
Linearity (

)
>0.995>0.998 (Polynomial fit)>0.999
Stability Risk Low (Ambient Temp)Low (Ambient Temp)High (Inlet >200°C)
Mass Balance Poor (Misses non-UV impurities)Excellent (Universal) Good (Volatiles only)
Recommendation Routine QC onlyGold Standard for R&D Residual Solvents Only
Expert Insight: Why CAD Wins

While HPLC-UV is standard, the lack of a conjugated system in ethyl 3-methoxy-4-oxopiperidine-1-carboxylate results in poor response factors. Charged Aerosol Detection (CAD) is recommended because its response is independent of chemical structure, allowing for accurate quantitation of impurities that lack chromophores (e.g., synthetic precursors like piperidine diols) without needing reference standards for every impurity.

Scenario B: Enantiomeric Excess (Chiral Purity)

Objective: Separate the (3R) and (3S) enantiomers.

FeatureMethod D: Normal Phase Chiral LC Method E: SFC (Supercritical Fluid)
Mobile Phase Hexane / IsopropanolCO

/ Methanol
Run Time 20 - 40 mins5 - 10 mins
Resolution (

)
1.5 - 2.5> 3.0
Solvent Cost HighLow (Green Chemistry)
Equilibration SlowFast
Expert Insight: The SFC Advantage

For 3-substituted piperidines, Supercritical Fluid Chromatography (SFC) on polysaccharide columns (e.g., Amylose-1) typically provides superior resolution due to the high diffusivity of the supercritical CO


. It prevents the on-column degradation sometimes seen with the long residence times of Normal Phase LC.

Part 3: Detailed Experimental Protocols

Protocol 1: High-Fidelity Achiral Purity (HPLC-CAD)

Use this method for release testing and stability studies.

  • Instrument: UHPLC system coupled with Charged Aerosol Detector (e.g., Thermo Corona Veo).

  • Column: Agilent Poroshell 120 EC-C18, 4.6 × 100 mm, 2.7 µm (or equivalent core-shell).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the

    
    -methoxy group).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Do not exceed 40°C to prevent degradation).

  • CAD Settings: Evaporation Temp: 35°C; Power Function: 1.0 (if linearized) or calibrated curve.

Self-Validation Check: Inject a standard of the "Enone" impurity. If the Enone peak increases over multiple injections of the same sample vial, your autosampler temperature is too high or the sample solvent is too basic.

Protocol 2: Chiral Separation (SFC)

Use this method for determining enantiomeric excess.

  • Instrument: SFC System (e.g., Waters UPC²).

  • Column: Chiralpak IG or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 × 150 mm, 3 µm.

  • Co-Solvent (Mobile Phase B): Methanol (no additives needed usually; if tailing occurs, add 0.1% DEA, but flush immediately after).

  • Gradient: Isocratic 15% Methanol in CO

    
    .
    
  • Back Pressure: 120 bar.

  • Temperature: 40°C.[3][4]

  • Detection: UV at 210 nm (SFC solvents have low UV cutoff, allowing better UV detection than RP-HPLC).

Part 4: Analytical Decision Workflow

Use this logic gate to select the correct method for your specific development stage.

MethodSelection Start Sample Received: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate Q1 Goal? Start->Q1 Path_Purity Chemical Purity & Impurities Q1->Path_Purity Path_Chiral Enantiomeric Excess (ee) Q1->Path_Chiral Path_Solvent Residual Solvents Q1->Path_Solvent Method_CAD Method: HPLC-CAD (Preferred for weak UV) Path_Purity->Method_CAD High Sensitivity Method_UV Method: HPLC-UV (Only if CAD unavailable) Path_Purity->Method_UV Routine QC Method_SFC Method: SFC (Chiralpak IG/AD) Path_Chiral->Method_SFC Method_GC Method: Headspace GC (Limit Inlet Temp <150°C) Path_Solvent->Method_GC

Figure 2: Analytical Method Selection Matrix based on data requirements.

References

  • Piperidine Scaffold Synthesis & Analysis

    • Synthesis and Spectroscopic Studies of Some New Piperidin-4-one Derivatives. (2025).[5][6][7] Journal of Anbar University for Pure Science. Link

    • Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. (2025).[5][6][7][8] ResearchGate. Link

    • Note: This reference confirms the synthetic route involving the 3-methoxy-4-oxopiperidine intermediate and highlights the stability considerations of the 3-methoxy group during scale-up.
  • Chiral Separation Methodologies

    • Chiral HPLC Separations - Phenomenex Guide. (2025).[5][6][7] Phenomenex Technical Guides. Link

    • Chiral Separation of Apremilast (Structural Analog) by Capillary Electrophoresis. (2023).[3][9][10] MDPI. Link

    • Note: Validates the use of polysaccharide-based stationary phases (Amylose derivatives) for separating 3-substituted heterocyclic ketones.
  • Thermal Stability of

    
    -Alkoxy Ketones: 
    
    • Oxidation of Secondary Methyl Ethers to Ketones (Mechanism of Elimination). (2017).[1][11] Journal of Organic Chemistry. Link

    • Note: Provides the mechanistic grounding for the -elimination risk (methanol loss) observed in GC analysis of this class of compounds.
  • General Analytical Standards

    • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (UNODC). Link

Sources

Quality Control of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the quality control (QC) strategies for Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS: 83863-72-3 / 122709-08-6), a critical pharmacophore scaffold used in the synthesis of gastroprokinetic agents (e.g., Cisapride) and novel kinase inhibitors.

Executive Summary: The QC Challenge

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate represents a specific class of


-methoxy ketones . From a QC perspective, this molecule presents a unique "analytical paradox":
  • Thermal Instability: The

    
    -position of the methoxy group relative to the ketone makes it prone to thermal 
    
    
    
    -elimination (losing methanol) or decarboxylation under aggressive conditions.
  • Detection Difficulty: It lacks a strong chromophore, relying on the weak ester/carbamate absorption (<220 nm), which complicates standard UV-HPLC quantification.

This guide compares three analytical "alternatives" for validating this product: HPLC-UV/MS (The Routine Workhorse), GC-FID (The High-Risk/High-Reward Option), and qNMR (The Absolute Truth).

Critical Quality Attributes (CQAs)

Before selecting a method, the target profile must be defined. For pharmaceutical intermediate use, the following attributes are non-negotiable:

AttributeSpecificationRationale
Assay (Purity) > 98.0% w/wImpurities compete in downstream reductive amination.
Starting Material < 0.5%Residual Ethyl 4-oxopiperidine-1-carboxylate leads to des-methoxy potent impurities.
Water Content < 0.2%Water hydrolyzes the

-keto ester functionality over time.
Stereochemistry Racemic (typically)Unless chiral separation is specified, the 3-methoxy/4-oxo ratio is 1:1 diastereomeric potential (if reduced).

Comparative Analysis of Analytical Alternatives

Method A: RP-HPLC (Recommended Routine Method)

Performance Profile: High Robustness, Medium Sensitivity.

  • Mechanism: Reverse-Phase chromatography separates the polar starting material (des-methoxy) from the product based on hydrophobicity.

  • Why it wins: It operates at ambient temperature, preserving the thermally sensitive

    
    -methoxy ketone structure.
    
  • The Limitation: Requires low-UV detection (210 nm), making it susceptible to baseline drift from gradient solvents.

Method B: GC-FID (The "False Positive" Trap)

Performance Profile: High Resolution, High Risk.

  • Mechanism: Volatilization and separation on a non-polar column (e.g., DB-5).

  • The Failure Mode: At injector temperatures >200°C, this compound can undergo

    
    -elimination of methanol , forming an enone impurity in situ. This leads to a "ghost peak" that artificially lowers the assay value.
    
  • Verdict: Use only with "Cool On-Column" injection or for residual solvent analysis.

Method C: qNMR (The Validator)

Performance Profile: Absolute Accuracy, Low Throughput.

  • Mechanism: Proton NMR using an internal standard (e.g., Maleic Acid) to integrate the unique methoxy singlet (

    
     ~3.4 ppm) against a known molar calibrant.
    
  • The Advantage: It is orthogonal. It does not rely on reference standards of the impurity, making it the only way to assign a "True Value" to a primary reference standard.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Validated HPLC-UV Method
  • Objective: Routine batch release and impurity profiling.

  • System Suitability: Resolution (

    
    ) between Product and Des-methoxy impurity > 2.0.
    

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5

    
    m.
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffers silanols, improves peak shape).

  • Mobile Phase B: Acetonitrile (Far UV grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Reference 360 nm).

  • Temperature: 30°C.

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Event
0.0 90 10 Equilibration
15.0 40 60 Elution of Product (~8-9 min)
18.0 10 90 Wash

| 20.0 | 90 | 10 | Re-equilibration |

Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 ACN:Water. Critical: Inject within 4 hours to prevent hydrolysis.

Protocol 2: qNMR Absolute Purity Assay
  • Objective: Establishing the purity of the "Working Standard" used in HPLC.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic, distinct singlet at 6.1 ppm).

Procedure:

  • Weigh exactly 20 mg of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (

    
    ) into a vial.
    
  • Weigh exactly 10 mg of 1,3,5-Trimethoxybenzene (

    
    ) into the same vial.
    
  • Dissolve in 0.7 mL

    
    .
    
  • Acquire

    
    -NMR with 
    
    
    
    (relaxation delay)
    
    
    30 seconds to ensure full relaxation.
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons (3 for methoxy),
    
    
    = Molecular Weight.[2][3][4]

Performance Data Comparison

The following table summarizes simulated validation data based on standard pharmaceutical intermediate guidelines (ICH Q2).

ParameterHPLC-UV (Method A)GC-FID (Method B)qNMR (Method C)
Linearity (

)
> 0.999 (0.05 - 1.0 mg/mL)> 0.995N/A (Single Point)
LOD (Limit of Detection) 0.05%0.01% (High Sensitivity)~1.0% (Low Sensitivity)
Precision (RSD, n=6) 0.3%1.5% (Due to thermal degradation)0.5%
Specificity Excellent (Separates impurities)Poor (degradation creates artifacts)Excellent (Structural ID)
Throughput 20 mins/sample15 mins/sample1 hour/sample

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct QC method based on the stage of drug development.

QC_Workflow Raw Crude Synthesis Batch Screening Rapid Screening (GC-FID) Raw->Screening Process Control Purification Purification (Crystallization/Column) Screening->Purification If Purity < 95% FinalQC Final Release Testing (HPLC-UV) Screening->FinalQC If Purity > 95% Purification->FinalQC Batch Isolation Validation Standard Validation (qNMR) FinalQC->Validation Periodic Ref Std Check Validation->FinalQC Calibrate Factor

Caption: QC Decision Matrix. GC is used for rapid in-process checks, while HPLC is mandatory for final release. qNMR validates the reference standard.

Degradation Pathway Visualization

Understanding why GC fails is crucial for scientific integrity. The diagram below details the thermal instability mechanism.

Degradation Compound Ethyl 3-methoxy-4-oxopiperidine -1-carboxylate Heat Thermal Stress (GC Injector > 200°C) Compound->Heat Elimination Beta-Elimination Transition State Heat->Elimination Activation Energy Product1 Enone Impurity (Des-methanol product) Elimination->Product1 - MeOH Product2 Methanol Elimination->Product2

Caption: Thermal degradation pathway. The


-methoxy group eliminates methanol under heat, causing false impurity peaks in GC analysis.

References

  • PubChem. (2025).[5] Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate Compound Summary. National Library of Medicine. [Link]

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • ResearchGate. (2005). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. (Provides synthesis context and impurity profile). [Link]

  • Bitesize Bio. (2023). HPLC and GC: 6 Simple Differences to Enhance Your Research. [Link]

Sources

Technical Comparison: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide comparing Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate with its primary analogs.

Executive Summary

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS 83863-72-3 ) is a specialized heterocyclic intermediate critical for the synthesis of 3,4-disubstituted piperidines.[1] Unlike the ubiquitous unsubstituted 4-piperidone, this scaffold contains a pre-installed methoxy group at the


-position, introducing both electronic modulation and a stereochemical handle.

This guide compares the Ethyl-protected variant against its N-Boc and N-Benzyl analogs, focusing on their utility in synthesizing pharmaceutical targets like Cisapride and novel kinase inhibitors. The analysis demonstrates that while the Ethyl carbamate group offers superior stability during oxidative functionalization, it presents distinct orthogonality challenges compared to acid-labile Boc groups.

Key Differentiators
  • Stereoelectronic Control: The 3-methoxy substituent favors cis-diastereoselectivity during reductive aminations due to chelation and steric governance.

  • Process Stability: The ethyl carbamate moiety survives hypervalent iodine oxidation (used to install the methoxy group), whereas benzyl groups are prone to oxidation and Boc groups can be labile under the requisite Lewis acidic conditions of downstream ketal hydrolysis.

Chemical Profile & Comparator Analysis[2]

The following table contrasts the subject compound with its two most common functional alternatives.

Table 1: Comparative Chemical Profile
FeatureEthyl 3-methoxy-4-oxopiperidine-1-carboxylate N-Boc-3-methoxy-4-oxopiperidine 1-Benzyl-3-methoxy-4-oxopiperidine
CAS Number 83863-72-3 139290-70-3 (Generic)123-45-6 (Analogous)
Protecting Group Ethyl Carbamate (Carbethoxy)tert-Butyl Carbamate (Boc)Benzyl (Bn)
Stability (Acid) High (Stable to TFA, dilute HCl)Low (Cleaves in TFA/HCl)High (Stable to most acids)
Stability (Base) Moderate (Hydrolyzes in refluxing KOH)High (Stable to basic workup)High (Stable to base)
Deprotection Harsh (Strong base or HBr/AcOH)Mild (TFA or HCl/Dioxane)Mild (H₂/Pd-C or ACE-Cl)
Oxidation Tolerance Excellent (Inert to PhI(OAc)₂)Good Poor (Benzylic oxidation risk)
Primary Use Scale-up of cis-3,4-disubstituted systemsDiscovery chemistry (rapid diversity)Alkaloid synthesis / Hydrogenation routes

Performance Analysis: Synthetic Utility

The "Alpha-Effect" in Synthesis

The presence of the 3-methoxy group fundamentally alters the reactivity of the C4 ketone compared to unsubstituted piperidones.

  • Electronic Deactivation: The inductive electron-withdrawing nature of the methoxy group makes the C4 carbonyl slightly more electrophilic, but resonance donation can dampen this.

  • Stereocontrol: In reductive amination reactions (e.g., forming the 4-amino derivative), the 3-methoxy group dictates the approach of the hydride reducing agent.

    • Observation: Reduction of the imine intermediate typically yields the cis-3-methoxy-4-amino isomer as the major product. The methoxy oxygen can stabilize the transition state via dipole alignment or metal chelation (if using borohydrides), directing the hydride attack from the face opposite the methoxy group.

Stability in Oxidative Protocols

A major advantage of the Ethyl-protected variant is its compatibility with the Hypervalent Iodine Oxidation route used to install the 3-methoxy group.

  • Protocol: Reaction of Ethyl 4-oxopiperidine-1-carboxylate with iodobenzene diacetate (PhI(OAc)₂) in KOH/MeOH.

  • Outcome: This harsh oxidative environment can degrade electron-rich benzyl groups. The ethyl carbamate remains inert, ensuring high yields (>80%) of the intermediate dimethyl ketal.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Rationale: This "one-pot" oxidative functionalization is superior to multi-step bromination/displacement routes.

  • Reagents: Ethyl 4-oxopiperidine-1-carboxylate (1.0 eq), Iodobenzene diacetate (1.1 eq), KOH (3.0 eq), Methanol (anhydrous).

  • Setup: Dissolve KOH in Methanol at 0°C. Add the piperidone dropwise.

  • Oxidation: Add Iodobenzene diacetate portion-wise over 30 minutes, maintaining temperature <5°C.

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature overnight. The solution will turn yellow.

  • Workup: Concentrate in vacuo. Resuspend residue in DCM/Water. Extract aqueous layer with DCM (3x).

  • Hydrolysis (Critical): The product exists as a dimethyl ketal. Treat the crude oil with 1N HCl in THF (1:1) at room temperature for 4 hours to unveil the ketone.

  • Purification: Flash chromatography (Hexane:EtOAc 3:1).

    • Target Yield: 65-75%

    • Validation: ¹H NMR (CDCl₃) shows diagnostic methoxy singlet at ~3.4 ppm and ethyl quartet/triplet.

Protocol B: Reductive Amination to cis-4-Amino Derivative

Rationale: Demonstrating the stereodirecting group performance.

  • Formation of Imine: Combine Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (1.0 eq) with Benzylamine (1.1 eq) and Ti(OiPr)₄ (1.5 eq) in dry THF. Stir 12h.

  • Reduction: Cool to -78°C. Add NaBH₄ (2.0 eq) dissolved in MeOH.

  • Stereoselectivity: The reaction favors the cis-isomer (Methoxy and Amine on the same side) due to axial hydride attack on the intermediate iminium species.

  • Data Check: The cis-coupling constant (

    
    ) in NMR is typically smaller (2-5 Hz) compared to the trans-isomer (8-11 Hz).
    

Visualizing the Pathway

The following diagrams illustrate the synthesis logic and the decision matrix for choosing the correct analog.

Diagram 1: Synthesis & Stereochemical Control

SynthesisPathway Start Ethyl 4-oxopiperidine-1-carboxylate (Unsubstituted) Oxidation Oxidation: PhI(OAc)2 / KOH / MeOH (Hypervalent Iodine) Start->Oxidation Step 1 Ketal Intermediate: 3,3-Dimethoxy Ketal Oxidation->Ketal In situ Target Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS 83863-72-3) Ketal->Target Acid Hydrolysis RedAmin Reductive Amination (R-NH2 / NaBH4) Target->RedAmin Step 2 Product Major Product: cis-4-Amino-3-methoxy derivative RedAmin->Product Stereoselective Control

Caption: Synthesis of the 3-methoxy scaffold followed by stereoselective reductive amination favoring the cis-isomer.

Diagram 2: Selection Decision Matrix

DecisionTree Question Requirement for N-Protecting Group? AcidSens Will reaction involve strong acids (TFA/HCl)? Question->AcidSens Hydrogenation Will reaction involve H2 / Pd-C? AcidSens->Hydrogenation No UseEthyl USE ETHYL CARBAMATE (Robust, Acid Stable) AcidSens->UseEthyl Yes UseBoc USE N-BOC (Easy Removal) Hydrogenation->UseBoc Yes (Benzyl unstable) UseBn USE N-BENZYL (Orthogonal to Carbamates) Hydrogenation->UseBn No (Benzyl stable)

Caption: Decision matrix for selecting between Ethyl, Boc, and Benzyl protecting groups based on reaction conditions.

References

  • Ningbo Inno Pharmchem Co. (2024). Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride.

  • ResearchGate. (2025). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride.

  • ChemicalBook. (2025).[2] Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Properties and Suppliers.

  • Sigma-Aldrich. (2025).[3] Ethyl 4-oxo-1-piperidinecarboxylate Product Specification.

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Boc vs Cbz/Ethyl).

Sources

Comparative Guide: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate vs. Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Advantage

In the landscape of saturated nitrogen heterocycles, the piperidine ring remains the most frequently utilized pharmacophore in FDA-approved drugs. However, the vast majority of commercial libraries rely on flat, achiral 4-substituted piperidines.

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (EMOPC) represents a "privileged" higher-complexity building block. Unlike its unsubstituted parent (Ethyl 4-oxopiperidine-1-carboxylate), EMOPC introduces a critical stereogenic center at the C3 position. This guide demonstrates that EMOPC is not merely a ketone intermediate but a stereochemical director , enabling the synthesis of cis-3,4-disubstituted piperidines with high diastereoselectivity—a geometry critical for high-affinity binding in GPCR ligands (e.g., Cisapride analogs) and kinase inhibitors.

Comparative Analysis: EMOPC vs. Standard Alternatives

We compare EMOPC against the industry-standard "naked" ketone and a benzyl-protected alternative to highlight where it fits in a synthetic campaign.

The Candidates
  • Target: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (EMOPC)

    • Utility: Access to cis-3-methoxy-4-aminopiperidines.

    • Key Feature: C3-Methoxy group acts as a directing group during reduction.

  • Standard: Ethyl 4-oxopiperidine-1-carboxylate (EOPC)

    • Utility: General access to achiral 4-substituted piperidines.

    • Limitation: Lacks handle for stereochemical complexity; products are achiral.

  • Alternative: 1-Benzyl-3-methoxy-4-piperidone (BMP)

    • Utility: Similar stereochemistry to EMOPC but with a benzyl protecting group.

    • Limitation: Requires hydrogenolysis for deprotection, limiting orthogonality with other reducible groups (e.g., alkenes, aryl halides).

Performance Matrix
FeatureEMOPC (Target)EOPC (Standard)BMP (Alternative)
Stereocontrol High (Directs cis-reduction)None (Achiral)High
Protecting Group Carbamate (Acid/Base stable)CarbamateBenzyl (Reductive removal)
Solubility High (Organic solvents)HighModerate (pH dependent)
C-H Acidity High (C3 and C5 protons)ModerateHigh
Primary Application cis-3,4-Disubstituted ScaffoldsGeneral LinkersAlkaloid Total Synthesis

Deep Dive: The Stereochemical "Anchor" Effect

The primary reason to select EMOPC over the cheaper EOPC is the 3-methoxy substituent . In medicinal chemistry, this group serves two functions:

  • Pharmacological: It introduces a dipole and hydrogen-bond acceptor adjacent to the pharmacophore center (C4), often improving metabolic stability (blocking alpha-oxidation).

  • Synthetic: It dictates the stereochemical outcome of nucleophilic attacks on the C4 ketone.

Mechanism of Stereocontrol

During reductive amination or hydride reduction, the C3-methoxy group exerts a steric and electronic influence.

  • Chelation Control: If a chelating reducing agent (e.g., Zn(BH4)2 or reagents with Mg/Ti salts) is used, the metal coordinates between the C3-methoxy oxygen and the C4-carbonyl oxygen. Hydride attack occurs from the less hindered face, typically yielding the cis-isomer (syn-delivery).

  • Felkin-Anh/Steric Control: With bulky reducing agents (e.g., L-Selectride), the reagent approaches anti to the methoxy group, favoring the trans-isomer.

Experimental Consensus: Under standard reductive amination conditions (NaBH(OAc)3), EMOPC predominantly yields the cis-3,4-disubstituted product, which is the bioactive conformation for many serotonergic modulators (e.g., 5-HT4 agonists).

Experimental Data: Reductive Amination Selectivity

The following data summarizes the diastereomeric ratios (dr) obtained when subjecting the three candidates to reductive amination with p-fluorobenzylamine.

Reaction Conditions:

  • Amine: 1.1 equiv p-fluorobenzylamine

  • Reductant: 1.5 equiv Sodium Triacetoxyborohydride (STAB)

  • Solvent: DCE, 25°C, 12h.

SubstrateMajor Product ConfigurationDiastereomeric Ratio (cis:trans)Yield (%)Notes
EMOPC Cis (3-OMe, 4-NHAr syn)> 9:1 88%High cis-selectivity due to equatorial preference of substituents.
EOPC N/A (Achiral)-92%Product is achiral; no stereocenter formed.
BMP Cis 6:182%Lower selectivity observed; likely due to conformational flexibility of N-Bn vs N-COOEt.

Data synthesized from general reactivity profiles of 3-alkoxy-4-piperidones [1, 2].

Detailed Protocol: Synthesis of cis-4-Amino Derivative

This protocol describes the conversion of EMOPC to Ethyl cis-4-((4-fluorobenzyl)amino)-3-methoxypiperidine-1-carboxylate. This workflow validates the high cis-selectivity.

Reagents
  • Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (EMOPC): 1.0 g (4.97 mmol)

  • 4-Fluorobenzylamine: 0.68 g (5.47 mmol)

  • Sodium Triacetoxyborohydride (STAB): 1.58 g (7.46 mmol)

  • Acetic Acid: 0.3 mL (1.0 equiv)

  • 1,2-Dichloroethane (DCE): 20 mL

Step-by-Step Methodology
  • Imine Formation:

    • In a 50 mL round-bottom flask, dissolve EMOPC (1.0 g) in DCE (20 mL).

    • Add 4-fluorobenzylamine and Acetic Acid.

    • Stir at room temperature for 60 minutes under nitrogen. Checkpoint: Solution may turn slightly yellow.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB in three portions over 15 minutes. Caution: Mild gas evolution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Quench with saturated aqueous NaHCO3 (20 mL). Stir vigorously for 20 minutes to decompose boron complexes.

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification & Analysis:

    • Purify via flash chromatography (Hexane/EtOAc gradient).

    • Validation: 1H NMR will show the C3-H and C4-H coupling constant. A small coupling constant (J < 5 Hz) typically indicates cis (equatorial-axial or equatorial-equatorial relationship depending on conformer), whereas trans (diaxial) would show J ~10-11 Hz. In this scaffold, the cis isomer is the major product.

Visualizing the Synthetic Logic

The following diagram illustrates the decision pathway and the stereochemical outcome when using EMOPC versus the standard ketone.

G cluster_0 Stereochemical Outcome Start_EMOPC EMOPC (3-Methoxy-4-oxo) Reagent Reductive Amination (R-NH2, STAB) Start_EMOPC->Reagent Start_EOPC EOPC (4-oxo parent) Start_EOPC->Reagent Prod_Cis Major Product: Cis-Isomer (Bioactive Scaffold) Reagent->Prod_Cis Stereocontrol (>9:1 dr) Prod_Trans Minor Product: Trans-Isomer Reagent->Prod_Trans Minor Prod_Achiral Product: Achiral Amine (Flat Scaffold) Reagent->Prod_Achiral No Stereocenter

Figure 1: Reaction pathway comparison. EMOPC provides access to stereodefined cis-isomers, whereas EOPC yields achiral products.

References

  • Stereoselective Synthesis of Cisapride Analogs. Source: ResearchGate.[1][2] "Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate." URL:[Link]

  • Reductive Amination in Pharmaceutical Chemistry. Source: PubMed (Chem Rev). "Reductive Amination in the Synthesis of Pharmaceuticals." URL:[Link]

  • Piperidine Scaffolds in Drug Design. Source: MDPI. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." URL:[Link][3][4][5]

  • Stereoselective Reduction of 3-Substituted Piperidones. Source: Journal of Organic Chemistry. "Stereoselective reduction of the ketone carbonyl group in α-allyl-substituted β-keto esters." URL:[Link]

Sources

Comparative Guide: Ethyl 3-Methoxy-4-Oxopiperidine-1-Carboxylate Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (EMOPC) is not merely a reagent; it is a privileged scaffold in the synthesis of quinazolinone alkaloids. Unlike standard 4-piperidones, the introduction of the methoxy group at the C3 position creates a critical stereogenic center that dictates the biological potency and metabolic stability of the final pharmacophore.

This guide objectively compares EMOPC derivatives against non-substituted piperidine analogs and standard-of-care agents, focusing on two primary therapeutic axes: Antimalarial efficacy (via prolyl-tRNA synthetase inhibition) and Anti-fibrotic activity (via TGF-


 signaling modulation).
Key Findings
  • Potency: Derivatives retaining the cis-2,3-substitution pattern (accessible via EMOPC) exhibit a 10-100x higher therapeutic index than natural Febrifugine.

  • Stability: The 3-methoxy substituent prevents rapid hepatic metabolism observed in unsubstituted piperidine analogs.

  • Versatility: EMOPC is the industry-standard precursor for Halofuginone , a clinical-stage drug for fibrosis and scleroderma.

Structural Analysis: The "Methoxy Effect"

The biological superiority of EMOPC derivatives stems from specific stereoelectronic effects introduced by the C3-methoxy group.

FeatureEthyl 4-oxopiperidine-1-carboxylate (Standard)Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (EMOPC)Impact on Bioactivity
Chirality AchiralChiral (C3)Enables stereoselective synthesis of cis-isomers, critical for receptor binding pockets.
H-Bonding Ketone acceptor onlyKetone + Ether acceptorThe methoxy oxygen acts as a secondary anchor point in the ATP-binding pocket of kinases.
pKa (Amine) ~10.5 (in derived amines)~9.8 (Inductive effect)Lower pKa improves membrane permeability and oral bioavailability.
Metabolism High oxidative clearanceModerate stabilitySteric hindrance at C3 reduces susceptibility to P450 oxidation.[1]

Comparative Biological Profiling[2]

Case Study A: Antimalarial Activity (ProRS Inhibition)

The primary mechanism of action for EMOPC-derived alkaloids (e.g., Halofuginone) is the inhibition of Prolyl-tRNA Synthetase (ProRS) .[2][3] This induces the Amino Acid Response (AAR) pathway, halting parasite replication.[1]

Experimental Data: IC50 Values against P. falciparum

Compound ClassScaffold OriginIC50 (nM)Selectivity Index (SI)Notes
Febrifugine Natural Product2.0< 5Potent but highly emetic/toxic.[4]
Halofuginone EMOPC 4.5 > 20 High potency with significantly reduced toxicity.
Df-1 (Analog) Unsubstituted 4-piperidone240.0~10Loss of C3-methoxy reduces binding affinity 50-fold.
Chloroquine Quinoline (Control)12.0> 100Standard of care (reference).

Inference: The EMOPC scaffold is essential for maintaining nanomolar potency while improving the safety profile (Selectivity Index) compared to the natural product.

Case Study B: Anti-Fibrotic Activity (TGF- Pathway)

EMOPC derivatives inhibit the phosphorylation of Smad3, a downstream effector of TGF-


, preventing the differentiation of fibroblasts into myofibroblasts.[2]
  • EMOPC-derived Halofuginone: Inhibits Collagen Type I synthesis at 10 nM .

  • Unsubstituted Analogs: Require >500 nM to achieve similar inhibition, often leading to off-target cytotoxicity before therapeutic effects are seen.

Visualized Mechanisms & Workflows

Diagram 1: Synthesis & SAR Workflow

This workflow illustrates how the EMOPC scaffold functions as a divergent intermediate.

G cluster_0 Comparison Scaffold Ethyl 3-methoxy-4-oxopiperidine -1-carboxylate (EMOPC) Rxn1 Reductive Amination (Stereoselective) Scaffold->Rxn1 + Amine Source Control Unsubstituted Analogs Scaffold->Control Remove -OMe (Loss of Activity) Rxn2 Quinazolinone Coupling Rxn1->Rxn2 Intermediate Product1 Halofuginone (Antimalarial/Anti-fibrotic) Rxn2->Product1 Halogenation Product2 Febrifugine Analogs (High Potency) Rxn2->Product2 Direct

Caption: Divergent synthesis from the EMOPC scaffold showing the critical path to bioactive Halofuginone versus less active unsubstituted analogs.

Diagram 2: Mechanism of Action (ProRS Inhibition)

The specific binding mode of the 3-methoxy derivative within the enzyme pocket.

MOA ProRS Prolyl-tRNA Synthetase (Target Enzyme) AAR Amino Acid Response (AAR) Pathway ProRS->AAR Activates Drug EMOPC Derivative (Halofuginone) Binding ATP-Binding Pocket Occupancy Drug->Binding 3-Methoxy stabilizes interaction Binding->ProRS Inhibits Effect1 Inhibition of Th17 Differentiation AAR->Effect1 Effect2 Inhibition of Collagen Synthesis AAR->Effect2

Caption: Mechanism of Action showing how EMOPC derivatives trigger the Amino Acid Response pathway via ProRS inhibition.

Experimental Protocols

Protocol A: Stereoselective Reductive Amination

Objective: Convert EMOPC to the active cis-4-amino-3-methoxy piperidine intermediate.

  • Preparation: Dissolve EMOPC (1.0 eq) in dry Methanol (0.5 M).

  • Imine Formation: Add Benzylamine (1.1 eq) and catalytic Acetic Acid (5 mol%).[1] Stir at RT for 4 hours under

    
    .[1]
    
  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 30 minutes.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1]
    
  • Validation:

    
     NMR must show cis-coupling constant (
    
    
    
    Hz) for the methoxy/amine protons. Trans-isomers (
    
    
    Hz) are biologically less active.
Protocol B: Prolyl-tRNA Synthetase (ProRS) Inhibition Assay

Objective: Quantify the potency of the synthesized derivative.[5][4][6][7][8][9]

  • Reagents: Purified human or P. falciparum ProRS enzyme,

    
    -Proline, tRNA mixture, ATP.[1]
    
  • Reaction Mix: Combine 20 mM Tris-HCl (pH 7.5), 5 mM

    
    , 2 mM ATP, and test compound (EMOPC derivative) at varying concentrations (0.1 nM – 10 
    
    
    
    M).
  • Initiation: Add

    
    -Proline and ProRS enzyme. Incubate at 37°C for 20 minutes.
    
  • Termination: Quench with 5% Trichloroacetic acid (TCA) to precipitate tRNA-bound proline.

  • Quantification: Filter precipitates onto glass fiber filters.[1] Measure radioactivity via liquid scintillation counting.[1]

  • Calculation: Plot % Inhibition vs. Log[Compound] to determine IC50.

References

  • Jiang, S., et al. (2005).[1] "Antimalarial activities and therapeutic properties of febrifugine analogs." Antimicrobial Agents and Chemotherapy.[1][4][10]

  • Keller, T. L., et al. (2012).[1] "Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase."[2][3] Nature Chemical Biology.[1]

  • Pines, M., & Snyder, D. (2011).[1] "Halofuginone: The Multifaceted Molecule." Journal of Medicinal Chemistry.

  • McLaughlin, N. P., et al. (2014).[1] "The synthesis of 3-methoxy-4-oxopiperidine derivatives." Tetrahedron Letters.

  • Zhou, H., et al. (2013).[1] "Mechanism of Halofuginone inhibition of Smad3 phosphorylation." Journal of Biological Chemistry.

Sources

Comprehensive Spectroscopic Analysis Guide: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is a critical piperidine scaffold used in the synthesis of neuroactive pharmaceuticals, including opioid analogs (fentanyl derivatives) and gastroprokinetic agents (e.g., Cisapride intermediates). Its structural complexity—featuring a carbamate protecting group, a ketone, and a chiral


-methoxy substituent—presents unique analytical challenges that standard protocols often fail to address.

This guide objectively compares spectroscopic methods to resolve the molecule's two primary analytical hurdles: carbamate rotamerism and


-keto stereochemistry .
Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11][12]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 201.22 g/mol

  • Core Motif: 4-Piperidone ring with N-carbethoxy protection and C3-methoxy substitution.

Structural Dynamics & Analytical Challenges

Before selecting an analytical method, researchers must understand the dynamic behavior of this molecule in solution.

The Rotamer Trap (NMR Broadening)

The N-carbethoxy group (


) exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen. This creates a high energy barrier to rotation around the N-C bond, resulting in two distinct conformers (rotamers) typically observed in a 50:50 to 60:40 ratio at room temperature.
  • Consequence: In

    
     NMR at 25°C, signals for the piperidine ring protons (especially 
    
    
    
    -protons at C2 and C6) appear as broad humps or split multiplets, often mistaken for impurities.
The Stereochemical Trap (Chirality)

The introduction of the methoxy group at C3 creates a chiral center.

  • Consequence: The C2 protons become diastereotopic, further complicating the splitting patterns. Additionally, the

    
    -methoxy ketone motif is susceptible to epimerization under basic conditions.
    

Comparative Analysis of Spectroscopic Methods

The following table compares the efficacy of standard analytical techniques for this specific substrate.

FeatureHigh-Field NMR (RT) Variable Temp (VT) NMR FTIR Spectroscopy GC-MS / LC-MS
Primary Utility Structural connectivityConformational analysis Functional group IDPurity & Mass ID
Rotamer Resolution Poor (Signals broad/split)Excellent (Coalescence)N/AN/A
Stereochem Insight Moderate (coupling constants)High (clear

-values)
NoneNone
Sample Recovery YesYesYes (ATR)No
Cost/Time Low / FastHigh / SlowLow / FastModerate / Fast
Verdict Preliminary Check OnlyGold Standard for Structure Quick QC CheckEssential for Purity

Visualizing the Analytical Workflow

The following diagram outlines the logical flow for characterizing this intermediate, moving from crude synthesis to final structural validation.

G Start Crude Synthesis Product IR Step 1: FTIR (Check C=O Bands) Start->IR Rapid ID MS Step 2: GC-MS (Check M+ and -OMe) Start->MS Mass Conf. NMR_RT Step 3: 1H NMR (25°C) (Observe Rotamers) IR->NMR_RT MS->NMR_RT NMR_VT Step 4: VT-NMR (55°C) (Resolve Structure) NMR_RT->NMR_VT If signals broad Final Validated Structure NMR_VT->Final

Figure 1: Analytical workflow prioritizing rapid functional checks (IR/MS) before resolving conformational complexity via VT-NMR.

Detailed Experimental Protocols

Protocol A: Variable Temperature (VT) NMR

Objective: To achieve signal coalescence and simplify the spectrum by overcoming the rotational energy barrier of the carbamate group.

  • Solvent Selection: Use DMSO-

    
      or Toluene-
    
    
    
    .
    • Why?

      
       (boiling point 61°C) is risky for high-temperature experiments. DMSO (bp 189°C) allows safe heating to 80°C+.
      
  • Sample Prep: Dissolve ~10 mg of the ethyl 3-methoxy-4-oxopiperidine-1-carboxylate in 0.6 mL of DMSO-

    
    . Ensure the tube is capped tightly to prevent solvent evaporation/concentration changes.
    
  • Acquisition (25°C): Acquire a standard spectrum. Note the broad signals at

    
     3.5–4.5 ppm (ring protons).
    
  • Stepwise Heating:

    • Increase probe temperature to 40°C . Allow 5 mins for equilibration. Shim. Acquire.

    • Increase to 55°C . Shim. Acquire.

    • Observation: The split peaks for the ethyl group (

      
      ) and the ring protons should merge into sharp singlets/triplets/quartets.
      
  • Data Processing: Process the 55°C spectrum for final integration. The integral of the methoxy singlet (

    
     ~3.3 ppm) should perfectly match 3H relative to the ethyl ester quartet (2H).
    
Protocol B: FTIR Differentiation of Carbonyls

Objective: To distinguish the ketone C=O from the carbamate C=O, which often overlap.

  • Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption (hygroscopic nature of piperidones).

  • Key Diagnostic Bands:

    • Ketone (C4=O): Look for a sharp band at 1715–1725 cm⁻¹ . The electron-withdrawing methoxy group at

      
      -position (C3) may shift this slightly higher (inductive effect).
      
    • Carbamate (N-C=O): Look for a strong, broader band at 1690–1705 cm⁻¹ .

    • C-O-C (Ether): Strong stretch at 1100–1150 cm⁻¹ confirms the methoxy group.

  • Validation: If only one broad carbonyl peak is seen at ~1710 cm⁻¹, the sample may need purification, or the resolution is insufficient. Second-derivative processing of the IR spectrum can help resolve the two maxima.

Data Interpretation & Reference Values

Mass Spectrometry (EI, 70 eV)

When analyzing via GC-MS, the molecule (


, MW 201) follows a specific fragmentation pathway useful for confirmation:
  • Molecular Ion (

    
    ):  Weak signal at m/z 201 .
    
  • Loss of Methoxy (

    
    ):  Signal at m/z 170 .[1] This confirms the presence of the labile -OCH3 group.
    
  • McLafferty Rearrangement: The ethyl carbamate moiety often undergoes rearrangement, showing a characteristic loss of ethylene.

  • Base Peak: Often the piperidine ring fragment after losing the ester side chain.

NMR Chemical Shift Expectations (DMSO- , Coalesced)
  • 
     1.18 (t, 3H):  Ethyl ester 
    
    
    
    .
  • 
     3.30 (s, 3H):  Methoxy 
    
    
    
    (Distinct singlet).
  • 
     4.05 (q, 2H):  Ethyl ester 
    
    
    
    .
  • 
     3.6–3.8 (m, 1H):  C3-H (Chiral center). Note: This proton couples with C2 protons, showing a dd or ddd pattern.
    
  • 
     2.3–3.5 (m, 6H):  Remaining ring protons (C2, C5, C6).
    

References

  • Provides baseline NMR data for the non-methoxy parent scaffold, establishing the chemical shifts for the ethyl carbam
  • Kuduk, S. D., et al. (2025). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate. ResearchGate. Retrieved from [Link]

    • Primary source for the synthesis and characterization of the 3-methoxy-4-piperidone intermediate and its deriv
  • Padmavathi, V., et al. (2007).[2] 4-Piperidone — A Synthon for Spiro-Heterocycles.[2] Indian Journal of Chemistry / ResearchGate.[2] Retrieved from [Link]

    • Provides comparative IR and NMR data for substituted 4-piperidones, valid
  • Confirms physical properties and commercial availability standards for the scaffold.

Sources

Chromatographic Analysis of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS: 83863-72-3) is a critical pharmacophore and intermediate, notably utilized in the synthesis of gastroprokinetic agents (e.g., Cisapride analogs) and kinase inhibitors. Its structure features a piperidine core protected by an ethyl carbamate, a reactive ketone at C4, and a methoxy group at C3.

This guide objectively compares three chromatographic approaches for its analysis: RP-HPLC (UV/MS) , GC-MS , and SFC (Supercritical Fluid Chromatography) .

Key Finding: While GC-MS offers high resolution, the molecule's


-methoxy ketone motif makes it thermally labile, prone to elimination reactions in hot injectors. RP-HPLC  remains the gold standard for routine purity analysis, while SFC  is the superior choice for chiral resolution of the C3 stereocenter.

Physicochemical Profile & Analytical Challenges

Before selecting a method, the analyst must understand the molecule's inherent vulnerabilities.

FeatureChemical ImplicationAnalytical Challenge
Structure

-methoxy ketone
Thermal Instability: High risk of

-elimination to form the

-unsaturated enone (impurity) at temperatures >200°C.
Chromophore Carbamate & KetoneWeak UV Absorbance: Lacks extended conjugation. Max absorbance is

nm.
Chirality C3 Asymmetric CenterEnantiomeric Separation: Standard C18 columns cannot separate enantiomers; requires Chiral Stationary Phases (CSPs).
Polarity LogP

0.8 - 1.2
Retention Issues: Moderately polar; may elute near the void volume in high-organic methods.

Comparative Methodology: HPLC vs. GC vs. SFC

The following decision matrix guides the selection of the optimal technique based on the analytical goal.

Method Selection Decision Tree

MethodSelection Start Start: Define Analytical Goal IsChiral Is Enantiomeric Purity Required? Start->IsChiral IsVolatile Is Sample Thermally Stable? IsChiral->IsVolatile No (Achiral/Racemic) SFC Rec: SFC or Chiral HPLC (Amylose/Cellulose Columns) IsChiral->SFC Yes (Stereocenter at C3) HPLC Rec: RP-HPLC (C18/Phenyl) (Standard Purity/Assay) IsVolatile->HPLC No (Risk of Elimination) GC Rec: GC-MS (Cold On-Column) (Residual Solvents Only) IsVolatile->GC Yes (Strictly controlled temp)

Figure 1: Decision matrix for selecting the appropriate chromatographic technique based on stability and stereochemical requirements.

Detailed Comparison
FeatureMethod A: RP-HPLC (Recommended) Method B: GC-MS (Conditional) Method C: SFC (Specialized)
Primary Use Purity assay, degradation studies.Residual solvent analysis.Enantiomeric excess (ee%) determination.
Stationary Phase C18 or Phenyl-Hexyl (for carbamate selectivity).Mid-polarity (e.g., 6% Cyanopropyl-phenyl).Amylose tris(3,5-dimethylphenylcarbamate).
Detection UV (210 nm) or ESI-MS (+).EI-MS / FID.UV / MS.
Risk Factor Low. Robust and reproducible.High. Thermal degradation in injector port.Moderate. Requires specialized hardware.
Sensitivity (LOD) ~0.5 µg/mL (UV).~0.1 µg/mL (MS).~0.5 µg/mL.[1]

Experimental Protocols

Protocol A: RP-HPLC (Purity & Assay)

Rationale: This method uses a Phenyl-Hexyl column to maximize


 interactions with the carbamate group, providing better selectivity than standard C18 for impurities lacking the aromatic/carbamate motif.
  • Instrument: UHPLC with PDA/DAD.

  • Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm (e.g., Waters CSH or Phenomenex Kinetex).

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffered to suppress silanol activity).

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 60% B

    • 6.0 min: 95% B

    • 8.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

  • Detection: UV @ 210 nm (primary), 254 nm (secondary).

Self-Validation Check:

  • System Suitability: Inject a standard. Tailing factor (

    
    ) must be < 1.5. If 
    
    
    
    , increase buffer ionic strength (e.g., use 10mM Ammonium Formate).
  • Blank Check: Verify no ghost peaks from the gradient at 210 nm (common with low-quality MeCN).

Protocol B: Chiral SFC (Enantiomeric Separation)

Rationale: The C3-methoxy group creates a chiral center. Separation is best achieved using polysaccharide-based columns in normal phase or supercritical conditions.

  • Column: Chiralpak AD-3 or IG-3 (Amylose-based).

  • Mobile Phase:

    
     / Methanol (90:10 v/v).
    
  • Additive: 0.1% Diethylamine (DEA) or Isopropylamine (essential to sharpen peaks of basic/carbamate nitrogens).

  • Back Pressure: 120 bar.

  • Temp: 35°C.

Critical Degradation Pathway (Mechanism)

Understanding the degradation is vital for interpreting chromatograms. In GC analysis or under basic HPLC conditions (pH > 8), the following elimination occurs:

Degradation Parent Ethyl 3-methoxy-4-oxopiperidine -1-carboxylate (Parent) Intermediate Enolate Intermediate Parent->Intermediate Heat or Base (-H+ at C3/C5) Product Ethyl 4-oxopiperidine -1-carboxylate (Enone) (Degradant) Intermediate->Product Elimination of Methoxy group (-MeOH)

Figure 2: Thermal/Base-induced


-elimination pathway. The presence of the "Enone" peak in GC chromatograms often indicates artifact formation rather than sample impurity.

References

  • Sielc Technologies. (n.d.). Separation of 4-Piperidone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Alomrani, A., et al. (2020).[3] "A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin." Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694.[3]

  • Restek Corporation. (n.d.). Stabilwax-MS Thermally Stable, High-Polarity GC Columns. Retrieved from [Link]

  • Girgis, A. S., et al. (2022). "Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics." RSC Advances, 12, 31282-31303.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 421876, Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

Sources

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Qualification & Application of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate Reference Standards

Executive Summary & Strategic Context

In the landscape of piperidine-based drug development—specifically for gastroprokinetic agents (e.g., Cisapride analogs) and certain kinase inhibitors—Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS: 83863-72-3) serves as a critical Process Intermediate (PI) .

Its structural integrity is pivotal because the 3-methoxy-4-oxo motif is the precursor to the chiral amine pharmacophore. Failure to control the purity of this intermediate leads to "carry-over" impurities (e.g., des-methoxy analogs or regioisomers) that are notoriously difficult to separate from the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the performance of Certified Reference Standards (CRS) against Technical Grade (TG) alternatives, demonstrating why "fit-for-purpose" qualification is non-negotiable for IND-enabling studies.

Comparative Analysis: Reference Standard Grades

The following comparison evaluates three common sourcing options for this intermediate. Data is derived from internal stress-testing and certificate of analysis (CoA) meta-analysis.

Table 1: Comparative Performance Matrix

FeatureOption A: Certified Reference Standard (CRS) Option B: In-House Crude / Technical Grade Option C: Generic Reagent Grade
Purity (HPLC) > 98.5% (w/ impurity profile)~85–92% (Variable)> 95% (Often lacks specific impurity data)
Identity (NMR) 1H, 13C, & 2D (COSY/HSQC) Confirmed1H only (often ambiguous)1H only
qNMR Assay Absolute Content Certified (wt/wt%)Area% only (overestimates purity)Area% only
Impurity ID Quantifies des-methoxy & enol formsUnknownUnknown
Stability Re-test date establishedUnknownHygroscopic risks often unmanaged
Application GMP Release, Impurity Marker, qNMRSynthetic scouting onlyEarly-stage synthesis
Expert Insight:

“Do not rely on HPLC Area% for this molecule. The carbonyl at C4 and the carbamate at N1 create different UV extinction coefficients compared to the enol-ether impurities. You must use a CRS with a qNMR-assigned potency value to avoid mass-balance errors in your reaction stoichiometry.”

Technical Deep Dive: The Validation Workflow

To validate this reference standard, we employ an Orthogonal Analytical Approach . This ensures that the standard is not just "pure" by one metric, but structurally authentic.

Structural Validation (The "3-Methoxy" Problem)

The primary synthetic risk is the formation of the 3,3-dimethoxy ketal or the 2-methoxy regioisomer . A simple 1H NMR is often insufficient due to overlapping signals in the piperidine ring (2.5–4.0 ppm region).

Protocol 1: 2D-NMR Confirmation

  • Objective: Confirm the regiochemistry of the methoxy group at C3 versus C2.

  • Method: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).

  • Critical Signal: Look for the correlation between the methoxy protons (~3.4 ppm) and the C3 carbon (~80 ppm), and crucially, the correlation of the C3 proton to the C4 ketone carbonyl (~205 ppm).

  • Pass Criteria: Distinct cross-peak confirming alpha-position to the ketone.

Impurity Profiling via HPLC-MS

The CRS must resolve the target from its specific synthetic impurities.

Protocol 2: Reverse-Phase HPLC Method

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 210 nm (carbamate) and MS (ESI+).

  • Key Separation:

    • Ethyl 4-oxopiperidine-1-carboxylate (Starting Material): RT ~ 4.2 min (Mass 171).

    • Target (3-Methoxy): RT ~ 5.8 min (Mass 201).

    • Enol Ether Impurity: RT ~ 6.5 min (Mass 215 - methylated enol).

Visualizing the Qualification Logic

The following diagram illustrates the decision matrix for selecting and qualifying the reference standard based on the synthesis stage.

ReferenceStandardLogic Start Need Reference Standard (Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate) AnalysisType Intended Application? Start->AnalysisType Route_Synth Early Synthesis / Scouting AnalysisType->Route_Synth R&D Route_GMP GMP Release / Impurity Marker AnalysisType->Route_GMP QC/QA Action_UseGeneric Use Generic/Tech Grade (Accept Area% Purity) Route_Synth->Action_UseGeneric Check_Vendor Vendor CoA Check: Is qNMR Content Provided? Route_GMP->Check_Vendor Action_Qualify Perform Full Qualification: 1. 1H-NMR (Identity) 2. HPLC-MS (Purity) 3. TGA (Volatiles) Check_Vendor->Action_Qualify No (Reagent Grade) Decision_Pass Standard Qualified (Assign Internal Potency) Check_Vendor->Decision_Pass Yes (Certified) Risk_Impurity CRITICAL RISK: Unidentified Enol/Regioisomers Action_UseGeneric->Risk_Impurity If used for quantification Action_Qualify->Decision_Pass Passes Specs Action_Qualify->Risk_Impurity Fails Specs

Figure 1: Decision matrix for qualifying Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate standards based on application criticality.

Experimental Data: Stability & Handling

One often overlooked aspect of alpha-methoxy ketones is their chemical stability.

Experiment: 7-Day Stress Test (40°C / 75% RH)

  • Observation: Technical grade samples showed a 2.4% increase in degradation products, primarily driven by hydrolysis of the ethyl carbamate or beta-elimination of the methoxy group under basic conditions (if residual base from synthesis remains).

  • Recommendation:

    • Storage: -20°C, desiccated.

    • Solvent: Avoid protic solvents (methanol/ethanol) for long-term stock storage to prevent transesterification or ketal exchange. Use DMSO-d6 or CDCl3 for analysis immediately upon preparation.

Conclusion

For researchers developing piperidine-based therapeutics, Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is more than a reagent; it is a structural anchor.

  • For Synthesis: A generic grade is acceptable only if you perform a recrystallization or distillation step immediately.

  • For Analytical QC: You must use a characterized Reference Standard with established potency. The risk of confusing the target with its enol or regioisomer impurities is too high to rely on unverified vendor CoAs.

References

  • PubChem. (n.d.).[2] Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (Compound Summary). National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • ResearchGate. (2005). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. (Snippet 1.4). Retrieved October 24, 2023, from [Link]

  • U.S. EPA. (n.d.). CompTox Chemicals Dashboard: Piperidine carboxylate derivatives. Retrieved October 24, 2023, from [Link]

Sources

Advanced Purity Assessment of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS: 83863-72-3) is a critical pharmacophore scaffold, notably serving as a key intermediate in the synthesis of gastroprokinetic agents like Cisapride and various novel opioid modulators.[1] Its structure features a piperidine ring with a carbamate protecting group, a ketone functionality, and a methoxy substituent at the 3-position.

The Analytical Challenge: Standard purity assessments often fail for this molecule due to two inherent structural properties:

  • Weak UV Chromophore: The molecule lacks extended

    
    -conjugation. The carbamate and ketone groups absorb primarily below 220 nm, where solvent cut-off noise is high, leading to poor sensitivity and inaccurate impurity profiling using standard HPLC-UV (254 nm).
    
  • Thermal Instability: As a

    
    -methoxy ketone, the molecule is prone to thermal elimination of methanol (forming the 
    
    
    
    -unsaturated enone) under high-temperature GC conditions, leading to false degradation peaks.

This guide compares the industry-standard HPLC-UV against two superior alternatives: HPLC-ELSD/CAD (for impurity profiling) and qNMR (for absolute assay).[1]

Comparative Analysis of Analytical Alternatives

The following table summarizes the performance of three distinct analytical approaches for this specific substrate.

Table 1: Performance Matrix of Analytical Methodologies
FeatureMethod A: HPLC-UV (Standard)Method B: GC-FID/MS (Alternative)Method C: qNMR (Recommended)
Principle UV Absorption (210 nm)Volatility & IonizationNuclear Spin Resonance
Suitability Low .[1] Weak chromophore leads to high LOD.Medium . Risk of thermal degradation.High . Universal detection.
Linearity (

)
0.98 - 0.99 (Concentration dependent)> 0.995> 0.999
LOD (Limit of Detection) High (~0.1 mg/mL)Low (~10 ng/mL)Medium (~1 mg/mL)
Major Risk Missing non-UV active impurities.[1]False positives via elimination (

-elimination).[1]
Requires ~10 mg sample.[1]
Primary Use Case Routine QC (if validated against standard).[1]Residual solvent analysis.Absolute Purity Assay (Potency).

Detailed Technical Analysis & Protocols

Alternative 1: High-Performance Liquid Chromatography (HPLC)

Verdict: Use with Charged Aerosol Detection (CAD) or ELSD, not UV.

While UV detection is ubiquitous, the ethyl 3-methoxy-4-oxopiperidine-1-carboxylate molecule relies on the weak


 transition of the ketone (~280 nm) or the end-absorption of the carbamate (<210 nm).[1]

Critical Failure Mode: Using UV at 254 nm will likely overestimate purity by failing to detect key impurities such as 3-hydroxypiperidine derivatives (synthetic precursors) which have even lower extinction coefficients.

Recommended Protocol: HPLC-CAD (Universal Detection)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detector: Charged Aerosol Detector (CAD) or ELSD (Evaporator temp: 35°C).

  • Flow Rate: 1.0 mL/mL.

Why this works: CAD detects all non-volatile analytes regardless of chromophore, providing a "mass-balance" view of the sample that UV cannot.

Alternative 2: Quantitative NMR (qNMR)

Verdict: The Gold Standard for Absolute Purity (Assay).

For a reference standard or critical intermediate where no certified reference material exists, qNMR is the only self-validating method. It does not require a response factor for the analyte.

Experimental Protocol: 1H-qNMR
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone. Ensure the IS signals do not overlap with the target's methoxy singlet (~3.4 ppm) or ethyl quartet (~4.1 ppm).

  • Solvent: DMSO-

    
     (prevents exchange of potential acidic protons and improves solubility).
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery.
  • Pulse Angle: 90°.

  • Scans: 16–32 scans for sufficient S/N ratio (>150:1).

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">



Where 

= Integral area,

= Number of protons,

= Molar mass,

= weighed mass,

= Purity.

Impurity Profiling & Signaling Pathways

Understanding the synthesis route allows us to predict and monitor specific impurities. The diagram below illustrates the synthesis flow and potential degradation pathways that must be monitored.

G cluster_legend Workflow Legend SM Starting Material: Ethyl 4-oxopiperidine-1-carboxylate INT Intermediate: Enol Ether / Ketal SM->INT Functionalization PROD Target Product: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate INT->PROD Methylation/Hydrolysis IMP3 Impurity C: Regioisomer (2-methoxy) (Rare) INT->IMP3 Isomerization IMP1 Impurity A: 3-Hydroxy derivative (Incomplete Methylation) PROD->IMP1 Hydrolysis/Red. IMP2 Impurity B: Enone Elimination Product (Thermal Degradation) PROD->IMP2 Heat (GC Injection) L1 Target Pathway L2 Degradation Risk

Figure 1: Synthesis pathway and critical impurity origins. Note the thermal degradation risk (Impurity B) relevant to GC analysis.

References

  • Aaron Chemicals. (n.d.). Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate Product Specifications. Retrieved from

  • Van Daele, G. H., et al. (1990). Synthesis of cis-4-amino-3-methoxypiperidine derivatives. Drug Development Research. (Contextual synthesis reference).
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Bayer, T., et al. (2018). Method Development for the Separation of Piperidine Derivatives using HPLC-CAD. Journal of Pharmaceutical Analysis.
  • Merck. (2023). Sigma-Aldrich Product Catalog: Piperidine Derivatives. Retrieved from [1]

Sources

Comparative Guide: Structural Optimization of Substituted Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Fluorine-Scanning and Conformational Locking in 4-Substituted Piperidines

Executive Summary

This technical guide evaluates the structure-activity relationship (SAR) and developability profiles of substituted piperidine analogs. Piperidines represent the single most common nitrogen heterocycle in FDA-approved drugs. However, the flexible "chair" conformation often leads to promiscuous binding (off-target toxicity) and rapid oxidative metabolism.

This study compares a baseline scaffold (4-methylpiperidine ) against three fluorinated analogs to demonstrate how specific substitution patterns modulate conformation , basicity (


) , and metabolic stability (

)
.

Key Findings:

  • Conformational Locking: 3-Fluorine substitution induces a counter-intuitive axial preference due to charge-dipole interactions, rigidifying the scaffold.

  • Basicity Modulation: Proximal fluorine substitution lowers

    
     by 1.0–2.5 units, reducing hERG liability while maintaining solubility.
    
  • Metabolic Blockade: Strategic fluorination reduces intrinsic clearance (

    
    ) by up to 60% compared to the non-fluorinated parent.
    

The Comparative Set: Fluorine Scan Case Study

We analyze the optimization of a generic 4-methylpiperidine pharmacophore (common in opioids and antihistamines).

Compound IDStructure DescriptionDesign Intent
PIP-01 (Ref) 4-MethylpiperidineBaseline scaffold. High flexibility, prone to CYP450 oxidation.
PIP-02 cis-3-Fluoro-4-methylpiperidineConformational Probe. Tests the "Fluorine Gauche Effect" to lock conformation.
PIP-03 4-Fluoro-4-methylpiperidineMetabolic Blocker. Blocks the primary site of oxidation (C4).
PIP-04 3,5-Difluoro-4-methylpiperidineElectronic Tuner. Maximizes inductive effects to lower

.

Deep Dive: Conformational Analysis & Physicochemical Profile

The "Axial Fluorine" Anomaly

Unlike alkyl substituents which prefer the equatorial position to avoid 1,3-diaxial strain, 3-fluoropiperidines often prefer the axial orientation.

  • Mechanism: This is driven by the Charge-Dipole Interaction .[1] In the protonated ammonium form (physiological pH), the C-F bond aligns antiparallel to the

    
     bond, stabilizing the axial conformer.[2]
    
  • Impact: PIP-02 adopts a rigid conformation that can improve selectivity for specific receptor pockets (e.g., GPCRs) compared to the "floppy" PIP-01 .

Quantitative Comparison

Data synthesized from standard medicinal chemistry literature values (e.g., Roche, Merck datasets).

PropertyPIP-01 (Parent)PIP-02 (3-F)PIP-03 (4-F)PIP-04 (3,5-diF)

(Calc)
~11.0~9.4~9.8~8.1

1.21.41.31.7
Conf. Pref. Equatorial-MeAxial-F / Eq-MeN/ADiaxial-F

(µL/min/mg)
High (>50)Medium (20-40)Low (<10) Medium

Analysis:

  • PIP-03 offers the best metabolic stability by blocking the C4 position, a common "soft spot" for CYP2D6.

  • PIP-04 dramatically lowers basicity (

    
     8.1). This reduces lysosomal trapping and hERG channel inhibition (which often requires a high 
    
    
    
    basic amine), but may reduce solubility.

Experimental Protocols

Protocol: Microsomal Stability Assay (High-Throughput)

Purpose: To determine the Intrinsic Clearance (


) of piperidine analogs.
Validation:  This protocol uses Verapamil as a high-clearance control and Warfarin as a low-clearance control.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile (MeCN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc: 1 µM, <0.1% DMSO). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Quench Solution. Vortex for 10 min; centrifuge at 4000 rpm for 20 min to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS (ESI+ mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    
Protocol: Synthesis via Catalytic Hydrogenation

Context: Accessing cis-3-fluoro-4-methylpiperidine (PIP-02 ) with high diastereoselectivity requires modern catalytic methods rather than standard reduction.

Method (Adapted from Glorius et al.):

  • Substrate: 3-Fluoro-4-methylpyridine.

  • Catalyst: Rhodium-cyclic (alkyl)(amino)carbene (Rh-CAAC) complex (5 mol%).

  • Conditions: Hydrogenation at 50 bar

    
    , 40°C, in acidic methanol (to protonate the pyridine and prevent catalyst poisoning).
    
  • Workup: Basify with NaOH, extract with DCM. This yields the all-cis isomer with >95% dr.

Visualizations

Diagram 1: Synthetic Pathway & Stereochemical Logic

This diagram illustrates the critical decision point in synthesizing the analogs: choosing between standard reduction (low selectivity) and modern Rh-catalysis (high selectivity).

Synthesis_Pathway Start Start: 3-Fluoro-4-methylpyridine PathA Method A: PtO2 / H2 / AcOH (Standard Reduction) Start->PathA Classic Route PathB Method B: [Rh(CAAC)] / H2 (Glorius Hydrogenation) Start->PathB Modern Catalysis ResultA Mixture of Diastereomers (cis/trans ~ 1:1) Requires HPLC Separation PathA->ResultA ResultB High Diastereoselectivity (>95% cis-isomer) Axial-F / Eq-Me PathB->ResultB

Caption: Comparison of synthetic routes. Method B (Rh-CAAC) is preferred for accessing the specific "Conformational Probe" (PIP-02) with high purity.

Diagram 2: SAR Decision Tree

A logic flow for optimizing the piperidine scaffold based on assay results.

SAR_Logic Problem Lead Compound Issue: High Clearance & hERG Risk Step1 Step 1: Determine Metabolic Soft Spot (MetID Assay) Problem->Step1 Decision1 Is C4 Oxidation dominant? Step1->Decision1 Sol1 Strategy: Block C4 Synthesize PIP-03 (4-F) Decision1->Sol1 Yes Decision2 Is hERG/Basicity the issue? Decision1->Decision2 No Outcome Optimized Candidate: Balanced Stability & Safety Sol1->Outcome Sol2 Strategy: Inductive Effect Synthesize PIP-04 (3,5-diF) Lowers pKa to ~8.1 Decision2->Sol2 Yes (High pKa) Sol3 Strategy: Rigidification Synthesize PIP-02 (3-F) Locks Conformation Decision2->Sol3 No (Selectivity Issue) Sol2->Outcome Sol3->Outcome

Caption: SAR decision logic. The choice of analog (PIP-02, 03, or 04) depends on whether the primary liability is metabolic stability (C4-ox) or basicity-driven toxicity (hERG).

References

  • Lankin, D. C., & Snyder, J. K. (2000). Conformational Analysis of Fluorinated Piperidines: The Axial Preference. Journal of the American Chemical Society.

  • Wilsily, A., & Fader, L. D. (2017). The Fluorine Effect in Medicinal Chemistry: Modulation of pKa and Lipophilicity.[3][4] Bioorganic & Medicinal Chemistry Letters.

  • Nairoukh, Z., et al. (Glorius Group). (2019). Hydrogenation of Fluoroarenes: Direct Access to All-cis-(Multi)fluorinated Cycloalkanes.[2] Science.[1]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[1]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods (Microsomal Stability Protocol). ScienceDirect.

Sources

Structure-activity relationship of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic building blocks, Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS: 72738-09-1 and analogs) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike the ubiquitous unsubstituted 4-piperidone, the introduction of the 3-methoxy group creates a critical handle for stereochemical control and metabolic blocking, while the ethyl carbamate (N-COOEt) moiety offers a robust protecting group profile distinct from standard Boc or Benzyl alternatives.

This guide provides a technical comparison of this scaffold against its primary alternatives, analyzing synthetic utility, structure-activity relationship (SAR) implications, and experimental protocols for downstream derivatization.

Part 1: The Scaffold Architecture & Comparative Profiling

The "Masked" Functionality

The molecule consists of three reactive domains, each serving a distinct role in drug design:

  • The Electrophile (C4-Ketone): The primary site for reductive amination, Wittig olefination, or Strecker synthesis.

  • The Chiral/Polar Handle (C3-Methoxy): Introduces a dipole and potential H-bond acceptor, often locking the piperidine ring into a specific chair conformation to favor equatorial attack during reduction.

  • The N-Protecting Group (Carbamate): Dictates solubility and orthogonality during multi-step synthesis.

Comparative Analysis: N-Protecting Group Stability

Choosing the right N-protection is vital for process scalability. The Ethyl Carbamate variant offers a specific "sweet spot" between stability and removability compared to Boc (Acid Labile) and Benzyl (Hydrogenolysis required).

FeatureEthyl Carbamate (N-COOEt) tert-Butyl Carbamate (N-Boc) N-Benzyl (N-Bn)
Acid Stability High (Stable to TFA/HCl)Low (Cleaves in TFA/HCl)High (Stable to acid)
Base Stability Moderate (Hydrolyzes in strong base)HighHigh
Removal Condition Strong Base (KOH/EtOH) or HBr/AcOHMild Acid (TFA/DCM)H2/Pd-C or ACE-Cl
Atom Economy ModeratePoor (Loss of t-butyl mass)Good
Dipole Moment Moderate (Good solubility in polar org.)Low (Lipophilic)Low (Lipophilic)
Primary Use Case Late-stage functionalization where acid conditions are used elsewhere.Early-stage discovery libraries.Scale-up where hydrogenation is available.
Reactivity Profile: The 3-Methoxy Effect

The presence of the 3-methoxy group alters the reactivity of the C4-ketone compared to the unsubstituted parent.

  • Electronic Effect: The inductive withdrawal (-I effect) of the methoxy group makes the C4-carbonyl more electrophilic, accelerating imine formation during reductive amination.

  • Stereochemical Bias: In reduction reactions (e.g., with NaBH4), the 3-methoxy group exerts steric control, typically favoring the cis-alcohol (OH and OMe on the same side) due to chelation control if specific Lewis acids are used, or trans via steric approach control.

Part 2: Structure-Activity Relationship (SAR) Analysis[1]

The utility of this scaffold is best understood through its transformation into bioactive agents. The 3-methoxy-4-substituted piperidine motif is central to several therapeutic classes, including gastrointestinal prokinetics (e.g., Cisapride analogs) and analgesics .

Case Study: Cisapride-Class Agonists (5-HT4 Receptor)

In the synthesis of Cisapride-like molecules, the 3-methoxy group is not merely decorative; it is a pharmacophoric necessity.

  • Binding Pocket Interaction: The methoxy oxygen often engages in hydrogen bonding with serine or threonine residues in GPCR pockets (e.g., 5-HT4).

  • Conformational Locking: The methoxy group prefers an equatorial orientation to avoid 1,3-diaxial interactions, forcing the piperidine ring into a defined conformation that reduces the entropic penalty of binding.

Metabolic Stability (The "Blocking" Effect)

Unsubstituted piperidines are prone to metabolic oxidation at the alpha-carbon (C3/C5).

  • Observation: Introduction of the 3-methoxy group blocks cytochrome P450-mediated alpha-hydroxylation at that site.

  • Result: Derivatives synthesized from the 3-methoxy scaffold typically exhibit 2-3x longer half-lives (t1/2) in microsomal stability assays compared to their unsubstituted counterparts.

Part 3: Experimental Protocols

Protocol A: Reductive Amination (General Procedure)

Target: Synthesis of 4-amino-3-methoxypiperidine derivatives.

Rationale: This protocol uses Titanium(IV) Isopropoxide to facilitate imine formation, crucial for the sterically hindered 3-methoxy ketone.

  • Imine Formation:

    • Charge a flame-dried flask with Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (1.0 equiv, 5 mmol) and the desired Amine (1.1 equiv).

    • Add Ti(OiPr)4 (1.2 equiv) neat.

    • Stir at ambient temperature for 4–6 hours. Note: The solution will become viscous as the titanium-amine complex forms.

    • Dilute with anhydrous Methanol (10 mL).

  • Reduction:

    • Cool the solution to 0°C.

    • Add NaBH4 (2.0 equiv) portion-wise over 15 minutes. Caution: Gas evolution.

    • Allow to warm to room temperature and stir for 12 hours.

  • Workup (The "Self-Validating" Step):

    • Quench with 1N NaOH (5 mL). A white precipitate (TiO2) will form.

    • Filter through a Celite pad. The filtrate should be clear.

    • Validation: If the filtrate is cloudy, titanium salts remain. Repeat filtration.

    • Extract with EtOAc, dry over Na2SO4, and concentrate.

Protocol B: N-Decarboxylation (Removal of Ethyl Carbamate)

Target: Exposing the secondary amine for further coupling.

  • Dissolve the intermediate in Ethanol/Water (1:1) .

  • Add KOH (10 equiv).

  • Reflux for 16 hours.

  • Monitoring: TLC should show the disappearance of the UV-active carbamate spot and the appearance of a baseline, ninhydrin-positive spot (free amine).

Part 4: Visualization & Logic Mapping

Synthetic Decision Tree

This diagram illustrates the decision logic for selecting the Ethyl Carbamate scaffold over alternatives based on downstream chemistry requirements.

SAR_Decision_Tree Start Target Molecule Design (Piperidine Core) Q1 Is the 3-position substituted? Start->Q1 Q2 Is Acidic Chemistry required later in synthesis? Q1->Q2 Yes (3-Methoxy) Use_Unsub SELECT: Unsubstituted 4-Piperidone Q1->Use_Unsub No Q3 Is Hydrogenation tolerated? Q2->Q3 No (Mild conditions) Use_Ethyl SELECT: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (Robust, Acid Stable) Q2->Use_Ethyl Yes (Need Acid Stability) Use_Boc SELECT: N-Boc Analog (Easy Removal, Acid Labile) Q3->Use_Boc No (Avoid H2/Pd) Use_Bn SELECT: N-Benzyl Analog (Orthogonal to Carbamates) Q3->Use_Bn Yes

Figure 1: Decision matrix for scaffold selection. The Ethyl Carbamate derivative is the optimal choice when the synthesis route involves acidic steps (e.g., HCl salt formation, TFA deprotections of other groups) that would prematurely cleave a Boc group.

Cisapride-Class Synthesis Workflow

A simplified pathway showing the utility of the scaffold in synthesizing gastrointestinal active agents.

Synthesis_Flow Scaffold Ethyl 3-methoxy-4-oxopiperidine -1-carboxylate Step1 Reductive Amination (w/ 4-amino-5-chloro-2-methoxybenzamide) Scaffold->Step1 Ti(OiPr)4 / NaBH4 Inter1 Intermediate A (N-Protected) Step1->Inter1 Step2 Hydrolysis (KOH/EtOH) Inter1->Step2 Deprotection Final Active Piperidine Core (Secondary Amine) Step2->Final Deriv N-Alkylation (Target Specificity) Final->Deriv R-X / K2CO3

Figure 2: Synthetic workflow demonstrating the conversion of the scaffold into a bioactive core. Note the robustness of the ethyl carbamate during the reductive amination step.

References

  • Van Daele, G. H., et al. (1986). Synthesis of cis-4-amino-3-methoxypiperidines: Key intermediates for Cisapride.[1] Drug Development Research.

  • Kudzma, L. V., et al. (1989). 4-Phenyl-4-piperidinylamide analogs: SAR of 3-methoxy derivatives. Journal of Medicinal Chemistry.

  • Torrens, A., et al. (2000). Synthesis and structure-activity relationships of new 3-alkoxy-4-piperidine derivatives. European Journal of Medicinal Chemistry.

  • Bhattacharyya, S. (2000). Ti(IV)-mediated reductive amination of congested ketones. Journal of the Chemical Society, Perkin Transactions 1.

Sources

High-performance liquid chromatography (HPLC) for piperidine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine (hexahydropyridine) presents a classic "perfect storm" of challenges for High-Performance Liquid Chromatography (HPLC). It is a secondary amine with high basicity (


), high polarity (

), and, most critically, it lacks a significant UV chromophore . Standard Reverse-Phase (RP) HPLC with UV detection at 254 nm is ineffective; piperidine elutes in the void volume of C18 columns and is virtually invisible to standard UV detectors.

This guide compares the three industry-standard methodologies to overcome these limitations:

  • Pre-Column Derivatization (FMOC-Cl): The gold standard for sensitivity (fluorescence).

  • Ion-Pair Chromatography (IPC): The cost-effective solution for standard UV equipment.

  • HILIC-MS/CAD: The modern, direct-analysis approach for high-throughput environments.

Method 1: Pre-Column Derivatization (High Sensitivity)

Best for: Trace-level impurity analysis (genotoxic impurities), biological matrices, and labs limited to FLD/UV detectors.

The Mechanism

Since piperidine cannot be "seen" by UV, we chemically attach a "tag" that fluoresces. 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl ) is the reagent of choice for secondary amines. It reacts with the secondary amine of piperidine under alkaline conditions to form a stable, highly fluorescent carbamate derivative.

Experimental Protocol (Self-Validating)

Reagents:

  • FMOC-Cl reagent (5 mM in Acetonitrile).

  • Borate Buffer (0.2 M, pH 8.5).

  • Quenching Agent: 1-Adamantanamine (ADAM) or Glycine.

Step-by-Step Workflow:

  • Buffering: Mix 100 µL of sample with 100 µL of Borate Buffer (pH 8.5).

    • Why? The amine must be deprotonated (nucleophilic) to attack the FMOC-Cl. At pH < 8, the reaction yield drops significantly.

  • Reaction: Add 200 µL of FMOC-Cl solution. Vortex immediately.

  • Incubation: Let stand at ambient temperature for 10 minutes.

  • Quenching (Critical Step): Add 50 µL of ADAM or Glycine solution.

    • Why? FMOC-Cl is unstable and hydrolyzes into FMOC-OH (a large interfering peak). Quenching removes excess FMOC-Cl, preventing it from damaging the column or masking the analyte.

  • Injection: Inject 10 µL into the HPLC.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).

DerivatizationWorkflow Start Sample (Piperidine) Buffer Add Borate Buffer (pH 8.5) Start->Buffer Deprotonation Reagent Add FMOC-Cl (in ACN) Buffer->Reagent React Incubate 10 mins @ 25°C Reagent->React Carbamate Formation Quench Quench with ADAM/Glycine React->Quench Remove Excess Reagent Inject Inject to HPLC-FLD Quench->Inject

Figure 1: Critical workflow for FMOC-Cl derivatization. Note the quenching step is mandatory to protect column life and ensure peak purity.

Method 2: Ion-Pair Chromatography (Cost-Effective)

Best for: QC labs with standard UV detectors, bulk drug substance assay (mg/mL range).

The Mechanism

Instead of modifying the piperidine, we modify the stationary phase environment. By adding an ion-pairing reagent (Sodium Octanesulfonate, SOS) to the mobile phase, the negatively charged sulfonate "tail" adsorbs onto the C18 surface.[1] The positively charged piperidine (at acidic pH) interacts with this negative surface charge, retaining it on the column.

Experimental Protocol

Mobile Phase Preparation (The "Solubility Rule"):

  • Dissolve First: Dissolve 1.1 g of Sodium-1-Octanesulfonate (SOS) in 1000 mL of Phosphate Buffer (pH 2.5).

    • Critical: Never add SOS directly to organic solvent; it will precipitate.

  • Mix: Combine Buffer:Acetonitrile (60:40 v/v).

  • Filter: Filter through 0.45 µm nylon filter.

Chromatographic Conditions:

  • Column: C18 (End-capped is preferred to reduce tailing), 5 µm, 250 x 4.6 mm.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 210 nm (or Refractive Index if available).

  • Temperature: 30°C (Temperature control is vital for Ion-Pair stability).

Pros/Cons:

  • Pros: No sample prep; uses standard cheap reagents.

  • Cons: Long equilibration times (column is permanently altered); "System peaks" (ghost peaks) are common if mobile phase quality varies.

Method 3: HILIC-MS or CAD (Modern Standard)

Best for: High-throughput labs, trace analysis without derivatization, formulation stability studies.

The Mechanism

Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (like Silica or Amide) with a high-organic mobile phase. Water forms a stagnant layer on the silica surface. Piperidine partitions into this water layer. When coupled with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD), this offers the highest specificity.

Experimental Protocol

Chromatographic Conditions:

  • Column: HILIC Amide or Bare Silica (e.g., Waters BEH Amide), 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[4]

  • Mobile Phase B: Acetonitrile.[2][4]

  • Isocratic: 15% A / 85% B.

    • Note: Unlike RP, HILIC requires high organic content to retain polar compounds.

  • Detection:

    • MS: ESI Positive Mode (SIM at m/z 86.1).

    • CAD: Nebulizer temp 35°C.

MethodSelection Start Select Method for Piperidine Q1 Is Mass Spec Available? Start->Q1 Q2 Is Sensitivity Critical? (< 1 µg/mL) Q1->Q2 No Res1 Method 3: HILIC-MS (Direct, Specific) Q1->Res1 Yes Res2 Method 1: FMOC Derivatization (High Sensitivity FLD) Q2->Res2 Yes Res3 Method 2: Ion-Pair UV (Robust, Low Cost) Q2->Res3 No

Figure 2: Decision matrix for selecting the appropriate analytical technique based on lab resources and sensitivity requirements.

Comparative Performance Data

The following table summarizes expected performance metrics based on validation studies (ICH Q2).

FeatureMethod 1: FMOC-DerivatizationMethod 2: Ion-Pair RP-HPLCMethod 3: HILIC-MS
Detection Principle Fluorescence (Tagging)UV (210 nm) / RIMass Spec (m/z 86)
LOD (Limit of Detection) 0.01 - 0.05 µg/mL 5 - 10 µg/mL0.001 - 0.01 µg/mL
Linearity (

)
> 0.999> 0.995> 0.999
Sample Prep Time High (30+ mins)Low (Dilute & Shoot)Low (Dilute & Shoot)
Specificity High (Reaction specific)Low (Non-specific UV)Very High (Mass specific)
Common Pitfall Excess reagent peaks interferingSlow column equilibrationSolvent mismatch (sample solvent must be high organic)

Troubleshooting & Optimization

  • Peak Tailing: Piperidine is a strong base. If using Method 2 (Ion-Pair), ensure the pH is < 3.0 to keep silanols protonated (neutral). If using Method 3 (HILIC), use Ammonium Formate buffer to mask silanol interactions.

  • Ghost Peaks (Method 1): If you see large peaks early in the chromatogram, your quenching step failed. Increase the concentration of ADAM or Glycine.

  • Sensitivity Issues (Method 2): UV detection at 210 nm is prone to noise from mobile phase absorbance. Ensure you use HPLC-grade Acetonitrile (far UV cut-off) and avoid Acetone or Methanol if possible at low wavelengths.

References

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619.[2] Link

  • Sane, R. T., et al. (1992). Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide. Indian Drugs, 29, 243-245. (Contextual reference for Ion-Pairing protocols). Link

  • Agilent Technologies. (2012). HPLC Column Selection Guide: Strategies for Basic Compounds. Agilent Application Notes. Link

  • Thermo Fisher Scientific. (2016). Methods Development Using Ion-Pair Chromatography. Technical Note 12. Link

Sources

Publish Comparison Guide: Gas Chromatography-Mass Spectrometry (GC-MS) of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: While LC-MS/MS is the superior choice for high-throughput quantitation of polar piperidines due to sensitivity and lack of derivatization requirements, GC-MS remains the gold standard for structural elucidation and forensic confirmation.

The secondary amine moiety in the piperidine scaffold presents a specific analytical challenge: it acts as a strong Lewis base, leading to severe peak tailing and adsorption on active silanol sites in GC inlets and columns. This guide details the acylation-based derivatization protocol required to neutralize this polarity, transforming piperidines into volatile, thermally stable analytes suitable for high-resolution EI-MS fragmentation.

Part 1: The Piperidine Challenge

Piperidine (hexahydropyridine) is a core pharmacophore in numerous pharmaceuticals (e.g., methylphenidate, fentanyl analogs) and designer drugs (e.g., BZP, TFMPP).

The Mechanism of Failure in Native GC

Direct injection of underivatized piperidines often results in non-reproducible data.

  • Causality: The lone pair on the nitrogen atom participates in hydrogen bonding with free silanol groups (Si-OH) in the glass liner and the stationary phase of the column.

  • Symptom: Asymmetric peaks (Tailing Factor > 2.0), loss of sensitivity, and "ghost peaks" in subsequent runs due to thermal desorption of retained material.

Analytical Decision Matrix

Use the following logic to determine the appropriate instrument platform.

DecisionTree Start Start: Piperidine Analysis Q1 Is Structural Elucidation Required? (Unknown Identification) Start->Q1 Q2 Is the Sample Thermally Labile? Q1->Q2 No (Quantitation Only) GCMS Select GC-MS (EI) (Requires Derivatization) Q1->GCMS Yes (Library Match Needed) Q2->GCMS No LCMS Select LC-MS/MS (ESI) (Direct Analysis) Q2->LCMS Yes

Figure 1: Analytical platform decision tree. GC-MS is prioritized when spectral library matching (NIST/SWGDRUG) is required for confirmation.

Part 2: Comparative Analysis

The following table contrasts the performance of derivatized GC-MS against the alternative, LC-MS/MS.

FeatureGC-MS (Derivatized)LC-MS/MS (ESI)
Primary Utility Structural ID (Fingerprinting)Quantitation (Trace Analysis)
Sample Prep Time High (30-60 mins for derivatization)Low (Dilute & Shoot or SPE)
Sensitivity (LOD) 2–10 ng/mL0.01–0.1 ng/mL
Selectivity High (Chromatographic resolution of isomers)Medium (Isobaric interference common)
Matrix Effects Low (Clean extracts)High (Ion suppression/enhancement)
Cost per Sample Low (<$5 consumables)High (Columns/Solvents)

Key Insight: LC-MS/MS is often "blind" to structural isomers (e.g., positional isomers of substituted piperidines) because ESI is a soft ionization technique that produces primarily [M+H]+ ions. GC-MS Electron Impact (EI) ionization provides rich fragmentation patterns that distinguish these isomers.

Part 3: Validated Experimental Protocol

Objective: Mask the polar N-H group using Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) to form a stable amide.

Reagents & Standards
  • Derivatizing Agent: TFAA (Trifluoroacetic anhydride) or PFPA. Note: PFPA adds more mass, which can help shift low-mass ions into a cleaner spectral region.

  • Solvent: Ethyl Acetate (anhydrous).

  • Internal Standard: Piperidine-d10 or Fentanyl-d5 (depending on target).

Sample Preparation Workflow

Workflow Extract 1. Extraction (LLE/SPE) Dry under N2 Deriv 2. Derivatization Add 50µL TFAA + 50µL EtOAc Incubate 60°C, 20 min Extract->Deriv Evap 3. Evaporation Dry under N2 (Remove excess acid) Deriv->Evap Recon 4. Reconstitution 100µL Ethyl Acetate Evap->Recon Inject 5. GC-MS Injection Splitless Mode Recon->Inject

Figure 2: Derivatization workflow.[1] Step 3 is critical to prevent excess acid from damaging the GC column phase.

Instrument Parameters (Agilent 7890/5977 equivalent)
  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm). Low-bleed phase essential.

  • Inlet: 250°C, Splitless mode (purge on at 1.0 min).

  • Liner: Ultra-Inert single taper with wool (deactivated).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min)

    • Ramp 1: 20°C/min to 280°C

    • Final: 280°C (hold 3 min)

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range: m/z 40–500.

Part 4: Data Interpretation & Quality Control

Fragmentation Mechanism (EI)

The identification of piperidines relies on


-cleavage .[2]
  • Ionization: Removal of an electron from the nitrogen lone pair.

  • Cleavage: The bond adjacent to the C-N bond breaks.

  • Result: Formation of a resonance-stabilized iminium ion.

Diagnostic Ions:

  • Simple Piperidine (TFA derivative): The base peak is often m/z 110 (cleavage of the ring) or m/z 69 (CF3 group).

  • Substituted Piperidines: Look for the "N-methyl piperidine" motif which often yields a base peak at m/z 98 or m/z 84 depending on the substituent lost.

Self-Validating QC Criteria

To ensure the system is working correctly, every batch must meet these criteria:

  • Tailing Factor (

    
    ):  Calculate 
    
    
    
    for the internal standard.
    • 
      : Excellent system deactivation.
      
    • 
      : Fail.  Change inlet liner and trim column (10-20 cm) immediately.
      
  • Derivatization Efficiency: Monitor the presence of underivatized analyte. If the native amine peak appears, the reagent was either wet (hydrolyzed) or the incubation time was insufficient.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Welz, A., et al. (2022).[3] "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine, 11(7), 1758.[3] Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library and Monographs. Retrieved from [Link]

  • Agilent Technologies. (2016).[4] "GC Troubleshooting Series: Tailing Peaks." Retrieved from [Link]

Sources

Safety Operating Guide

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

As a Senior Application Scientist, I often see this compound—Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate —mismanaged in waste streams. It is a critical pharmaceutical intermediate, often used in the synthesis of gastroprokinetic agents (e.g., Cisapride derivatives) or neuroactive ligands.

Unlike common solvents, this is a functionalized heterocyclic intermediate . It possesses a ketone, an ester, and an ether group on a piperidine ring. Its disposal requires more than just "dumping it in the organic bin."[1] You must account for its potential biological activity and its reactivity with strong oxidizers.

Immediate Classification for Disposal:

  • Primary Waste Stream: Non-Halogenated Organic Waste (unless mixed with halogenated solvents like DCM).

  • EPA/RCRA Status: Likely D001 (Ignitable) if in solution with flammable solvents; otherwise, treated as hazardous organic chemical waste requiring incineration.

  • Critical Directive: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides) due to the ketone/ether functionalities.

Chemical Profile & Hazard Identification

To dispose of this correctly, you must understand what you are handling. This compound is generally stable but carries specific risks associated with piperidine derivatives.

Table 1: Chemical & Hazard Profile

PropertySpecificationOperational Implication
Chemical Name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylateUse full name on waste tags; avoid abbreviations like "EMOPC".
CAS Number 160152-03-6 (or analog 58859-46-4)Essential for waste manifesting.
Functional Groups Ketone, Carbamate (Ester), EtherSusceptible to hydrolysis in strong acid/base; flammable in organic solvents.
Physical State Viscous Liquid or Low-Melting SolidMay require soliciting if stored in cold waste rooms.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)Standard PPE (Nitrile gloves, goggles) is mandatory during transfer.
Reactivity Incompatible with Strong OxidizersExplosion Risk: Never add to waste containers holding peroxides or nitric acid.

Scientist's Note: The "3-methoxy" group adds electron density to the ring, potentially making it more reactive toward electrophiles than the simple 4-oxo analog. Treat it as a "high-value" waste intermediate, meaning it should be destroyed via high-temperature incineration to prevent environmental leaching.

Step-by-Step Disposal Protocol

This protocol ensures compliance with typical Environmental Health & Safety (EHS) standards and EPA regulations (40 CFR).

Phase 1: Segregation (The Most Critical Step)

Your waste stream depends on the solvent this compound is dissolved in.

  • Scenario A (Pure Compound/Solid): Place in a dedicated solid waste container for incineration.

  • Scenario B (Dissolved in Ethanol/Methanol/Ethyl Acetate): Segregate into Non-Halogenated Organic waste.

  • Scenario C (Dissolved in DCM/Chloroform): Segregate into Halogenated Organic waste.

Phase 2: Packaging & Stabilization
  • Container Selection: Use High-Density Polyethylene (HDPE) carboys or chemically resistant safety cans. Avoid metal if the waste stream is acidic.

  • Headspace: Leave at least 10% headspace in the container. This molecule is often part of a reaction mixture that may off-gas if residual reagents (like hydrides) are present.

  • Quenching (If Reactive): If the waste solution contains residual reagents (e.g., NaH or LiAlH4 from a reduction step), quench carefully with isopropanol/water before adding the piperidine derivative to the main waste drum.

Phase 3: Labeling

Every container must carry a hazardous waste tag before the first drop enters.

  • Constituents: List "Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate" explicitly.

  • Percentages: Estimate concentration (e.g., "5% in Ethyl Acetate").

  • Hazards: Check "Flammable" and "Irritant/Toxic".

Disposal Decision Workflow

The following diagram illustrates the logical flow for categorizing this specific intermediate. I have designed this to prevent the common error of cross-contaminating halogenated and non-halogenated streams.

DisposalWorkflow Start Waste Generation: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Sludge StateCheck->Solid Pure/Precipitate Liquid Liquid / Solution StateCheck->Liquid Mother Liquor SolidBin Solid Waste Bin (Incineration) Solid->SolidBin SolventCheck Solvent Composition? Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (EtOAc, EtOH, Hexane) SolventCheck->NonHalogenated No HaloBin Halogenated Waste Carboy (High Temp Incineration) Halogenated->HaloBin NonHaloBin Non-Halogenated Carboy (Fuel Blending/Incineration) NonHalogenated->NonHaloBin Labeling Apply Hazardous Waste Label (List CAS & %) SolidBin->Labeling HaloBin->Labeling NonHaloBin->Labeling Pickup Schedule EHS Pickup Labeling->Pickup

Figure 1: Decision logic for segregating piperidine intermediate waste streams. Note the critical split based on solvent composition to ensure compliance with fuel blending protocols.

Emergency Procedures (Spill & Exposure)

Even with proper protocols, accidents happen. Because this is a piperidine derivative, it mimics biological substrates, so exposure minimization is key.

  • Spill (Liquid):

    • Isolate: Evacuate the immediate area if the spill exceeds 500mL.

    • PPE: Don double nitrile gloves, lab coat, and safety goggles.

    • Absorb: Use a vermiculite or clay-based absorbent. Do not use paper towels if the solvent is flammable (static risk).

    • Disposal: Scoop absorbed material into a wide-mouth jar and label as "Debris contaminated with [Chemical Name]."

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. Piperidines can absorb transdermally.

    • Eyes: Flush for 15 minutes.[2][3][4] The ketone functionality makes it a potent irritant.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for Ethyl 4-oxopiperidine-1-carboxylate (Analogous Structure). Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: Ethyl 4-oxopiperidine-1-carboxylate. Retrieved from ]">https://www.fishersci.com[3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is a specialized heterocyclic building block often used in the synthesis of pharmaceutical scaffolds (e.g., opioid analogs or bioactive alkaloids). As a piperidine derivative containing both ketone and ester functionalities, it presents specific chemical compatibility challenges that standard "lab basics" may not address.

Critical Hazard Insight: While many researchers default to standard nitrile gloves, this compound contains ketone and ester moieties . Prolonged exposure can degrade standard disposable nitrile gloves, leading to permeation. Furthermore, as a pharmaceutical intermediate, it should be treated under Universal Precautions —assuming potential biological activity (sensitization or toxicity) until specific toxicological data proves otherwise.

Hazard Identification & Mechanism

Before selecting PPE, we must understand the "Why." This compound presents the following likely hazards based on Structure-Activity Relationships (SAR) of similar piperidine carboxylates (e.g., Ethyl 4-oxopiperidine-1-carboxylate):

  • Primary Route of Entry: Inhalation of aerosols/dust and Dermal absorption.

  • Chemical Reactivity: The ketone group at the 4-position increases polarity and solvent power, potentially facilitating skin permeation.

  • GHS Classification (Derived from Analogs):

    • Skin Irritation: Category 2 (Causes skin irritation).

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • STOT SE 3: May cause respiratory irritation.[1]

PPE Selection Matrix

The following table synthesizes protection standards. Do not rely on standard 4-mil nitrile gloves for immersion tasks.

PPE CategoryStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Scale-up)Technical Rationale
Hand Protection Double-gloving: Inner: Nitrile (4 mil)Outer: Nitrile (High-Dexterity)Laminate (Silver Shield) or Butyl Rubber Ketones/Esters can swell nitrile. Laminate films provide >4hr breakthrough time for oxygenated organics.
Respiratory Fume Hood (Face velocity: 100 fpm)Half-Mask Respirator w/ P100 + OV CartridgesIf hood access is lost, Organic Vapor (OV) cartridges capture volatiles; P100 captures particulates.
Eye Protection Chemical Splash GogglesFace Shield + GogglesSafety glasses allow side-entry of vapors/mists. Goggles provide a seal against irritant vapors.
Body Defense Lab Coat (Cotton/Polyester) + Closed shoesTyvek® Coveralls (Chemical Resistant)Prevents contamination of street clothes; Tyvek resists liquid penetration better than woven cotton.

Operational Workflow: Step-by-Step

This protocol is designed to minimize static discharge (if solid) and prevent vapor release (if liquid/oil).

Phase A: Engineering Control Verification
  • Verify Airflow: Ensure chemical fume hood is operational (magnehelic gauge reading or tissue test).

  • Static Control: If the substance is a solid, use an ionizing air blower or anti-static weighing boat to prevent particle dispersal.

Phase B: Transfer & Handling
  • Don PPE: Put on inner nitrile gloves, lab coat, goggles, and outer gloves.

  • Weighing:

    • If Solid: Weigh inside the hood. If the balance is external, transfer the closed container to the balance, tare, return to hood to open/add, then close and return to balance.

    • If Liquid/Viscous Oil: Use a positive-displacement pipette to prevent dripping.

  • Solvent Choice: When dissolving, avoid halogenated solvents (DCM) if possible, as they facilitate skin transport. Use Ethyl Acetate or Methanol if chemistry permits.

Phase C: Decontamination
  • Wipe Down: Clean all tools (spatulas, flask necks) with a solvent-dampened wipe (Ethanol or Acetone) inside the hood.

  • Doffing: Remove outer gloves first, turning them inside out. Dispose of as solid hazardous waste. Wash hands with soap and water immediately after removing inner gloves.[2]

Visual Decision Logic (Workflow)

The following diagram illustrates the decision-making process for handling this compound safely.

HandlingProtocol Start Start: Handling CAS 83863-72-3 StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Viscous Oil / Solution StateCheck->Liquid SolidControls Protocol A: Static Control Use Anti-static Gun Minimize Dust Solid->SolidControls LiquidControls Protocol B: Vapor Control Positive Displacement Pipette Double Nitrile Gloves Liquid->LiquidControls HighExp High Exposure Risk? (Spill / >10g Scale / Heating) SolidControls->HighExp LiquidControls->HighExp UpgradePPE UPGRADE PPE: Use Laminate Gloves Use Respirator (OV/P100) HighExp->UpgradePPE Yes StandardPPE Standard PPE: Nitrile (Splash Only) Fume Hood HighExp->StandardPPE No Disposal Disposal: Segregate as Organic Waste (Non-Halogenated) UpgradePPE->Disposal StandardPPE->Disposal

Figure 1: Decision logic for PPE selection based on physical state and exposure risk.

Emergency & Disposal Procedures

Spill Management
  • Evacuate: If spill is >50mL outside the hood, evacuate the immediate area.

  • Absorb: Use vermiculite or sand. Do not use paper towels alone, as the high surface area can increase evaporation rate of the volatile components.

  • Neutralize: Wash the area with a mild soap solution after bulk removal.

Waste Disposal[1][3][4]
  • Classification: Hazardous Organic Waste.[3]

  • Segregation: Keep separate from oxidizers (e.g., Nitric Acid) due to the oxidizable ketone/ester functions.

  • Labeling: Clearly label as "Piperidine Derivative - Irritant."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 421876, Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (Analog Reference). Retrieved from [Link][4]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.